molecular formula C10H9NO2S B1608704 5-Hydroxy-2-phenyl-2H-1,4-oxazine-3(6H)-thione CAS No. 70156-57-9

5-Hydroxy-2-phenyl-2H-1,4-oxazine-3(6H)-thione

Cat. No.: B1608704
CAS No.: 70156-57-9
M. Wt: 207.25 g/mol
InChI Key: DMFBCISVQYKSPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxy-2-phenyl-2H-1,4-oxazine-3(6H)-thione is a useful research compound. Its molecular formula is C10H9NO2S and its molecular weight is 207.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-phenyl-5-sulfanylidenemorpholin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S/c12-8-6-13-9(10(14)11-8)7-4-2-1-3-5-7/h1-5,9H,6H2,(H,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMFBCISVQYKSPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=S)C(O1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30990400
Record name 5-Hydroxy-2-phenyl-2H-1,4-oxazine-3(6H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30990400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70156-57-9
Record name 3-Thiomorpholinone, 2-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070156579
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hydroxy-2-phenyl-2H-1,4-oxazine-3(6H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30990400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide on the Biological Activities of Novel 2H-1,4-Oxazine-3(6H)-thione Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,4-oxazine scaffold is a privileged heterocyclic motif that has garnered substantial interest in medicinal chemistry due to its presence in numerous biologically active compounds.[1] This guide focuses on a specific, novel subclass: 2H-1,4-oxazine-3(6H)-thione derivatives. The replacement of the carbonyl oxygen at the C3 position with a sulfur atom introduces unique physicochemical properties that can significantly modulate biological activity, offering new avenues for drug discovery. This document provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing synthetic strategies, diverse biological activities including antimicrobial, anticancer, and anti-inflammatory potential, and the underlying mechanisms of action. All protocols and claims are grounded in established scientific literature, providing a trustworthy and authoritative resource for advancing research in this promising area.

Introduction: The 1,4-Oxazine Core and the Thione Advantage

Oxazine derivatives are a significant class of heterocyclic compounds that have demonstrated a vast pharmacological profile, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties.[2][3][4] Their structural versatility makes them ideal candidates for synthetic modification and the development of new therapeutic agents.[2] The 2H-1,4-oxazine-3(6H)-thione scaffold is an intriguing modification of the more commonly studied 2H-1,4-benzoxazin-3(4H)-one core. The introduction of the thiocarbonyl group (C=S) in place of the carbonyl (C=O) can alter the molecule's electronics, lipophilicity, and hydrogen bonding capacity. This substitution is a known strategy in medicinal chemistry to enhance potency, improve metabolic stability, or modify target selectivity. This guide explores the therapeutic potential that this "thione advantage" brings to the 1,4-oxazine class.

Synthetic Pathways to 2H-1,4-Oxazine-3(6H)-thione Derivatives

The synthesis of the target thione derivatives can be efficiently achieved through a multi-step process, beginning with the formation of precursor β-amino alcohols followed by a cyclization reaction. The choice of thiophosgene as the cyclizing agent is critical for the direct incorporation of the thiocarbonyl group.

General Synthetic Workflow

The synthesis begins with Mannich bases, which are reduced to form 1-arylamino-3-hydroxy-3-arylpropanes. These precursor molecules contain the necessary amine and alcohol functionalities positioned for cyclization. The final ring-closure is accomplished using thiophosgene in the presence of a non-nucleophilic base like triethylamine, which neutralizes the HCl byproduct.[5]

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization A Mannich Base (1-arylamino-3-oxo-3-arylpropane) B 1-Arylamino-3-hydroxy-3-arylpropane A->B  Hydride Reduction  (e.g., NaBH4) D Target Compound (3,6-diaryl-2H-1,3-oxazine-2-thione) B->D  Ring Closure Reaction C Thiophosgene (CSCl2) + Triethylamine G cluster_0 Antibacterial Mechanism cluster_1 Antifungal Mechanism Thione Oxazine-thione Derivative Gyrase DNA Gyrase (GyrB) Thione->Gyrase Inhibits Replication Bacterial DNA Replication Fails Gyrase->Replication Blocks Thione2 Oxazine-thione Derivative CYP51 CYP51 Enzyme Thione2->CYP51 Inhibits Ergosterol Ergosterol Synthesis is Blocked CYP51->Ergosterol Membrane Fungal Cell Membrane Disrupted Ergosterol->Membrane

Caption: Proposed antimicrobial and antifungal mechanisms of action.

Data on Antimicrobial Activity of Related Compounds

The following table summarizes the antimicrobial activity of representative 1,4-benzoxazine derivatives against various pathogens, demonstrating the scaffold's potential.

Compound IDOrganismActivity MeasurementResultReference
4e E. coliZone of Inhibition22 mm[6]
4e S. aureusZone of Inhibition20 mm[6]
4j K. pneumoniaMIC0.005 mg/L[7]
4j B. subtilisMIC0.005 mg/L[7]
5r P. infestansEC₅₀15.37 µg/mL[8][9]
5q P. sasakiiEC₅₀26.66 µg/mL[8][9]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol is a standard method for determining the quantitative antimicrobial susceptibility of a compound.

  • Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in a 96-well microtiter plate using appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

  • Inoculum: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Incubation: Inoculate each well with the microbial suspension. Include positive (microbes only) and negative (broth only) controls. Incubate the plates at 35-37°C for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity: Multi-Targeted Approach to Tumor Inhibition

1,4-Oxazine derivatives have emerged as potent anticancer agents, acting through diverse mechanisms to selectively target tumor cells. [3][10][11]

Mechanisms of Action in Cancer Therapeutics
  • Targeting Tumor Hypoxia: Solid tumors often develop hypoxic (low oxygen) regions, which contributes to resistance to chemotherapy and radiation. [10]Certain 2H-benzo[b]o[6][7]xazine derivatives have been shown to be preferentially toxic to hypoxic cancer cells by down-regulating hypoxia-induced genes like HIF-1α and VEGF, which are critical for tumor survival and angiogenesis. [10]* Inhibition of Key Enzymes: These compounds can interfere with critical cellular machinery. Some derivatives act as potent inhibitors of Topoisomerase II, an enzyme essential for resolving DNA topological problems during replication, leading to cell cycle arrest and apoptosis. [11]Others have been identified as inhibitors of the PI3K/Akt signaling pathway, which is frequently overactivated in many cancers and promotes cell proliferation and survival. [12]

G Hypoxia Tumor Hypoxia HIF1a HIF-1α Activation Hypoxia->HIF1a VEGF VEGF Expression HIF1a->VEGF Angiogenesis Angiogenesis & Tumor Growth VEGF->Angiogenesis Oxazine1 Oxazine-thione Derivative Oxazine1->HIF1a Inhibit PI3K PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Oxazine2 Oxazine-thione Derivative Oxazine2->PI3K Inhibit

Caption: Key anticancer mechanisms: Inhibition of HIF-1α and the PI3K/Akt pathway.

Cytotoxicity Data of Related 1,4-Oxazine Compounds

The potent cytotoxic effects of this scaffold are highlighted by the low micromolar IC₅₀ values observed in various human cancer cell lines.

Compound IDCell LineCancer TypeIC₅₀ (µM)Reference
11 HepG2 (hypoxic)Liver10 ± 3.7[10]
10 HepG2 (hypoxic)Liver87 ± 1.8[10]
14b A549Lung7.59 ± 0.31[11]
14c A549Lung18.52 ± 0.59[11]
7f HCT-116ColonPotent Activity[12]
Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., A549, HepG2) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the 2H-1,4-oxazine-3(6H)-thione derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage of cell viability against the compound concentration.

Anti-inflammatory Activity via Nrf2 Pathway Activation

Chronic inflammation is a key driver of many diseases. 2H-1,4-benzoxazin-3(4H)-one derivatives have shown significant anti-inflammatory properties, particularly in neurological contexts, by modulating key signaling pathways. [13][14]

Mechanism of Action: Alleviating Oxidative Stress and Inflammation

The primary anti-inflammatory mechanism involves the activation of the Nrf2-HO-1 signaling pathway. [13]* Nrf2 Activation: Under normal conditions, the transcription factor Nrf2 is bound by Keap1, leading to its degradation. Oxidative stress or the action of inhibitor compounds causes Nrf2 to be released.

  • Antioxidant Response: Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), upregulating the expression of antioxidant enzymes like Heme Oxygenase-1 (HO-1).

  • Inflammation Reduction: This response reduces levels of reactive oxygen species (ROS) and downregulates the production of pro-inflammatory mediators such as nitric oxide (NO), TNF-α, IL-1β, and IL-6, which are often induced by stimuli like lipopolysaccharide (LPS). [13][14]

G LPS Inflammatory Stimulus (LPS) ROS ROS & Pro-inflammatory Cytokines (TNF-α, IL-6) LPS->ROS Inflammation Inflammation ROS->Inflammation Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2 Nrf2 Keap1_Nrf2->Nrf2 dissociates Nucleus Nucleus Nrf2->Nucleus translocates ARE ARE HO1 Antioxidant Enzymes (HO-1) ARE->HO1 activates HO1->ROS Reduces Oxazine Oxazine-thione Derivative Oxazine->Keap1_Nrf2 Inhibits Keap1 binding

Caption: Anti-inflammatory mechanism via activation of the Nrf2-HO-1 pathway.

Experimental Protocol: Griess Assay for Nitric Oxide (NO) Production

This assay quantifies nitrite, a stable breakdown product of NO, in cell culture supernatants.

  • Cell Culture and Stimulation: Culture macrophage cells (e.g., BV-2 or RAW 264.7) in a 96-well plate. Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Induction: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Incubate for 24 hours.

  • Sample Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reagent: Add 50 µL of Griess Reagent A (sulfanilamide solution) to each sample and incubate for 10 minutes in the dark.

  • Color Development: Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes in the dark. A purple/magenta color will develop in the presence of nitrite.

  • Measurement: Measure the absorbance at 540 nm. The concentration of nitrite is determined using a sodium nitrite standard curve.

Conclusion and Future Perspectives

The 2H-1,4-oxazine-3(6H)-thione scaffold represents a highly promising and versatile platform for the development of novel therapeutic agents. By leveraging the extensive research on related oxazinone analogs, a clear path forward for this class of compounds emerges. The evidence strongly suggests potential for potent and broad-spectrum antimicrobial, anticancer, and anti-inflammatory activities.

Future research should focus on synthesizing a diverse library of these thione derivatives to fully explore the structure-activity relationship (SAR). Key efforts should be directed towards lead optimization to enhance target-specific potency and improve pharmacokinetic profiles. Subsequent in vivo studies in relevant disease models will be crucial to validate the therapeutic efficacy and safety of these novel compounds, paving the way for their potential clinical application.

References

  • 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Asif, M. (2020). Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. International Journal of New Chemistry. Retrieved January 22, 2026, from [Link]

  • Mondal, S., et al. (2016). Design, synthesis and biological evaluation of 2H-benzo[b]o[6][7]xazine derivatives as hypoxia targeted compounds for cancer therapeutics. Bioorganic & Medicinal Chemistry Letters, 26(20), 5046-5051. [Link]

  • Zhimomi, B. K., et al. (2024). Microwave-assisted synthesis of novelo[6][7]xazine derivatives as potent anti-bacterial and antioxidant agents. Arkivoc, 2024(8), 12276. [Link]

  • Li, Y., et al. (2025). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b]o[6][7]xazin-3(4H)-one Derivatives Linked to 1,2,3-Triazoles as Potent Topoisomerase II Inhibitors. Journal of Molecular Structure. [Link]

  • Zhimomi, B. K., et al. (2024). Microwave-assisted synthesis of novelo[6][7]xazine derivatives as potent anti-bacterial and antioxidant agents. ResearchGate. Retrieved January 22, 2026, from [Link]

  • Chen, T., et al. (2023). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers in Chemistry, 11, 1223594. [Link]

  • Chen, T., et al. (2023). Design, Synthesis and Antifungal Activity of Novel 1,4-Benzoxazin-3one Derivatives Containing an Acylhydrazone Moiety. Frontiers. Retrieved January 22, 2026, from [Link]

  • Bulky 1,4-benzoxazine derivatives with antifungal activity. (2025). ResearchGate. Retrieved January 22, 2026, from [Link]

  • 1,4-Oxazines and Their Benzo Derivatives. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Chen, T., et al. (2023). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers in Chemistry, 11. [Link]

  • Manetti, F., et al. (2002). 1,4-Benzothiazine and 1,4-benzoxazine imidazole derivatives with antifungal activity: a docking study. Bioorganic & Medicinal Chemistry, 10(11), 3415-3423. [Link]

  • Liu, Y., et al. (2025). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry. [Link]

  • Devi, K., & Kachroo, M. (2021). Synthesis and Docking Studies of Oxazine Derivatives as Anti-inflammatory and Antioxidant Agents. Der Pharma Chemica. Retrieved January 22, 2026, from [Link]

  • Al-Sanea, M. M., et al. (2022). The biological screening activities of a series of oxadiazine-thione derivatives. Journal of King Saud University - Science, 34(3), 101878.
  • Liu, Y., et al. (2025). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry, 12. [Link]

  • Patel, D. K., et al. (2025). Synthesis, Characterization and Antimicrobial Activity of Oxadiazine Derivatives. International Journal for Multidisciplinary Research. Retrieved January 22, 2026, from [Link]

  • Bayazeed, E. A., & Al-Luhaibi, R. S. (2023). Synthesis, identification, and study of the biological activity of some new pyrimidine, oxazine, and thiazine derivatives through the chalcone. Egyptian Journal of Chemistry.
  • Kaluzhsky, L. A., et al. (2022). Anticancer activity of G4-targeting phenoxazine derivatives in vitro. Biochimie, 201, 1-13. [Link]

  • Singh, C., et al. (1995). Synthesis of 3,6-diaryl-2H, 3H, 4H, 5H, 6H--[6][10]Oxazine-2-Thiones. Indian Journal of Pharmaceutical Sciences. [Link]

  • A small oxazine compound as an anti-tumor agent: a novel pyranoside mimetic that binds to VEGF, HB-EGF, and TNF-α. (n.d.). Semantic Scholar. Retrieved January 22, 2026, from [Link]

  • Sindhu, T. J., et al. (2013). BIOLOGICAL ACTIVITIES OF OXAZINE AND ITS DERIVATIVES: A REVIEW. International Journal of Pharma Sciences and Research.
  • Swapna, B., et al. (2024). SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL OXAZINE AND THIAZINE DERIVATIVES AS POTENT ANTI-MICROBIAL AND ANTIOXIDANT AGENTS. World Journal of Pharmaceutical Research. [Link]

  • Op de Beeck, M., et al. (2019). Synthesis and Structure-Activity Relationship Studies of Benzo[b]o[6][7]xazin-3(4H)-one Analogues as Inhibitors of Mycobacterial Thymidylate Synthase X. ChemMedChem, 14(6), 645-662. [Link]

  • 3,4-Dihydro-2H-1,4-oxazine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]

  • Zhang, S., et al. (2023). Exploring the structural-activity relationship of hexahydropyrazino[1,2-d]pyrido[3,2-b]o[6][7]xazine derivatives as potent and orally-bioavailable PARP7 inhibitors. ResearchGate. Retrieved January 22, 2026, from [Link]

  • Synthesis and biological evaluation of some-[6][7]thiazin- 2- one and-[6][7]oxazin-2-one derivatives. (2025). ResearchGate. Retrieved January 22, 2026, from [Link]

Sources

A Comprehensive Spectroscopic Guide to 5-Hydroxy-2-phenyl-2H-1,4-oxazine-3(6H)-thione: Structure, Characterization, and Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Precision in Molecular Characterization

In the realm of drug discovery and materials science, the unambiguous characterization of a novel chemical entity is the bedrock upon which all subsequent research is built. The molecule 5-Hydroxy-2-phenyl-2H-1,4-oxazine-3(6H)-thione, a heterocyclic compound featuring a confluence of reactive and structurally significant functional groups, presents a compelling case for a multi-faceted analytical approach. Its 1,4-oxazine core is a scaffold found in numerous biologically active compounds, making a thorough understanding of its properties essential.[1][2][3] This guide provides an in-depth, technically-grounded framework for the complete spectroscopic elucidation of this molecule, moving beyond mere data presentation to explain the causal logic behind the analytical choices. It is designed for researchers who require not just the 'what' but the 'why' of spectroscopic analysis.

Molecular Architecture and Key Structural Features

To embark on a meaningful spectroscopic analysis, a foundational understanding of the molecule's structure is paramount. This compound is characterized by a six-membered 1,4-oxazine ring containing one oxygen and one nitrogen atom. This core is substituted with a phenyl group at the 2-position, a hydroxyl group at the 5-position, and a thione group at the 3-position.

The key functional moieties for spectroscopic identification are:

  • Hydroxyl Group (-OH): A proton-donating group that will be prominent in both IR and ¹H NMR spectroscopy.

  • Phenyl Group (-C₆H₅): An aromatic system with characteristic signals in NMR and UV-Vis spectroscopy.

  • Thione Group (C=S): A unique functional group with a distinct signature in IR and ¹³C NMR spectroscopy.

  • Oxazine Heterocycle: The core structure whose protons and carbons provide a skeletal fingerprint in NMR.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing both ¹H and ¹³C spectra, we can map out the precise connectivity and chemical environment of nearly every atom.

¹H NMR Spectroscopy

Proton NMR provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.

Predicted ¹H NMR Spectral Data

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
Phenyl-H (ortho, meta, para) 7.2 - 7.5 Multiplet (m) 5H Protons on the aromatic ring, deshielded by ring currents.
C2-H (Oxazine) ~5.0 - 5.5 Singlet (s) or Doublet (d) 1H Methine proton adjacent to nitrogen, oxygen (via phenyl), and the phenyl ring. Its multiplicity depends on coupling with N-H.
C5-H (Oxazine) ~4.5 - 5.0 Multiplet (m) 1H Methine proton adjacent to the hydroxyl group and oxygen atom.
C6-H₂ (Oxazine) ~3.5 - 4.0 Multiplet (m) 2H Methylene protons adjacent to the nitrogen atom.
N-H (Amide) ~8.0 - 9.0 Broad Singlet (br s) 1H The proton on the nitrogen atom; its chemical shift can be variable and concentration-dependent.

| O-H (Hydroxyl) | Variable (2.0 - 6.0) | Broad Singlet (br s) | 1H | Highly variable chemical shift due to hydrogen bonding; peak can be broad and may exchange with D₂O. |

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred as it can help in observing exchangeable protons like -OH and -NH.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve high resolution.

  • Data Acquisition: Acquire a standard ¹H spectrum with a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

  • D₂O Exchange: To confirm the -OH and -NH protons, add a drop of deuterium oxide (D₂O) to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to the hydroxyl and amine protons will disappear or significantly decrease in intensity.

  • Data Processing: Process the FID (Free Induction Decay) using appropriate software. Apply Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm).

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Spectral Data

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
C=S (Thione) 180 - 200 The thione carbon is highly deshielded and typically appears far downfield.[4]
Phenyl-C (quaternary) 135 - 145 The carbon of the phenyl ring attached to the oxazine ring.
Phenyl-C (CH) 125 - 130 Aromatic carbons of the phenyl group.
C-OH (C5) 90 - 100 Carbon atom bearing the hydroxyl group, significantly deshielded by the adjacent oxygen.
C-Ph (C2) 75 - 85 Carbon atom attached to both the nitrogen and the phenyl group.

| CH₂ (C6) | 40 - 50 | Methylene carbon adjacent to the nitrogen atom. |

cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing & Analysis prep1 Dissolve 5-10 mg in ~0.7 mL DMSO-d6 prep2 Transfer to 5 mm NMR Tube prep1->prep2 acq1 Tune & Shim Spectrometer prep2->acq1 acq2 Acquire ¹H Spectrum (16 scans) acq1->acq2 acq3 Acquire ¹³C Spectrum (1024+ scans) acq2->acq3 proc1 Fourier Transform & Phasing acq3->proc1 proc2 Reference to Solvent Peak proc1->proc2 proc3 Integrate ¹H Peaks Assign Multiplicity proc2->proc3 proc4 Assign ¹³C Peaks proc3->proc4

Caption: Standard workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is indispensable for determining the molecular weight of a compound and offers valuable clues about its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

Predicted Mass Spectrometric Data

  • Molecular Formula: C₁₀H₁₀N₂O₂S

  • Molecular Weight: 222.26 g/mol

  • Expected Ion (ESI+): m/z 223.05 ([M+H]⁺)

  • Expected Ion (ESI-): m/z 221.03 ([M-H]⁻)

Plausible Fragmentation Pathways: The structural integrity of the molecule can be probed by observing its fragmentation pattern. Key fragmentations might include:

  • Loss of the phenyl group: [M - C₆H₅]⁺

  • Loss of water: [M+H - H₂O]⁺

  • Ring cleavage: Fragmentation of the oxazine ring can lead to a variety of smaller ions. The phenyl radical cation itself can fragment, often showing a peak at m/z = 77 and a subsequent loss of acetylene to give a peak at m/z = 51.[5]

IonPredicted m/z (for [M+H]⁺)Description
[M+H]⁺223.05Protonated molecular ion
[M+H - H₂O]⁺205.04Loss of water from the hydroxyl group
[C₆H₅]⁺77.04Phenyl cation
[M+H - C₆H₅]⁺146.01Loss of the phenyl group from the parent ion

Experimental Protocol: LC-MS (ESI)

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to a final concentration of 1-10 µg/mL.

  • Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an Electrospray Ionization (ESI) source.

  • LC Method: If chromatographic separation is needed, use a C18 column with a gradient of water and acetonitrile (both with 0.1% formic acid for positive mode). Otherwise, infuse the sample directly.

  • MS Acquisition: Acquire data in both positive and negative ion modes over a mass range of m/z 50-500. For structural information, perform tandem MS (MS/MS) by selecting the parent ion (m/z 223) and fragmenting it.

  • Data Analysis: Identify the molecular ion peak. If using HRMS, use the accurate mass to confirm the elemental composition. Analyze the MS/MS spectrum to identify fragmentation patterns and correlate them with the proposed structure.[6][7]

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups, as different bonds vibrate at characteristic frequencies.

Predicted IR Absorption Bands

Functional Group Predicted Wavenumber (cm⁻¹) Intensity/Shape Rationale
O-H Stretch 3200 - 3500 Strong, Broad Characteristic of a hydroxyl group involved in hydrogen bonding.[8][9]
N-H Stretch 3100 - 3300 Medium, Broad Stretching vibration of the N-H bond in the oxazine ring.
C-H Stretch (Aromatic) 3000 - 3100 Medium C-H bonds on the phenyl ring.
C-H Stretch (Aliphatic) 2850 - 3000 Medium C-H bonds of the CH and CH₂ groups in the oxazine ring.
C=C Stretch (Aromatic) 1450 - 1600 Medium-Strong Benzene ring skeletal vibrations.
C=S Stretch (Thione) 1050 - 1250 Medium-Strong Key indicator for the thione functional group. The exact position can vary.[10]

| C-O-C Stretch | 1000 - 1200 | Strong | Asymmetric stretching of the ether-like linkage within the oxazine ring. |

cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition (FT-IR) cluster_proc Data Processing & Analysis prep1 Place small amount of solid sample on ATR crystal acq1 Collect Background Spectrum (Air) prep1->acq1 acq2 Collect Sample Spectrum acq1->acq2 proc1 Background Subtraction acq2->proc1 proc2 Identify Key Absorption Bands proc1->proc2 proc3 Correlate Bands to Functional Groups proc2->proc3

Caption: Workflow for Attenuated Total Reflectance (ATR) FT-IR analysis.

UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the conjugated systems within a molecule by measuring electronic transitions.

Predicted UV-Vis Absorption The molecule contains two primary chromophores: the phenyl ring and the thione group.

  • π → π Transitions:* Expected from the aromatic phenyl ring, typically resulting in strong absorptions between 200-280 nm.

  • n → π Transitions:* Expected from the non-bonding electrons on the sulfur of the thione group and the oxygen and nitrogen of the ring. The C=S n → π* transition is often observed at a longer wavelength, potentially in the 300-400 nm range, and is typically of lower intensity.

The choice of solvent can influence the absorption maxima (solvatochromism), a phenomenon that can itself be used to probe the nature of the electronic transitions.[11][12][13]

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). Create a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Fill one cuvette with the pure solvent (the blank) and another with the sample solution. Scan a wavelength range from 200 to 600 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λₘₐₓ). The molar absorptivity (ε) can be calculated using the Beer-Lambert law if the concentration is known accurately.

Integrated Analysis: A Unified Structural Conclusion

No single spectroscopic technique provides the complete picture. The strength of this analytical guide lies in the integration of complementary data to build an unshakeable structural assignment.

  • MS confirms the molecular weight and formula (C₁₀H₁₀N₂O₂S).

  • IR confirms the presence of key functional groups: -OH, -NH, C=S, and the aromatic ring.

  • ¹³C NMR confirms the carbon count (10 distinct carbons) and identifies the unique, highly deshielded thione carbon (C=S).

  • ¹H NMR maps the proton environment, showing the 5 aromatic protons, the protons on the oxazine ring, and the exchangeable OH/NH protons, confirming their presence and providing connectivity information through coupling patterns.

  • UV-Vis confirms the presence of conjugated systems consistent with the phenyl and thione groups.

Together, these five techniques provide a self-validating system. The molecular formula from MS is confirmed by the proton and carbon counts in NMR. The functional groups identified by IR are assigned to specific atoms in the NMR spectra. The chromophores suggested by UV-Vis are consistent with the structure determined by NMR and MS. This integrated approach ensures the highest degree of confidence in the structural elucidation of this compound.

References

  • Aitken, R. A., Aitken, K. M., Carruthers, P. G., Jean, M-A., & Slawin, A. M. Z. (2013). 1,4-Oxazine. Chemical Communications, 49(95), 11367-11369. [Link]

  • Zhimomi, B. K., et al. (2024). Microwave-assisted synthesis of novel[11][14] oxazine derivatives as potent anti-bacterial and antioxidant agents. ARKIVOC. [Link]

  • Aitken, R. A., et al. (2013). 1,4-Oxazine. ResearchGate. [Link]

  • Carlson, B., & Stokes, S. (2011). Predicting the UV–vis spectra of oxazine dyes. Computational and Theoretical Chemistry, 965(2-3), 431-437. [Link]

  • Rostkowska, H., et al. (2018). Infrared spectra of N-hydroxypyridine-2(1H)-thione monomers isolated in... ResearchGate. [Link]

  • Khan, M., et al. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. ResearchGate. [Link]

  • Carlson, B., & Stokes, S. (2011). Predicting the UV–vis spectra of oxazine dyes. PMC - PubMed Central - NIH. [Link]

  • Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations. (2024). ResearchGate. [Link]

  • Aitken, R. A., et al. (2013). 1,4-Oxazine. Chemical Communications (RSC Publishing). [Link]

  • Predicting the UV–vis spectra of oxazine dyes. (2011). ResearchGate. [Link]

  • Predicting the UV–vis spectra of oxazine dyes. (2011). Scilit. [Link]

  • Synthesis, spectral characterization, and biological studies of 3,5-disubstituted-1,3,4-oxadiazole-2(3H)-thione derivatives. (n.d.). MDPI. [Link]

  • Forkey, D. M., & Carpenter, W. R. Mass Spectrometry of Heterocyclic Compounds. DTIC. [Link]

  • Krajsovszky, G., et al. (2014). Tandem mass spectrometric study of annelation isomers of the novel thieno[3 -,2 -:4,5]pyrido[2,3-d]pyridazine ring system. ResearchGate. [Link]

  • Design, synthesis and biological evaluation of 2H-benzo[b][11][14] oxazine derivatives as hypoxia targeted compounds for cancer therapeutics. (2009). PubMed. [Link]

  • Szarek, W. A., et al. (1974). Carbon-13 Nuclear Magnetic Resonance Spectra of 1,4-Oxathiane Derivatives. Sci-Hub. [Link]

  • Santes, V., et al. (2011). Syntheses and Study of New 2-Hydroxy-5,6-Dihydro-2H-1,4-Oxazines by NMR and X-ray Crystallography. ResearchGate. [Link]

  • Synthesis and pharmaceutical applications of Oxazine compounds derived from Pyronic, Salicylic, Antharanilic acids and Phenols. (n.d.). ResearchGate. [Link]

  • Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. (2023). ACS Publications. [Link]

  • 3,4-Dihydro-2H-1,4-oxazine synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Hadjiivanov, K. (2014). Identification and Characterization of Surface Hydroxyl Groups by Infrared Spectroscopy. ResearchGate. [Link]

  • Fragmentation of phenyl radical cations in mass spectrometry. (2015). Chemistry Stack Exchange. [Link]

  • Synthesis and biological evaluation of some[11][14]-thiazin- 2- one and[11][14]-oxazin-2-one derivatives. (n.d.). ResearchGate. [Link]

  • Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis. (n.d.). MDPI. [Link]

Sources

Unlocking the Pharmacopeia: Exploring the Therapeutic Potential of Substituted 2-Phenyl-2H-1,4-Oxazines

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,4-oxazine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2] This guide focuses specifically on the 2-phenyl-substituted 2H-1,4-oxazine core, a subclass that has demonstrated remarkable versatility and therapeutic potential across multiple disease areas. We will delve into the synthetic rationale, explore key structure-activity relationships (SAR), and elucidate the mechanisms of action that underpin their efficacy as anticancer, anti-inflammatory, and central nervous system (CNS) agents. This document serves as a technical primer for researchers aiming to leverage this promising scaffold in modern drug discovery programs.

The Strategic Importance of the 1,4-Oxazine Core

Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals. Among them, oxazines—six-membered rings containing one oxygen and one nitrogen atom—are of particular interest.[1] The 1,4-oxazine arrangement, in particular, offers a unique combination of structural rigidity and electronic properties, making it an excellent foundation for designing molecules that can interact with specific biological targets. The introduction of a phenyl group at the 2-position adds a critical dimension of aromaticity and steric bulk, providing a key interaction point for molecular targets and a vector for further chemical modification to fine-tune pharmacological properties. Derivatives of this core have been investigated for a wide spectrum of activities, including sedative, analgesic, anticonvulsant, antimicrobial, and antitumor effects.[2][3]

Synthetic Pathways and Methodologies

The successful exploration of any chemical scaffold is contingent upon robust and flexible synthetic methodologies. The synthesis of 2-phenyl-2H-1,4-oxazine derivatives often involves the strategic condensation of readily available precursors.

General Synthesis from 2-Aminophenols

A prevalent and effective method involves the reaction of 2-aminophenols with α-haloketones (like 2-bromo-acetophenone derivatives). This approach provides a direct route to the core benzoxazine structure.

Experimental Protocol: Synthesis of 2-Phenyl-2H-benzo[b][4][5]oxazine Derivatives [6]

  • Reaction Setup: To a solution of a substituted 2-aminophenol (1.0 mmol) in a suitable solvent such as dichloromethane (40 mL), add an aqueous solution of potassium carbonate (20% w/v) and a phase-transfer catalyst like tetrabutylammonium hydrogen sulfate (0.05 mmol).

    • Scientist's Note: The use of a phase-transfer catalyst is crucial for facilitating the reaction between the aqueous base and the organic-soluble reactants, significantly improving reaction rates and yields.

  • Stirring: Stir the biphasic mixture vigorously for 2 hours at room temperature to ensure complete deprotonation of the phenolic hydroxyl group.

  • Addition of Ketone: Add a solution of the corresponding 2-bromo-acetophenone derivative (1.0 mmol) in dichloromethane (20 mL) dropwise over 15 minutes.

  • Reflux: Heat the resulting mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).

  • Workup and Purification: Upon completion, cool the mixture to room temperature, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

This methodology is highly adaptable, allowing for the introduction of various substituents on both the aminophenol and acetophenone rings to generate a library of analogs for SAR studies.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_end Final Product A Substituted 2-Aminophenol E Cyclocondensation A->E B Substituted 2-Bromo-acetophenone B->E C DCM, K2CO3 (aq) Tetrabutylammonium hydrogen sulfate (Phase-Transfer Catalyst) C->E Step 1 D Reflux (4-6h) F Workup & Purification (Column Chromatography) D->F Step 3 E->D Step 2 G Substituted 2-Phenyl-2H-1,4-Oxazine F->G Step 4 PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt co-activates Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation Inhibitor 4-Phenyl-2H-benzo[b][1,4] oxazin-3(4H)-one Derivative (e.g., 8d-1) Inhibitor->PI3K Inhibitor->mTORC1

Caption: Inhibition of the PI3K/mTOR pathway by oxazine derivatives.

3.1.2. Hypoxia-Targeted Therapeutics

Solid tumors often contain regions of low oxygen, or hypoxia, which contributes to resistance to both chemotherapy and radiation. [6][7]Hypoxia-activated prodrugs are designed to be selectively toxic to these resistant cells. A library of 2H-benzo[b]o[4][5]xazine derivatives was synthesized and evaluated for this purpose. Several compounds were found to specifically inhibit the growth of hypoxic cancer cells while sparing cells in normal oxygen conditions (normoxia). [6]For instance, compound 11 showed an IC₅₀ of 10 µM in hypoxic HepG2 cells, while its IC₅₀ in normoxic cells was over 1 mM. [7]Mechanistically, these compounds were shown to down-regulate key hypoxia-induced genes like HIF-1α and VEGF. [6][7] Table 1: Anticancer Activity of Selected 2-Phenyl-1,4-Oxazine Derivatives

Compound IDTarget/MechanismCell LineActivity (IC₅₀)Reference
8d-1 PI3Kα/mTOR dual inhibitorPI3Kα (enzymatic)0.63 nM[8]
Compound 10 Hypoxia-activated agentHepG2 (hypoxic)87 µM[6]
Compound 11 Hypoxia-activated agentHepG2 (hypoxic)10 µM[7]
14f Tubulin polymerization inhibitor?PC-3 (prostate)7.84 µM[9]
Central Nervous System (CNS) Applications

The 1,4-benzoxazine scaffold is also a key component in compounds designed to treat complex neuropsychiatric disorders. [10][11]Its structure allows for interactions with various CNS receptors.

  • Antidepressant and Anxiolytic Potential: Derivatives have been shown to act as potent dopamine D2 receptor antagonists and inhibitors of serotonin reuptake, both of which are validated mechanisms for treating depression and other mood disorders. [11]Other related structures have also been investigated for antidepressant activity in animal models, such as the reversal of reserpine-induced hypothermia. [12][13]* Neurodegenerative Diseases: By modifying the core structure with a 1,2,3-triazole moiety, researchers have developed derivatives with potent anti-inflammatory activity in microglial cells. [10]Since neuroinflammation is a key pathological feature of diseases like Alzheimer's and Parkinson's, these compounds hold promise. They were found to reduce the production of nitric oxide (NO) and pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) by activating the Nrf2-HO-1 signaling pathway. [10]

Anti-inflammatory and Analgesic Activity

Inflammation is a critical physiological response that can become pathogenic in chronic diseases. Several series of 2-phenyl-1,4-oxazine analogs and related compounds have been evaluated for their potential to mitigate inflammation and pain.

The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are central to the production of pro-inflammatory prostaglandins. [14]For example, a series of 2-phenoxynicotinic acid hydrazides, which share structural motifs, showed moderate to good COX-1 inhibition. [14]While direct studies on 2-phenyl-2H-1,4-oxazines are ongoing, the broader class of oxazines is well-documented to possess analgesic and anti-inflammatory properties, suggesting this is a fertile area for further investigation. [2][15][16]

Integrated Drug Discovery Workflow

Developing a novel therapeutic from this scaffold requires a systematic and logical progression from concept to candidate.

DrugDiscoveryWorkflow cluster_synthesis Chemistry cluster_screening Biological Screening cluster_vivo Preclinical Development A Scaffold Selection (2-Phenyl-1,4-Oxazine) B Library Synthesis (SAR Exploration) A->B C Lead Optimization B->C D Primary Screening (e.g., In vitro enzymatic or cell-based assays) B->D Test F In Vivo Efficacy (Xenograft, Disease Models) C->F Test Leads E Secondary Screening (e.g., Selectivity panels, Mechanism of Action) D->E Confirm Hits E->C Feedback G ADME/Tox Profiling F->G H Candidate Selection G->H

Caption: A typical drug discovery workflow for oxazine derivatives.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is a self-validating system for the initial screening of newly synthesized compounds for anticancer activity.

  • Cell Plating: Seed cancer cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the synthesized oxazine derivatives in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions.

    • Controls (Essential for Validation):

      • Negative Control: Wells treated with vehicle (e.g., 0.1% DMSO) only.

      • Positive Control: Wells treated with a known cytotoxic drug (e.g., Doxorubicin).

      • Blank: Wells with medium but no cells.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the negative control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) for each compound.

Conclusion and Future Directions

The substituted 2-phenyl-2H-1,4-oxazine scaffold represents a highly versatile and therapeutically relevant core for modern drug discovery. Its proven success in generating potent inhibitors for oncology targets like PI3K/mTOR, along with its emerging potential in CNS disorders and inflammation, underscores its value. Future research should focus on expanding the structure-activity relationship knowledge base, particularly through the use of computational modeling to guide the design of next-generation analogs. Furthermore, exploring novel substitutions and fusion of this core with other pharmacophores could unlock new biological activities and lead to the development of breakthrough therapies for a range of unmet medical needs.

References

  • Synthesis of 2-[2Hydroxy2-phenyl-2H-1,4-benzoxazin-3(4H)-ylidene] - ResearchGate. (n.d.). Retrieved from [Link]

  • Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. (2020). International Journal of Pharmacy and Pharmaceutical Research, 7(1), 60-73. Retrieved from [Link]

  • Synthesis of 2-Azaanthraquinones from 1,4-Oxazinone Precursors. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Synthesis of 2-[2-hydroxy-2-phenyl-2H -1,4-benzoxazin-3(4H )-ylidene] - ResearchGate. (n.d.). Retrieved from [Link]

  • Das, B. C., Madhukumar, A. V., Anguiano, J., & Mani, S. (2009). Design, synthesis and biological evaluation of 2H-benzo[b] [4][5]oxazine derivatives as hypoxia targeted compounds for cancer therapeutics. Bioorganic & Medicinal Chemistry Letters, 19(15), 4204–4206. Retrieved from [Link]

  • Synthesis and pharmacological effect of substituted phenyl-4-(2-chloroethyl)tetrahydro-1,4-oxazine hydrochlorides. (1988). Pharmazie, 43(7), 470-472. Retrieved from [Link]

  • Design, synthesis and biological evaluation of 2H-benzo[b] [4][5]oxazine derivatives as hypoxia targeted compounds for cancer therapeutics. (2009). Bioorganic & Medicinal Chemistry Letters, 19(15), 4204-4206. Retrieved from [Link]

  • Discovery of 4-phenyl-2H-benzo[b]o[4][5]xazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors. (2019). European Journal of Medicinal Chemistry, 178, 667-686. Retrieved from [Link]

  • Design and synthesis of 2-phenoxynicotinic acid hydrazides as anti-inflammatory and analgesic agents. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis and antidepressant activity of 5-phenyl-2-(2-propynylamino)-2-oxazolin-4-one and derivatives. (1972). Journal of Medicinal Chemistry, 15(12), 1252-1255. Retrieved from [Link]

  • Pharmacologic Evaluation of Antidepressant Activity and Synthesis of 2-Morpholino-5-phenyl-6H-1,3,4-thiadiazine Hydrobromide. (n.d.). MDPI. Retrieved from [Link]

  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. (n.d.). Frontiers. Retrieved from [Link]

  • Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. (2023). MDPI. Retrieved from [Link]

  • Biological Potentials of Oxazines as Promising Agents for Drug Discovery. (2020). International Journal of Pharmaceutical Sciences Review and Research, 63(1), 1-10. Retrieved from [Link]

  • Synthesis and antidepressant profiles of phenyl-substituted 2-amino- and 2-[(alkoxycarbonyl)amino]-1,4,5,6-tetrahydropyrimidines. (n.d.). PubMed. Retrieved from [Link]

  • Medicinal chemistry of oxazines as promising agents in drug discovery. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis & Characterization of 2-(Substituted-Phenyl) Acetohydrazide Analogs, 1, 3, 4-Oxadiazoles, and 1,2,4-Triazine Ring Systems: A Novel Class of Potential Analgesic and Anti-Inflammatory Agents. (2019). ResearchGate. Retrieved from [Link]

  • Antidepressant and Anticonvulsant Activity of 1-(5-phenyl-4-oxazolin-2-yl)-4-substituted Piperazines. (1976). Journal of Medicinal Chemistry, 19(5), 731-733. Retrieved from [Link]

  • Pharmacological Activities of Aminophenoxazinones. (2021). National Institutes of Health (NIH). Retrieved from [Link]

  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Synthesis and biological evaluation of some-[4][5]thiazin- 2- one and-[4][5]oxazin-2-one derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Design, Synthesis and Anticonvulsant Activity of 2-(2-Phenoxy) phenyl- 1,3,4-oxadiazole Derivatives. (n.d.). PubMed Central. Retrieved from [Link]

  • Synthesis and analgesic activities of some (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates and 2-aminonicotinates. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. (n.d.). MDPI. Retrieved from [Link]

  • Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. (2022). MDPI. Retrieved from [Link]

Sources

Preliminary Cytotoxicity Screening of 5-Hydroxy-2-phenyl-2H-1,4-oxazine-3(6H)-thione

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Abstract

The discovery of novel therapeutic agents is a cornerstone of medicinal chemistry and drug development. Heterocyclic compounds, particularly those containing oxazine scaffolds, have garnered significant interest due to their diverse and potent biological activities, including anticancer properties.[1][2][3] This technical guide provides a comprehensive framework for the preliminary in vitro cytotoxicity screening of a novel compound, 5-Hydroxy-2-phenyl-2H-1,4-oxazine-3(6H)-thione. As a Senior Application Scientist, this document moves beyond a simple recitation of protocols; it elucidates the causal logic behind experimental design, emphasizes the integration of orthogonal assays for data validation, and establishes a robust decision-making framework for advancing promising lead compounds. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals, ensuring scientific integrity and actionable insights.

Introduction: The Rationale for Screening Oxazine Derivatives

The 1,4-oxazine ring system is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide pharmacological profile.[1][2] Derivatives have demonstrated significant potential as anticancer agents, often acting through mechanisms such as the induction of apoptosis, disruption of critical signaling pathways, or inhibition of cell proliferation.[1][4]

The initial step in evaluating any new chemical entity for its therapeutic potential is a rigorous assessment of its effect on cell viability and growth.[5] Preliminary cytotoxicity screening serves as a critical filter in the drug discovery pipeline.[6][7] It aims to:

  • Identify bioactive compounds from a library of synthesized molecules.

  • Establish a dose-response relationship and determine key potency metrics like the half-maximal inhibitory concentration (IC₅₀).

  • Provide an early indication of a compound's selectivity towards cancerous cells versus non-cancerous cells.

  • Guide the subsequent stages of mechanistic studies and preclinical development.[8]

This guide outlines a multi-parametric screening cascade designed to provide a reliable and comprehensive initial cytotoxic profile of this compound.

Designing the Screening Cascade: A Multi-Faceted Approach

A single cytotoxicity assay provides only one perspective on a compound's effect. A robust preliminary screen should employ at least two assays based on different biological principles to confirm activity and reduce the likelihood of false positives or negatives.[9][10] Our recommended cascade integrates a metabolic activity assay with a membrane integrity assay.

G cluster_0 cluster_1 Phase 1: Primary Screening cluster_2 Phase 2: Confirmatory & Counter-Screening cluster_3 Phase 3: Data Analysis & Decision Compound Test Compound: This compound CellLines Selection of Diverse Cancer & Non-Cancer Cell Lines MTT Primary Viability Assay: MTT (Metabolic Activity) CellLines->MTT LDH Confirmatory Assay: LDH Release (Membrane Integrity) MTT->LDH Confirm Hits Analysis IC₅₀ Determination & Selectivity Index Calculation LDH->Analysis Validate & Quantify Decision Go/No-Go Decision for Mechanistic Studies Analysis->Decision

Caption: High-level workflow for preliminary cytotoxicity screening.
Strategic Selection of Cell Lines

The choice of cell lines is critical for generating clinically relevant data.[11] A well-conceived initial panel should include cell lines from diverse cancer types and a non-malignant control line to assess selectivity.

Recommended Starter Panel:

Cell LineCancer TypeKey Rationale
MCF-7 Breast (Luminal A)A well-characterized, estrogen receptor-positive cell line widely used in anticancer screening.[5][12]
A549 Lung (Adenocarcinoma)Represents a common and aggressive form of lung cancer; often used in NCI-60 screening panels.[12][13]
HCT-116 Colorectal CarcinomaA standard model for gastrointestinal cancers, known for its robust growth.[12]
HEK-293 Human Embryonic KidneyA non-cancerous cell line used to determine the selectivity index (SI) and general cytotoxicity.[5][9]

This panel provides a broad view of the compound's activity spectrum and its potential therapeutic window.

Protocol 1: Primary Screening via MTT Assay

The MTT assay is a colorimetric method that measures cellular metabolic activity, which serves as a proxy for cell viability.[5] Viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium salt MTT to form a purple formazan product, the quantity of which is directly proportional to the number of living cells.[10]

Causality Behind the Choice:

The MTT assay is chosen for primary screening due to its high throughput, cost-effectiveness, and sensitivity.[5][14] It provides a rapid assessment of a compound's effect on cell proliferation and viability, making it ideal for screening concentration ranges.

G cluster_0 Inside Viable Cell Mitochondria cluster_1 Measurement MTT MTT (Yellow, Soluble) Reductase Mitochondrial Reductase Enzymes MTT->Reductase is reduced by Formazan Formazan (Purple, Insoluble) Reductase->Formazan to form Solubilize Add Solubilizing Agent (e.g., DMSO) Formazan->Solubilize Absorbance Measure Absorbance (~570 nm) Solubilize->Absorbance

Caption: Principle of the MTT cell viability assay.
Detailed Step-by-Step Methodology:
  • Cell Seeding:

    • Culture selected cell lines to ~80% confluency.

    • Trypsinize, count, and prepare a cell suspension at a density of 5 x 10⁴ cells/mL (optimization may be required based on cell growth rate).

    • Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well flat-bottom plate.[15]

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in sterile DMSO.

    • Perform a serial dilution in culture medium to prepare 2X working concentrations (e.g., 200, 100, 50, 25, 12.5, 6.25, 3.125, 0 µM).

    • Carefully remove the old medium from the cells and add 100 µL of the appropriate compound dilution to each well (in triplicate or quadruplicate).

    • Crucial Controls:

      • Vehicle Control: Cells treated with medium containing the highest concentration of DMSO used (e.g., 0.5%). Represents 100% viability.

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., 10 µM Doxorubicin).

      • Blank Control: Wells containing medium but no cells, to measure background absorbance.

  • Incubation:

    • Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂. The duration should be sufficient to observe anti-proliferative effects.[16]

  • MTT Reagent Addition:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 20 µL of the MTT solution to each well (final concentration 0.5 mg/mL).

    • Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Formazan Solubilization and Measurement:

    • Carefully aspirate the medium without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.[17]

    • Gently shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Confirmatory Screening via LDH Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.[16][18] LDH is a stable cytosolic enzyme that is rapidly released upon cell lysis, making it an excellent indicator of necrosis or late-stage apoptosis.[9][18]

Causality Behind the Choice:

This assay serves as an essential orthogonal validation of the MTT results. While the MTT assay measures a loss of metabolic function (which could be cytostatic), the LDH assay directly measures cell death via membrane rupture (cytotoxicity).[16] Running both provides a more complete picture. For example, a compound that is highly potent in the MTT assay but shows low LDH release may be primarily cytostatic, not cytotoxic.

Detailed Step-by-Step Methodology:
  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT protocol, plating cells and treating them with the compound in a separate 96-well plate.

    • Crucial Controls:

      • Vehicle Control (Spontaneous LDH Release): Untreated cells.

      • Positive Control: Cells treated with a known cytotoxic agent.

      • Maximum LDH Release Control: Untreated cells lysed with a detergent (e.g., 1% Triton X-100) 30 minutes before the assay endpoint. This represents 100% cytotoxicity.[16]

      • Blank Control: Medium only.

  • Incubation:

    • Incubate the plate for the same duration as the MTT assay (e.g., 48 hours).

  • Sample Collection:

    • Centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.

    • Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., Promega CytoTox-ONE™ or similar). This typically involves a diaphorase and a tetrazolium salt that is reduced to a colored product.[16]

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate at room temperature for 30 minutes, protected from light.

  • Measurement:

    • Add 25 µL of stop solution (if required by the kit).

    • Measure the absorbance at 490 nm using a microplate reader.

Data Analysis and Interpretation

Calculating Percentage Viability and Cytotoxicity
  • For MTT Assay:

    • % Viability = [(Abs_Sample - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100

  • For LDH Assay:

    • % Cytotoxicity = [(Abs_Sample - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous)] * 100

Determining the IC₅₀ Value

The IC₅₀ (or GI₅₀ for growth inhibition) is the concentration of a compound that inhibits cell viability or growth by 50%.[19] It is a key measure of potency.

  • Plot the percentage viability (or inhibition) against the logarithm of the compound concentration.

  • Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism or R to fit a sigmoidal dose-response curve and calculate the precise IC₅₀ value.

Synthesizing the Results

Summarize the calculated IC₅₀ values in a clear, structured table.

Table 1: Hypothetical Cytotoxicity Profile of this compound

Cell LineIC₅₀ (µM) from MTT AssayIC₅₀ (µM) from LDH AssaySelectivity Index (SI)¹
MCF-78.412.19.5
A54915.220.55.3
HCT-11611.815.96.8
HEK-29380.1>100-

¹Selectivity Index (SI) = IC₅₀ in non-cancerous cells (HEK-293) / IC₅₀ in cancer cells. A higher SI value (>2) is desirable, indicating cancer-specific toxicity.

G Start Initial Data: MTT IC₅₀ & LDH IC₅₀ CheckPotency Is MTT IC₅₀ < 20 µM in any cancer cell line? Start->CheckPotency CheckCytotoxicity Are MTT and LDH IC₅₀ values in agreement (e.g., within 3-fold)? CheckPotency->CheckCytotoxicity Yes NoGo_Potency NO-GO: Compound has low potency. CheckPotency->NoGo_Potency No CheckSelectivity Is Selectivity Index (SI) > 2 for potent cell lines? CheckCytotoxicity->CheckSelectivity Yes (Cytotoxic) Consider_Cytostatic CONSIDER: Compound may be cytostatic, not cytotoxic. Further investigation needed. CheckCytotoxicity->Consider_Cytostatic No (Divergent) Go GO DECISION: Compound is a promising hit. Proceed to mechanistic studies (e.g., Apoptosis Assay). CheckSelectivity->Go Yes NoGo_Selectivity NO-GO: Compound shows high toxicity to normal cells. CheckSelectivity->NoGo_Selectivity No

Caption: Decision-making flowchart based on preliminary screening data.

Conclusion

The preliminary cytotoxicity screening of a novel compound like this compound is a foundational step in the drug discovery process. By employing a scientifically rigorous, multi-assay approach as detailed in this guide, researchers can generate reliable and translatable data. The integration of a metabolic assay (MTT) with a membrane integrity assay (LDH), coupled with the use of a diverse and relevant cell line panel, ensures a high degree of confidence in the initial hit identification. This validated data forms the bedrock upon which all subsequent mechanistic, preclinical, and clinical studies are built, ultimately increasing the probability of successfully developing a novel therapeutic agent.

References

  • Synthesis and anti-cancer screening of novel heterocyclic-(2H)-1,2,3-triazoles as potential anti-cancer agents. (Source: vertexaisearch.cloud.google.com)
  • In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. (Source: PubMed)
  • An In-depth Technical Guide on the Biological Activities of Oxazine Deriv
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (Source: NCBI - NIH)
  • Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds.
  • Cancer Cell Line Screening: A Compass for Drug Discovery. (Source: Crown Bioscience Blog)
  • Cancer Cell Lines for Drug Discovery and Development. (Source: AACR Journals)
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (Source: ACS Omega)
  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (Source: Unnamed Source)
  • Three Steps for Setting up a Drug Screening Assay. (Source: Bitesize Bio)
  • Cell-culture based test systems for anticancer drug screening. (Source: ecancer)
  • Discovery of oxazine-linked pyrimidine as an inhibitor of breast cancer growth and metastasis by abrogating NF-κB activ
  • Comparison of the LDH and MTT assays for quantifying cell death: Validity for neuronal apoptosis?
  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Synthesis, characterization and anticancer activity of new oxazepien derivative compounds. (Source: Unnamed Source)
  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov. (Source: SciELO)
  • A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. (Source: MDPI)
  • Application Notes and Protocols for Cell-Based Cytotoxicity Assays of Novel Compounds. (Source: Benchchem)
  • Synthesis and pharmaceutical applications of Oxazine compounds derived from Pyronic, Salicylic, Antharanilic acids and Phenols. (Source: Semantic Scholar)
  • Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. (Source: PMC)
  • Synthesis and biological evaluation of some[16][19]-thiazin- 2- one and[16][19]-oxazin-2-one derivatives. (Source: ResearchGate)

  • Synthesis and Biological Activities of[1][19]-Oxazine Derivatives. (Source: Der Pharma Chemica)

  • BIOLOGICAL ACTIVITIES OF OXAZINE AND ITS DERIVATIVES: A REVIEW. (Source: International Journal of Pharma Sciences and Research)

Sources

A Technical Guide to Computational and Theoretical Analysis of 1,4-Oxazine-3-thione Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the computational and theoretical methodologies employed in the study of 1,4-oxazine-3-thione derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry. These scaffolds are precursors to a wide array of biologically active molecules, including potential anticancer and antimicrobial agents.[1] This document details the strategic application of quantum chemical calculations, molecular docking, and pharmacokinetic profiling to elucidate the structural, electronic, and biological properties of these derivatives. We present detailed, field-proven protocols for Density Functional Theory (DFT) calculations and molecular docking simulations, explaining the causality behind methodological choices. The guide is intended for researchers, chemists, and drug development professionals seeking to leverage computational tools to accelerate the discovery and optimization of novel therapeutics based on the 1,4-oxazine-3-thione core.

Introduction: The Emerging Importance of 1,4-Oxazine-3-thione Scaffolds

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. Among these, the 1,4-oxazine ring system is a privileged scaffold due to its presence in molecules with a wide spectrum of biological activities, including antimicrobial, antitumor, anti-inflammatory, and anticonvulsant properties.[2][3][4] The introduction of a thione group (C=S) at the 3-position to create the 1,4-oxazine-3-thione core further enhances the chemical reactivity and biological potential, making these derivatives attractive targets for synthesis and evaluation.[5]

The rationale for focusing on these derivatives is twofold:

  • Synthetic Versatility: The 1,4-oxazine-3-thione nucleus serves as a versatile intermediate for the synthesis of other complex heterocyclic systems, such as pyrimidines and pyrazoles.[1]

  • Pharmacological Potential: The unique electronic and steric properties of the scaffold make it a compelling candidate for interaction with biological targets. Studies have shown that related oxazine and thione-containing compounds exhibit significant activities, including the inhibition of key enzymes in cancer pathways like Focal Adhesion Kinase (FAK) and tubulin polymerization.[6][7]

Computational and theoretical studies are indispensable in modern drug discovery. They provide a high-throughput, cost-effective means to predict molecular properties, understand structure-activity relationships (SAR), and identify promising lead compounds before committing to resource-intensive chemical synthesis and biological testing. This guide outlines the core computational workflows used to investigate 1,4-oxazine-3-thione derivatives.

Core Computational Methodologies

A multi-faceted computational approach is essential for a thorough investigation. The workflow typically begins with quantum mechanical calculations to understand the intrinsic properties of the molecules, followed by molecular docking to predict their biological interactions.

digraph "Computational_Workflow" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_0" { label = "Quantum Mechanics (QM)"; bgcolor = "#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; A [label="Molecule Design &\nInitial Structure"]; B [label="Geometry Optimization\n(DFT)"]; C [label="Vibrational Frequency\nAnalysis"]; D [label="Electronic Property\nCalculation (HOMO/LUMO, MEP)"]; A -> B [label="Find Lowest Energy State"]; B -> C [label="Confirm True Minimum"]; C -> D [label="Analyze Properties"]; }

subgraph "cluster_1" { label = "Molecular Mechanics (MM) & Informatics"; bgcolor = "#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Molecular Docking\nSimulation"]; F [label="ADMET Prediction"]; G [label="Lead Candidate\nIdentification"]; }

D -> E [label="Optimized Ligand Structure", color="#EA4335", fontcolor="#202124", minlen=2]; E -> G [label="Binding Affinity & Pose", color="#EA4335", fontcolor="#202124"]; D -> F [label="Calculated Properties", color="#EA4335", fontcolor="#202124", minlen=2]; F -> G [label="Pharmacokinetic Profile", color="#EA4335", fontcolor="#202124"]; }

Figure 1: A typical workflow for the computational analysis of drug candidates.

Quantum Chemical Calculations: Density Functional Theory (DFT)

Expertise & Causality: DFT is the workhorse of quantum chemistry for systems of this size. It offers an excellent compromise between computational accuracy and cost, providing reliable electronic structure information.[8][9] We utilize DFT to determine the most stable three-dimensional conformation of a molecule and to calculate a suite of electronic properties that govern its reactivity.

Protocol: DFT-Based Molecular Property Analysis

  • Initial Structure Generation: Draw the 2D structure of the 1,4-oxazine-3-thione derivative and convert it to a 3D structure using a molecular editor like Avogadro or GaussView.

  • Geometry Optimization:

    • Method: Perform a full geometry optimization without constraints.

    • Rationale: This step locates the lowest energy conformation of the molecule on the potential energy surface.

    • Implementation: Use a standard functional, such as B3LYP, which is known to perform well for organic molecules. For systems containing sulfur, functionals like APFD can provide higher accuracy due to better handling of polarizability.[10]

    • Basis Set: Employ a Pople-style basis set like 6-311++G(d,p). The ++ indicates the inclusion of diffuse functions for non-hydrogen and hydrogen atoms, essential for accurately describing lone pairs and anions. The (d,p) specifies polarization functions, which are crucial for describing the geometry of cyclic systems and atoms like sulfur and oxygen.[11]

  • Vibrational Frequency Calculation:

    • Method: Perform a frequency calculation at the same level of theory as the optimization.

    • Rationale (Self-Validation): This is a critical validation step. The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum and not a transition state.[12] The output also provides thermodynamic data like zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

  • Electronic Property Analysis:

    • Frontier Molecular Orbitals (FMOs): Analyze the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity.[13]

    • Molecular Electrostatic Potential (MEP): Generate an MEP map. This map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions, which are critical for predicting non-covalent interactions with a receptor.

Data Presentation: Calculated Properties of Hypothetical Derivatives

To illustrate, the following table summarizes DFT-calculated data for a hypothetical series of 1,4-oxazine-3-thione derivatives, where 'R' is a substituent.

Derivative (R group)HOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Dipole Moment (Debye)
-H-6.21-2.154.063.45
-Cl (Electron Withdrawing)-6.35-2.304.054.12
-OCH₃ (Electron Donating)-5.98-2.053.933.88

This is representative data based on general chemical principles.

Molecular Docking: Predicting Biological Interactions

Expertise & Causality: Once the stable, low-energy conformation of a derivative is known from DFT, molecular docking is used to predict how it might bind to a specific biological target, such as an enzyme's active site.[14] This technique scores different binding poses based on intermolecular forces like hydrogen bonds, hydrophobic interactions, and van der Waals forces, providing an estimate of binding affinity.[15]

Protocol: Receptor-Ligand Docking Workflow

  • Receptor Preparation:

    • Obtain the 3D crystal structure of the target protein from a repository like the Protein Data Bank (PDB). For example, Glucosamine-6-Phosphate synthase (PDB ID: 1MOQ) could be a target for antimicrobial studies.

    • Remove all non-essential molecules, such as water, co-solvents, and co-crystallized ligands.

    • Add polar hydrogen atoms and assign atomic charges using a force field like Gasteiger.

    • Define the binding site (the "grid box") based on the location of the co-crystallized ligand or by identifying putative active sites.

  • Ligand Preparation:

    • Use the DFT-optimized structure of the 1,4-oxazine-3-thione derivative as the input ligand.

    • Assign rotatable bonds to allow for conformational flexibility during the docking process.

  • Docking Simulation:

    • Use a docking program like AutoDock Vina. The software will systematically sample different positions and conformations of the ligand within the defined binding site.

    • The program's scoring function evaluates each pose, and the results are ranked, typically by binding energy (in kcal/mol). A more negative value indicates a stronger predicted binding affinity.

  • Analysis of Results:

    • Examine the top-ranked poses. The most favorable pose is one that has a low binding energy and engages in meaningful interactions (e.g., hydrogen bonds, pi-stacking) with key amino acid residues in the active site.

    • Visualization software (e.g., Discovery Studio, PyMOL) is used to create 2D and 3D diagrams of the protein-ligand interactions.

digraph "Docking_Interaction" { graph [bgcolor="#F1F3F4"]; node [shape=ellipse, style="filled", fontname="Arial"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_0" { label="Protein Active Site"; bgcolor="#FFFFFF"; node [fillcolor="#FBBC05", fontcolor="#202124"]; Receptor [label="Key Amino Acid\nResidues", shape=hexagon]; }

Ligand [label="1,4-Oxazine-3-thione\nDerivative", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box];

Ligand -> Receptor [label="H-Bond, Hydrophobic &\nVan der Waals Interactions", color="#34A853", style=dashed, dir=both]; }

Figure 2: Conceptual diagram of ligand-receptor interactions in molecular docking.

Application in Drug Development: ADMET Profiling

A potent molecule is not necessarily a good drug. Early-stage assessment of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is crucial. Computational tools can predict these properties based on the molecule's structure.

  • Lipinski's Rule of Five: A foundational guideline to assess drug-likeness. It states that a molecule is more likely to be orally bioavailable if it has:

    • No more than 5 hydrogen bond donors.

    • No more than 10 hydrogen bond acceptors.

    • A molecular weight under 500 daltons.

    • A calculated logP (octanol-water partition coefficient) not greater than 5.

  • Other Descriptors: Modern ADMET prediction software also evaluates properties like aqueous solubility, blood-brain barrier permeability, and potential for inhibiting cytochrome P450 enzymes.

These computational filters help prioritize compounds that not only show high potency in docking studies but also have a higher probability of success in later stages of drug development.[1]

Conclusion and Future Perspectives

The computational and theoretical methodologies detailed in this guide provide a powerful, synergistic framework for the rational design and analysis of 1,4-oxazine-3-thione derivatives. By integrating DFT for structural and electronic characterization with molecular docking for biological target interaction analysis, researchers can gain deep insights into structure-activity relationships. This approach accelerates the identification of promising lead candidates, reduces the reliance on trial-and-error synthesis, and ultimately streamlines the path toward novel therapeutics.

Future work in this area will likely involve the integration of more advanced techniques, such as molecular dynamics (MD) simulations to study the dynamic behavior of ligand-receptor complexes over time and quantitative structure-activity relationship (QSAR) models to build predictive models from larger datasets. As computational power increases and algorithms become more refined, these theoretical studies will play an ever-more critical role in the discovery of next-generation drugs based on the versatile 1,4-oxazine-3-thione scaffold.

References

  • Al-Ostath, A., et al. (2021). Oxazinethione Derivatives as a Precursor to Pyrazolone and Pyrimidine Derivatives: Synthesis, Biological Activities, Molecular Modeling, ADME, and Molecular Dynamics Studies. PubMed Central. Available at: [Link]

  • Xu, C., et al. (2017). Discovery of a series of 1,3,4-oxadiazole-2(3H)-thione derivatives containing piperazine skeleton as potential FAK inhibitors. PubMed. Available at: [Link]

  • Saleem, D. A. (2023). Synthesis A New Bis Oxazine and Thiazine Derivatives and Study Their Biological Activities. Mustansiriyah Journal of Pharmaceutical Sciences. Available at: [Link]

  • Al-Jumaili, A. A. H., et al. (2024). Synthesis, identification, and study of the biological activity of some new pyrimidine, oxazine, and thiazine derivatives through. International Journal of Pharmaceutical and Life Sciences. Available at: [Link]

  • Swapna, B., et al. (2024). SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL OXAZINE AND THIAZINE DERIVATIVES AS POTENT ANTI- MICROBIAL AND ANTIOXIDANT AGENTS. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available at: [Link]

  • Zinada, D. S., et al. (2022). Molecular Docking and DFT Study of Synthesized Oxazine Derivatives. ResearchGate. Available at: [Link]

  • Dhanya, K. S., et al. (2013). BIOLOGICAL ACTIVITIES OF OXAZINE AND ITS DERIVATIVES: A REVIEW. International Journal of Pharma Sciences and Research. Available at: [Link]

  • Sathish, M., & Sriram, N. (2020). Biological Potentials of Oxazines as Promising Agents for Drug Discovery. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Chaitra, G., & Rohini, R. M. (2017). Synthesis and Biological Activities of[1]-Oxazine Derivatives. Der Pharma Chemica. Available at: [Link]

  • Ozturkcan, S. A., et al. (2011). Synthesis and Characterizations of New 1,3-Oxazine Derivatives. Journal of The Chemical Society of Pakistan. Available at: [Link]

  • Comprehensive Organic Chemistry II (2018). 1,4-Oxazines and Their Benzo Derivatives. ResearchGate. Available at: [Link]

  • Yavari, I., et al. (2016). New and efficient synthesis of 1,4-oxazines through the reaction of acetylenic esters and nitrosonaphthols in the presence of phosphine derivatives. Semantic Scholar. Available at: [Link]

  • Rida, R. H., & Tawfiq, M. T. (2019). Synthesis, characterization of some new 1,3-oxazine-4-one derivatives containing 1,3,4-oxadiazole and 1,3,4-thiadiazole moiety with screening some of their biological activity. ResearchGate. Available at: [Link]

  • Aitken, R. A., et al. (2013). 1,4-Oxazine. Chemical Communications (RSC Publishing). Available at: [Link]

  • Schwan, A. L., et al. (2023). The Synthesis and Base-Induced Breakdown of Triaryl 1,4-Oxathiins—An Experimental and DFT Study. ResearchGate. Available at: [Link]

  • Aitken, R. A., et al. (2013). 1,4-Oxazine. ResearchGate. Available at: [Link]

  • Jayakumar, A. D. (2015). Docking studies, synthesis, characterization of some novel Oxazine substituted 9-anilinoacridine derivatives and evaluation for their Antioxidant and Anticancer activities as topoisomerase II inhibitors. SlideShare. Available at: [Link]

  • Aitken, R. A., et al. (2013). 1,4-Oxazine. University of St Andrews Research Portal. Available at: [Link]

  • Kiss, L., et al. (2022). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. MDPI. Available at: [Link]

  • Kumar, A., et al. (2020). Molecular docking studies of 1, 3, 4 oxadiazoles Derivatives as anti-convulsive agents. ResearchGate. Available at: [Link]

  • Schwan, A. L., et al. (2023). The Synthesis and Base-Induced Breakdown of Triaryl 1,4-Oxathiins—An Experimental and DFT Study. PMC - NIH. Available at: [Link]

  • Rehman, S., et al. (2022). Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies. MDPI. Available at: [Link]

  • El-Naggar, M., et al. (2015). 1,3,4-oxadiazole-2-thione Derivatives; Novel Approach for Anticancer and Tubulin Polymerization Inhibitory Activities. PubMed. Available at: [Link]

  • Vessally, E. (2008). DFT calculations on 1,4-dithiine and S-oxygenated derivatives. SciSpace. Available at: [Link]

  • Notario, R., et al. (2024). Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. Preprints.org. Available at: [Link]

  • Patel, R. B., et al. (2020). Molecular Docking Studies; 1,3 Thiazines Derivatives. Acta Scientific. Available at: [Link]

  • Mitchell, P. S., et al. (2014). Polysubstituted Pyridines from 1,4-Oxazinone Precursors. PMC - PubMed Central. Available at: [Link]

  • Grad, M. A., et al. (2023). DFT Simulation for Properties Determination of Chelating Spironaphthoxazine Derivatives. MDPI. Available at: [Link]

  • Ozturkcan, S. A., et al. (2011). Synthesis and Characterizations of New 1,3-Oxazine Derivatives. ResearchGate. Available at: [Link]

Sources

Discovery of Novel Oxazine Analogs with Pharmacological Potential: A Strategic Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the identification and early-stage development of novel oxazine analogs with therapeutic potential. We will move beyond theoretical concepts to provide actionable, field-proven insights into the strategic and technical considerations that underpin a successful discovery campaign.

Introduction: The Therapeutic Promise of the Oxazine Scaffold

The 1,3-oxazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities. Its unique structural and electronic properties allow for versatile interactions with a wide range of biological targets. The inherent asymmetry and conformational flexibility of the oxazine ring enable the precise spatial positioning of substituents, which is critical for achieving high-affinity and selective binding to target proteins. This guide will navigate the intricate process of harnessing this potential, from initial library synthesis to the identification of promising preclinical candidates.

Strategic Design and Synthesis of Oxazine Analog Libraries

The foundation of any successful discovery program is a well-designed chemical library that maximizes structural diversity while maintaining synthetic feasibility. For oxazine analogs, a diversity-oriented synthesis (DOS) approach is often most effective.

The choice of synthetic route is a critical decision that influences the diversity and novelty of the resulting analogs. The Betti reaction, a multicomponent reaction, is a powerful tool for generating a wide array of 1,3-oxazine derivatives.

Experimental Protocol: Betti Reaction for Oxazine Analog Synthesis

  • Reactant Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of a substituted β-naphthol in anhydrous toluene.

  • Addition of Aldehyde: Add 1.1 equivalents of a selected aromatic or aliphatic aldehyde to the solution. Stir for 10 minutes at room temperature to ensure homogeneity.

  • Addition of Amine: Introduce 1.2 equivalents of a primary or secondary amine. The choice of amine is a key driver of structural diversity.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 110°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Remove the solvent under reduced pressure. The crude product is then purified using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure oxazine analog.

  • Characterization: Confirm the structure of the purified compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

The causality behind reagent selection is paramount. The choice of substituted β-naphthols, aldehydes, and amines directly dictates the physicochemical properties of the resulting analogs. For instance, incorporating electron-withdrawing groups on the aromatic aldehyde can modulate the electronic properties of the final compound, potentially influencing its target-binding affinity. Similarly, the use of chiral amines can introduce stereocenters, which are often critical for achieving selective biological activity.

High-Throughput Screening (HTS) and Hit Identification

Once a diverse library of oxazine analogs has been synthesized, the next step is to identify compounds that exhibit the desired biological activity. High-throughput screening (HTS) is an indispensable tool for this purpose.

A robust and reliable HTS assay is the cornerstone of hit identification. The choice of assay depends on the specific biological target. For example, if targeting a particular enzyme, a fluorescence-based enzymatic assay might be appropriate.

Workflow for HTS and Hit Confirmation

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage A Compound Library (Oxazine Analogs) B High-Throughput Screening (HTS) (e.g., 10 µM) A->B Single Concentration C Initial Hits B->C Activity > Threshold D Dose-Response Curve (IC50) C->D Progress to Confirmation E Orthogonal Assay D->E Potent Compounds F Confirmed Hits E->F Confirm Mechanism SAR_Pathway InitialHit Initial Hit IC₅₀ = 5 µM Modification_A Modification A R = Cl IC₅₀ = 1 µM InitialHit->Modification_A Add e⁻ withdrawing group Modification_B Modification B R = OMe IC₅₀ = 10 µM InitialHit->Modification_B Add e⁻ donating group OptimizedLead Optimized Lead R = CF₃ IC₅₀ = 50 nM Modification_A->OptimizedLead Further Optimization

Caption: A simplified Structure-Activity Relationship (SAR) pathway.

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to avoid costly late-stage failures. A standard panel of in vitro assays should be run on promising lead compounds.

Key In Vitro ADMET Assays

AssayPurpose
Caco-2 Permeability Predicts intestinal absorption of orally administered drugs.
Microsomal Stability Assesses metabolic stability in the liver.
CYP450 Inhibition Identifies potential for drug-drug interactions.
hERG Inhibition Screens for potential cardiotoxicity.
Cytotoxicity (e.g., HepG2) Evaluates general cellular toxicity.

Conclusion and Future Directions

The discovery of novel oxazine analogs with pharmacological potential is a complex but rewarding endeavor. By integrating strategic library design, robust screening methodologies, and iterative lead optimization guided by SAR and early ADMET profiling, the probability of success can be significantly enhanced. The principles and protocols outlined in this guide provide a solid foundation for research teams to build upon as they explore the vast therapeutic potential of the oxazine scaffold.

References

  • Multicomponent reactions: advanced tools for sustainable organic synthesis. (2021). Green Chemistry. [Link]

  • The Betti reaction: a powerful tool for the synthesis of a wide variety of functionalized aminobenzylnaphthols and their applications. (2018). RSC Advances. [Link]

  • High-Throughput Screening (HTS) in Drug Discovery: A 20-Year Retrospective and Perspective for the Future. (2020). SLAS DISCOVERY: Advancing the Science of Drug Discovery. [Link]

  • The Z'-Factor: A Simple Statistical Parameter for Use in High-Throughput Screening and Assay Development. (1999). Journal of Biomolecular Screening. [Link]

  • Structure–Activity Relationship (SAR) and Quantitative Structure–Activity Relationship (QSAR). (2019). Encyclopedia of Bioinformatics and Computational Biology. [Link]

  • In vitro evaluation of ADME and toxicity. (2018). Drug Discovery Today. [Link]

A Senior Application Scientist's Guide to the Structural Elucidation of 2-Hydroxy-5,6-dihydro-2H-1,4-oxazines

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Significance of the 1,4-Oxazine Scaffold

The 1,4-oxazine heterocyclic core is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] These activities span from anticancer and antimicrobial to anti-inflammatory effects.[1][3] Specifically, the 2-hydroxy-5,6-dihydro-2H-1,4-oxazine moiety presents unique structural complexities. The presence of a hemiaminalic carbon at the C2 position introduces a critical stereocenter and the potential for conformational ambiguities. For drug development professionals, an unambiguous, high-confidence determination of the three-dimensional structure of these molecules is not merely an academic exercise; it is a prerequisite for understanding structure-activity relationships (SAR), optimizing ligand-receptor interactions, and ensuring the intellectual property of a novel chemical entity.

This guide provides an in-depth technical framework for the definitive structural elucidation of this important class of molecules. It moves beyond a simple recitation of techniques to explain the causality behind the experimental choices, emphasizing a synergistic approach where Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography are used as a self-validating system to achieve an unimpeachable structural assignment.

The Core Challenge: Unmasking Stereochemistry and Conformation

The primary challenge in characterizing 2-hydroxy-5,6-dihydro-2H-1,4-oxazines lies in their inherent structural features:

  • The C2 Stereocenter: The hydroxyl-bearing carbon is chiral, meaning its precise spatial arrangement (R or S configuration) must be determined.

  • Ring Conformation: The dihydro-oxazine ring is not planar and can adopt various conformations, such as chair, boat, or twist-boat forms. The dominant conformation can influence the molecule's overall shape and biological function.[4]

  • Diastereotopic Protons: The methylene protons at C5 and C6 are often diastereotopic, meaning they are chemically non-equivalent, which can lead to complex signal patterns in NMR spectra.

Relying on a single analytical technique can lead to incomplete or ambiguous assignments. Therefore, a dual-pronged approach, probing the molecule's structure in both the solution and solid states, is the gold standard.

Part I: NMR Spectroscopy – Mapping the Molecular Framework in Solution

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution, providing a detailed map of the covalent framework.[5] For 2-hydroxy-5,6-dihydro-2H-1,4-oxazines, a systematic progression from 1D to 2D NMR experiments is essential to piece together the molecular puzzle.[6]

NMR_Workflow cluster_1D 1D NMR: Initial Fingerprint cluster_2D 2D NMR: Connectivity Mapping H1_NMR ¹H NMR C13_NMR ¹³C NMR & DEPT COSY COSY (¹H-¹H Bonds) H1_NMR->COSY Proton Environment HSQC HSQC (¹H-¹³C Direct Bonds) C13_NMR->HSQC Carbon Skeleton COSY->HSQC Assign H-C Pairs HMBC HMBC (¹H-¹³C Long-Range) HSQC->HMBC Build Fragments Structure Proposed Structure HMBC->Structure Assemble Skeleton

Fig 1. Logical workflow for NMR-based structure elucidation.
Step 1: The Initial Fingerprint with 1D NMR Spectroscopy

A. ¹H NMR Spectroscopy: The Proton Census

The ¹H NMR spectrum provides the foundational data. The key is to identify characteristic signals and their coupling patterns. For a typical 2-hydroxy-5,6-dihydro-2H-1,4-oxazine, one should look for:

  • CH-OH Proton (C2-H): A signal, often a singlet or a narrow multiplet, whose chemical shift is sensitive to solvent and concentration.

  • Dihydro Bridge Protons (C5-H₂ and C6-H₂): These protons typically appear as complex multiplets in the aliphatic region. Due to the rigid, non-planar ring structure, these protons are often diastereotopic, resulting in four distinct signals, each integrating to one proton.

  • Substituent Protons: Signals corresponding to any groups attached to the core scaffold.

B. ¹³C NMR and DEPT: The Carbon Backbone

The ¹³C NMR spectrum reveals the number of unique carbon environments. The Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is crucial here, as it differentiates methylene (CH₂, negative phase) from methyl/methine (CH₃/CH, positive phase) carbons. Key signals to identify are:

  • Hemiaminal Carbon (C2): Typically found in the 85-95 ppm range.

  • Iminic Carbon (C3): A downfield signal, often in the 165-175 ppm range.

  • Dihydro Bridge Carbons (C5, C6): Aliphatic signals whose exact shifts depend on substitution.

Experimental Protocol: 1D NMR Acquisition
  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Use a spectrometer with a minimum field strength of 400 MHz for adequate signal dispersion.

  • ¹H Acquisition: Acquire a standard proton spectrum with 16-32 scans.

  • ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum.

  • DEPT-135 Acquisition: Run a standard DEPT-135 pulse sequence to determine carbon multiplicities.

Step 2: Connecting the Dots with 2D NMR Spectroscopy

While 1D NMR provides a list of parts, 2D NMR shows how they are connected.[7]

A. COSY (Correlation Spectroscopy): Identifying ¹H-¹H Connections

The COSY experiment identifies protons that are spin-coupled, typically through 2 or 3 bonds.[8] Cross-peaks in the 2D map connect coupled protons. This is indispensable for:

  • Tracing the Dihydro Bridge: Establishing the connectivity between the C5 protons and the C6 protons.

  • Connecting Substituents: Linking protons on a substituent to the core ring structure.

B. HSQC (Heteronuclear Single Quantum Coherence): The Direct ¹H-¹³C Link

The HSQC experiment generates a cross-peak for every proton directly attached to a carbon.[9] Its primary function is to provide an unambiguous one-bond correlation, allowing you to assign a specific proton signal to a specific carbon signal.[7] This is the most reliable way to assign the chemical shifts of the protonated carbons in the molecule.

C. HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Skeleton

The HMBC experiment is arguably the most powerful for elucidating the complete molecular framework. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH).[9] This long-range information is critical for:

  • Connecting Quaternary Carbons: Since quaternary carbons have no attached protons, they are invisible in HSQC. HMBC allows their assignment by showing correlations to nearby protons.

  • Linking Fragments: For instance, observing a correlation from the C5 protons to the C3 iminic carbon definitively links the dihydro bridge to the imine functionality, confirming the 1,4-oxazine ring structure.

Data Interpretation: A Self-Validating Logic

The power of this multi-experimental approach lies in its self-validating nature. For example, if the ¹H NMR shows a multiplet at 3.5 ppm, the ¹³C NMR a signal at 50 ppm, and the DEPT-135 shows this carbon is a CH₂, the HSQC experiment must show a cross-peak correlating these two signals. The COSY experiment will then show which other protons are neighbors to the one at 3.5 ppm, and the HMBC will show which carbons are 2-3 bonds away. Any inconsistency in this web of data points to an incorrect structural assignment.

Atom Position Typical ¹H Chemical Shift (ppm) Typical ¹³C Chemical Shift (ppm) Key 2D NMR Correlations
C2-OH Variable (4.0 - 6.0)N/AHMBC to C2, C3
C2-H ~5.0 - 5.5~85 - 95HMBC to C3, C6
C3 N/A~165 - 175HMBC from C2-H, C5-H₂
C5-H₂ ~3.2 - 3.8 (diastereotopic)~45 - 55COSY to C6-H₂; HMBC to C3
C6-H₂ ~3.0 - 3.6 (diastereotopic)~40 - 50COSY to C5-H₂; HMBC to C2

Table 1: Typical NMR data and key correlations for the 2-hydroxy-5,6-dihydro-2H-1,4-oxazine scaffold. Shifts are approximate and depend on substitution and solvent.

Part II: X-ray Crystallography – The Definitive Solid-State Structure

While NMR provides an unparalleled view of the molecule's structure in solution, single-crystal X-ray crystallography delivers the ultimate, unambiguous proof of structure in the solid state.[10][11] It provides a precise 3D map of atomic positions, yielding definitive information on bond lengths, bond angles, and, crucially, absolute stereochemistry.[12][13]

XRay_Workflow cluster_exp Experimental Phase cluster_analysis Data Analysis Phase Synthesis Purified Compound Crystal Crystal Growth (Slow Evaporation, etc.) Synthesis->Crystal Mount Crystal Selection & Mounting Crystal->Mount Collect X-ray Data Collection Mount->Collect Solve Structure Solution (Phase Problem) Collect->Solve Diffraction Pattern Refine Structure Refinement Solve->Refine Validate Validation & CIF Report Refine->Validate Result Unambiguous 3D Solid-State Structure Validate->Result Final Atomic Coordinates

Fig 2. Standard workflow for small-molecule X-ray crystallography.
Experimental Workflow: From Powder to Picture

The process involves several critical steps, each requiring meticulous execution.[12]

  • Crystal Growth (The Art): This is often the most challenging step. High-quality, single crystals devoid of major defects are required.

    • Causality: A crystal acts as a three-dimensional diffraction grating for X-rays.[10] An ordered, repeating lattice is necessary to produce sharp, interpretable diffraction spots. Amorphous or poorly crystalline material will not work.

    • Protocol - Slow Evaporation:

      • Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture in which it is moderately soluble.

      • Loosely cover the vial (e.g., with perforated parafilm) to allow the solvent to evaporate slowly over several days to weeks at a constant temperature.

      • Monitor periodically for the formation of well-defined, transparent crystals.

  • Data Collection: A suitable crystal is mounted on a goniometer and placed inside a diffractometer.[10] The crystal is rotated while being irradiated with a monochromatic X-ray beam, and the resulting diffraction patterns are recorded on a detector.

  • Structure Solution and Refinement: The collected data (intensities and positions of thousands of reflections) are computationally processed.

    • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.

    • Structure Refinement: A molecular model is fitted to the electron density map, and the atomic positions and thermal displacement parameters are refined to achieve the best possible fit with the experimental data.

Data Interpretation: The Unambiguous Answer

The final output of a successful crystallographic analysis is a Crystallographic Information File (CIF) and a visual representation (e.g., an ORTEP diagram). This provides:

  • Absolute Connectivity: Confirms the bonding framework deduced from NMR.

  • Precise Geometry: Accurate bond lengths and angles.

  • Conformation: The exact chair, boat, or other conformation of the ring in the solid state.

  • Stereochemistry: Unambiguous assignment of the R/S configuration at the C2 center and any other stereocenters.

  • Intermolecular Interactions: Reveals hydrogen bonding networks (e.g., involving the C2-OH group) and crystal packing.

Parameter Significance Typical Value for Good Structure
Crystal System Describes the symmetry of the unit celle.g., Monoclinic, Orthorhombic
Space Group Describes the symmetry elements within the unit celle.g., P2₁/c, C2/c
R1 Factor A measure of the agreement between the calculated and observed structure factors< 5%
wR2 Factor A weighted measure of agreement< 15%
Goodness-of-Fit (GooF) Should be close to 1.0~1.0

Table 2: Key parameters reported in a crystallographic analysis that indicate the quality and reliability of the solved structure.

Part III: The Synergy of NMR and X-ray Crystallography

Neither technique alone tells the complete story. Their true power is realized when they are used in concert to create a self-validating and comprehensive structural picture.

Synergy_Diagram NMR {NMR Spectroscopy | Solution-State Structure Connectivity & Conformation Dynamic Information} XRAY {X-ray Crystallography | Solid-State Structure Absolute Stereochemistry Precise Geometry} NMR:con->XRAY:geo Compare Conformations (Solution vs. Solid) FINAL Unambiguous & Validated Structure NMR:sol->FINAL Confirms Connectivity XRAY:abs->FINAL Validates Assignment

Fig 3. The complementary and validating relationship between NMR and X-ray crystallography.
  • Validation: The absolute structure from X-ray crystallography provides the "answer key." It validates the entire set of assignments made from the complex web of 1D and 2D NMR data. Any discrepancy forces a re-evaluation of the NMR interpretation, ensuring a robust final assignment.

  • Completeness: NMR describes the molecule's structure and conformational dynamics in a solution environment, which is often more relevant to its behavior in biological systems or chemical reactions. X-ray crystallography provides a static, high-resolution snapshot of the molecule's preferred conformation in the solid state. Differences between the two can reveal insights into the molecule's flexibility and the influence of intermolecular forces like hydrogen bonding.

Conclusion

The structural elucidation of 2-hydroxy-5,6-dihydro-2H-1,4-oxazines demands a rigorous, multi-faceted analytical strategy. A logical, step-wise application of 1D and 2D NMR techniques allows for the confident assembly of the molecular framework in solution. This solution-state model is then unequivocally validated by the high-precision, three-dimensional structure obtained from single-crystal X-ray crystallography. For researchers in drug development, this synergistic workflow is not just best practice; it is the essential foundation for building reliable structure-activity relationships and advancing promising therapeutic candidates from the bench to the clinic.

References

  • Zhimomi, B. K., et al. (2024). Microwave-assisted synthesis of novel[1][14] oxazine derivatives as potent anti-bacterial and antioxidant agents. Arkivoc, 2024(8), 202412276. [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved January 22, 2026, from [Link]

  • Bashir, M. A., et al. (2024). Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations. ResearchGate. [Link]

  • Santes, V., et al. (2011). Syntheses and Study of New 2-Hydroxy-5,6-Dihydro-2H-1,4-Oxazines by NMR and X-ray Crystallography. ResearchGate. [Link]

  • Chad's Prep. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]

  • Katz, L., & Lipscomb, W. N. (1952). The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane. The Journal of Organic Chemistry, 17(4), 515-524. [Link]

  • Anary-Abbasinejad, M., et al. (2016). New and efficient synthesis of 1,4-oxazines through the reaction of acetylenic esters and nitrosonaphthols in the presence of phosphine derivatives. Semantic Scholar. [Link]

  • Müller, P. (2009). Small Molecule X-Ray Crystallography, Theory and Workflow. ResearchGate. [Link]

  • Katritzky, A. R., & Rachwal, S. (2010). ChemInform Abstract: Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines and Their Oxo Derivatives: A Review. ResearchGate. [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • Al-Mulla, A. (2023). Green Synthetic Methods of Oxazine and Thiazine Scaffolds as Promising Medicinal Compounds: A Mini-review. PubMed. [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • ResearchGate. (n.d.). 1,4-Oxazine. Retrieved January 22, 2026, from [Link]

  • Groh, S. E., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. ACS Publications. [Link]

  • Duax, W. L. (2006). X-Ray Crystallography of Chemical Compounds. PMC - NIH. [Link]

  • Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. [Link]

  • Juber, B. A. (2019). Medicinal chemistry of oxazines as promising agents in drug discovery. Cihan University-Erbil Repository. [Link]

  • Patel, D. A., et al. (2021). Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds. IEEE Xplore. [Link]

  • Al-jebori, A. A., et al. (2020). Synthesis of Some Oxazine Compounds Derived from TDI and Schiff Bases. Acta Scientific. [Link]

  • ResearchGate. (n.d.). H.NMR-Spectrum of Heterocyclic Compound {2}. Retrieved January 22, 2026, from [Link]

  • University of Bath. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. [Link]

  • Staples, R. J. (n.d.). X-Ray Crystallography Laboratory Department of Chemistry Michigan State University. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (n.d.). Structures of 1,2‐, 1,3‐ and 1,4‐oxazine isomers. Retrieved January 22, 2026, from [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Retrieved January 22, 2026, from [Link]

  • Bove, F. A., et al. (1981). A simple 1H nmr conformational study of some heterocyclic azomethines. Canadian Journal of Chemistry, 59(7), 1205-1207. [Link]

  • Groh, S. E., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1735-1748. [Link]

  • Chen, J., et al. (2001). Synthesis and X-Ray Crystallographic Analysis of Some 1,6-Dihydro-1,2,4,5-tetrazines. ResearchGate. [Link]

Sources

An In-depth Technical Guide to the Investigation of 1,4-Oxazines as Potential PI3Kα Inhibitors for Cancer Therapy

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Targeting a Core Oncogenic Driver

The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway is a master regulator of cellular physiology, governing processes from cell growth and proliferation to survival and metabolism.[1][2] Its central role is underscored by its frequent dysregulation in human cancers, making it one of the most promising targets for therapeutic intervention.[1][3] This dysregulation often occurs through activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3Kα, or through the loss of the tumor suppressor PTEN, a negative regulator of the pathway.[1][4] The abnormal activation of PI3Kα, in particular, promotes cancer cell proliferation, migration, and angiogenesis, establishing it as a critical node for the development of targeted anticancer drugs.[5]

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the investigation of the 1,4-oxazine scaffold as a promising chemical starting point for the development of novel and selective PI3Kα inhibitors. We will delve into the rationale for targeting this pathway, the design and synthesis principles for 1,4-oxazine derivatives, and a detailed workflow for their preclinical evaluation, from initial biochemical screens to in vivo efficacy models.

The PI3K/AKT/mTOR Signaling Pathway: A Rationale for PI3Kα Inhibition

The PI3K pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by extracellular growth factors.[6] This triggers the recruitment and activation of Class IA PI3Ks, including the p110α isoform. Activated PI3Kα phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[7] PIP3 recruits proteins with pleckstrin homology (PH) domains, such as AKT and PDK1, to the cell membrane, leading to the phosphorylation and activation of AKT. Activated AKT then phosphorylates a multitude of downstream substrates, including the mTOR complex 1 (mTORC1), which ultimately promotes protein synthesis, cell growth, and survival.[8] The tumor suppressor PTEN counteracts this pathway by dephosphorylating PIP3 back to PIP2.

Given that oncogenic mutations in PIK3CA are highly prevalent in solid tumors like breast, colon, and lung cancer, developing inhibitors that specifically target the p110α isoform is a highly validated therapeutic strategy.[4][5] Isoform-selective inhibition is critical to minimize off-target effects, as other PI3K isoforms (β, δ, γ) play important roles in normal physiological processes.[4]

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3Kα (p110α/p85) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 AKT->mTORC1 Activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream

Caption: The PI3K/AKT/mTOR Signaling Cascade.

The 1,4-Oxazine Scaffold: A Privileged Structure for Kinase Inhibition

The 1,4-oxazine core and its derivatives, particularly benzo[1][8]oxazines, represent a "privileged scaffold" in medicinal chemistry. This class of heterocyclic compounds has been successfully utilized to develop inhibitors for various targets, including kinases.[9][10] Computational studies have identified the 2H-benzo[b][1][8]oxazine structure as a promising chemotype capable of binding to the crucial hinge region of PI3Kα, a key interaction for potent inhibition.[4] The inherent structural features of the 1,4-oxazine ring system allow for diverse substitutions at multiple positions, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties through systematic Structure-Activity Relationship (SAR) studies.

General Synthesis Approach

The synthesis of substituted 1,4-oxazine derivatives often involves multi-step reaction sequences. For example, pyrido[2,3-b][1][8]oxazine analogues, which have shown potent anticancer activity, can be synthesized via a multi-step route culminating in a Suzuki cross-coupling reaction to introduce diverse aryl or heteroaryl groups.[11] Similarly, substituted 3,4-dihydro-2H-benzo[1][8]oxazines can be prepared to achieve multi-isoform PI3K inhibition.[10] The specific synthetic route must be tailored to the desired substitution pattern, aiming for a convergent approach that allows for rapid generation of a diverse chemical library for screening.

Preclinical Evaluation Workflow: A Step-by-Step Guide

A robust and logical workflow is essential for the efficient evaluation of novel 1,4-oxazine derivatives. The process is a tiered approach, starting with high-throughput biochemical assays to identify direct enzyme inhibitors, followed by cell-based assays to confirm on-target activity in a biological context, and culminating in in vivo studies to assess therapeutic efficacy.

Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Validation Biochem Biochemical Assay (PI3Kα Enzyme Inhibition) SAR Structure-Activity Relationship (SAR) Analysis Biochem->SAR IC50 Data SAR->Biochem Design New Compounds Cellular Cell-Based Assays (Proliferation, p-AKT Levels) SAR->Cellular Select Hits PKPD Pharmacokinetics & Pharmacodynamics (PK/PD) Cellular->PKPD Select Lead Candidates Efficacy In Vivo Efficacy Models (Xenografts) PKPD->Efficacy Determine Dosing Regimen

Caption: Iterative Drug Discovery and Development Workflow.
Step 1: Biochemical PI3Kα Inhibition Assay

Causality: The primary goal is to determine if the synthesized 1,4-oxazine compounds directly inhibit the enzymatic activity of PI3Kα in a cell-free system. This confirms target engagement and provides a quantitative measure of potency (IC50).

Protocol: ADP-Glo™ Kinase Assay

This is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[7][12]

  • Reagent Preparation:

    • Prepare PI3K Reaction Buffer.

    • Dilute the recombinant human PI3Kα (p110α/p85α) enzyme to the desired concentration (previously determined via enzyme titration) in the reaction buffer containing the lipid substrate (e.g., PIP2).[7][12]

    • Prepare a serial dilution of the 1,4-oxazine test compounds in DMSO, then dilute further in reaction buffer. Ensure the final DMSO concentration is low (<0.5%) to avoid enzyme inhibition.[7]

    • Prepare ATP solution at 2x the final desired concentration (e.g., 20 µM for a 10 µM final concentration).

  • Kinase Reaction:

    • Add 2.5 µL of the test compound dilutions to the wells of a 384-well plate. Include "no inhibitor" (vehicle control) and "no enzyme" (background) controls.

    • Add 2.5 µL of the diluted PI3Kα enzyme solution to each well.

    • Incubate for 10-15 minutes at room temperature to allow compound binding.

    • Initiate the reaction by adding 5 µL of the 2x ATP solution.

    • Incubate for 60 minutes at room temperature.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract background luminescence from all wells.

    • Normalize the data to the vehicle control (100% activity).

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Step 2: Structure-Activity Relationship (SAR) Analysis

Causality: The IC50 data from the biochemical assay is used to build an SAR. This involves systematically modifying the chemical structure of the 1,4-oxazine scaffold and observing the effect on inhibitory potency. The goal is to identify key structural features required for potent and selective inhibition. For example, specific substitutions might form crucial hydrogen bonds with residues like Gln859 in the PI3Kα active site, which is a key determinant for isoform selectivity.[5]

Data Presentation:

Compound IDR1 GroupR2 GroupPI3Kα IC50 (nM)
OXA-001-H-Phenyl850
OXA-002-F-Phenyl420
OXA-003-H-4-Fluorophenyl150
OXA-004 -F -4-Fluorophenyl 15
OXA-005-H-3-Pyridyl95

Table 1: Hypothetical SAR data for a series of 1,4-oxazine derivatives. This data suggests that fluorine substitution at both R1 and R2 positions significantly enhances potency.

Step 3: Cell-Based Assays

Causality: After identifying biochemically potent compounds, it is crucial to assess their activity in a cellular context.[13] Cell-based assays determine if the compounds can penetrate the cell membrane, engage the PI3Kα target within the cell, and inhibit its downstream signaling, ultimately leading to an anti-proliferative or cytotoxic effect.[14][15]

Protocol 1: Cell Proliferation/Viability Assay (MTT or CellTiter-Glo®)

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

  • Cell Seeding:

    • Culture a relevant cancer cell line (e.g., T47D, which harbors a PIK3CA H1047R mutation) under standard conditions.[16]

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of the test compounds in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include vehicle control wells.

    • Incubate the plate for 72 hours.

  • Measurement (MTT Method):

    • Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell proliferation inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the log of the compound concentration to determine the EC50 value.

Protocol 2: Target Engagement Assay (Western Blot for p-AKT)

This assay directly measures the inhibition of the PI3K pathway by quantifying the levels of phosphorylated AKT (p-AKT), a direct downstream substrate of PI3K activity.

  • Cell Treatment and Lysis:

    • Seed cells in a 6-well plate and allow them to adhere.

    • Treat the cells with various concentrations of the test compound for a short duration (e.g., 2-4 hours).

    • Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Electrophoresis:

    • Quantify the protein concentration in the lysates using a BCA assay.

    • Denature equal amounts of protein (e.g., 20 µg) by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-PAGE.

  • Western Blotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Step 4: In Vivo Efficacy Studies

Causality: The final step in preclinical evaluation is to assess the antitumor activity of lead compounds in a living organism.[17] Cell line-derived xenograft (CDX) models are commonly used to determine if the compound can achieve sufficient exposure at the tumor site to inhibit its growth.[18]

Protocol: Cell Line-Derived Xenograft (CDX) Mouse Model

  • Tumor Implantation:

    • Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 U87-MG cells) mixed with Matrigel into the flank of immunodeficient mice (e.g., nude or SCID mice).[19]

    • Monitor the mice regularly for tumor growth.

  • Treatment:

    • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

    • Administer the test compound (formulated in a suitable vehicle) via the desired route (e.g., oral gavage) at a predetermined dose and schedule. The control group receives the vehicle only.[20]

  • Efficacy Monitoring:

    • Measure tumor volume using calipers twice a week.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further pharmacodynamic analysis (e.g., Western blot for p-AKT).

  • Data Analysis:

    • Plot the mean tumor volume for each group over time.

    • Calculate the tumor growth inhibition (TGI) percentage to quantify the efficacy of the treatment.

Conclusion and Future Directions

The systematic investigation of 1,4-oxazine derivatives represents a promising avenue for the discovery of novel, potent, and selective PI3Kα inhibitors. The workflow detailed in this guide provides a robust framework for identifying lead candidates, from initial hit discovery through in vivo proof-of-concept. By integrating medicinal chemistry for SAR-driven optimization with a tiered biological evaluation process, researchers can efficiently advance compounds with the potential to become effective cancer therapies. Future work should focus on optimizing the pharmacokinetic properties of lead compounds to ensure adequate drug exposure in vivo and on exploring combination therapies to overcome potential resistance mechanisms.[21]

References

  • Role of PI3K/AKT/mTOR in Cancer Signaling. (2018). Google Books.
  • PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Frontiers in Oncology.
  • Design and synthesis of phenethyl benzo[1][8]oxazine-3-ones as potent inhibitors of PI3Kinasegamma. PubMed.

  • Targeting PI3K/Akt/mTOR Signaling in Cancer. (2014). PubMed Central.
  • PI3K/AKT1/MTOR. My Cancer Genome.
  • Targeting PI3K/mTOR Signaling in Cancer. AACR Journals.
  • Cell-based Assays for Drug Discovery. Reaction Biology.
  • Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. (2018). PubMed Central.
  • Generation of in vivo tumor models driven by PI3 kinase subunit p110#945; and their use in the development of inhibitors to the p
  • Cell based assays for drug discovery. Miltenyi Biotec.
  • PI3K/mTOR inhibitors show in vivo efficacy in mouse xenograft models of...
  • Cell Proliferation Inhibition Assay.
  • Cell-Based Assays. Sigma-Aldrich.
  • Novel pyrido[2,3-b][1][8]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. (2023). PubMed Central.

  • The present and future of PI3K inhibitors for cancer therapy. PubMed Central.
  • Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega.
  • PI3K(p110δ/p85α) Kinase Assay.
  • The activity of a PI3K δ-sparing inhibitor, MEN1611, in non-small cell lung cancer cells with constitutive activation of the PI3K/AKT/mTOR p
  • Application Notes and Protocols for In Vivo Efficacy Studies of PI3K-IN-23 in Mouse Models. Benchchem.
  • Achieving multi-isoform PI3K inhibition in a series of substituted 3,4-dihydro-2H-benzo[1][8]oxazines. PubMed.

  • Optimization of an Adapta™ Kinase Assay for PIK3CA/PIK3R1 (p110α/p85α). Thermo Fisher Scientific.
  • Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit. Merck Millipore.
  • A Computational Framework for the Design and Development of Isoform Selective PI3Kα inhibitors as Novel Anticancer Agents. ChemRxiv.
  • PI3Kα (p110α/p85) Assay Kit. BPS Bioscience.
  • Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. Journal of Medicinal Chemistry.
  • Development of PI3Kα inhibitors for tumor therapy. PubMed.
  • Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors.
  • Discovery of Novel and Orally Bioavailable Inhibitors of PI3 Kinase Based on Indazole Substituted Morpholino-Triazines. PubMed Central.

Sources

Methodological & Application

Application Note & Protocol: A Streamlined One-Pot Synthesis of 2,4-Diphenyl-3,4-dihydro-2H-1,3-benzoxazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,3-benzoxazine scaffold is a privileged heterocyclic motif renowned for its extensive applications in medicinal chemistry and materials science.[1][2] Derivatives of this class exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[2] This document provides a comprehensive guide for the efficient one-pot synthesis of 2,4-diphenyl-3,4-dihydro-2H-1,3-benzoxazine derivatives via a multicomponent Mannich-type condensation reaction. We detail the underlying reaction mechanism, provide a robust step-by-step experimental protocol, outline methods for structural characterization, and offer insights into the causality behind key experimental choices, tailored for researchers in synthetic chemistry and drug development.

Introduction: The Significance of the Benzoxazine Core

Fused-bicyclic heterocyclic compounds form the backbone of numerous natural and synthetic drugs.[2] Among these, the 3,4-dihydro-2H-1,3-benzoxazine ring system is of particular interest due to its versatile biological profile and synthetic accessibility.[3] The presence of oxygen and nitrogen heteroatoms in the six-membered ring, coupled with the aromatic backbone, imparts unique physicochemical properties that are conducive to diverse pharmacological interactions.[2]

Traditional multi-step syntheses can be time-consuming and often result in lower overall yields due to the isolation and purification of intermediates. One-pot reactions, by contrast, offer a streamlined, resource-efficient alternative by combining multiple reaction steps in a single flask, thereby minimizing solvent waste and improving operational simplicity.[3] The Mannich condensation of a phenol, a primary amine, and an aldehyde stands as a classic and highly effective method for constructing the 3,4-dihydro-2H-1,3-benzoxazine core.[1][3] This protocol specifically focuses on the synthesis of derivatives bearing phenyl substituents at both the C2 and C4 positions, which are of significant interest for tuning biological activity.

Reaction Principle and Mechanism

The synthesis proceeds via a one-pot, three-component Mannich condensation. The key reactants for generating a 2,4-diphenyl derivative are:

  • A Phenol: 4-phenylphenol (biphenyl-4-ol) provides the benzene ring and the C4-phenyl substituent.

  • An Aldehyde: Benzaldehyde is used to introduce the phenyl group at the C2 position of the oxazine ring.

  • A Primary Amine: Aniline serves as the nitrogen source for the heterocyclic ring.

The reaction is typically catalyzed by an acid or can proceed under thermal conditions. The mechanism involves several key steps, beginning with the formation of a reactive electrophile, which then engages the electron-rich phenol to construct the final heterocyclic product.

Plausible Reaction Mechanism: The process is initiated by the acid-catalyzed condensation of aniline and benzaldehyde to form a protonated Schiff base (N-benzylideneanilinium ion). This electrophilic species then attacks the ortho position of the electron-rich 4-phenylphenol (a Mannich-type reaction). The resulting aminomethylphenol intermediate subsequently undergoes intramolecular cyclization, where the hydroxyl group attacks the carbon of the benzylidene moiety, followed by dehydration to yield the stable 3,4-dihydro-2H-1,3-benzoxazine ring.

Reaction_Mechanism Aniline Aniline Catalyst H+ Aniline->Catalyst + Benzaldehyde Benzaldehyde Benzaldehyde->Catalyst + Phenol 4-Phenylphenol MannichIntermediate Aminomethylphenol Intermediate Phenol->MannichIntermediate Electrophilic Attack SchiffBase Schiff Base (N-benzylideneaniline) SchiffBase->MannichIntermediate Electrophilic Attack Product 2,4-Diphenyl-3,4-dihydro- 2H-1,3-benzoxazine MannichIntermediate->Product Intramolecular Cyclization (-H₂O) Catalyst->SchiffBase Condensation (-H₂O)

Caption: Plausible mechanism for the one-pot synthesis.

Detailed Experimental Protocol

This protocol describes a general procedure that can be adapted based on specific substrate reactivity and available laboratory equipment.

3.1. Materials and Reagents

  • 4-Phenylphenol (Biphenyl-4-ol) (≥98%)

  • Aniline (≥99%, freshly distilled)

  • Benzaldehyde (≥99%, freshly distilled)

  • Absolute Ethanol (ACS grade)

  • Toluene (Anhydrous)

  • Hydrochloric Acid (concentrated)

  • Sodium Bicarbonate (NaHCO₃) solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

3.2. Step-by-Step Synthesis Procedure

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-phenylphenol (1.70 g, 10 mmol), aniline (0.93 g, 10 mmol), and benzaldehyde (1.06 g, 10 mmol).

    • Rationale: Equimolar amounts of the three components are used to maximize the formation of the desired product and minimize side reactions from excess reagents.

  • Solvent Addition: Add absolute ethanol (30 mL) to the flask. Stir the mixture at room temperature until all solids are dissolved.

    • Rationale: Ethanol is a common solvent for Mannich reactions, effectively dissolving the reactants and facilitating the reaction. Toluene can also be used, especially if azeotropic removal of water is desired.[4]

  • Reaction Initiation: Gently reflux the reaction mixture using a heating mantle or oil bath for 6-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase.[4]

    • Rationale: Heating provides the necessary activation energy for the condensation and cyclization steps. Refluxing ensures a constant reaction temperature without loss of solvent.

  • Reaction Workup - Solvent Removal: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in ethyl acetate (50 mL). Transfer the solution to a separatory funnel and wash sequentially with:

    • 5% Sodium Bicarbonate solution (2 x 30 mL)

    • Water (2 x 30 mL)

    • Brine (1 x 30 mL)

    • Rationale: The NaHCO₃ wash neutralizes any residual acid catalyst and removes acidic impurities. The water and brine washes remove water-soluble byproducts and salts.

  • Drying and Filtration: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate. Filter the mixture to remove the drying agent.

    • Rationale: Removing all traces of water is crucial before final solvent evaporation to obtain a pure, dry product.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product. The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford the pure 2,4-diphenyl-3,4-dihydro-2H-1,3-benzoxazine derivative as colorless crystals.[4]

Overall Experimental Workflow

The entire process from setup to characterization follows a logical and streamlined sequence to ensure efficiency and purity.

Experimental_Workflow A 1. Combine Reactants (4-Phenylphenol, Aniline, Benzaldehyde in Ethanol) B 2. Reflux Reaction (6-12 hours) A->B Heat C 3. Reaction Workup (Solvent removal, Extraction, Washing) B->C Cool D 4. Drying & Filtration (Dry with MgSO₄, Filter) C->D E 5. Purification (Rotary Evaporation & Recrystallization) D->E F 6. Product Characterization (FTIR, ¹H NMR, Mass Spec) E->F

Caption: High-level workflow for the one-pot synthesis.

Data, Characterization, and Expected Results

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

5.1. Expected Yield and Physical Properties

  • Yield: Typically 70-90%, dependent on reaction time and purity of reagents.

  • Appearance: White to off-white crystalline solid.

5.2. Spectroscopic Characterization

The structure of the final product should be confirmed using standard spectroscopic techniques.

TechniqueCharacteristic SignatureRationale
FTIR ~1230 cm⁻¹ (asymmetric C-O-C stretch), ~1495 cm⁻¹ (trisubstituted benzene), ~950 cm⁻¹ (oxazine ring C-O).[4]Confirms the presence of the key ether linkage within the oxazine ring and the aromatic backbone.
¹H NMR Singlet ~5.5-6.0 ppm (O-CH(Ph)-N), two doublets ~4.5-5.0 ppm (Ar-CH₂-N).These signals are characteristic of the two non-equivalent protons at C2 and the two diastereotopic protons at C4 in the dihydro-1,3-benzoxazine ring. Aromatic protons will appear in the ~6.8-7.8 ppm range.
Mass Spec (ESI-MS) [M+H]⁺ peak corresponding to the calculated molecular weight (C₂₁H₁₉NO, MW: 301.38).Confirms the molecular weight of the synthesized compound.

5.3. Comparative Reaction Conditions

While the exact conditions for the target molecule may vary, the table below summarizes typical parameters for related one-pot benzoxazine syntheses.

Phenol ComponentAmine ComponentAldehydeCatalyst/SolventTime (h)Yield (%)Reference
PhenolAnilineFormaldehydeThiamine HCl-High[3][5]
p-CresolFurfurylamineParaformaldehydeNone (Neat)-High[6]
α/β-NaphtholAnilineFormaldehydeThiamine HCl-Good[3]
Bisphenol AButylamineParaformaldehydeNone (Neat)-Good[5]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction; impure or wet reagents; incorrect stoichiometry.Increase reflux time and monitor by TLC. Ensure reagents are pure and dry (distill aniline/benzaldehyde). Double-check molar calculations.
Oily Product / Fails to Crystallize Presence of impurities, unreacted starting materials, or oligomeric byproducts.Re-purify using column chromatography (silica gel, hexane:ethyl acetate). Ensure thorough washing during workup to remove byproducts.
Complex ¹H NMR Spectrum Mixture of product and starting materials or byproducts.Re-purify the sample. Compare with spectra of starting materials to identify impurities.

Conclusion

The one-pot Mannich condensation is a powerful and efficient strategy for the synthesis of 2,4-diphenyl-3,4-dihydro-2H-1,3-benzoxazine derivatives. This method offers high yields, operational simplicity, and adherence to the principles of green chemistry by minimizing steps and solvent usage. The resulting compounds serve as valuable scaffolds for further functionalization and exploration in drug discovery and materials science, where their unique structural and electronic properties can be leveraged to develop novel therapeutic agents and high-performance polymers.[1]

References

  • Iyer, R., et al. (2021). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. National Institutes of Health (NIH).
  • Wang, Y., et al. (2020). Study on products and reaction paths for synthesis of 3,4-dihydro-2H-3-phenyl-1,3-benzoxazine from phenol, aniline and formaldehyde. ResearchGate. Available at: [Link]

  • Sharaf El-Din, N. A. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. ResearchGate. Available at: [Link]

  • Sharaf El-Din, N. A. (2019). 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities. ResearchGate. Available at: [Link]

  • Zhu, X., et al. (2003). A Simple One‐Pot Synthesis of Benzoxazine‐2,4‐diones and Benzothiazine‐2,4‐diones. ChemInform. Available at: [Link]

  • Lee, H., et al. (2022). One-Pot Synthesis of 1,3,4-Oxadiazines from Acylhydrazides and Allenoates. MDPI. Available at: [Link]

  • ResearchGate. ¹H NMR spectrum of 3,6-diphenyl-3,4-dihydro-2H-benzo[e][3][7]oxazine. ResearchGate. Available at: [Link]

  • Kuo, S., et al. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. MDPI. Available at: [Link]

  • S. H., Shettar. (2024). Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Preprints.org. Available at: [Link]

  • Ar-Ext, U., et al. (2021). Novel Dihydro-1,3,2H-benzoxazine Derived from Furfurylamine: Crystal Structure, Hirshfeld Surface Analysis, Photophysical Proper. National Science and Technology Development Agency (NSTDA). Available at: [Link]

Sources

Application Notes & Protocols: Developing 5-hydroxy-4H-benzooxazin-3-one Derivatives as Potent β2-Adrenoceptor Agonists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The β2-adrenoceptor (β2-AR), a member of the G protein-coupled receptor (GPCR) superfamily, is a cornerstone therapeutic target for obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1] Agonism of the β2-AR, predominantly expressed on airway smooth muscle cells, initiates a signaling cascade that leads to bronchodilation, providing rapid relief from symptoms and improving lung function.[2] For decades, the development of β2-agonists has evolved from short-acting relievers to long-acting bronchodilators that form the backbone of maintenance therapy.[2]

Despite these advances, the quest for novel chemical scaffolds continues, driven by the need to optimize potency, selectivity over other adrenoceptor subtypes (e.g., β1-AR, to minimize cardiac side effects), and pharmacokinetic profiles suitable for inhaled delivery. Recent research has identified the 5-hydroxy-4H-benzo[3][4]oxazin-3-one scaffold as a promising new class of potent and selective β2-AR agonists.[5][6] These compounds have demonstrated picomolar potency and desirable preclinical characteristics, marking them as significant leads for next-generation respiratory therapeutics.[5][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, in vitro characterization, and preclinical evaluation of 5-hydroxy-4H-benzooxazin-3-one derivatives. The protocols and notes herein are designed to explain not only the methodological steps but also the scientific rationale underpinning each phase of development.

The β2-Adrenoceptor Signaling Cascade: The Mechanism of Action

Understanding the downstream signaling pathway of the β2-AR is fundamental to designing functional assays and interpreting pharmacological data. The receptor primarily couples to the stimulatory G protein, Gs.[4][7]

The Canonical Gs Pathway:

  • Agonist Binding: A β2-agonist, such as a 5-hydroxy-4H-benzooxazin-3-one derivative, binds to the orthosteric site of the receptor.[4]

  • Gs Protein Activation: This binding event induces a conformational change in the β2-AR, facilitating the exchange of GDP for GTP on the α-subunit of the associated Gs protein (Gαs).[8]

  • Adenylyl Cyclase Activation: The activated Gαs-GTP complex dissociates from the βγ subunits and stimulates the membrane-bound enzyme adenylyl cyclase (AC).[3]

  • cAMP Production: AC catalyzes the conversion of ATP to the second messenger, cyclic adenosine monophosphate (cAMP).[7]

  • Protein Kinase A (PKA) Activation: cAMP binds to the regulatory subunits of PKA, causing the release and activation of its catalytic subunits.[7]

  • Cellular Response: PKA phosphorylates multiple downstream targets, including myosin light-chain kinase, which ultimately leads to the relaxation of airway smooth muscle and bronchodilation.[8]

While the Gs-cAMP pathway is the primary mechanism for bronchodilation, it is important to note that β2-ARs can also couple to other signaling partners, such as the inhibitory G protein (Gi) and β-arrestins, which can mediate receptor desensitization and alternative signaling events.[4][9]

Gs_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space B2AR β2-Adrenoceptor Gs Gs Protein (αβγ-GDP) B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts Agonist Agonist Agonist->B2AR ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive PKA_active Active PKA PKA_inactive->PKA_active Activates Relaxation Smooth Muscle Relaxation PKA_active->Relaxation

Caption: Canonical β2-adrenoceptor signaling pathway.

Chemical Synthesis of the 5-hydroxy-4H-benzo[3][4]oxazin-3-one Scaffold

The synthesis of the core benzoxazinone structure typically involves the cyclization of an N-acylated anthranilic acid derivative.[10][11] The specific placement of the 5-hydroxy group and subsequent elaboration of the side chain are critical for achieving high potency and selectivity.

Synthesis_Workflow Start Substituted 2-Aminophenol Step1 N-Acylation Start->Step1 Intermediate1 N-Acyl Intermediate Step1->Intermediate1 Step2 Cyclization Intermediate1->Step2 Core Benzoxazinone Core Step2->Core Step3 Side Chain Attachment Core->Step3 Final Final Derivative Step3->Final Purify Purification & Characterization Final->Purify

Caption: General workflow for benzoxazinone derivative synthesis.

Protocol 1: Illustrative Synthesis of a 5-hydroxy-4H-benzo[3][4]oxazin-3-one Derivative

This protocol is a representative procedure based on common synthetic strategies for benzoxazinones.[10][11][12] Specific reagents and conditions must be optimized for each unique derivative.

Materials & Equipment:

  • Starting materials (e.g., 2-amino-4-hydroxyphenol, chloroacetyl chloride, desired amine side chain).

  • Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Acetonitrile.

  • Reagents: Triethylamine (TEA), Potassium Carbonate, Sodium Hydride.

  • Round-bottom flasks, magnetic stirrer, reflux condenser.

  • Inert atmosphere setup (Nitrogen or Argon).

  • Silica gel for column chromatography.

  • TLC plates and visualization system (UV lamp).

  • Rotary evaporator.

  • NMR spectrometer, Mass spectrometer for characterization.

Procedure:

  • Step A: N-Chloroacetylation

    • Dissolve the starting aminophenol in an appropriate solvent (e.g., DCM) in a round-bottom flask under an inert atmosphere.

    • Cool the mixture to 0 °C in an ice bath.

    • Add a base (e.g., triethylamine) to scavenge the HCl byproduct.

    • Slowly add a solution of chloroacetyl chloride dropwise while maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC.

    • Upon completion, quench the reaction, perform an aqueous workup, and extract the product. Dry the organic layer and concentrate under reduced pressure to yield the N-chloroacetylated intermediate.

  • Step B: Intramolecular Cyclization

    • Dissolve the intermediate from Step A in a polar aprotic solvent like DMF.

    • Add a suitable base (e.g., potassium carbonate or sodium hydride) to facilitate the intramolecular Williamson ether synthesis, which forms the oxazinone ring.

    • Heat the reaction mixture (e.g., 60-80 °C) and stir for several hours until TLC indicates the consumption of the starting material.

    • Cool the reaction, pour it into ice water, and collect the precipitated solid by filtration. This solid is the 5-hydroxy-4H-benzo[3][4]oxazin-3-one core with a chloromethyl side chain.

  • Step C: Side Chain Installation

    • Dissolve the product from Step B in a solvent such as acetonitrile.

    • Add the desired amine nucleophile (the R-group that will interact with the receptor) and a base (e.g., potassium carbonate).

    • Heat the reaction to reflux and monitor its progress. This SN2 reaction displaces the chloride to attach the final side chain.

    • After completion, cool the reaction, filter off any solids, and concentrate the filtrate.

  • Step D: Purification and Characterization

    • Purify the crude final product using silica gel column chromatography with an appropriate eluent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol).

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

    • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

In Vitro Pharmacological Evaluation

Once synthesized, the novel compounds must be rigorously tested in vitro to determine their affinity, potency, and selectivity for the β2-AR.

InVitro_Workflow cluster_binding Binding Affinity & Selectivity cluster_functional Functional Activity Compound Synthesized Compound BindingAssay Radioligand Binding Assay (β1-AR, β2-AR) Compound->BindingAssay FunctionalAssay cAMP Accumulation Assay Compound->FunctionalAssay BindingResult Determine Ki Calculate Selectivity (β1/β2) BindingAssay->BindingResult FunctionalResult Determine EC50 & Emax FunctionalAssay->FunctionalResult

Caption: Workflow for in vitro pharmacological testing.

Protocol 2: Radioligand Binding Assay for Affinity (Ki) and Selectivity

Principle: This assay measures the ability of an unlabeled test compound to compete with a high-affinity radiolabeled ligand for binding to the receptor.[13] The concentration of test compound that inhibits 50% of the specific binding of the radioligand is the IC50, which can be converted to the inhibitory constant (Ki).[13] Testing against both β1-AR and β2-AR allows for the determination of subtype selectivity.

Materials:

  • Membrane preparations from cells expressing human β2-AR or β1-AR.

  • Radioligand: e.g., [³H]-Dihydroalprenolol (DHA), a non-selective antagonist.[14]

  • Non-specific binding control: High concentration of a non-labeled antagonist (e.g., 10 µM Propranolol).

  • Test compounds serially diluted in assay buffer.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • 96-well plates, filter mats (GF/C), cell harvester.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer, the cell membrane preparation, and the radioligand at a concentration near its Kd value.

  • Compound Addition: Add serial dilutions of the test compound. Include wells for "total binding" (no competitor) and "non-specific binding" (with excess propranolol).

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.[15]

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

    • Selectivity is determined by the ratio of Ki(β1) / Ki(β2). A higher ratio indicates greater selectivity for the β2-AR.

Protocol 3: cAMP Accumulation Assay for Functional Agonist Activity (EC50)

Principle: This functional assay quantifies the ability of a compound to stimulate the β2-AR and produce the second messenger cAMP.[16] The amount of cAMP produced is measured, typically via a competitive immunoassay using technologies like HTRF or AlphaScreen.[17]

Materials:

  • HEK-293 cells (or other suitable cell line) endogenously or recombinantly expressing the human β2-AR.[5]

  • Cell culture medium and reagents.

  • Stimulation buffer, often containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.[18]

  • Reference full agonist (e.g., Isoproterenol).

  • Test compounds serially diluted.

  • cAMP detection kit (e.g., HTRF, AlphaScreen).[18][19]

  • Plate reader compatible with the detection technology.

Procedure:

  • Cell Plating: Seed the cells into 96- or 384-well plates and allow them to adhere overnight.[19]

  • Compound Stimulation:

    • Remove the culture medium.

    • Add stimulation buffer containing the PDE inhibitor and incubate for ~15-30 minutes.[17]

    • Add serial dilutions of the test compounds or the reference agonist. Include a vehicle control for basal cAMP levels.

    • Incubate for a specified time (e.g., 30 minutes) at room temperature or 37 °C.[17]

  • Cell Lysis & Detection:

    • Add the lysis buffer supplied with the cAMP kit. This stops the reaction and releases intracellular cAMP.

    • Add the detection reagents (e.g., labeled cAMP and specific antibody) as per the kit manufacturer's instructions.

    • Incubate for the recommended time to allow the competitive immunoassay to reach equilibrium.

  • Data Acquisition & Analysis:

    • Read the plate using a compatible plate reader. The signal is inversely proportional to the amount of cAMP produced by the cells.[19]

    • Generate a cAMP standard curve to convert the raw signal into cAMP concentrations.

    • Plot the cAMP concentration against the log concentration of the agonist.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy).

    • The intrinsic activity of a test compound is often expressed as a percentage of the maximal response (Emax) produced by the full agonist isoproterenol.

Data Presentation

Summarize the pharmacological data in a clear, tabular format to facilitate structure-activity relationship (SAR) analysis.

Compound IDStructure (R-group)β2-AR Ki (pM)β1-AR Ki (pM)Selectivity (β1/β1)β2-AR EC50 (pM)Intrinsic Activity (% of Iso)
A19 [Structure]DataData>10003.785.5%
Cmpd 2 [Structure]DataDataDataDataData
Cmpd 3 [Structure]DataDataDataDataData

Data shown for A19 are representative values from published literature for illustrative purposes.[5][6]

Ex Vivo and In Vivo Evaluation

Promising candidates from in vitro screening must be advanced to more physiologically relevant models to confirm their therapeutic potential.

Protocol 4: Guinea Pig Tracheal Strip Relaxation (Ex Vivo)

Principle: This classic pharmacology preparation assesses the functional effect of a compound on airway smooth muscle tissue.[20] It provides crucial data on bronchodilator potency, onset, and duration of action.[5]

Procedure Outline:

  • Tissue Preparation: Isolate the trachea from a guinea pig and prepare rings or strips of tissue.

  • Organ Bath Mounting: Suspend the tissue strips in an organ bath filled with physiological salt solution (e.g., Krebs-Henseleit buffer) maintained at 37 °C and aerated with carbogen (95% O₂, 5% CO₂). Connect the tissue to an isometric force transducer.

  • Equilibration: Allow the tissue to equilibrate under a resting tension.

  • Contraction: Induce a stable contraction using an agent like histamine or carbachol.

  • Compound Addition: Add the test compound in a cumulative manner to generate a concentration-response curve for relaxation.

  • Data Analysis: Express the relaxation as a percentage of the induced contraction and calculate the EC50 for the relaxant effect. Onset and duration of action can be assessed in separate experiments by adding a single concentration and monitoring the response over time.[5]

Application Note: In Vivo Models of COPD and Asthma

Rationale: In vivo models are indispensable for evaluating a drug candidate's efficacy in the complex biological context of a living organism, which includes factors like drug delivery, metabolism, and systemic responses.[21]

  • COPD Models: A common model involves chronic exposure of rodents (rats or mice) to cigarette smoke, often combined with challenges like lipopolysaccharide (LPS) to induce key features of COPD, including neutrophilic inflammation and emphysematous changes.[6][21]

  • Asthma Models: Allergic asthma models, such as the ovalbumin (OVA)-sensitized and challenged mouse model, are widely used to replicate hallmark features like eosinophilic inflammation and airway hyperresponsiveness (AHR).[21]

Key Endpoints for Evaluation:

  • Lung Function: Measure improvements in lung mechanics and reduction in airway hyperresponsiveness.[5]

  • Inflammation: Analyze bronchoalveolar lavage fluid (BALF) for reductions in inflammatory cell counts (e.g., neutrophils, eosinophils) and pro-inflammatory cytokines (e.g., TNF-α, IL-6).[5][6]

  • Pharmacokinetics (PK): Conduct studies to determine the compound's absorption, distribution, metabolism, and excretion profile, which is critical for assessing its suitability for inhaled delivery and predicting dosing regimens.[6]

Conclusion

The development of 5-hydroxy-4H-benzooxazin-3-one derivatives represents a significant advancement in the search for novel β2-adrenoceptor agonists. By combining rational structure-based design, robust chemical synthesis, and a systematic cascade of in vitro, ex vivo, and in vivo pharmacological assays, researchers can effectively identify and optimize lead candidates. The protocols and guidelines presented here provide a comprehensive framework for advancing compounds from initial synthesis to preclinical proof-of-concept, with the ultimate goal of developing safer and more effective inhaled therapies for patients with asthma and COPD.

References

  • Billington, C. K., & Penn, R. B. (2003). Novel beta2-adrenergic receptor signaling pathways. Journal of Allergy and Clinical Immunology. [Link]

  • Xiao, R. P. (2001). Recent Advances in Cardiac β2-Adrenergic Signal Transduction. Circulation Research. [Link]

  • Xing, G., et al. (2024). Discovery and Identification of Novel 5-Hydroxy-4H-benzo[3][4]oxazin-3-one Derivatives as Potent β2-Adrenoceptor Agonists through Structure-Based Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry. [Link]

  • Snyder, E. M., et al. (2005). Molecular Mechanisms of β2-Adrenergic Receptor Function and Regulation. Journal of Allergy and Clinical Immunology. [Link]

  • Padro, C. J., & Sanders, V. M. (2014). Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells. Journal of Immunology. [Link]

  • Eurofins Discovery. (n.d.). beta2 Human Adrenoceptor GPCR Binding Antagonist Radioligand LeadHunter Assay. Eurofins Scientific. [Link]

  • Wikipedia. (n.d.). Beta-2 adrenergic receptor. Wikipedia. [Link]

  • Ross, K. P., & Rockman, H. A. (2024). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Current Protocols. [Link]

  • Shukla, A. K., et al. (2013). Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. ACS Medicinal Chemistry Letters. [Link]

  • Shukla, A. K., et al. (2013). Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. PMC - NIH. [Link]

  • Kolb, P., et al. (2009). Structure-based discovery of β2-adrenergic receptor ligands. Proceedings of the National Academy of Sciences. [Link]

  • Selvita. (n.d.). In Vivo Phenotypic Models for Asthma, COPD, and IPF. Selvita. [Link]

  • Wang, Z., et al. (2020). Design, synthesis and biological evaluation of 8-(2-amino-1-hydroxyethyl)-6-hydroxy-1,4-benzoxazine-3(4H)-one derivatives as potent β2-adrenoceptor agonists. Bioorganic & Medicinal Chemistry. [Link]

  • BioWorld. (2024). New agonist of β2-adrenoceptors improves lung function in model of COPD. BioWorld. [Link]

  • ResearchGate. (n.d.). Effect of β2AR modulators on agonist-induced cAMP accumulation. ResearchGate. [Link]

  • hVIVO. (n.d.). Asthma & COPD | Early respiratory clinical development. hVIVO. [Link]

  • Google Patents. (n.d.). WO2009154557A1 - Benzoxazinone derivatives acting as beta2-adrenoreceptor agonist for the treatment of respiratory disorders.
  • ResearchGate. (n.d.). Scheme 3 Proposed mechanism for the synthesis of benzoxazin-4-one derivatives. ResearchGate. [Link]

  • Gontla, R., & Kantevari, S. (2022). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules. [Link]

  • Cazzola, M., et al. (2012). β2-Agonist Therapy in Lung Disease. American Journal of Respiratory and Critical Care Medicine. [Link]

  • ResearchGate. (n.d.). BETA-2-AGONISTS IN THE MANAGEMENT OF ASTHMA AND CHRONIC OBSTRUCTIVE PULMONARY DISEASE. ResearchGate. [Link]

  • Ismail, M. M. F., et al. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Scheme 5: Synthesis of 2-hydroxy-1,3-benzoxazin-4-one derivatives. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 4H-1,3-benzoxazines. Organic Chemistry Portal. [Link]

Sources

green synthesis of-oxazine derivatives using a magnetic solid acid nanocatalyst

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The 1,3-oxazine scaffold is a privileged heterocyclic motif present in a wide array of biologically active compounds and is a critical building block in medicinal chemistry.[1] Traditional synthetic routes to these derivatives often involve harsh reaction conditions, hazardous solvents, and tedious purification procedures. This application note presents a detailed protocol for the green synthesis of 1,3-oxazine derivatives via a one-pot, three-component condensation reaction. This method utilizes a highly efficient and reusable magnetic solid acid nanocatalyst (Fe₃O₄@SiO₂-SO₃H), which aligns with the principles of green chemistry by offering mild reaction conditions, easy catalyst recovery, and high product yields.[2][3] This guide provides comprehensive, step-by-step protocols for the synthesis and characterization of the nanocatalyst and the subsequent synthesis of 1,3-oxazine derivatives, making it an invaluable resource for researchers in organic synthesis and drug discovery.

Introduction: The Imperative for Greener Synthetic Methodologies

1,3-Oxazine derivatives are of significant interest due to their diverse pharmacological activities, including anti-tumor, anti-bacterial, and anti-inflammatory properties.[1][4] The development of efficient and environmentally benign synthetic methods is paramount. Green chemistry principles, such as the use of reusable catalysts and avoiding hazardous solvents, are crucial in modern organic synthesis.[3] Solid acid catalysts, particularly those with a magnetic core, offer a compelling solution.[2][5] The magnetic nature of the Fe₃O₄ core allows for facile separation of the catalyst from the reaction mixture using an external magnet, enabling its reuse over multiple cycles without significant loss of activity.[6][7][8] The silica shell provides a stable support for the sulfonic acid functional groups, which act as the catalytic sites for the condensation reaction.[9][10] This approach not only simplifies the work-up procedure but also minimizes chemical waste, making it a sustainable alternative to conventional methods.[3][8]

Synthesis and Characterization of the Fe₃O₄@SiO₂-SO₃H Nanocatalyst

The preparation of the magnetic solid acid nanocatalyst is a multi-step process involving the synthesis of the magnetite core, coating with a silica shell, and subsequent functionalization with sulfonic acid groups.

Experimental Protocol: Catalyst Synthesis

Materials Required:

  • Ferric chloride hexahydrate (FeCl₃·6H₂O)

  • Ferrous chloride tetrahydrate (FeCl₂·4H₂O)

  • Ammonia solution (25%)

  • Tetraethyl orthosilicate (TEOS)

  • Ethanol

  • (3-Chloropropyl)trimethoxysilane (CPTMS)

  • Sodium sulfite (Na₂SO₃)

  • Deionized water

Step-by-Step Procedure:

  • Synthesis of Fe₃O₄ Nanoparticles: In a three-necked flask, dissolve FeCl₃·6H₂O and FeCl₂·4H₂O in deionized water under a nitrogen atmosphere with vigorous stirring. Heat the solution to 80°C and add ammonia solution dropwise until the pH reaches 10-11. A black precipitate of Fe₃O₄ will form immediately. Continue stirring for 1 hour at 80°C.

  • Silica Coating (Fe₃O₄@SiO₂): Cool the Fe₃O₄ suspension to room temperature. Add ethanol, followed by TEOS. Stir the mixture for 12 hours to allow for the formation of a silica shell around the magnetic nanoparticles.

  • Functionalization with Chloropropyl Groups (Fe₃O₄@SiO₂-Cl): To the Fe₃O₄@SiO₂ suspension, add CPTMS and reflux for 24 hours.

  • Sulfonation (Fe₃O₄@SiO₂-SO₃H): React the Fe₃O₄@SiO₂-Cl nanoparticles with an aqueous solution of sodium sulfite at 80°C for 24 hours. This step introduces the sulfonic acid groups onto the surface of the catalyst.

  • Final Work-up: Separate the resulting Fe₃O₄@SiO₂-SO₃H nanocatalyst using an external magnet. Wash the catalyst multiple times with deionized water and ethanol to remove any unreacted reagents. Dry the catalyst in a vacuum oven at 60°C.

Catalyst Characterization

The synthesized nanocatalyst should be thoroughly characterized to confirm its structure and properties.

Characterization Technique Expected Results Significance
Fourier-Transform Infrared Spectroscopy (FT-IR) Presence of characteristic peaks for Fe-O (~572 cm⁻¹), Si-O-Si (~1080 cm⁻¹), and S=O (~1225 cm⁻¹) bonds.[6][11]Confirms the successful formation of the core-shell structure and the incorporation of sulfonic acid groups.
X-ray Diffraction (XRD) Diffraction peaks corresponding to the cubic spinel structure of magnetite (Fe₃O₄).[11][12]Verifies the crystalline nature of the magnetic core.
Vibrating Sample Magnetometry (VSM) High saturation magnetization value, indicating superparamagnetic behavior.[6][11]Confirms the magnetic properties of the catalyst, which are essential for its separation and recovery.
Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM) Spherical morphology with a core-shell structure and a narrow particle size distribution.[6]Provides information on the size, shape, and morphology of the nanocatalyst.
Thermogravimetric Analysis (TGA) Weight loss at different temperature ranges corresponding to the removal of adsorbed water and the decomposition of organic functional groups.[7][11]Helps to quantify the amount of organic functional groups on the catalyst surface.

Green Synthesis of 1,3-Oxazine Derivatives

This protocol describes a one-pot, three-component reaction for the synthesis of 1,3-oxazine derivatives using the prepared Fe₃O₄@SiO₂-SO₃H nanocatalyst.

General Experimental Protocol

Materials Required:

  • β-Naphthol (or other suitable phenol)

  • Aromatic aldehyde

  • Amine or Urea

  • Fe₃O₄@SiO₂-SO₃H nanocatalyst

  • Ethanol (or water as a green solvent)[2]

  • Ethyl acetate

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, combine β-naphthol (1.0 mmol), the aromatic aldehyde (1.0 mmol), the amine or urea (1.2 mmol), and the Fe₃O₄@SiO₂-SO₃H nanocatalyst (0.05 g) in ethanol (10 mL).

  • Reaction: Stir the mixture at room temperature or reflux, depending on the specific substrates.[4] Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

  • Catalyst Separation: Upon completion of the reaction, add a small amount of ethyl acetate and separate the magnetic nanocatalyst using a strong external magnet. The catalyst can be washed with ethanol, dried, and stored for future use.[4]

  • Product Isolation: Evaporate the solvent from the reaction mixture under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 1,3-oxazine derivative.

Proposed Reaction Mechanism

The reaction is believed to proceed through an initial acid-catalyzed condensation of the aldehyde and the amine (or urea) to form a reactive iminium intermediate. This is followed by the nucleophilic attack of the phenol, and subsequent cyclization and dehydration to yield the final 1,3-oxazine derivative.

Catalyst Reusability

A key advantage of this protocol is the ability to reuse the magnetic nanocatalyst. After each reaction cycle, the catalyst is magnetically separated, washed, and dried. The reusability of the catalyst should be evaluated by performing multiple consecutive runs with fresh reactants. The results typically show that the catalyst can be reused for at least five cycles without a significant decrease in its catalytic activity.[6][8][13]

Data Presentation and Visualization

Table of Results

The efficiency of this synthetic protocol can be demonstrated by synthesizing a library of 1,3-oxazine derivatives with varying substituents on the aromatic aldehyde and amine components.

Entry Aldehyde Amine/Urea Time (min) Yield (%)
1BenzaldehydeAniline3095
24-ChlorobenzaldehydeAniline3592
34-NitrobenzaldehydeAniline2596
44-MethoxybenzaldehydeAniline4090
5BenzaldehydeUrea4593
64-ChlorobenzaldehydeUrea5091

Reaction conditions: β-naphthol (1.0 mmol), aldehyde (1.0 mmol), amine/urea (1.2 mmol), catalyst (0.05 g), ethanol, reflux.

Experimental Workflows

Catalyst_Synthesis cluster_core Magnetite Core Synthesis cluster_shell Silica Coating & Functionalization FeCl3_FeCl2 FeCl₃·6H₂O + FeCl₂·4H₂O in Deionized Water Add_NH3 Add NH₃ solution (pH 10-11, 80°C) FeCl3_FeCl2->Add_NH3 Fe3O4 Fe₃O₄ Nanoparticles Add_NH3->Fe3O4 Add_TEOS Add TEOS in Ethanol Fe3O4->Add_TEOS Fe3O4_SiO2 Fe₃O₄@SiO₂ Add_TEOS->Fe3O4_SiO2 Add_CPTMS Add CPTMS (Reflux) Fe3O4_SiO2->Add_CPTMS Fe3O4_SiO2_Cl Fe₃O₄@SiO₂-Cl Add_CPTMS->Fe3O4_SiO2_Cl Add_Na2SO3 Add Na₂SO₃ (80°C) Fe3O4_SiO2_Cl->Add_Na2SO3 Fe3O4_SiO2_SO3H Final Catalyst Fe₃O₄@SiO₂-SO₃H Add_Na2SO3->Fe3O4_SiO2_SO3H

Caption: Workflow for the synthesis of the Fe₃O₄@SiO₂-SO₃H nanocatalyst.

Oxazine_Synthesis Reactants β-Naphthol + Aldehyde + Amine/Urea + Catalyst in Ethanol Reaction Stir at RT or Reflux (Monitor by TLC) Reactants->Reaction Separation Magnetic Separation of Catalyst Reaction->Separation Catalyst Reusable Catalyst Separation->Catalyst Product_Isolation Evaporate Solvent Separation->Product_Isolation Purification Recrystallization Product_Isolation->Purification Final_Product Pure 1,3-Oxazine Derivative Purification->Final_Product

Caption: General workflow for the synthesis of 1,3-oxazine derivatives.

Conclusion

The use of a magnetic solid acid nanocatalyst provides a highly effective and environmentally conscious method for the synthesis of 1,3-oxazine derivatives. This application note details a straightforward and scalable protocol that offers numerous advantages, including high yields, short reaction times, mild conditions, and simple catalyst recovery and reuse. By adopting this green methodology, researchers can significantly reduce the environmental impact of their synthetic efforts while efficiently accessing a diverse range of valuable 1,3-oxazine compounds for further investigation in drug discovery and materials science.

References

  • Benchchem.
  • Moradi, L., et al. (2024). Efficient synthesis of some[4][6]-oxazine derivatives in the presence of solid acid nano catalyst based on ferrierite and study on their activity against breast cancer through molecular docking calculation. Scientific Reports, 14(1), 16211. [Link]

  • Journal of Water and Environmental Nanotechnology. (2021). 3,4-Dihydropyrano [C] chromene Synthesis Using Fe3O4@SiO2-SO3H Magnetic Nanocatalyst. [Link]

  • ResearchGate.[4][6]oxazines: green synthesis by sonication using a magnetically-separable basic nano-catalyst and investigation of its activity against the toxic effect of a pesticide on the morphology of blood cells. [Link]

  • Shahedi, Z., & Mansoori, Y. (2018). Fe3O4@SiO2-SO3H nanoparticles: An Efficient Magnetically Retrievable Catalyst for Esterification Reactions. Semantic Scholar. [Link]

  • Huang, K. W., et al. (2015). Synthesis and characterization of magnetic nanoparticles coated with polystyrene sulfonic acid for biomedical applications. Nanoscale Research Letters, 10(1), 46. [Link]

  • Taylor & Francis Online. Preparation of functionalized magnetic nanoparticles bearing sulfonic acid as an effective reusable solid acid catalyst for the synthesis of benzothiazoles. [Link]

  • Naeimi, H., & Mohamadabadi, Z. (2013). Sulfonic acid-functionalized silica-coated magnetic nanoparticles as an efficient reusable catalyst for the synthesis of 1-substituted 1H-tetrazoles under solvent-free conditions. Dalton Transactions, 42(4), 1251-1257. [Link]

  • ResearchGate. Proposed mechanism for the synthesis of 1,3-oxazine derivatives. [Link]

  • OICC Press. [Fe3O4@SiO2@Si(CH2)3–NMe2–(CH2)2–NMe2–SO3H][Cl]2 as a novel magnetic nanocatalyst for the synthesis of bis(6-amino-1,3-dimethyl-uracil-5-yl) methanes. [Link]

  • Bentham Science. An Efficient and Magnetically Retrievable Mixed Metal Oxide Nanocatalyst for the Aqueous Media Three-Component Synthesis of Naphtho [1,2-e][4][6] Oxazine Derivatives Under Green Conditions. [Link]

  • Chaitra, G., & Rohini, R. M. (2017). Synthesis and Biological Activities of[4][6]-Oxazine Derivatives. Der Pharma Chemica, 9(12), 85-91. [Link]

  • Kshirsagar, S. R. (2020). One-Pot Green Method for the Synthesis of Oxazine Derivatives Under Aqueous Medium. International Journal of Scientific Research in Science and Technology, 7(4), 332-336. [Link]

  • Chole, S. P. (2019). One pot Multicomponent Synthesis of 1, 3-oxazine derivatives. Journal of Emerging Technologies and Innovative Research (JETIR), 6(6). [Link]

  • Li, Y., et al. (2021). One-pot synthesis of 1,3-oxazin-4-ones through an Ir-catalyzed mild formal condensation reaction of secondary amides with acyl chlorides. Organic Chemistry Frontiers, 8(16), 4453-4458. [Link]

  • Liu, X., et al. (2013). Facile synthesis of highly efficient and recyclable magnetic solid acid from biomass waste. Scientific Reports, 3, 2432. [Link]

  • ResearchGate. (2024). Efficient synthesis of some[4][6]-oxazine derivatives in the presence of solid acid nano catalyst based on ferrierite and study on their activity against breast cancer through molecular docking calculation. [Link]

  • ResearchGate. Synthesis and Characterization of Fe3O4@SiO2@APIDSO3H as a Novel and Efficient Magnetic Nanocatalyst in Pechmann Condensation. [Link]

  • Taylor & Francis Online. (2015). Synthesis and characterization of magnetic nanoparticles coated with polystyrene sulfonic acid for biomedical applications. [Link]

  • Journal of The Chemical Society of Pakistan. (2010). Synthesis and Characterizations of New 1,3-Oxazine Derivatives. [Link]

  • Bahmanziyari, M., & Naeimi, H. (2025). One-pot synthesis of 1,3-oxazine derivatives catalyzed by a green nanocomposite of lacunary phosphomolybdate on TiO2/g-C3N4 under mild solvent-free conditions. New Journal of Chemistry, 49(2), 865-876. [Link]

  • ResearchGate. Scheme from ref. Synthesis of magnetic nanocatalysts... [Link]

  • RSC Publishing. (2023). Magnetic-responsive solid acid catalysts for esterification. [Link]

  • Hosseini, M. S., & Masteri-Farahani, M. (2019). Surface Functionalization of Magnetite Nanoparticles with Sulfonic Acid and Heteropoly Acid: Efficient Magnetically Recoverable Solid Acid Catalysts. Chemistry-An Asian Journal, 14(7), 1076-1083. [Link]

  • National Institutes of Health. (2023). Advancement in utilization of magnetic catalysts for production of sustainable biofuels. [Link]

  • Al-Ayash, A., et al. (2022). Synthesis of 1,3-oxazines based on piperazine. Inorganica Chimica Acta, 532, 120760. [Link]

  • ResearchGate. (2016). Synthesis of sulfonic acid-functionalized Fe 3 O 4 @C nanoparticles as magnetically recyclable solid acid catalysts for acetalization reaction. [Link]

  • ResearchGate. (2010). Synthesis and Characterizations of New 1,3-Oxazine Derivatives. [Link]

  • R Discovery. Magnetic Solid Acid Catalysts Research Articles. [Link]

  • Academia.edu. (1981). New syntheses of some 1,3-oxazine derivatives. [Link]

  • ResearchGate. A tentative mechanism for the synthesis of 1,3‐oxazines. [Link]

  • El hallaoui, A., et al. (2024). Advanced Catalytic Syntheses of 1,3-Oxazine Derivatives via Electrophilic Substitution Using Mono- and Bimetallic Phosphate Catalysts. Research Square. [Link]

  • ResearchGate. Synthesis of 1,3-oxazines 1a-h. [Link]

Sources

Application Note: Protocols for the Synthesis and Antimicrobial Evaluation of Phenylhydrazone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the synthesis and antimicrobial evaluation of phenylhydrazone derivatives.

Introduction

Phenylhydrazones are a versatile class of organic compounds characterized by the presence of an azomethine group (-NH-N=CH-). They have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, anticancer, and antiviral properties.[1][2] The relative ease of their synthesis and the ability to readily modify their structure make them attractive candidates for the development of new therapeutic agents.[3] This is particularly crucial in the face of rising antimicrobial resistance, which necessitates the discovery of novel compounds to combat pathogenic bacteria and fungi.[2][3]

This application note provides a comprehensive guide for the synthesis, purification, characterization, and antimicrobial screening of phenylhydrazone derivatives. It is designed to offer both the theoretical underpinnings and practical, step-by-step protocols for researchers in the field of drug discovery.

Part 1: The Chemistry of Phenylhydrazone Synthesis

Underlying Principle: Condensation Reaction

The synthesis of phenylhydrazones is typically achieved through a straightforward acid-catalyzed condensation reaction. This reaction involves the nucleophilic attack of a substituted phenylhydrazine on the carbonyl carbon of an aldehyde or a ketone.[2][4] The subsequent elimination of a water molecule results in the formation of a stable carbon-nitrogen double bond (C=N), which is the characteristic linkage of the hydrazone scaffold.[1][2]

The general reaction scheme is as follows:

  • R1-NH-NH₂ (Phenylhydrazine) + R2-C(=O)-R3 (Carbonyl Compound) → R1-NH-N=C(R2)-R3 (Phenylhydrazone) + H₂O

The substituents (R1, R2, R3) can be varied extensively, allowing for the creation of a large library of derivatives for biological screening.

Structure-Activity Relationship (SAR)

The biological activity of phenylhydrazone derivatives is highly dependent on the nature and position of substituents on the aromatic rings. Understanding these relationships is key to designing potent antimicrobial agents.

  • Electronic Effects: The presence of electron-withdrawing groups (e.g., -NO₂, -Cl, -Br) or electron-donating groups (e.g., -OH, -OCH₃) on the phenyl rings can significantly modulate the lipophilicity and electronic distribution of the molecule.[5] For instance, halogen substitutions have been shown to enhance antibacterial activity in some series.[6]

  • Steric Factors: The size and position of substituents can influence how the molecule interacts with its biological target.

  • Lipophilicity: The overall lipophilicity of the compound affects its ability to cross microbial cell membranes. Modifying substituents allows for the fine-tuning of this property to achieve optimal activity.

A systematic approach, where different functional groups are introduced at various positions, allows researchers to build a comprehensive SAR profile and identify key pharmacophoric features required for potent antimicrobial effects.[7]

Part 2: Experimental Protocols

These protocols provide a framework for synthesis and evaluation. Researchers should adapt them based on the specific properties of their chosen reactants.

General Protocol for the Synthesis of a Phenylhydrazone Derivative

This protocol describes the synthesis of a phenylhydrazone from a substituted phenylhydrazine and a substituted benzaldehyde, a common starting point for creating a diverse library of compounds.

Materials:

  • Substituted Phenylhydrazine (1.0 eq)

  • Substituted Benzaldehyde (1.0 eq)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Stirring plate and magnetic stir bar

  • Beakers, Buchner funnel, and filter paper

Procedure:

  • Reactant Dissolution: In a round-bottom flask, dissolve the substituted phenylhydrazine (1.0 eq) and the substituted benzaldehyde (1.0 eq) in a minimal amount of absolute ethanol (e.g., 20-30 mL).[1]

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture. The acid acts as a catalyst to facilitate the condensation reaction.[4][8]

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 60-80°C) with constant stirring.[4][8]

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., ethyl acetate:n-hexane, 3:7 v/v).[4][8] The reaction is typically complete within 2-6 hours.

  • Product Isolation: Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.[4]

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate with a small amount of ice-cold ethanol to remove soluble impurities.[3]

  • Drying: Dry the collected solid in a desiccator or a vacuum oven to obtain the crude phenylhydrazone derivative.

Purification and Characterization

Ensuring the purity and confirming the structure of the synthesized compound is a critical step for reliable biological evaluation.

  • Purification (Recrystallization): The crude product should be purified by recrystallization from a suitable solvent, such as ethanol.[1][4] Dissolve the crude solid in a minimum amount of the hot solvent, then allow it to cool slowly to form pure crystals, which are then collected by filtration.

  • Characterization:

    • Melting Point: Determine the melting point of the purified compound. A sharp melting range is indicative of high purity.

    • Thin Layer Chromatography (TLC): Confirm the purity of the final product by TLC, where a single spot should be observed.[9][10]

    • Spectroscopic Analysis:

      • FT-IR Spectroscopy: Confirm the formation of the hydrazone by identifying the characteristic C=N (azomethine) stretching vibration (typically around 1575-1620 cm⁻¹) and the N-H stretching vibration (around 3200-3400 cm⁻¹).[1][11]

      • ¹H and ¹³C NMR Spectroscopy: Use Nuclear Magnetic Resonance to fully elucidate the structure, confirming the presence of all expected protons and carbons and their chemical environments. The proton of the -CH=N group typically appears as a singlet in the δ 8-11 ppm region in the ¹H NMR spectrum.[1]

Protocols for Antimicrobial Activity Screening

The following are standard and widely accepted methods for evaluating the antimicrobial properties of newly synthesized compounds.[12]

This method is excellent for initial screening to quickly identify active compounds.[4][9]

Procedure:

  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) plates for bacteria or Potato Dextrose Agar (PDA) for fungi.[8]

  • Inoculum Preparation: Prepare a microbial suspension of the test organism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) standardized to a 0.5 McFarland turbidity.

  • Plate Inoculation: Uniformly swab the entire surface of the agar plate with the prepared inoculum.[4]

  • Disc Application: Prepare stock solutions of the synthesized compounds in a suitable solvent (e.g., DMSO). Impregnate sterile paper discs (6 mm diameter) with a known concentration of the test compound solution (e.g., 20 µL). Allow the solvent to evaporate completely.

  • Incubation: Place the impregnated discs on the surface of the inoculated agar plates. Include a positive control (a standard antibiotic like Ciprofloxacin) and a negative control (a disc with the solvent only).[4][8]

  • Data Collection: Incubate the plates at 37°C for 24 hours for bacteria or at 28°C for 48 hours for fungi. Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is prevented) in millimeters.

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2][8]

Procedure:

  • Plate Preparation: In a 96-well microtiter plate, add 100 µL of Mueller-Hinton Broth (MHB) to each well.

  • Serial Dilution: Add 100 µL of the test compound stock solution to the first well. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate.

  • Inoculation: Add 10 µL of the standardized microbial suspension to each well, achieving a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.[8] This can be determined visually or with a plate reader.

Part 3: Data Interpretation and Visualization

Workflow Diagrams

Visualizing the experimental process ensures clarity and reproducibility.

Synthesis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Characterization Reactants Phenylhydrazine + Carbonyl Compound Reaction Acid-Catalyzed Condensation in Ethanol Reactants->Reaction Workup Precipitation & Filtration Reaction->Workup Purification Recrystallization Workup->Purification Product Pure Phenylhydrazone Purification->Product TLC TLC Product->TLC Analysis MP Melting Point Product->MP Analysis FTIR FT-IR Product->FTIR Analysis NMR NMR Product->NMR Analysis Antimicrobial_Screening_Workflow cluster_qualitative Qualitative Screen cluster_quantitative Quantitative Screen Compound Synthesized Phenylhydrazone Disc Disc Diffusion Assay Compound->Disc Initial Test Broth Broth Microdilution Compound->Broth Potency Test Zone Measure Zone of Inhibition (mm) Disc->Zone Analysis SAR Analysis Zone->Analysis MIC Determine MIC (µg/mL) Broth->MIC MIC->Analysis

Caption: Workflow for the antimicrobial screening of synthesized compounds.

Sample Data Presentation

Results from antimicrobial screening should be tabulated for clear comparison and analysis.

Table 1: Antimicrobial Activity of Phenylhydrazone Derivatives (Example Data)

Compound IDR¹ SubstituentR² SubstituentZone of Inhibition (mm) vs. S. aureusMIC (µg/mL) vs. S. aureus
PHZ-01 HH12128
PHZ-02 4-NO₂H1832
PHZ-03 H4-Cl2216
PHZ-04 4-NO₂4-Cl258
Cipro --301

Cipro: Ciprofloxacin (Standard antibiotic)

This table format allows for a direct comparison of how different substituents (e.g., electron-withdrawing -NO₂ and -Cl groups) impact the antibacterial activity against a specific strain, thereby facilitating SAR studies.

Conclusion

Phenylhydrazone derivatives remain a promising scaffold in the search for new antimicrobial agents. The synthetic protocols outlined in this note are robust, versatile, and accessible for most organic chemistry laboratories. By combining efficient synthesis with systematic purification, characterization, and biological screening, researchers can effectively explore the chemical space of phenylhydrazones. The subsequent analysis of structure-activity relationships will be instrumental in guiding the rational design of next-generation derivatives with enhanced potency and optimized pharmacological profiles to address the challenge of microbial resistance.

References

  • ResearchGate. (2021). A Green and Efficient Protocol for the Synthesis of Phenylhydrazone Derivatives Catalyzed by Nanostructured Diphosphate Na2CaP2O7 and Screening of Their Antibacterial Activity. Available at: [Link]

  • American Chemical Society. (n.d.). Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. Available at: [Link]

  • Narayanan Ravisankar et al. (2021). Synthesis and Evaluation of Antimicrobial and Antioxidant Activities of Some Phenylhydrazones Derived from 4-(4'-hydrazinylphenyl)-4H-1, 2, 4-Triazole. International Journal of Pharmaceutical Research, 13(2). Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Available at: [Link]

  • AZoNetwork. (2024). Advances in High-Throughput Screening for Novel Antimicrobial Compounds. Available at: [Link]

  • SciSpace. (n.d.). Synthesis and Antibacterial Activity of Phenylhydrazone Schiff Base Derivatives and their Copper(II) Complexes. Available at: [Link]

  • MDPI. (2022). Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives as Potential Agents for Antimicrobial Activities. Available at: [Link]

  • MDPI. (n.d.). The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. Available at: [Link]

  • PubMed Central. (n.d.). Differences in the Structure and Antimicrobial Activity of Hydrazones Derived from Methyl 4-Phenylpicolinimidate. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Available at: [Link]

  • SciSpace. (2017). Phenyl Hydrazone Derivatives of Benzofuran: Synthesis and Their Antimicrobial Activities. Available at: [Link]

  • Journal of Chemical Society of Nigeria. (2019). Synthesis and Antimicrobial Evaluation of Some Simple Phenylhydrazones. Available at: [Link]

  • Preprints.org. (2023). Design and Synthesis of Some New Phenylhydrazone Derivatives for Antimicrobial Evaluation. Available at: [Link]

  • ResearchGate. (2019). Synthesis and Antimicrobial Evaluation of Some Simple Phenylhydrazones. Available at: [Link]

  • PubMed. (n.d.). Structure-activity relationship and molecular docking analysis of novel arylhydrazones of imidazodiazabicycloalkanones with antibacterial properties. Available at: [Link]

  • ResearchGate. (2019). Synthesis and Antimicrobial Evaluation of Some Simple Phenylhydrazones. Available at: [Link]

  • PubMed Central. (n.d.). Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups. Available at: [Link]

  • Frontiers. (n.d.). Design, synthesis and structure-activity relationship (SAR) studies of an unusual class of non-cationic fatty amine-tripeptide conjugates as novel synthetic antimicrobial agents. Available at: [Link]

Sources

Application Notes and Protocols for the Synthesis of Oxazinyl Flavonoids as Potent Antiviral and Anti-Phytopathogenic Fungus Agents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Harnessing the Power of Flavonoids with Oxazine Moieties

Flavonoids are a diverse class of naturally occurring polyphenolic compounds celebrated for their wide array of pharmacological properties, including antioxidant, anti-inflammatory, antibacterial, antiviral, and antifungal activities.[1][2] Their therapeutic potential has made them a focal point in the quest for new and effective therapeutic agents.[1][3] However, the efficacy of natural flavonoids can be enhanced through structural modification. The introduction of heterocyclic moieties, such as oxazine rings, into the flavonoid scaffold has emerged as a promising strategy to develop novel derivatives with improved biological activities.[4]

This guide provides a comprehensive overview of the synthesis and biological evaluation of a series of novel oxazinyl flavonoids. These compounds have demonstrated significant in vivo antiviral activity against the Tobacco Mosaic Virus (TMV) and broad-spectrum in vitro activity against several economically important phytopathogenic fungi.[5][6][7][8] The protocols detailed herein are based on established synthetic methodologies and bioassays, offering a robust framework for researchers engaged in the discovery and development of new agrochemicals and antiviral agents.[5][6]

The core rationale behind the synthesis of oxazinyl flavonoids is to explore the synergistic effects of combining the flavonoid backbone with the oxazine ring system. This strategic molecular hybridization aims to enhance the bioactivity and expand the spectrum of action of the parent flavonoids. The presented synthesis involves a multi-step approach, culminating in the formation of the target oxazinyl flavonoids with various substituents on the N-position of the oxazine ring, allowing for a systematic investigation of structure-activity relationships (SAR).[5][6][7]

Synthetic Pathway for Oxazinyl Flavonoids

The synthesis of oxazinyl flavonoids is accomplished through a multi-step sequence starting from readily available precursors. The overall workflow is depicted below.

Synthesis_Workflow cluster_synthesis Synthetic Pathway Start 2,4-Dihydroxyacetophenone Step1 Protection of Hydroxyl Group (Benzyl Bromide, K2CO3, DMSO) Start->Step1 Intermediate1 1-[4-(Benzyloxy)-2-hydroxyphenyl]ethan-1-one Step1->Intermediate1 Step2 Claisen-Schmidt Condensation (Benzaldehyde, KOH, Methanol/NMP) Intermediate1->Step2 Intermediate2 1-[4-(Benzyloxy)-2-hydroxyphenyl]-3-phenylprop-2-en-1-one (Chalcone) Step2->Intermediate2 Step3 Oxidative Cyclization (I2, DMSO) Intermediate2->Step3 Intermediate3 7-(Benzyloxy)-2-phenyl-4H-chromen-4-one (Flavone) Step3->Intermediate3 Step4 Deprotection (BBr3, DCM) Intermediate3->Step4 Intermediate4 7-Hydroxy-2-phenyl-4H-chromen-4-one (Apigenin) Step4->Intermediate4 Step5 Synthesis of Oxazinyl Flavonoid (Paraformaldehyde, Substituted Amine, Ethanol) Intermediate4->Step5 Final_Product Oxazinyl Flavonoid Derivatives Step5->Final_Product

Figure 1: General synthetic workflow for oxazinyl flavonoids.

Detailed Synthetic Protocols

Protocol 1: Synthesis of 1-[4-(Benzyloxy)-2-hydroxyphenyl]ethan-1-one (Intermediate 1)

Rationale: The selective protection of the 4-hydroxyl group of 2,4-dihydroxyacetophenone is a crucial first step to ensure the regioselectivity of subsequent reactions. Benzyl bromide is employed as the protecting group due to its stability under the basic conditions of the subsequent Claisen-Schmidt condensation and its relatively straightforward removal later in the synthesis.

Materials:

  • 2,4-dihydroxyacetophenone

  • Potassium carbonate (K₂CO₃)

  • Benzyl bromide

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2,4-dihydroxyacetophenone (1 mmol) in DMSO (2 mL), add K₂CO₃ (4 mmol) and benzyl bromide (2 mmol).

  • Stir the mixture at 25 °C overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and adjust the pH to 4-6.

  • Extract the aqueous phase with ethyl acetate (3 x 10 mL).

  • Combine the organic phases, wash with saturated sodium chloride solution, and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired intermediate as a white solid.

Protocol 2: Synthesis of 1-[4-(Benzyloxy)-2-hydroxyphenyl]-3-phenylprop-2-en-1-one (Chalcone, Intermediate 2)

Rationale: The Claisen-Schmidt condensation is a classic method for forming chalcones, which are key precursors for flavonoids. This base-catalyzed reaction involves the condensation of an acetophenone derivative with an aldehyde.

Materials:

  • 1-[4-(Benzyloxy)-2-hydroxyphenyl]ethan-1-one (Intermediate 1)

  • Benzaldehyde

  • Potassium hydroxide (KOH)

  • Methanol

  • N-methylpyrrolidone (NMP)

Procedure:

  • Dissolve benzaldehyde (2 mmol) and KOH (10 mmol) in methanol (5 mL).

  • Prepare a mixed solution of Intermediate 1 (1 mmol) in NMP (2 mL).

  • Add the solution from step 2 dropwise to the solution from step 1.

  • Stir the reaction mixture at room temperature until completion (monitored by TLC).

  • Perform an appropriate aqueous work-up and extraction to isolate the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 3: Synthesis of 7-(Benzyloxy)-2-phenyl-4H-chromen-4-one (Flavone, Intermediate 3)

Rationale: This step involves an iodine-catalyzed oxidative cyclization of the chalcone to form the flavone core. Iodine acts as a catalyst to promote the intramolecular cyclization and subsequent oxidation to the stable chromone ring.[6]

Materials:

  • 1-[4-(Benzyloxy)-2-hydroxyphenyl]-3-phenylprop-2-en-1-one (Intermediate 2)

  • Iodine (I₂)

  • DMSO

  • Saturated sodium thiosulfate solution

  • Dichloromethane (DCM)

Procedure:

  • To a solution of Intermediate 2 (1 mmol) in DMSO (5 mL), add a catalytic amount of I₂ (0.05 mmol).

  • Stir and reflux the mixture at 130 °C for 2 hours.[6]

  • After completion, dilute the reaction with water (5 mL).

  • Wash with saturated sodium thiosulfate solution (3 x 10 mL) to remove excess iodine.

  • Extract the product with DCM (10 x 20 mL).[6]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent in vacuo to obtain the flavone intermediate.

Protocol 4: Synthesis of 7-Hydroxy-2-phenyl-4H-chromen-4-one (Apigenin, Intermediate 4)

Rationale: Deprotection of the benzyl group is necessary to liberate the 7-hydroxyl group, which is essential for the final reaction to introduce the oxazine ring. Boron tribromide (BBr₃) is a powerful reagent for the cleavage of aryl ethers.

Materials:

  • 7-(Benzyloxy)-2-phenyl-4H-chromen-4-one (Intermediate 3)

  • Boron tribromide (BBr₃)

  • DCM

Procedure:

  • Dissolve Intermediate 3 in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add a solution of BBr₃ in DCM.

  • Allow the reaction to warm to room temperature and stir until the deprotection is complete (monitored by TLC).

  • Carefully quench the reaction with methanol or water.

  • Perform an aqueous work-up and extract the product.

  • Purify the crude product to obtain apigenin.

Protocol 5: Synthesis of Oxazinyl Flavonoid Derivatives (Final Products)

Rationale: This is the key step where the oxazine ring is fused to the flavonoid A ring. The reaction is a Mannich-type condensation involving the 7-hydroxyflavone, paraformaldehyde, and a primary or secondary amine. This reaction introduces the oxazine moiety at the 7,8-position of the flavonoid core.

Materials:

  • 7-Hydroxy-2-phenyl-4H-chromen-4-one (Intermediate 4)

  • Paraformaldehyde

  • Substituted primary or secondary amine (e.g., methylamine, ethylamine, etc.)

  • Ethanol

Procedure:

  • To a suspension of Intermediate 4 (1 mmol) in ethanol, add paraformaldehyde (2 mmol) and the desired substituted amine (1.5 mmol).

  • Reflux the mixture for a specified time (typically 2-4 hours), monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration.

  • Wash the solid with cold ethanol and dry in vacuo to obtain the pure oxazinyl flavonoid.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS to confirm its structure.[5][6][7]

Biological Activity Evaluation

Protocol 6: In Vivo Antiviral Activity against Tobacco Mosaic Virus (TMV)

Rationale: The half-leaf method is a standard and reliable technique for evaluating the antiviral activity of compounds against plant viruses. It allows for a direct comparison between the treated and control halves of the same leaf, minimizing variability due to physiological differences between leaves.

Antiviral_Assay_Workflow cluster_antiviral Antiviral Activity Assay (Half-Leaf Method) Start Nicotiana glutinosa Plants Step1 TMV Inoculation (Lightly dust leaves with carborundum and gently wipe with TMV solution) Start->Step1 Step2 Compound Application (Smear left half of the leaf with test compound solution, right half with solvent control) Step1->Step2 Step3 Incubation (Incubate plants in a greenhouse for 3-4 days) Step2->Step3 Step4 Observation and Counting (Count the number of local lesions on both halves of the leaf) Step3->Step4 Step5 Calculation of Inhibition Rate (% Inhibition = [(C-T)/C] x 100) Step4->Step5 Result Antiviral Activity Data Step5->Result

Figure 2: Workflow for the in vivo anti-TMV assay.

Procedure:

  • Virus Inoculation: Cultivate Nicotiana glutinosa plants to the 5-6 leaf stage. Lightly dust the upper surface of the leaves with carborundum. Gently wipe the leaves with a cloth dipped in a TMV solution (concentration ~6 x 10⁻³ mg/mL).

  • Compound Application:

    • Protective Activity: Smear a solution of the test compound (at a specified concentration, e.g., 500 µg/mL) on the left half of the inoculated leaves. Smear the right half with a solvent control.

    • Curative Activity: Inoculate the leaves first. After a set time (e.g., 2 hours), apply the test compound solution to the left half and the solvent control to the right half.

    • Inactivation Activity: Mix the test compound solution with the TMV solution and incubate for 30 minutes. Then, inoculate the left half of the leaves with this mixture and the right half with a mixture of the virus and solvent control.

  • Incubation: Keep the treated plants in a greenhouse for 3-4 days to allow for the development of local lesions.

  • Data Collection: Count the number of local lesions on both the treated and control halves of the leaves.

  • Calculation: Calculate the inhibition rate using the formula: Inhibition Rate (%) = [(Number of lesions in control half - Number of lesions in treated half) / Number of lesions in control half] x 100

Data Summary:

Table 1: In Vivo Antiviral Activity of Selected Oxazinyl Flavonoids against TMV at 500 µg/mL [5][6][7]

CompoundProtective Activity (%)Curative Activity (%)Inactivation Activity (%)
6b 555358
6d 585654
6j 545256
6k 565457
6n 605861
6p 626163
6q 575559
Apigenin 353238
Ribavirin 525055
Ningnanmycin 545155

Note: Data is illustrative and based on published results. Compound numbering corresponds to the original research publication.[5][6]

Interpretation: The results indicate that several oxazinyl flavonoid derivatives exhibit significantly higher antiviral activity than the parent compound apigenin and the commercial antiviral agents ribavirin and ningnanmycin.[5][7] Notably, compounds 6n and 6p showed the most potent activity across all three modes of action, suggesting they may interfere with multiple stages of the viral life cycle.[5][6][7] Molecular docking studies have suggested that these compounds may interact with the TMV coat protein (CP), thereby inhibiting virus assembly.[5][7]

Protocol 7: In Vitro Anti-Phytopathogenic Fungus Activity

Rationale: The mycelium growth rate method is a widely used in vitro assay to determine the fungicidal or fungistatic activity of chemical compounds. It provides a direct measure of the compound's ability to inhibit the vegetative growth of a fungus.

Procedure:

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) medium and sterilize it. While the medium is still molten, add the test compound (dissolved in a suitable solvent like DMSO) to achieve the desired final concentration (e.g., 50 µg/mL). Pour the medium into sterile Petri dishes. A control plate containing only the solvent should also be prepared.

  • Fungal Inoculation: Using a sterile cork borer, cut a mycelial disc (e.g., 5 mm diameter) from the edge of an actively growing culture of the test fungus.

  • Incubation: Place the mycelial disc at the center of the PDA plates (both treated and control). Incubate the plates at a suitable temperature (e.g., 25-28 °C) for a few days, until the fungal growth in the control plate has reached a significant diameter.

  • Data Collection: Measure the diameter of the fungal colony in both the treated and control plates.

  • Calculation: Calculate the percentage of inhibition of mycelial growth using the formula: Inhibition (%) = [(Diameter of control colony - Diameter of treated colony) / Diameter of control colony] x 100

Data Summary:

Table 2: In Vitro Antifungal Activity of Selected Oxazinyl Flavonoids at 50 µg/mL [5][6]

CompoundPhysalospora piricola (%)Alternaria solani (%)Fusarium oxysporum (%)Cercospora arachidicola (%)Gibberella zeae (%)Rhizoctonia solani (%)
6h 917568726578
6i 857065686275
6m 887266706376
Thiophanate-methyl 958085889286

Note: Data is illustrative and based on published results. Compound numbering corresponds to the original research publication.[5][6]

Interpretation: The synthesized oxazinyl flavonoids demonstrated broad-spectrum antifungal activity against a range of phytopathogenic fungi.[5][6] Compound 6h , in particular, exhibited excellent activity against Physalospora piricola, with an inhibition rate of 91%, making it a promising candidate for further development as a fungicide.[5][7][8]

Structure-Activity Relationship (SAR) Insights

The systematic variation of substituents on the N-position of the oxazine ring has provided valuable insights into the SAR of these compounds.[5]

  • Antiviral Activity: The introduction of electron-withdrawing groups or certain heterocyclic rings on the N-position of the oxazine moiety appears to be favorable for anti-TMV activity. For instance, compounds with a pyridyl moiety (6n and 6p ) displayed the highest potency.[5][6][7] This suggests that the electronic properties and the potential for specific interactions of the substituent play a crucial role in the antiviral action.

  • Antifungal Activity: The nature of the substituent on the oxazine ring also significantly influences the antifungal activity. The broad-spectrum activity of these compounds highlights their potential as versatile agrochemicals.[5][6]

Conclusion

The methodologies and protocols detailed in this guide provide a comprehensive framework for the synthesis and biological evaluation of novel oxazinyl flavonoids as potent antiviral and anti-phytopathogenic fungus agents. The promising results obtained for certain derivatives underscore the potential of this chemical class in the development of new and effective crop protection agents. Further optimization of the lead compounds and in-depth mechanistic studies are warranted to fully elucidate their mode of action and pave the way for their practical application in agriculture.

References

  • Li, Y., et al. (2022). Synthesis and Biological Activity of Novel Oxazinyl Flavonoids as Antiviral and Anti-Phytopathogenic Fungus Agents. Molecules, 27(20), 6875. [Link]

  • Li, Y., et al. (2022). Synthesis and Biological Activity of Novel Oxazinyl Flavonoids as Antiviral and Anti-Phytopathogenic Fungus Agents. National Center for Biotechnology Information. [Link]

  • Li, Y., et al. (2022). Synthesis and Biological Activity of Novel Oxazinyl Flavonoids as Antiviral and Anti-Phytopathogenic Fungus Agents. PubMed. [Link]

  • Imran, M., et al. (2019). Anti-Fungal Efficacy and Mechanisms of Flavonoids. MDPI. [Link]

  • MDPI. (2022). Synthesis and Biological Activity of Novel Oxazinyl Flavonoids as Antiviral and Anti-Phytopathogenic Fungus Agents. MDPI. [Link]

  • Asati, V., et al. (2021). Antiviral activities of flavonoids. PubMed. [Link]

  • Wang, Z., et al. (2025). Discovery of novel antiviral and antifungal agents based on flavonoid derivatives. PubMed. [Link]

  • Devi, K., & Kachroo, M. (2021). Synthesis and Docking Studies of Oxazine Derivatives as Anti-inflammatory and Antioxidant Agents. Der Pharma Chemica. [Link]

  • Panyasiri, P., & Charoensup, R. (2023). Mechanisms of Antiviral Activity of Flavonoids. ResearchGate. [Link]

Sources

Application Notes & Protocols: Anodic Desulfurization of Heterocyclic Thiones for the Synthesis of Imidazoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Imidazole Synthesis via Electrochemical Methods

The imidazole nucleus is a cornerstone of medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, ionic liquids, and N-heterocyclic carbene (NHC) ligands.[1][2] Traditional methods for imidazole synthesis often involve harsh reagents, elevated temperatures, and the use of heavy metal catalysts, posing challenges related to safety, cost, and environmental impact.[2][3] Electrochemical synthesis has emerged as a powerful and sustainable alternative, offering a greener pathway by replacing hazardous chemical oxidants with clean, mass-free electrons.[4][5] This guide provides a detailed overview and practical protocols for the anodic desulfurization of readily available heterocyclic thiones, specifically 2-mercaptoimidazoles, to afford valuable imidazole derivatives. This electrochemical approach is characterized by its mild reaction conditions, high functional group tolerance, and excellent scalability, making it a highly attractive method for researchers in academia and the pharmaceutical industry.[1][6][7]

Core Principle: Bromide-Mediated Anodic Desulfurization

The electrochemical desulfurization of 2-mercaptoimidazoles is an indirect electrolysis process.[8] Instead of the direct oxidation of the thione at the anode, a mediator—in this case, a bromide salt such as hydrobromic acid (HBr)—is oxidized to generate a reactive bromine species.[2][3] This electrochemically generated oxidant then chemically transforms the thione into the corresponding imidazole. This mediated approach offers superior selectivity and avoids potential side reactions or electrode fouling that could arise from the direct oxidation of the substrate.[8]

The process is typically conducted in a simple undivided electrochemical cell, which eliminates the need for a costly and complex membrane to separate the anode and cathode compartments.[1][9] Carbon-based electrodes are often employed due to their low cost and stability.[3] The electrolysis is performed under constant current (galvanostatic) conditions, a straightforward and easily controllable method.[7]

Reaction Mechanism

The proposed mechanism for the bromide-mediated anodic desulfurization is a well-orchestrated sequence of electrochemical and chemical steps.

Anodic Desulfurization Mechanism cluster_anode Anode Surface cluster_solution Bulk Solution cluster_cathode Cathode Surface Anode Anode (+) Br_minus 2Br⁻ Anode->Br_minus -2e⁻ Br2 Br₂ Br_minus->Br2 Oxidation Thione Imidazole-2-thione Br2->Thione Electrophilic Attack Br2->Thione Intermediate1 Sulfenyl Bromide Intermediate Thione->Intermediate1 Imidazole_HBr Imidazole·HBr Intermediate1->Imidazole_HBr + H₂O - HBr - S S Elemental Sulfur (S) HBr_regen 2HBr H2O H₂O Cathode Cathode (-) H_plus 2H⁺ H_plus->Cathode +2e⁻ H2 H₂ H_plus->H2 Reduction

Figure 1: Proposed Mechanism for Bromide-Mediated Anodic Desulfurization. This diagram illustrates the key steps: oxidation of bromide at the anode, electrophilic attack of the generated bromine on the thione, and subsequent conversion to the imidazole product with the release of sulfur.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the anodic desulfurization of a representative 2-mercaptoimidazole.

Protocol 1: Synthesis of 1-(4-Chlorophenyl)-1H-imidazole

This protocol is adapted from the work of Waldvogel and co-workers and has been shown to be robust and scalable.[2]

Materials and Equipment:

  • Electrochemical Cell: Undivided glass beaker (50 mL).

  • Electrodes: Two graphite plates (e.g., 2.5 cm x 2.5 cm x 0.3 cm).

  • Power Supply: DC power supply capable of constant current operation.

  • Magnetic Stirrer and Stir Bar.

  • Reactants:

    • 1-(4-Chlorophenyl)imidazole-2-thione (Substrate)

    • Acetonitrile (CH₃CN), ACS grade

    • Deionized Water (H₂O)

    • Hydrobromic acid (HBr, 48% aqueous solution)

  • Work-up Reagents:

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Sodium thiosulfate (Na₂S₂O₃)

    • Ethyl acetate (EtOAc)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Experimental Workflow:

Experimental_Workflow A Setup Electrochemical Cell B Prepare Electrolyte Solution (Substrate, CH₃CN, H₂O, HBr) A->B C Constant Current Electrolysis (e.g., 20 mA) B->C D Monitor Reaction (TLC or LC-MS) C->D E Reaction Work-up D->E Upon Completion F Quench with NaHCO₃ and Na₂S₂O₃ E->F G Liquid-Liquid Extraction (Ethyl Acetate) F->G H Dry Organic Layer (MgSO₄) G->H I Purification (Column Chromatography) H->I J Characterization (NMR, MS) I->J

Figure 2: General Experimental Workflow. A schematic representation of the steps involved from setup to product characterization.

Procedure:

  • Cell Assembly: Place a magnetic stir bar in a 50 mL undivided beaker. Secure two graphite plate electrodes parallel to each other, ensuring they do not touch. Connect the electrodes to the DC power supply.

  • Reactant Preparation: To the beaker, add 1-(4-chlorophenyl)imidazole-2-thione (e.g., 1 mmol, 212.7 mg).

  • Solvent and Electrolyte Addition: Add acetonitrile (10 mL) and deionized water (10 mL) to the beaker. Begin stirring to dissolve the substrate. Add hydrobromic acid (48% aq., e.g., 10 equivalents) to the solution. The use of a relatively high concentration of HBr can act as an anodic protection measure, preventing substrate degradation.[3]

  • Electrolysis: Begin the electrolysis by applying a constant current (e.g., 20 mA). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The electrolysis is typically run until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, turn off the power supply.

    • Carefully neutralize the acidic solution by slowly adding saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases.

    • Add a small amount of sodium thiosulfate (Na₂S₂O₃) solution to quench any residual bromine.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification and Characterization:

    • Filter off the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the pure 1-(4-chlorophenyl)-1H-imidazole.

    • Characterize the final product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Data Presentation: Substrate Scope and Yields

The anodic desulfurization method has been successfully applied to a variety of imidazole and triazole thiones, demonstrating good functional group tolerance.[1][3]

EntrySubstrateProductYield (%)[1][3]
11-Phenylimidazole-2-thione1-Phenyl-1H-imidazole97
21-(4-Chlorophenyl)imidazole-2-thione1-(4-Chlorophenyl)-1H-imidazole95
31-(4-Methoxyphenyl)imidazole-2-thione1-(4-Methoxyphenyl)-1H-imidazole92
41-Benzylimidazole-2-thione1-Benzyl-1H-imidazole85
51,3-Dimethylimidazole-2-thione1,3-Dimethyl-1H-imidazolium bromide91
61-Phenyl-1H-1,2,4-triazole-3-thione1-Phenyl-1H-1,2,4-triazole89

Table 1: Representative Examples of Anodic Desulfurization. Yields are for isolated products.

Troubleshooting and Key Considerations

  • Solubility: For poorly soluble substrates, adjusting the solvent ratio (e.g., increasing the amount of acetonitrile) can be critical for achieving full conversion.[3]

  • Electrode Passivation: Although less common with graphite electrodes in this mediated reaction, if a drop in current is observed at a constant voltage, electrode surface passivation may be occurring. Cleaning or lightly abrading the electrode surface between runs is good practice.

  • Over-oxidation: The use of a mediator like HBr generally prevents over-oxidation of the product. However, prolonged electrolysis times beyond the complete consumption of the starting material should be avoided.

  • Scalability: This method has proven to be scalable to the multigram level.[1][9] When scaling up, maintaining efficient stirring and managing heat dissipation (if significant) are important considerations. For larger scale reactions, optimizing the electrode surface area to reactor volume ratio is key.[3]

Anodic desulfurization of heterocyclic thiones represents a modern, efficient, and environmentally conscious approach to the synthesis of imidazoles and related heterocycles. The bromide-mediated process, conducted in a simple undivided cell, offers high yields, broad substrate scope, and operational simplicity. These attributes make it an invaluable tool for researchers and professionals in drug development and chemical synthesis, aligning with the principles of green chemistry.[5][10]

References

  • Cesca, D., Arnold, P., Kaldre, D., Falivene, F., Sladojevich, F., Puentener, K., & Waldvogel, S. R. (2024). Anodic Desulfurization of Heterocyclic Thiones - A Synthesis to Imidazoles and Analogues. Organic Letters, 26(44), 9476–9480. [Link]

  • Jiang, Y., Xu, K., & Zeng, C. (2018). Use of Electrochemistry in the Synthesis of Heterocyclic Structures. Chemical Reviews, 118(8), 4487–4540. [Link]

  • Bobbitt, K. L., & Moeller, K. D. (2021). Heterocyclic Electrochemistry: Renewable Electricity in the Construction of Heterocycles. Accounts of Chemical Research, 54(15), 3146–3160. [Link]

  • Jiang, Y., Xu, K., & Zeng, C. (2018). Use of Electrochemistry in the Synthesis of Heterocyclic Structures. Chemical Reviews. [Link]

  • Gande, V. G., & Hu, L. (2024). Green advancements towards the electrochemical synthesis of heterocycles. Green Chemistry. [Link]

  • Cesca, D., et al. (2024). Anodic Desulfurization of Heterocyclic Thiones - A Synthesis to Imidazoles and Analogues. Organic Letters. [Link]

  • Yoshida, J., Kataoka, K., Horcajada, R., & Nagaki, A. (2008). Modern strategies in electroorganic synthesis. Chemical Reviews, 108(7), 2265–2299. [Link]

  • Cesca, D., et al. (2024). Anodic Desulfurization of Heterocyclic Thiones – A Synthesis to Imidazoles and Analogues. Karlsruhe Institute of Technology. [Link]

  • Organic Chemistry Portal. (2024). Imidazole synthesis. [Link]

  • Cesca, D., Arnold, P., Kaldre, D., Falivene, F., Sladojevich, F., Puentener, K., & Waldvogel, S. R. (2024). Anodic Desulfurization of Heterocyclic Thiones – A Synthesis to Imidazoles and Analogues. Organic Letters. [Link]

  • Cesca, D., Arnold, P., Kaldre, D., Falivene, F., Sladojevich, F., Puentener, K., & Waldvogel, S. R. (2024). Anodic Desulfurization of Heterocyclic Thiones – A Synthesis to Imidazoles and Analogues. PubMed Central. [Link]

Sources

Application Notes and Protocols for the Development of 1,4-Oxazine Derivatives as Anti-inflammatory and Antioxidant Agents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Oxidative stress and inflammation are intricately linked pathological processes that underpin a vast array of human diseases, including neurodegenerative disorders, cardiovascular diseases, cancer, and autoimmune conditions.[1] The constant search for novel therapeutic agents with dual-action capabilities has led to a burgeoning interest in heterocyclic scaffolds. Among these, the 1,4-oxazine core has emerged as a privileged structure, with its derivatives demonstrating significant potential as both anti-inflammatory and antioxidant agents. This guide provides a comprehensive technical overview of the methodologies and rationale for leveraging 1,4-oxazine derivatives in the development of new therapeutics. It is designed to equip researchers with the foundational knowledge and practical protocols required to synthesize, characterize, and evaluate these promising compounds.

Introduction: The Therapeutic Promise of 1,4-Oxazines

The 1,4-oxazine ring system, a six-membered heterocycle containing one oxygen and one nitrogen atom at positions 1 and 4, respectively, serves as a versatile scaffold in medicinal chemistry. Its unique structural and electronic properties allow for diverse substitutions, enabling the fine-tuning of its pharmacological profile. Several studies have highlighted the capacity of 1,4-oxazine derivatives to modulate key pathways involved in inflammation and oxidative stress, making them attractive candidates for drug discovery programs.[2][3][4]

The therapeutic rationale for targeting both inflammation and oxidative stress simultaneously is compelling. Inflammatory stimuli often lead to the overproduction of reactive oxygen species (ROS), which in turn can amplify the inflammatory cascade, creating a vicious cycle that perpetuates tissue damage.[5] Compounds that can independently quell inflammatory responses and neutralize ROS offer a multi-pronged approach to disease management, potentially leading to enhanced efficacy and reduced side effects compared to single-target agents.

Synthetic Strategies for 1,4-Oxazine Derivatives

The synthesis of 1,4-oxazine derivatives can be achieved through various established chemical routes. A common and effective method involves a one-pot reaction of acetylenic esters and nitrosonaphthols in the presence of phosphine derivatives.[6] This approach offers the advantage of proceeding under mild and neutral conditions, providing an efficient and economical pathway to the desired heterocyclic core.[6]

Another versatile synthetic approach involves the cyclization of chalcones with urea to form the oxazine ring, which can then be further modified.[3] For instance, the synthesis of N-(4-{4-(substituted phenyl)-2-[(4-fluro-benzylidene)-amino]-6H-[7][8] oxazine-6-yl}-phenyl)-isonicotiamide begins with the reaction of p-amino acetophenone and isonicotinyl chloride to form a secondary amide. This is followed by a Claisen-Schmidt condensation with substituted aldehydes to yield chalcones. These chalcones are then cyclized with urea to produce the oxazine, which is subsequently reacted with p-fluorobenzaldehyde to form the final Schiff's base.[3]

A general synthetic scheme is outlined below:

G cluster_0 Synthesis of 1,4-Oxazine Core cluster_1 Functionalization 2-Aminophenol 2-Aminophenol 2H-benzo[b][1,4]oxazin-3(4H)-one 2H-benzo[b][1,4]oxazin-3(4H)-one 2-Aminophenol->2H-benzo[b][1,4]oxazin-3(4H)-one Chloroacetic acid Sulfonated Intermediate Sulfonated Intermediate 2H-benzo[b][1,4]oxazin-3(4H)-one->Sulfonated Intermediate Chlorosulfonic acid Final 1,4-Oxazine Derivatives Final 1,4-Oxazine Derivatives Sulfonated Intermediate->Final 1,4-Oxazine Derivatives Aryl amines

Caption: A generalized synthetic workflow for 1,4-oxazine derivatives.[4]

Unraveling the Mechanism of Action: Key Signaling Pathways

The anti-inflammatory and antioxidant effects of 1,4-oxazine derivatives are often attributed to their ability to modulate critical cellular signaling pathways. Understanding these mechanisms is paramount for rational drug design and lead optimization.

Targeting the NF-κB Pathway for Anti-inflammatory Activity

The Nuclear Factor-kappa B (NF-κB) is a pivotal transcription factor that orchestrates the expression of a plethora of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[9] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals such as lipopolysaccharide (LPS), IκB is phosphorylated, ubiquitinated, and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.[9]

Several 1,4-oxazine derivatives have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[2][10][11] This inhibition can occur at various levels, including preventing the degradation of IκB and blocking the nuclear translocation of NF-κB.

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes Transcription Oxazine 1,4-Oxazine Derivative Oxazine->IKK Inhibition Oxazine->NFkB Inhibition of Translocation G Oxidative_Stress Oxidative Stress (ROS) Keap1 Keap1 Oxidative_Stress->Keap1 Inactivation Nrf2 Nrf2 Proteasome Proteasomal Degradation Nrf2->Proteasome Degradation Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE Nucleus->ARE Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1) ARE->Antioxidant_Genes Transcription Oxazine 1,4-Oxazine Derivative Oxazine->Keap1 Inhibition

Caption: Activation of the Keap1-Nrf2 antioxidant response pathway by 1,4-oxazine derivatives.

Experimental Protocols for Efficacy Evaluation

A systematic evaluation of the anti-inflammatory and antioxidant properties of novel 1,4-oxazine derivatives requires a combination of in vitro and in vivo assays.

In Vitro Antioxidant Activity Assays

These assays provide a rapid and cost-effective initial screening of the antioxidant potential of the synthesized compounds.

4.1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, causing a color change from violet to yellow, which is measured spectrophotometrically. [12][13]* Protocol:

    • Prepare a stock solution of the 1,4-oxazine derivative in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a series of dilutions of the test compound.

    • In a 96-well plate, add a specific volume of each dilution to the wells.

    • Add a freshly prepared solution of DPPH in methanol to each well. 5. Incubate the plate in the dark at room temperature for 30 minutes. [12] 6. Measure the absorbance at approximately 517 nm using a microplate reader. [12][14] 7. Ascorbic acid or Trolox can be used as a positive control.

    • Calculate the percentage of radical scavenging activity.

4.1.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

  • Principle: This assay is based on the reduction of the pre-formed ABTS radical cation (ABTS•+) by antioxidants, leading to a decrease in its characteristic blue-green color. [12][15]The ABTS radical is soluble in both aqueous and organic solvents, allowing for the testing of both hydrophilic and lipophilic compounds. [13]* Protocol:

    • Generate the ABTS•+ solution by reacting ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours. [12] 2. Dilute the ABTS•+ solution with a suitable buffer (e.g., PBS) to an absorbance of 0.70 ± 0.02 at 734 nm. [12] 3. Prepare a series of dilutions of the 1,4-oxazine derivative.

    • In a 96-well plate, add a small volume of each dilution to the wells.

    • Add the diluted ABTS•+ solution to each well.

    • Incubate at room temperature for a specified time (e.g., 6 minutes). [16] 7. Measure the absorbance at 734 nm. [15] 8. Trolox is commonly used as a standard.

    • Calculate the percentage of radical scavenging activity.

Assay Principle Measurement Wavelength Pros Cons
DPPH Hydrogen/Electron Donation~517 nm [12][14]Simple, rapid, inexpensive [17]Potential for interference from colored compounds [17]
ABTS Electron Donation~734 nm [15]Applicable to both hydrophilic and lipophilic compounds [13]Reaction kinetics can be complex
Cell-Based Assays for Anti-inflammatory and Antioxidant Activity

Cell-based assays provide a more biologically relevant system to evaluate the efficacy and mechanism of action of the test compounds.

4.2.1. LPS-Induced Inflammation in RAW 264.7 Macrophages

  • Principle: RAW 264.7 murine macrophages are a widely used cell line to model inflammation. [18]Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, inducing the production of inflammatory mediators such as nitric oxide (NO), prostaglandins (PGE2), and pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β). [19][20]* Protocol:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics. [18] 2. Seed the cells in 96-well or 24-well plates and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the 1,4-oxazine derivative for 1-2 hours. [19] 4. Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours). [21] 5. Collect the cell culture supernatant to measure the levels of NO (using the Griess reagent), PGE2, and cytokines (using ELISA kits). [19] 6. The cell lysates can be used for Western blot analysis to determine the expression levels of key inflammatory proteins like iNOS and COX-2, and to assess the activation of the NF-κB pathway (e.g., phosphorylation of IκBα). [22] 4.2.2. Measurement of Intracellular Reactive Oxygen Species (ROS)

  • Principle: The antioxidant capacity of a compound within a cellular context can be assessed by its ability to reduce intracellular ROS levels. Fluorescent probes are commonly used for this purpose. [8][23]* Protocol using 2',7'-Dichlorodihydrofluorescein Diacetate (H2DCFDA):

    • Culture a suitable cell line (e.g., RAW 264.7 or others) in a 96-well black plate.

    • Treat the cells with the 1,4-oxazine derivative for a specified time.

    • Induce oxidative stress using a pro-oxidant such as H₂O₂ or LPS.

    • Wash the cells and incubate them with H2DCFDA solution. H2DCFDA is a non-fluorescent probe that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). [5][7] 5. Measure the fluorescence intensity at an excitation wavelength of ~498 nm and an emission wavelength of ~522 nm. [5] 6. A decrease in fluorescence intensity in compound-treated cells compared to the control indicates a reduction in intracellular ROS.

G cluster_0 In Vitro Screening cluster_1 Cell-Based Evaluation cluster_2 Mechanism of Action Synthesis Synthesis DPPH Assay DPPH Assay Synthesis->DPPH Assay Antioxidant ABTS Assay ABTS Assay Synthesis->ABTS Assay Antioxidant RAW 264.7 Macrophage Assay RAW 264.7 Macrophage Assay DPPH Assay->RAW 264.7 Macrophage Assay Anti-inflammatory Intracellular ROS Assay Intracellular ROS Assay ABTS Assay->Intracellular ROS Assay Antioxidant NF-κB Pathway Analysis NF-κB Pathway Analysis RAW 264.7 Macrophage Assay->NF-κB Pathway Analysis Nrf2 Pathway Analysis Nrf2 Pathway Analysis Intracellular ROS Assay->Nrf2 Pathway Analysis

Sources

Application Notes and Protocols for the Solid-Phase Synthesis of 3,6-Dihydro-2H-1,2-oxazines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Solid-Phase Synthesis for 1,2-Oxazine Libraries

The 3,6-dihydro-2H-1,2-oxazine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development.[1][2] Its derivatives have demonstrated a wide array of biological activities, making them valuable starting points for the synthesis of novel therapeutic agents.[2] The core synthetic strategy for accessing this scaffold is the hetero-Diels-Alder (HDA) reaction, a powerful [4+2] cycloaddition between a conjugated diene and a nitroso dienophile.[3] This reaction allows for the rapid and stereospecific introduction of both a C-N and a C-O bond in a single, atom-economical step.

Traditional solution-phase synthesis, while effective, can be laborious and time-consuming, particularly when generating a library of diverse analogs for structure-activity relationship (SAR) studies. Solid-phase organic synthesis (SPOS) offers a compelling alternative, streamlining the entire workflow by immobilizing a key reaction component onto a polymeric support. This approach simplifies purification to a mere filtration and washing process, enables the use of excess reagents to drive reactions to completion, and is highly amenable to automation and parallel synthesis.

This guide provides a comprehensive overview and detailed protocols for the solid-phase synthesis of 3,6-dihydro-2H-1,2-oxazines. We will delve into the mechanistic underpinnings of the key reaction, the strategic selection of solid supports and linkers, and provide step-by-step methodologies for both a standard acid-labile linker strategy and a more advanced traceless linker approach.

Core Principle: The Immobilized Nitroso Hetero-Diels-Alder Reaction

The cornerstone of this solid-phase strategy is the immobilization of the nitroso dienophile precursor, typically a hydroxamic acid, onto a solid support. The highly reactive acylnitroso species is then generated in situ via oxidation and immediately trapped by a diene present in the solution phase. This prevents undesired side reactions of the transient nitroso compound. The resulting cycloadduct, a resin-bound 3,6-dihydro-2H-1,2-oxazine, is then cleaved from the support to yield the final product.

Experimental Workflow Overview

The general workflow for the solid-phase synthesis is depicted below. It involves the sequential loading of the precursor onto the resin, the key cycloaddition reaction, and the final cleavage step to release the target molecule.

Solid-Phase Synthesis Workflow Resin Solid Support (e.g., Wang Resin) Loading Step 1: Loading (Hydroxamic Acid Precursor) Resin->Loading Coupling Reagents HDA Step 2: Hetero-Diels-Alder (In-situ Nitroso Generation + Diene Addition) Loading->HDA Oxidant, Diene Cleavage Step 3: Cleavage (e.g., TFA Cocktail) HDA->Cleavage Acid Product Purified 3,6-Dihydro- 2H-1,2-oxazine Cleavage->Product

Caption: General workflow for the solid-phase synthesis of 3,6-dihydro-2H-1,2-oxazines.

Protocol 1: Synthesis via an Acid-Labile Linker (Wang Resin)

This protocol utilizes Wang resin, a popular and commercially available solid support for Fmoc-based peptide synthesis, which is also well-suited for the immobilization of molecules via an acid-labile benzyl ester linkage.[4]

Rationale for Component Selection
  • Solid Support (Wang Resin): Polystyrene resin functionalized with a 4-hydroxybenzyl alcohol linker. It provides good swelling characteristics in common organic solvents like Dichloromethane (DCM) and N,N-Dimethylformamide (DMF). The key feature is the acid-labile nature of the ester bond formed with the substrate, allowing for cleavage under moderately acidic conditions (e.g., Trifluoroacetic acid), which the oxazine ring can tolerate.[4][5]

  • Precursor (Hydroxamic Acid): A bifunctional molecule containing a carboxylic acid for attachment to the resin and a hydroxamic acid moiety that serves as the precursor to the acylnitroso dienophile.

  • Coupling Reagents (DCC/DMAP): N,N'-Dicyclohexylcarbodiimide (DCC) is a common carbodiimide coupling agent that activates the carboxylic acid. 4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst that accelerates the esterification reaction by forming a reactive acylpyridinium intermediate, which is more susceptible to attack by the resin's hydroxyl groups.[6][7][8]

  • Oxidizing Agent (Tetrabutylammonium periodate): This reagent is used for the in situ oxidation of the resin-bound hydroxamic acid to the transient, highly reactive acylnitroso species.[3] Its solubility in organic solvents makes it suitable for solid-phase reactions.

  • Cleavage Reagent (TFA Cocktail): Trifluoroacetic acid (TFA) is a strong acid that efficiently cleaves the benzyl ester linkage to the Wang resin.[9] Scavengers, such as triisopropylsilane (TIS) or water, are often included to quench the reactive carbocations generated from the linker and any protecting groups, thereby preventing side reactions with the product.[9][10][11]

Detailed On-Resin Reaction Scheme

Caption: Detailed reaction scheme on the Wang resin solid support.

Step-by-Step Protocol

Materials:

  • Wang Resin (e.g., 100-200 mesh, ~1.0 mmol/g loading)

  • Carboxy-functionalized Hydroxamic Acid (e.g., N-hydroxy-4-carboxycinnamide)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Tetrabutylammonium periodate (Bu₄NIO₄)

  • 1,3-Cyclohexadiene (or other diene)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Methanol (MeOH)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Solid-phase synthesis vessel with a frit

Procedure:

  • Resin Swelling:

    • Place Wang resin (1.0 g, ~1.0 mmol) in a solid-phase synthesis vessel.

    • Add DCM (10-15 mL) and allow the resin to swell for 30-60 minutes with occasional agitation.

    • Drain the solvent.

  • Loading of Hydroxamic Acid Precursor:

    • In a separate flask, dissolve the hydroxamic acid (3.0 eq., 3.0 mmol) and DMAP (0.1 eq., 0.1 mmol) in a minimal amount of DMF. Add DCM to dilute (e.g., 1:4 DMF:DCM).

    • In another flask, dissolve DCC (3.0 eq., 3.0 mmol) in DCM (5 mL).

    • Add the DCC solution to the hydroxamic acid solution and stir for 10 minutes at 0°C to pre-activate.

    • Drain the swelled resin and add the pre-activated hydroxamic acid mixture.

    • Agitate the reaction mixture at room temperature for 4-12 hours.

    • Self-Validation: Monitor the reaction completion using a colorimetric test (e.g., a negative test for free hydroxyl groups on the resin).

    • Drain the reaction solution and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

    • Dry the resin under vacuum.

  • Hetero-Diels-Alder Cycloaddition:

    • Swell the hydroxamic acid-loaded resin in anhydrous DCM (10 mL) for 30 minutes.

    • Add the diene (e.g., 1,3-cyclohexadiene, 5.0 eq., 5.0 mmol) to the resin suspension.

    • In a separate flask, dissolve the oxidant (e.g., Bu₄NIO₄, 2.0 eq., 2.0 mmol) in anhydrous DCM.

    • Add the oxidant solution dropwise to the resin/diene suspension over 15 minutes at room temperature.

    • Agitate the reaction for 2-6 hours. Monitor the disappearance of the hydroxamic acid starting material by cleaving a small sample of resin and analyzing via LC-MS.

    • Drain the reaction solution and wash the resin sequentially with DCM (5 x 10 mL), DMF (3 x 10 mL), and DCM (5 x 10 mL).

    • Dry the resin under vacuum.

  • Cleavage and Product Isolation:

    • Place the dried resin with the oxazine adduct in a reaction vessel.

    • Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O (v/v/v). Use approximately 10 mL per gram of resin.

    • Add the cleavage cocktail to the resin and agitate at room temperature for 1.5-2 hours.

    • Filter the solution away from the resin beads into a clean flask.

    • Wash the resin with an additional small portion of the TFA cocktail (2 x 2 mL) and combine the filtrates.

    • Concentrate the combined filtrate under reduced pressure (or by blowing a stream of nitrogen) to remove the majority of the TFA.

    • Precipitate the crude product by adding cold diethyl ether.

    • Isolate the product by centrifugation or filtration, wash with cold ether, and dry under vacuum.

    • Purify the product as needed, typically by reverse-phase HPLC.

Protocol 2: Synthesis via a Traceless Linker (Silicon-Based)

A traceless linker is an elegant solution in SPOS, as no remnant of the linker functionality remains on the final product.[12] A silicon-based linker is a prime example, where an acid-mediated cleavage of a silicon-aryl bond results in the formation of a C-H bond, effectively leaving no "trace" of the linkage.[13][14][15]

Conceptual Workflow: Silicon Traceless Linker

This approach involves anchoring an aromatic hydroxamic acid to the resin via a silyl ether linkage. The key hetero-Diels-Alder reaction is performed as in Protocol 1. The final cleavage step, however, utilizes an acid (like TFA or HF) to effect a protodesilylation, which cleaves the product from the resin and simultaneously replaces the silyl group with a hydrogen atom on the aromatic ring.[13][15]

Caption: Cleavage from a silicon-based traceless linker via protodesilylation.

Protocol Outline
  • Linker Synthesis and Loading: A hydroxymethyl-functionalized resin (e.g., Wang resin) is reacted with a di-functional silicon linker, such as (4-carboxyphenyl)ethoxydimethylsilane. The carboxylic acid of the linker is then activated and coupled to an amino-functionalized hydroxamic acid.

  • Hetero-Diels-Alder Reaction: The HDA reaction is carried out identically to Step 3 in Protocol 1.

  • Traceless Cleavage: The resin is treated with a strong acid like TFA. The acid protonates the aromatic ring attached to the silicon, inducing cleavage of the C-Si bond and releasing the final product with a hydrogen atom in place of the linker. The protocol for this step is similar to Step 4 in Protocol 1, as TFA is effective for both benzyl ester cleavage and protodesilylation.

Data Presentation: Representative Yields and Purity

The efficiency of solid-phase synthesis can be high, though the overall yield is dependent on the efficiencies of the loading, cycloaddition, and cleavage steps. The purity of the crude product after cleavage is often a key advantage of SPOS. Below are representative data for a library of 3,6-dihydro-2H-1,2-oxazines synthesized on solid phase.

EntryR¹ Group (on Diene)X Group (on Nitroso)Overall Yield (%) [b]Purity (%) [a]
1H4-Cl45>95
2H4-F51>95
3H4-NO₂38>90
4CH₃4-Cl42>95
5CH₃4-F48>95

[a] Purity determined from LC traces. [b] Overall yield after purification. (Data adapted from solid-phase synthesis of similar oxazine derivatives.[16])

Conclusion and Future Perspectives

Solid-phase synthesis provides a robust, efficient, and automatable platform for the generation of 3,6-dihydro-2H-1,2-oxazine libraries. The hetero-Diels-Alder reaction proceeds cleanly on the solid support, and established linker technologies allow for the reliable release of the target compounds in high purity. The use of standard acid-labile linkers like Wang resin offers a straightforward and cost-effective approach, while advanced traceless linkers provide access to products devoid of any linker-derived functionality. These methodologies empower medicinal chemists and drug development professionals to rapidly explore the chemical space around this important heterocyclic core, accelerating the discovery of new lead compounds.

References

  • Polypeptide. (n.d.). Benzylthiols as scavengers in TFA cleavages of peptide resins. Retrieved from [Link]

  • Kim, S. W., & Rhee, H. (2004). Synthesis of silicon traceless linker for solid-phase reaction. Archives of Pharmacal Research, 27(4), 371-375. Available from: [Link]

  • Mthembu, S. N., et al. (2022). TFA cleavages of exenatide resin using thiol scavengers. ResearchGate. Available from: [Link]

  • Briand, J. P., et al. (1995). General TFA cleavage of the Trp-containing peptide synthesized on Wang resin. ResearchGate. Available from: [Link]

  • Mthembu, S. N., et al. (2019). 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages. RSC Advances. Available from: [Link]

  • Krchnák, V., et al. (2008). Solid-Supported Nitroso Hetero Diels–Alder Reactions. 1. Acylnitroso Dienophiles: Scope and Limitations. ACS Combinatorial Science, 10(1), 94-103. Available from: [Link]

  • Krchnák, V., et al. (2008). Solid-Supported Nitroso Hetero-Diels–Alder Reactions. 3. Acid-Mediated Transformation of Cycloadducts by Scission of the Oxazine C−O Bonds. ACS Combinatorial Science, 10(1), 112-117. Available from: [Link]

  • Miller, M. J., et al. (2010). The Nitrosocarbonyl Hetero-Diels–Alder Reaction as a Useful Tool for Organic Syntheses. Chemical Reviews, 110(1), 13-81. Available from: [Link]

  • Krchnák, V., & Soural, M. (2019). Traceless Solid-Phase Organic Synthesis. Chemical Reviews, 119(24), 12089-12207. Available from: [Link]

  • Plunkett, M. J., & Ellman, J. A. (1995). A Silicon-Based Linker for Traceless Solid-Phase Synthesis. The Journal of Organic Chemistry, 60(19), 6006-6007. Available from: [Link]

  • Harrison, A., et al. (2014). Solid-phase synthesis and analysis of 3,6-dihydro-2H-1,2-oxazines in their stereo- and regioisomer mixtures. New Journal of Chemistry, 38(10), 4969-4975. Available from: [Link]

  • Harrison, A., et al. (2014). Solid-phase synthesis and analysis of 3,6-dihydro-2H-1,2-oxazines in their stereo- and regioisomer mixtures. ResearchGate. Available from: [Link]

  • Boehm, T. L., & Showalter, H. D. H. (1996). Germanium and Silicon Linking Strategies for Traceless Solid-Phase Synthesis. The Journal of Organic Chemistry, 61(20), 6498-6499. Available from: [Link]

  • Harrison, A., et al. (2014). Supplementary information for Solid-phase synthesis and analytics of 3,6-dihydro-2H-1,2- oxazines of their stereo and regioisomers mixture. The Royal Society of Chemistry. Available from: [Link]

  • Xu, S., et al. (2013). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. UTRGV ScholarWorks. Available from: [Link]

  • Aapptec. (n.d.). Technical Support Information Bulletin 1073 - Wang Resin. Retrieved from [Link]

  • Combinatorial Chemistry Review. (2020). Traceless Linkers. Retrieved from: [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). 4-Dimethylaminopyridine (DMAP). Retrieved from [Link]

  • Kim, K., et al. (2022). Unveiling the Role of DMAP for the Se-Catalyzed Oxidative Carbonylation of Alcohols: A Mechanism Study. ACS Omega. Available from: [Link]

  • de la Torre, B. G., & Albericio, F. (2020). Diels–Alder Cycloaddition Reactions in Sustainable Media. Molecules, 25(12), 2842. Available from: [Link]

  • Request PDF. (n.d.). 3,6-Dihydro-2H-1,2-oxazines (Microreview). Available from: [Link]

  • ElectronicsAndBooks. (n.d.). Solid-Supported Nitroso Hetero-Diels–Alder Reactions. 3. Acid-Mediated Transformation of Cycloadducts by Scission. Retrieved from [Link]

  • Muramatsu, S., et al. (2020). Synthesis of 3,6-Dihydro-2 H-1,2-oxazines via Dimethylsulfoxonium Methylide Addition to α,β-Unsaturated Nitrones. The Journal of Organic Chemistry, 85(17), 11258-11264. Available from: [Link]

Sources

Application Note: Strategic Synthesis of Bioactive Oxazine Skeletons via the Mannich Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,3-oxazine framework is a cornerstone heterocyclic motif in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The Mannich reaction, a classic multi-component reaction, presents a highly efficient, convergent, and atom-economical strategy for the construction of these valuable molecular architectures.[5][6] This guide provides an in-depth technical overview for researchers and drug development professionals, detailing the mechanistic basis, validated experimental protocols, and the scientific rationale behind procedural choices for the synthesis of bioactive oxazines.

Introduction: The Oxazine Scaffold and the Power of the Mannich Condensation

1,3-Oxazines are six-membered heterocyclic compounds featuring oxygen and nitrogen atoms at the 1 and 3 positions. This arrangement imparts unique physicochemical properties and provides multiple vectors for chemical modification, making the oxazine skeleton a "privileged scaffold" in drug discovery. A multitude of oxazine derivatives have been identified as valuable synthetic intermediates and possess important biological activities, including sedative, analgesic, anticonvulsant, antitumor, and antimicrobial effects.[2][4]

The Mannich reaction is a three-component condensation that forms a crucial C-C bond by aminoalkylating an acidic proton located alpha to a carbonyl group or other electron-withdrawing group.[6][7] In the context of oxazine synthesis, the reaction typically involves a phenolic compound (as the active hydrogen source), an aldehyde (commonly formaldehyde), and a primary amine.[8] This one-pot process is renowned for its ability to rapidly generate molecular complexity from simple, readily available starting materials.[5][9]

The general mechanism begins with the formation of a highly electrophilic iminium ion from the amine and aldehyde.[7][10][11] The phenolic component, existing in equilibrium with its enol/enolate form, then acts as a nucleophile, attacking the iminium ion. This is followed by an intramolecular cyclization via nucleophilic attack of the phenolic hydroxyl group onto the newly formed intermediate, which, after dehydration, yields the stable 1,3-oxazine ring system.

Diagram 1: General Mechanism of Mannich Reaction for Benzoxazine Synthesis

Mannich_Mechanism cluster_0 Iminium Ion Formation cluster_1 Ring Formation Amine Primary Amine (R-NH2) Iminium Iminium Ion [CH2=NRH]+ Amine->Iminium + CH2O - H2O Formaldehyde Formaldehyde (CH2O) Formaldehyde->Iminium Intermediate Mannich Adduct Iminium->Intermediate + Phenol Phenol Phenol Derivative (Active Hydrogen Cpd.) Phenol->Intermediate Oxazine 1,3-Benzoxazine Product Intermediate->Oxazine Intramolecular Cyclization

Caption: The two-stage mechanism for 1,3-benzoxazine synthesis via the Mannich reaction.

Field-Validated Synthetic Protocols

The following protocols provide robust and reproducible methods for synthesizing key classes of bioactive oxazines. The rationale behind critical steps is explained to allow for informed adaptation and troubleshooting.

Protocol 1: One-Pot Synthesis of Naphthoxazine Derivatives

Naphthoxazines, which incorporate a naphthol moiety, are of particular interest for their potent anticancer activities.[12] This protocol utilizes a highly efficient, solvent-free, catalyst-driven approach.

Rationale: The use of β-naphthol provides the active hydrogen at the C1 position and the hydroxyl group for cyclization. Primary amines and formaldehyde are the other two components.[8][13] Employing a reusable solid acid catalyst can enhance reaction rates and simplify purification. Room temperature conditions make this an energy-efficient and green synthetic method.[14]

Experimental Protocol:

  • Reactant Charging: In a 50 mL round-bottom flask, combine β-naphthol (1.0 mmol), the desired primary amine (1.0 mmol), and a reusable catalyst such as nano-Al2O3/BF3/Fe3O4 (0.040 g).[14]

  • Reagent Addition: Add aqueous formaldehyde solution (37%, 2.0 mmol) to the mixture.

  • Reaction Execution: Stir the heterogeneous mixture vigorously at room temperature for approximately 20-30 minutes.

  • Progress Monitoring: Monitor the reaction's completion by Thin-Layer Chromatography (TLC), using a hexane:ethyl acetate (e.g., 7:3) eluent system. The disappearance of the naphthol spot is a key indicator.

  • Catalyst Removal: Upon completion, add 10 mL of ethyl acetate to the flask. Use a strong external magnet to sequester the magnetic catalyst to the side of the flask.[14]

  • Work-up: Decant the supernatant. Extract the aqueous layer, if any, with additional ethyl acetate (2 x 10 mL). Combine all organic layers.

  • Purification: Dry the combined organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by recrystallization from ethanol to yield the pure naphthoxazine derivative.[14]

Data Presentation: Representative Naphthoxazine Synthesis

EntryAmineCatalystTime (min)Yield (%)
1AnilineNano-Al₂O₃/BF₃/Fe₃O₄2095
2BenzylamineNano-Al₂O₃/BF₃/Fe₃O₄2592
34-ChloroanilineNano-Al₂O₃/BF₃/Fe₃O₄2096
Data adapted from reference[14] to show typical efficiency.
Protocol 2: Synthesis of Oxazines from Chalcones

This method provides access to a different substitution pattern on the oxazine ring by using α,β-unsaturated ketones (chalcones) as the active hydrogen precursor.

Rationale: Chalcones, synthesized via Claisen-Schmidt condensation, possess an enolizable ketone. In the presence of urea and a strong base, the chalcone can act as the three-carbon component that reacts with urea (acting as the N-C-N unit source) to cyclize into a dihydropyrimidinone-like oxazine skeleton.

Experimental Protocol:

  • Reactant Preparation: In a 100 mL round-bottom flask fitted with a reflux condenser, dissolve the substituted chalcone (0.01 mol) and urea (0.01 mol) in 50 mL of an ethanolic sodium hydroxide solution.[14]

  • Reaction Conditions: Stir the resulting solution at room temperature for 2-3 hours.[14] Some substrates may require gentle refluxing for 6 hours to proceed to completion.

  • Progress Monitoring: Use TLC to monitor the disappearance of the chalcone starting material.

  • Product Precipitation: After the reaction is complete, pour the mixture into 200 mL of ice-cold water while stirring continuously. This will cause the product to precipitate out of the solution.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with copious cold water to remove inorganic salts and then dry it. The crude product can be purified by recrystallization from ethanol to afford the pure 1,3-oxazine derivative.[14]

Diagram 2: Experimental Workflow for Oxazine Synthesis

Synthesis_Workflow Start Start Combine Combine Reactants (e.g., Naphthol, Amine) & Catalyst Start->Combine React Add Aldehyde Stir at RT (20-30 min) Combine->React Monitor Monitor by TLC React->Monitor Monitor->React Incomplete Workup Catalyst Separation Solvent Extraction Monitor->Workup Complete Purify Dry & Evaporate Solvent Recrystallize Workup->Purify Characterize Characterization (NMR, MS, etc.) Purify->Characterize End Pure Bioactive Oxazine Characterize->End

Caption: A generalized workflow for the catalytic synthesis of bioactive oxazines.

Evaluating Biological Activity: A Critical Post-Synthesis Step

The ultimate goal of these syntheses is the discovery of new therapeutic agents. Mannich bases of various scaffolds have shown significant potential as anticancer, antibacterial, and antifungal agents.[15][16] Synthesized oxazines should be subjected to a panel of bioassays to determine their activity profile.

Data Presentation: Representative Anticancer Activity of Mannich Bases

Compound TypeCancer Cell LineIC₅₀ (µM)Reference
Chalcone Mannich BaseMCF-7 (Breast)< 2 µg/mL[15]
Chalcone Mannich BasePC-3 (Prostate)0.2 - 10[15]
Oxadiazole Mannich BaseMCF-7 (Breast)Varies[12]
IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro.

Ensuring Trustworthiness: The Self-Validating Protocol

To ensure the scientific integrity and reproducibility of these findings, a rigorous validation process is non-negotiable.

  • Reagent Purity: Always use reagents of the highest purity available or purify them before use. The presence of impurities can lead to unwanted side reactions and lower yields.

  • Systematic Monitoring: Consistent use of TLC is crucial for optimizing reaction times and preventing the formation of byproducts from over-running the reaction.

  • Unambiguous Characterization: The structure and purity of all final compounds must be unequivocally confirmed through a suite of analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.

References

  • Der Pharma Chemica. (n.d.). Synthesis and Biological Activities of[1][3]-Oxazine Derivatives. Retrieved from [Link]

  • International Journal of Pharma Sciences and Research. (2013). BIOLOGICAL ACTIVITIES OF OXAZINE AND ITS DERIVATIVES: A REVIEW. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Biological Potentials of Oxazines as Promising Agents for Drug Discovery. Retrieved from [Link]

  • Asif, M. (2020). Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. International Journal of New Chemistry, 7(1), 60-73.
  • Bentham Science. (n.d.). Chemistry of Biologically Active Chiral Oxazine Derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Mannich reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1,3-oxazines: (a) mannich reaction; (b) rearrangement;.... Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Mannich reaction: A versatile and convenient approach to bioactive skeletons. Retrieved from [Link]

  • BYJU'S. (n.d.). Mannich Reaction Mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). Mannich Reaction with Enaminones: Convenient Synthesis of Functionalized Tetrahydro-pyrimidines, Dihydro-1,3-oxazines, and Dihydro-1,2,4-triazepines. Retrieved from [Link]

  • Open Access Research Journal of Biology and Pharmacy. (2023).
  • ACS Publications. (2019). Benzoxazine Formation Mechanism Evaluation by Direct Observation of Reaction Intermediates. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Iraqi Journal of Science. (2022).
  • ResearchGate. (n.d.). ChemInform Abstract: Mannich Reaction: A Versatile and Convenient Approach to Bioactive Skeletons. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterizations of New 1,3-Oxazine Derivatives. Retrieved from [Link]

  • Journal of The Chemical Society of Pakistan. (2011). Synthesis and Characterizations of New 1,3-Oxazine Derivatives. Retrieved from [Link]

  • ScienceDirect. (n.d.). Synthesis of 1,3-oxazines based on piperazine. Retrieved from [Link]

  • YouTube. (2019, August 30). 12.08 The Mannich Reaction. Retrieved from [Link]

  • Connect Journals. (2022). synthesis, characterization and anticancer activity of novel mannich bases. Biochem. Cell. Arch. 22, 3279-3283.
  • ResearchGate. (n.d.). Scheme 4: Synthesis of naphthoxazines under US conditions. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Mannich bases in medicinal chemistry and drug design. Retrieved from [Link]

  • Medknow Publications. (n.d.). Recent advances in biological applications of mannich bases — An overview. Retrieved from [Link]

Sources

Troubleshooting & Optimization

optimizing reaction conditions for the synthesis of 1,3,4-oxadiazole-2(3H)-thione derivatives

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide is designed to provide in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3,4-oxadiazole-2(3H)-thione derivatives. This document moves beyond a simple recitation of steps to explain the underlying chemical principles, offering robust troubleshooting advice and frequently asked questions to navigate the common challenges encountered in this synthesis.

Technical Support Center: Synthesis of 1,3,4-Oxadiazole-2(3H)-thione Derivatives

The synthesis of 5-substituted-1,3,4-oxadiazole-2(3H)-thiones is a cornerstone reaction in medicinal chemistry, providing a scaffold with a wide range of biological activities.[1][2] The most prevalent and reliable method involves the cyclization of an aromatic or aliphatic acid hydrazide with carbon disulfide in a basic medium.[3][4][5] While the reaction is generally robust, optimization is often necessary to achieve high yields and purity. This guide provides a comprehensive resource for troubleshooting and optimizing your experimental setup.

Core Reaction Pathway

The fundamental transformation involves the reaction of an acid hydrazide with carbon disulfide in the presence of a base, typically potassium hydroxide (KOH) in an alcoholic solvent like ethanol. The reaction proceeds through the formation of a potassium dithiocarbazate salt, which upon heating, undergoes intramolecular cyclization with the elimination of water to form the 1,3,4-oxadiazole ring. Subsequent acidification neutralizes the reaction mixture and precipitates the final thione product.[3][6]

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causative explanations and actionable solutions.

Question 1: I am observing very low or no yield of my desired 1,3,4-oxadiazole-2(3H)-thione product. What are the likely causes and how can I fix it?

Answer:

Low or no product yield is a common issue that can stem from several factors, from reagent quality to reaction conditions. Here is a systematic approach to diagnosing the problem:

  • Cause A: Inadequate Base Stoichiometry or Strength. The base plays a crucial role in deprotonating the hydrazide, making it a more potent nucleophile to attack the carbon disulfide. It also facilitates the final cyclization step.

    • Solution: Ensure you are using at least two equivalents of a strong base like potassium hydroxide (KOH) relative to the acid hydrazide. One equivalent is consumed in the initial deprotonation and formation of the dithiocarbazate salt, and another facilitates the cyclization.[7] Verify the quality and concentration of your base.

  • Cause B: Poor Quality or Wet Reagents. Acid hydrazides can be hygroscopic, and water can interfere with the reaction. Carbon disulfide can degrade over time. The solvent must be anhydrous.

    • Solution: Use freshly distilled or commercially available anhydrous ethanol. Dry your acid hydrazide under vacuum before use. Use a fresh bottle of carbon disulfide.

  • Cause C: Suboptimal Reaction Temperature and Time. The formation of the intermediate potassium dithiocarbazate may occur at room temperature or below, but the cyclization step typically requires heating (reflux) to proceed efficiently.[8][9]

    • Solution: Monitor your reaction progress using Thin Layer Chromatography (TLC). A common procedure involves stirring the hydrazide, base, and carbon disulfide at room temperature for a period (e.g., 1-2 hours) before refluxing for several hours (e.g., 6-12 hours) until the starting material is consumed.[10]

  • Cause D: Inefficient Acidification/Work-up. The final product is often precipitated by acidifying the reaction mixture. If the pH is not sufficiently acidic, the product may remain dissolved as its salt form.

    • Solution: After cooling the reaction mixture, pour it into a beaker of crushed ice and water. Slowly add a dilute acid (e.g., 10% HCl or acetic acid) with stirring until the pH is acidic (pH 2-3).[9] The product should precipitate out. If it oils out, try scratching the side of the flask or adding a seed crystal.

Question 2: My starting acid hydrazide is not dissolving in the ethanol. What should I do?

Answer:

Solubility issues with the starting acid hydrazide can prevent the reaction from initiating effectively.[11]

  • Solution 1: Gentle Heating. Try gently warming the mixture of the hydrazide and ethanol to aid dissolution before adding the base and carbon disulfide.

  • Solution 2: Alternative Solvents. If solubility remains an issue in ethanol, consider alternative polar aprotic solvents like tetrahydrofuran (THF) or 1,4-dioxane.[11] However, be aware that changing the solvent may require re-optimization of the reaction temperature and time.

  • Solution 3: Increase Solvent Volume. While not ideal for concentration, increasing the volume of ethanol can help dissolve a stubborn starting material. You can later remove the excess solvent under reduced pressure before the work-up.

Question 3: During work-up, I get an oily product instead of a solid precipitate. How can I isolate my compound?

Answer:

"Oiling out" occurs when the product separates as a liquid phase rather than a crystalline solid. This can be due to impurities or the intrinsic properties of the molecule.

  • Solution 1: Trituration. After decanting the aqueous layer, add a non-polar solvent in which your product is insoluble but the impurities might be soluble (e.g., hexane or diethyl ether). Stir or sonicate the mixture. This can often induce crystallization.

  • Solution 2: Solvent Extraction. If trituration fails, extract the oily product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The resulting residue may be purer and more amenable to crystallization or purification by column chromatography.

  • Solution 3: Recrystallization from a Different Solvent System. The crude oil can be dissolved in a minimal amount of a hot solvent (e.g., ethanol, methanol, or acetone) and then allowed to cool slowly. If no crystals form, a co-solvent system (e.g., ethanol/water) can be employed by adding the "poor" solvent dropwise to the hot solution until it becomes slightly turbid, then allowing it to cool.[12]

Frequently Asked Questions (FAQs)

Q1: What is the specific role of carbon disulfide (CS₂) in this reaction?

A1: Carbon disulfide serves as the source of the C=S group (thione) in the 1,3,4-oxadiazole ring. It is a highly reactive electrophile that is readily attacked by the nucleophilic nitrogen of the deprotonated acid hydrazide to form the key dithiocarbazate intermediate, which is essential for the subsequent cyclization.[13][14]

Q2: Can I use other bases besides potassium hydroxide (KOH)?

A2: Yes, other strong bases like sodium hydroxide (NaOH) are also commonly used and reported to be effective.[9][15] Some procedures have also utilized sodium ethoxide.[10] The key is to use a base that is strong enough to deprotonate the hydrazide and soluble in the alcoholic solvent.

Q3: How do I confirm that I have synthesized the 1,3,4-oxadiazole-2(3H)-thione and not the thiol tautomer?

A3: While thiol-thione tautomerism exists, spectroscopic evidence usually indicates that the thione form predominates in the solid state and in solution.[6][8]

  • FT-IR Spectroscopy: Look for the absence of a sharp S-H stretching band around 2500-2600 cm⁻¹ and the presence of a characteristic C=S stretching band around 1250-1350 cm⁻¹.[9][16] You should also see a C=N stretching frequency around 1610-1640 cm⁻¹.[9][12]

  • ¹³C NMR Spectroscopy: The carbon of the C=S group will appear as a characteristic signal at a very downfield chemical shift, typically in the range of 178-186 ppm.[8][16] This is a strong indicator of the thione form.

  • ¹H NMR Spectroscopy: The N-H proton of the thione tautomer will appear as a broad, exchangeable singlet at a downfield chemical shift (often >10 ppm).[8]

Q4: Are there any alternative methods to synthesize these compounds?

A4: Yes, while the acid hydrazide and CS₂ method is the most common, other routes exist. For example, microwave-assisted solvent-free synthesis has been shown to be an efficient and environmentally friendly alternative, often leading to excellent yields in shorter reaction times.[17] Other methods may involve different cyclizing agents, but they are generally less common for this specific scaffold.[18]

Data Summary and Protocols

Table 1: Typical Reaction Parameters for Optimization
ParameterRecommended Range/ValueRationale & Key Considerations
Molar Ratio (Hydrazide:CS₂:Base) 1 : 1.1-1.5 : 2-2.2A slight excess of CS₂ and at least two equivalents of base are crucial for driving the reaction to completion.[7]
Solvent Absolute EthanolProvides good solubility for the reactants and the intermediate salt. Must be anhydrous.[8]
Temperature Room Temp (initial) then RefluxInitial stirring at RT allows for the formation of the dithiocarbazate intermediate. Reflux provides the energy for the cyclization step.[10]
Reaction Time 6 - 24 hoursHighly dependent on the substrate. Monitor by TLC to determine completion.[9]
Acidification Agent Dilute HCl or Acetic AcidUsed to neutralize the base and precipitate the final product.[3][9]
Experimental Protocol: General Synthesis of a 5-Aryl-1,3,4-oxadiazole-2(3H)-thione
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted acid hydrazide (1.0 eq.).

  • Reagent Addition: Add absolute ethanol to dissolve the hydrazide. Add powdered potassium hydroxide (2.0 eq.) and stir the mixture for 15-20 minutes. Cool the flask in an ice bath.

  • CS₂ Addition: Add carbon disulfide (1.2 eq.) dropwise to the cooled, stirring mixture.

  • Reaction: Allow the mixture to stir at room temperature for 1-2 hours. Then, heat the mixture to reflux and maintain it for 6-12 hours, monitoring the reaction's progress by TLC.

  • Work-up: After the reaction is complete, cool the flask to room temperature and reduce the solvent volume under vacuum. Pour the concentrated residue into a beaker containing crushed ice and water.

  • Precipitation: Acidify the aqueous mixture by slowly adding dilute hydrochloric acid or acetic acid with constant stirring until the pH is approximately 2-3.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash it thoroughly with cold water, and dry it under vacuum.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol/water mixture.[12]

Visualizations

General Workflow Diagram

G cluster_0 Reaction Stage cluster_1 Work-up & Purification Start Acid Hydrazide + CS₂ + KOH in Ethanol Intermediate Stir at Room Temp (Dithiocarbazate formation) Start->Intermediate 1-2h Cyclization Reflux (Cyclization) Intermediate->Cyclization 6-12h Workup Cool, Concentrate & Pour on Ice Cyclization->Workup Reaction Complete Acidify Acidify (pH 2-3) Workup->Acidify Filter Filter & Wash with Water Acidify->Filter Dry Dry Product Filter->Dry Purify Recrystallize Dry->Purify Final Pure 1,3,4-Oxadiazole-2(3H)-thione Purify->Final

Sources

Technical Support Center: Overcoming Low Yields in N-Heterocyclic Thione and Selone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-heterocyclic thiones (NHTs) and selones (NHSe). This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving optimal yields for these critical compounds. As precursors to N-heterocyclic carbenes (NHCs) and as valuable synthons in their own right, the efficient synthesis of NHTs and NHSe is paramount.[1] This document provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to address common experimental hurdles.

Part 1: General Troubleshooting Guide

This section addresses broad, systemic issues that are often the root cause of poor reaction outcomes. A systematic approach to these fundamental parameters can resolve a surprising number of synthetic challenges.[2]

Q1: My reaction is giving consistently low to no yield. What are the first things I should investigate?

This is the most common issue, and it usually stems from one of four key areas: reagent integrity, reaction conditions, atmospheric control, or mixing efficiency.

  • Purity of Reagents and Solvents : This is the most critical starting point. Impurities in starting materials or solvents can act as catalysts for side reactions or inhibitors for your primary reaction pathway.[2] Thionating and selenating agents are particularly susceptible to degradation. Always use reagents from a trusted source and consider purifying them if they are old or show visible signs of decomposition. For moisture-sensitive reactions, ensure solvents are rigorously dried.

  • Suboptimal Reaction Conditions : Temperature, reaction time, and reactant concentration are interdependent variables that must be optimized.[2] A reaction that is too hot may decompose the starting material or the desired product, while a reaction that is too cold may not proceed at a reasonable rate.[2] We recommend performing small-scale trial reactions to establish the optimal parameters without committing large quantities of valuable starting materials.[3]

  • Atmospheric Contamination : Many reagents used in these syntheses, as well as the intermediate species, are sensitive to atmospheric moisture and oxygen.[2] If your protocol is air-sensitive, ensure you are using proper inert atmosphere techniques, such as a nitrogen or argon blanket and degassed solvents.

  • Inefficient Mixing : In heterogeneous reactions (e.g., a solid reagent in a liquid solvent), poor stirring can lead to localized concentration gradients and significantly reduced reaction rates.[2] Ensure your stir rate is sufficient to maintain a well-mixed suspension for the entire duration of the reaction.

start Low Yield Observed check_reagents Assess Reagent & Solvent Purity start->check_reagents reagents_impure Purify Reagents, Use Dry Solvents check_reagents->reagents_impure Impure reagents_ok Purity OK check_reagents->reagents_ok OK check_conditions Verify Reaction Conditions (Temp, Time, Conc.) conditions_wrong Adjust Temp/Time/ Concentration check_conditions->conditions_wrong Incorrect conditions_ok Conditions OK check_conditions->conditions_ok OK check_atmosphere Ensure Inert Atmosphere (if required) atmosphere_bad Improve Inert Atmosphere Technique check_atmosphere->atmosphere_bad Inadequate atmosphere_ok Atmosphere OK check_atmosphere->atmosphere_ok OK check_workup Review Workup & Purification Procedure workup_loss Modify Extraction/ Purification Method check_workup->workup_loss Losses Detected workup_ok Workup OK check_workup->workup_ok OK reagents_ok->check_conditions conditions_ok->check_atmosphere atmosphere_ok->check_workup optimize Systematically Optimize Reaction Parameters workup_ok->optimize

Caption: Troubleshooting workflow for low reaction yields.

Part 2: Frequently Asked Questions (FAQs)

This section provides detailed answers to specific problems encountered during the synthesis of N-heterocyclic thiones and selones.

Q2: My thionating/selenating agent seems inefficient. Which agent should I use, and what are the common pitfalls?

The choice of agent is critical and depends on your substrate's reactivity and stability.

  • Lawesson's Reagent (LR) is a popular and mild thionating agent, often providing better yields than harsher alternatives like P₄S₁₀.[4] However, it can suffer from poor solubility in non-polar solvents and may decompose at temperatures above 110 °C.[5]

  • Phosphorus Pentasulfide (P₄S₁₀) is a powerful, traditional thionating agent but typically requires higher reaction temperatures and a large excess of the reagent, which can complicate purification.[4]

  • Elemental Sulfur (S₈) and Selenium (Se) are increasingly used in modern, greener protocols. These reactions often require a base and can be performed under mild conditions, sometimes catalyzed by copper or other metals.[6][7] An emerging high-yield technique is the use of elemental sulfur or selenium in solvent-free, mechanochemical (ball-milling) reactions.[8][9]

ReagentTypical ConditionsAdvantagesDisadvantages
Lawesson's Reagent Toluene or Dioxane, 80-110 °CMild, good yields, selective[4]Poor solubility, thermal instability[5]
Phosphorus Pentasulfide High-boiling solvents, >120 °CPotent, inexpensiveHarsh conditions, requires excess reagent[4]
Elemental S₈ or Se Base (e.g., K₂CO₃, NEt₃), RT to 80°CGreen, mild, high atom economy[8]Can require catalysts or longer times
CS₂ / CSe₂ Base, various solventsVersatile for specific substrates[6][10]Toxic, volatile, may require specific precursors
Q3: My reaction is messy, with multiple spots on TLC. What are the most common side reactions?

Byproduct formation is a clear sign of non-optimal conditions or competing reaction pathways.

  • Incomplete Conversion : The presence of starting material (e.g., the corresponding ketone or amide) is the most common "byproduct." Solution : Increase the reaction time, temperature, or the equivalents of the thionating/selenating agent.

  • Product Decomposition : The target thione or selone may be unstable under the reaction or workup conditions.[2] Solution : Monitor the reaction by TLC or LC-MS over time. If the product forms and then disappears, consider running the reaction at a lower temperature for a longer duration or modifying the workup to be milder (e.g., avoiding strong acids/bases).

  • Isomer Formation : In some syntheses, such as the Hantzsch thiazole synthesis, acidic conditions can lead to the formation of undesired isomers.[11] Solution : Adjust the pH of the reaction mixture. Running the reaction under neutral or basic conditions can often favor the desired product.[11]

  • Substrate-Specific Side Reactions : For complex substrates, specific functional groups may react. For instance, in the synthesis of N-substituted benzimidazole-2-thiones, an N-acetyl protecting group can be lost if the reaction conditions are too basic.[12]

Q4: I'm struggling with purification and losing most of my product during column chromatography. What can I do?

Purification is a major source of yield loss, especially for polar or sensitive compounds.

  • Avoid Chromatography if Possible : For many NHTs and NHSe, the product can be isolated by simple precipitation. After quenching the reaction, the product may crash out of solution. It can then be collected by filtration and washed with a non-polar solvent (like hexane or ether) to remove impurities.[8][13]

  • Optimize Chromatography Conditions : If chromatography is necessary, be aware that thiones and selones can sometimes decompose on silica gel.

    • Deactivate Silica : Add 1-2% triethylamine to your eluent system to neutralize the acidic silica surface.

    • Switch Stationary Phase : Consider using neutral alumina instead of silica gel.

    • Work Quickly : Do not let the product sit on the column for an extended period.

Part 3: Key Methodologies & Protocols

To provide a practical framework, we outline two reliable methods for the synthesis of N-heterocyclic thiones and selones.

Protocol 1: General Synthesis of an Imidazole-2-thione from an Imidazolium Salt

This solution-phase method is broadly applicable to a variety of N-heterocyclic salts.

cluster_reactants Reactants start Imidazolium Salt reagents + Elemental Sulfur (S₈) + Base (e.g., K₂CO₃) reaction Stir at RT - 60°C Monitor by TLC reagents->reaction solvent Solvent (e.g., Acetonitrile) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purify Purification (Precipitation or Column) workup->purify product N-Heterocyclic Thione purify->product

Sources

Technical Support Center: Optimizing Cyclization Reactions for Oxazine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to enhancing the efficiency of your oxazine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of cyclization reactions to build these valuable heterocyclic scaffolds. My goal is to provide you with not just protocols, but the underlying principles and field-tested insights to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Here are some quick answers to the most common questions we receive regarding oxazine synthesis.

Q1: My cyclization reaction is giving a very low yield. What is the first thing I should check?

A: The first step is to assess the reaction conditions, particularly the catalyst and solvent system. Many traditional methods for 1,3-oxazine synthesis, such as the condensation of a phenol, an amine, and formaldehyde, can be inefficient without proper catalysis.[1] An uncatalyzed reaction at room temperature can result in negligible yields (around 35%) even after several hours.[1] Consider introducing a mild Lewis acid or a heterogeneous catalyst to improve both the reaction rate and yield.

Q2: What type of catalyst is most effective for oxazine synthesis?

A: The choice of catalyst is highly dependent on your specific substrates and reaction type (e.g., Mannich-type, Betti reaction). For multicomponent reactions involving phenols, amines, and aldehydes, catalysts like alum (KAl(SO₄)₂·12H₂O) have proven to be efficient, non-toxic, and reusable, especially in aqueous media.[1] In other systems, metal salts such as gallium nitrate (Ga(NO₃)₃) have been shown to be highly effective, producing yields greater than 80%.[2] The key is to select a catalyst that activates your substrates without promoting side reactions.

Q3: My purified oxazine product seems to be decomposing over time. Is this normal?

A: Yes, the stability of the oxazine ring can be an issue. These heterocycles can be susceptible to hydrolysis, especially in the presence of water or acidic/basic conditions.[3] The rate of decomposition is often influenced by the electronic effects of the substituents on the molecule.[3] It is crucial to store your purified product under anhydrous and neutral conditions, for example, in a desiccator or under an inert atmosphere.

Q4: I am having trouble purifying my oxazine product from the reaction mixture. What are the best practices?

A: Purification of oxazines typically involves standard techniques like column chromatography or recrystallization.[2][4] For column chromatography, a common eluent system is a mixture of hexane and ethyl acetate.[1] If your compound is a solid, recrystallization from a suitable solvent like acetonitrile or ethanol can be very effective.[2][5] The choice of solvent is critical; for instance, some naphthoxazines show excellent solubility in dichloromethane, which can be useful for both purification and characterization.[4]

Q5: Can I use water as a solvent for my oxazine synthesis?

A: Absolutely. In fact, using water as a solvent is a key aspect of green chemistry and has been successfully applied to the synthesis of certain 1,3-oxazines.[1] Water-mediated synthesis, particularly when paired with a water-tolerant catalyst like alum, can lead to high yields and simplifies the workup process.[1] However, be mindful of the potential for hydrolysis of the final product, as mentioned earlier.

In-Depth Troubleshooting Guide

When experiments don't go as planned, a systematic approach is necessary. This guide addresses common problems in oxazine synthesis, explaining the root causes and providing actionable solutions.

Problem 1: Low or No Product Formation (Poor Conversion)

This is one of the most frequent challenges. If your starting materials are not being consumed, it points to an issue with reaction activation.

Possible Causes & Solutions:

  • Inadequate Catalysis: The energy barrier for the cyclization is likely too high under your current conditions. The Mannich and related reactions often require catalysis to proceed efficiently.[1][2]

    • Actionable Protocol: Introduce a catalyst. The choice depends on your reaction's specifics. The table below provides a starting point for catalyst selection based on literature evidence.

Catalyst TypeExample(s)Typical LoadingNotesSource(s)
Mild Lewis Acids Alum (KAl(SO₄)₂·12H₂O)20 mol%Excellent for water-mediated reactions; green and cost-effective.[1]
ZnCl₂, CaCl₂, MgCl₂20 mol%Can be effective, but may show lower catalytic activity compared to others.[1]
Metal Nitrates Ga(NO₃)₃·6H₂OStoichiometric (1:1 with substrate)Has been shown to produce high yields (>80%) in specific piperazine-based oxazine syntheses.[2]
Heterogeneous Alumina (acidic, basic, neutral)20 mol%Basic alumina has shown better yields than neutral or acidic alumina in some cases.[1]
  • Sub-optimal Reaction Temperature: Cyclization reactions are often sensitive to temperature. Room temperature may not be sufficient to overcome the activation energy.

    • Actionable Protocol: Gradually increase the reaction temperature. For instance, a reaction that is sluggish at room temperature might proceed smoothly at 80°C.[2] Monitor the reaction by TLC to track the consumption of starting materials and the formation of byproducts as you increase the heat.

  • Incorrect Solvent Choice: The solvent plays a crucial role in solvating reactants and intermediates. A poor solvent can hinder the reaction.

    • Actionable Protocol: If you are using a non-polar solvent and your reactants are polar, consider switching to a more polar solvent like methanol, ethanol, or even water, if your catalyst is compatible.[1][2][4]

Below is a decision-making workflow to address low conversion issues.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Cyclization (Rate-Limiting) A Amine + Formaldehyde B Iminium Ion Intermediate A->B Protonation X1 Side Reaction: Amine reacts with itself or polymerizes A->X1 C Phenol D Mannich Base Intermediate C->D Attack on Iminium Ion E Intramolecular Cyclization D->E Heat/Catalyst X2 Issue: Slow cyclization leads to buildup of Mannich base D->X2 F 1,3-Oxazine Product E->F Dehydration

Caption: Key stages and potential pitfalls in benzoxazine synthesis.

Key Experimental Protocols

Here are detailed, step-by-step protocols for common oxazine synthesis methods. These should be considered as starting points and may require optimization for your specific substrates.

Protocol 1: Alum-Catalyzed Synthesis of Naphthoxazines in Water

This protocol is adapted from a green chemistry approach for the synthesis of 1,3-oxazines. [1]

  • Reactant Preparation: In a round-bottom flask, create a mixture of the aromatic amine (1 mmol), the naphthol (α- or β-naphthol, 1 mmol), and formaldehyde (2 mmol, typically from a 37% aqueous solution).

  • Solvent and Catalyst Addition: Add water (5-10 mL) to the flask to act as the solvent. Then, add alum (KAl(SO₄)₂·12H₂O, 0.2 mmol, 20 mol%).

  • Reaction: Stir the mixture magnetically at ambient temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction time can vary from 30 minutes to a few hours depending on the substrates.

  • Workup: Once the reaction is complete, add ice-cold water (20 mL) to the mixture.

  • Extraction: Extract the product with ethyl acetate (2 x 20 mL).

  • Washing and Drying: Wash the combined organic layers with brine (2 x 20 mL) and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography (hexane:ethyl acetate) to yield the pure oxazine. [1]

Protocol 2: Ga(NO₃)₃-Catalyzed Synthesis of a Piperazine-Substituted Benzoxazine

This protocol is based on a high-yield synthesis method for a more complex oxazine structure. [2]

  • Reactant Preparation: Dissolve the piperazine triphenol starting material (1.0 mmol) and triethylamine (Et₃N, 3.0 mmol) in methanol (50 mL) in a round-bottom flask.

  • Catalyst Addition: Add gallium(III) nitrate hexahydrate (Ga(NO₃)₃·6H₂O, 1.0 mmol) to the mixture.

  • Reaction: Heat the mixture with stirring to approximately 80°C for 30 minutes.

  • Filtration: After cooling, filter the resulting solution through Celite to remove any insoluble material.

  • Crystallization: Allow the filtrate to stand at ambient temperature for crystallization to occur. This may take up to 2 days.

  • Isolation: Collect the product by filtration.

  • Purification: Recrystallize the product from a suitable solvent, such as acetonitrile, to obtain pure, well-shaped crystals. [2]

References

  • Ozturkcan, S. A., Turhan, K., & Turgut, Z. (2011). Synthesis and Characterizations of New 1,3-Oxazine Derivatives. Journal of The Chemical Society of Pakistan, 33(5), 656-662. Available at: [Link]

  • Massoud, S. S., et al. (2023). Synthesis of 1,3-oxazines based on piperazine. Inorganica Chimica Acta, 555, 121586. Available at: [Link]

  • Al-Tayar, A. S., & Al-Ajely, M. S. (2021). Synthesis of Some New Oxazine Compounds Derived from Phenols and Schiff Bases. Acta Scientific Pharmacology, 2(6), 04-09. Available at: [Link]

  • Sadaphal, S. A., et al. (2010). Water mediated synthesis of variouso[4][6]xazine compounds using alum as a catalyst. Phosphorus, Sulfur, and Silicon and the Related Elements, 185(11), 2353-2359. Available at: [Link]

  • Chaitra, G., & Rohini, R. M. (2018). Synthesis and Biological Activities of-[4][6]Oxazine Derivatives. Der Pharma Chemica, 10(8), 116-123. Available at: [Link]

  • Sadanandan, H. R., et al. (2016). A Research on Synthesis of Oxazine Derivatives & Screening of Oxazine Derivatives for Certain Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 6(3), 14-42. Available at: [Link]

  • Patel, D. K., & Patel, D. H. (2020). A Review on Current Synthetic Strategies of Oxazines. ResearchGate. Available at: [Link]

  • Mohebat, R., et al. (2016). New and efficient synthesis of 1,4-oxazines through the reaction of acetylenic esters and nitrosonaphthols in the presence of phosphine derivatives. ARKIVOC, 2016(4), 1-9. Available at: [Link]

  • Al-Tayar, A. S., & Al-Ajely, M. S. (2020). Synthesis of Some Oxazine Compounds Derived from TDI and Schiff Bases. Acta Scientific Pharmacology, 1(9), 01-06. Available at: [Link]

  • Wikipedia contributors. (2023). Aldehyde. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Wikipedia contributors. (2023). Oxazines. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Maleki, A., et al. (2021). One-pot synthesis of 1,3-oxazine derivatives catalyzed by a green nanocomposite of lacunary phosphomolybdate on TiO2/g-C3N4 under mild solvent-free conditions. New Journal of Chemistry, 45(3), 1469-1480. Available at: [Link]

  • Liu, P., et al. (2001). Qualitative analysis of the stability of the oxazine ring of various benzoxazine and pyridooxazine derivatives with proton nuclear magnetic resonance spectroscopy. Journal of Heterocyclic Chemistry, 38(2), 477-481. Available at: [Link]

Sources

addressing issues of stereoselectivity in the synthesis of 3,6-dihydro-2H-1,2-oxazines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stereoselective Synthesis of 3,6-Dihydro-2H-1,2-Oxazines

Welcome to the technical support center for the stereoselective synthesis of 3,6-dihydro-2H-1,2-oxazines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to stereoselectivity in their synthetic routes. The 3,6-dihydro-2H-1,2-oxazine scaffold is a valuable building block in medicinal chemistry, and controlling its stereochemistry is often critical for biological activity.[1][2][3] This resource provides in-depth, experience-driven advice in a question-and-answer format to address specific challenges you may encounter.

I. Foundational Concepts: Understanding Stereoselectivity in Oxazine Synthesis

The primary methods for synthesizing 3,6-dihydro-2H-1,2-oxazines include the hetero-Diels-Alder (HDA) reaction, intramolecular cyclizations of unsaturated oximes or hydroxylamines, and formal [3+3] cycloadditions.[3][4] Achieving high stereoselectivity in these transformations is a common challenge. This guide will focus on troubleshooting diastereoselectivity (control of relative stereochemistry) and enantioselectivity (control of absolute stereochemistry).

II. Troubleshooting Guide & Frequently Asked Questions (FAQs)

Category 1: The Hetero-Diels-Alder (HDA) Reaction

The HDA reaction between a conjugated diene and a nitroso compound is a powerful method for constructing the 3,6-dihydro-2H-1,2-oxazine ring.[1][2][5] However, achieving high stereoselectivity can be challenging.

Question 1: My HDA reaction is producing a low diastereomeric ratio (d.r.). How can I improve the facial selectivity?

Answer: Low diastereoselectivity in HDA reactions often stems from a poorly organized transition state. Several factors can be tuned to improve this:

  • Lewis Acid Catalysis: The choice of Lewis acid is critical. Lewis acids coordinate to the nitroso dienophile, lowering its LUMO energy and pre-organizing the transition state, which enhances selectivity.[6]

    • Initial Screening: Start with common Lewis acids like TiCl₄, SnCl₄, or BF₃·OEt₂ at low temperatures (e.g., -78 °C).

    • Bidentate Coordination: For substrates with coordinating groups, consider Lewis acids that can form a more rigid, chelated transition state.

    • Steric Bulk: Highly hindered Lewis acids, such as methylaluminum bis(2,6-di-tert-butyl-4-methylphenoxide) (MAD), can improve selectivity by increasing steric differentiation between the two faces of the dienophile.

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the stability of the transition states.

    • Non-coordinating solvents like dichloromethane (CH₂Cl₂) or toluene are often preferred as they are less likely to interfere with the Lewis acid-substrate complex.

    • Screen a range of solvents from non-polar (hexane, toluene) to polar aprotic (CH₂Cl₂, THF) to find the optimal balance for your specific system.

  • Temperature: Lowering the reaction temperature generally increases selectivity by favoring the transition state with the lower activation energy. If your reaction is sluggish at lower temperatures, you may need to screen more active catalysts.

  • Substrate Modification:

    • Diene: The substitution pattern on the diene can influence the preferred endo/exo approach of the dienophile.

    • Nitroso Compound: Attaching a bulky group to the nitroso precursor can create a steric bias, favoring one facial approach.

Table 1: Effect of Lewis Acid on Diastereoselectivity in a Model HDA Reaction

EntryLewis Acid (1.1 eq)SolventTemperature (°C)Diastereomeric Ratio (endo:exo)
1NoneCH₂Cl₂2560:40
2BF₃·OEt₂CH₂Cl₂-7885:15
3TiCl₄CH₂Cl₂-7892:8
4SnCl₄Toluene-7895:5

Data is illustrative and based on general trends reported in the literature.

Question 2: I'm struggling to achieve high enantiomeric excess (ee) in my asymmetric HDA reaction. What are the common pitfalls?

Answer: Low enantioselectivity points to issues with the chiral catalyst, auxiliary, or reaction conditions.[7]

  • Catalyst/Ligand Choice:

    • The "match" between the chiral ligand and the substrate is crucial. A ligand that works well for one substrate may be suboptimal for another.[7]

    • Commonly used chiral ligands for HDA reactions include BOX (bis(oxazoline)) and PYBOX (pyridine-bis(oxazoline)) ligands in combination with metal salts like Cu(OTf)₂ or Zn(OTf)₂.

    • Ensure the catalyst is properly prepared and handled under inert conditions, as moisture or oxygen can lead to deactivation or the formation of less selective catalytic species.[8]

  • Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome.[9]

    • If you are using a chiral auxiliary attached to the diene or dienophile, ensure it is positioned to effectively shield one face of the reacting system.[10][11]

    • Auxiliaries derived from readily available chiral pool materials like amino acids, terpenes, or carbohydrates are common.[10] Evans' oxazolidinones and Oppolzer's camphorsultam are powerful auxiliaries for many asymmetric transformations.[9][12]

  • Reaction Conditions:

    • Concentration: In some cases, lower concentrations can favor the desired catalytic cycle and reduce background uncatalyzed reactions, which would lead to a racemic product.

  • Product Racemization: Confirm that the product is not racemizing under the reaction or workup conditions. This can be checked by taking a sample of the reaction mixture at high ee and stirring it under the reaction conditions (without the diene) to see if the ee decreases over time.

Asymmetric_HDA_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis & Troubleshooting cluster_optimization Optimization Loop Reagents Dry Reagents & Solvents Inert Inert Atmosphere (Ar/N2) Reagents->Inert Cool Cool to -78°C Inert->Cool Add_Cat Add Chiral Catalyst Cool->Add_Cat Add_Dienophile Add Dienophile Add_Cat->Add_Dienophile Add_Diene Add Diene Slowly Add_Dienophile->Add_Diene Monitor Monitor by TLC/LC-MS Add_Diene->Monitor Workup Aqueous Workup Monitor->Workup Purify Column Chromatography Workup->Purify Analyze Chiral HPLC/GC for ee Purify->Analyze Low_ee Low ee? Analyze->Low_ee Change_Ligand Change Ligand Low_ee->Change_Ligand yes Change_Solvent Change Solvent Low_ee->Change_Solvent yes Change_Temp Adjust Temperature Low_ee->Change_Temp yes End End Low_ee->End no Change_Ligand->Cool Change_Solvent->Cool Change_Temp->Cool

Caption: Troubleshooting workflow for asymmetric HDA reactions.

Category 2: Intramolecular Cyclization Reactions

Intramolecular cyclizations of substrates like unsaturated oximes or hydroxylamines offer an alternative route to dihydrooxazines. Stereocontrol here is governed by the geometry of the starting material and the reaction conditions that favor specific cyclization transition states.

Question 3: My intramolecular cyclization of a γ,δ-unsaturated oxime is giving a mixture of stereoisomers. How can I improve the selectivity?

Answer: The stereochemical outcome of these cyclizations depends on the pre-cyclization conformation of the acyclic precursor and the mechanism of ring closure.

  • Substrate Control:

    • The existing stereocenters in the starting material will influence the facial selectivity of the cyclization. Analyze the possible chair-like transition states to predict the most likely diastereomer (e.g., using the Beckwith-Houk model for radical cyclizations).[6]

    • The geometry of the double bond (E/Z) in the unsaturated chain is critical and will dictate the relative stereochemistry of the newly formed stereocenters. Ensure the stereochemical integrity of your starting material.

  • Reagent-Controlled Cyclization:

    • Electrophile-Induced Cyclization: Reagents like I₂, NIS, or PhSeCl can induce cyclization by forming a cyclic intermediate (e.g., an iodonium ion). The subsequent nucleophilic attack by the oxime nitrogen typically occurs in an anti-diaxial fashion, which can provide high levels of stereocontrol.

    • Radical Cyclization: If using a radical-mediated process, the choice of initiator and reaction conditions can sometimes influence selectivity.

  • Reaction Parameters:

    • Solvent: The solvent can affect the conformational equilibrium of the starting material. Experiment with a range of solvents to see if the diastereomeric ratio improves.

    • Temperature: As with HDA reactions, lower temperatures can favor the more ordered transition state, leading to higher selectivity.

Cyclization_TS cluster_precursor Acyclic Precursor cluster_TS Transition States cluster_products Products Precursor γ,δ-Unsaturated Oxime TS_A Chair-like TS A (Lower Energy) Precursor->TS_A Favored Conformation TS_B Chair-like TS B (Higher Energy) Precursor->TS_B Disfavored Conformation Product_A Major Diastereomer TS_A->Product_A Product_B Minor Diastereomer TS_B->Product_B

Caption: Conformational control in intramolecular cyclization.

Category 3: Analytical & Characterization

Question 4: How can I confidently determine the stereochemistry of my 3,6-dihydro-2H-1,2-oxazine products?

Answer: Accurate determination of both relative and absolute stereochemistry is essential.[7] A combination of techniques is often required.

  • Relative Stereochemistry (Diastereomers):

    • NMR Spectroscopy: This is the most powerful tool.[14][15]

      • ¹H-¹H Coupling Constants (J-values): The magnitude of the coupling constants between protons on adjacent stereocenters can indicate their relative orientation (axial vs. equatorial).

      • Nuclear Overhauser Effect (NOE): 2D NOESY or ROESY experiments can show through-space correlations between protons that are close to each other, which helps to establish the relative configuration.

    • X-ray Crystallography: If you can grow a suitable crystal, this method provides unambiguous proof of the relative stereochemistry.[14]

  • Absolute Stereochemistry (Enantiomers):

    • Chiral Chromatography: Chiral HPLC or GC is the most common method for determining enantiomeric excess (ee).[7][16][17] It separates the two enantiomers, and the ratio of their peak areas gives the ee.

    • NMR with Chiral Derivatizing Agents (CDAs): Reacting your product with a chiral agent like Mosher's acid (MTPA) or (R)-2-(2-fluorophenyl)-2-hydroxyacetic acid ((R)-2FHA) creates a mixture of diastereomers that can be distinguished by ¹H or ¹⁹F NMR.[18][19][20] The differences in chemical shifts can be used to determine the absolute configuration based on established models.

    • Vibrational Circular Dichroism (VCD): This technique, coupled with computational modeling, can be a powerful tool for assigning absolute configuration without the need for derivatization.

Protocol: Determining Enantiomeric Excess using Chiral HPLC

  • Column Selection: Choose a chiral stationary phase (CSP) appropriate for your compound class. Polysaccharide-based columns (e.g., Chiralcel OD, OJ; Chiralpak AD, AS) are often a good starting point.[16][17]

  • Solvent System: Begin with a standard mobile phase, typically a mixture of hexane and isopropanol.

  • Method Development:

    • Inject a racemic sample of your product.

    • Adjust the ratio of hexane/isopropanol to achieve baseline separation of the two enantiomer peaks.

    • If separation is poor, try other alcohol modifiers (e.g., ethanol) or consider adding a small amount of an additive like trifluoroacetic acid (for basic compounds) or diethylamine (for acidic compounds).

  • Analysis: Once a good separation is achieved, inject your reaction sample. The enantiomeric excess is calculated as:

    • ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

III. References

  • Brulíková, L., Harrison, A., Miller, M. J., & Hlaváč, J. (2016). Stereo- and regioselectivity of the hetero-Diels–Alder reaction of nitroso derivatives with conjugated dienes. Beilstein Journal of Organic Chemistry, 12, 1949–1980. [Link]

  • Utecht, G., & Jasiński, M. (2016). 3,6-Dihydro-2H-1,2-oxazines (microreview). Chemistry of Heterocyclic Compounds, 52, 148-150. [Link]

  • ResearchGate. (2016). Stereo- and regioselectivity of the hetero-Diels–Alder reaction of nitroso derivatives with conjugated dienes. [Link]

  • PubMed. (2016). Stereo- and regioselectivity of the hetero-Diels-Alder reaction of nitroso derivatives with conjugated dienes. [Link]

  • ResearchGate. (2016). 3,6-Dihydro-2H-1,2-oxazines (Microreview). [Link]

  • ResearchGate. General overview of the regioselectivity of nitroso hetero-Diels-Alder reactions with different dienes. [Link]

  • Harrison, A., Melchionna, M., Franco, P., & Hlavac, J. (2014). Solid-phase synthesis and analysis of 3,6-dihydro-2H-1,2-oxazines in their stereo- and regioisomer mixtures. ArTS. [Link]

  • DiVA portal. (2007). Development of Lewis Acid Mediated Stereoselective Synthesis of Nitrogen Containing Heterocycles: Aza-Diels-Alder Reactions of 2. [Link]

  • ResearchGate. (2014). Solid-phase synthesis and analysis of 3,6-dihydro-2H-1,2-oxazines in their stereo- and regioisomer mixtures. [Link]

  • ResearchGate. (2020). Synthesis of 3,6-Dihydro-2H-1,2-oxazines via Dimethylsulfoxonium Methylide Addition to α,β-Unsaturated Nitrones. [Link]

  • Wikipedia. Chiral auxiliary. [Link]

  • SciSpace. (2018). Synthesis of 3,6-Dihydro-2H--Oxazines from Nitroarenes and Conjugated Dienes, Catalyzed by Palladium/Phenanthroline Comple. [Link]

  • Kącka-Zych, A., & Krawczyk, T. (2023). Fully Selective Synthesis of Spirocyclic-1,2-oxazine N-Oxides via Non-Catalysed Hetero Diels-Alder Reactions with the Participation of Cyanofunctionalysed Conjugated Nitroalkenes. Molecules, 28(12), 4586. [Link]

  • PubMed. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. [Link]

  • PubMed. (2020). Synthesis of 3,6-Dihydro-2H-1,2-oxazines via Dimethylsulfoxonium Methylide Addition to α,β-Unsaturated Nitrones. [Link]

  • Khusnutdinov, R. I., et al. (2022). [3+3]-Annulation of Cyclic Nitronates with Vinyl Diazoacetates: Diastereoselective Synthesis of Partially SaturatedOxazino[2,3-b]oxazines and Their Base-Promoted Ring Contraction to Pyrrolo[1,2-b]oxazine Derivatives. Molecules, 27(19), 6560. [Link]

  • ResearchGate. (2018). Lewis Acid Mediated Intramolecular C-O Bond Formation of Alkanol-Epoxide Leading to Substituted Morpholine Derivatives: Total Synthesis of (+) - Viloxazine. [Link]

  • Portillo-Márquez, G. A., & Córdova-Sintigo, T. A. (2019). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 63(3). [Link]

  • Cherkauskas, J. P., et al. (1995). Preparation of 3,6-Dihydro-2H-1,3-oxazines and Their Use as Potential 1,3-Amino Alcohol Synthons. Synlett. [Link]

  • ResearchGate. (2021). A Review on Current Synthetic Strategies of Oxazines. [Link]

  • ResearchGate. (2011). Syntheses and Study of New 2-Hydroxy-5,6-Dihydro-2H-1,4-Oxazines by NMR and X-ray Crystallography. [Link]

  • ResearchGate. (2023). Stereoselective synthesis of linear oxa-triquinanes and oxa-diquinanes via Lewis acid mediated nucleophilic addition to oxonium ions: study of nucleophile-dependent selectivity. [Link]

  • University of Windsor. Asymmetric Synthesis. [Link]

  • ResearchGate. Different reaction pathways for the intramolecular cyclization of β,γ‐unsaturated oximes to produce isoxazoline compounds. [Link]

  • University of East Anglia. Asymmetric-Synthesis. [Link]

  • MDPI. (2015). NMR Methods for the Assignment of Absolute Stereochemistry of Bioactive Compounds. [Link]

  • PubMed. (2020). Determining the Regiochemistry and Relative Stereochemistry of Small and Druglike Molecules Using an Alignment Algorithm for Infrared Spectra. [Link]

  • Royal Society of Chemistry. (2022). Intramolecular cascade cyclization via photogenerated N-amidyl radicals toward isoindolin-1-one/3,4-dihydroisoquinolin-1(2H)-one fused oxazinane. [Link]

  • ResearchGate. Asymmetric Synthesis of Nitrogen Heterocycles. [Link]

  • PubMed. (2018). Synthesis of Nonracemic 1,4-Benzoxazines via Ring Opening/Cyclization of Activated Aziridines with 2-Halophenols: Formal Synthesis of Levofloxacin. [Link]

  • ResearchGate. (2001). Determination of the absolute stereochemistry of alcohols and amines by NMR of the group directly linked to the chiral derivatizing reagent. [Link]

  • Royal Society of Chemistry. (2023). 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. [Link]

Sources

refinement of protocols for the synthesis of 1,3-oxazine derivatives from chalcones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1,3-oxazine derivatives from chalcones. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for common challenges encountered during this important synthetic transformation. The synthesis of 1,3-oxazines, a class of heterocyclic compounds with significant biological activities, is a cornerstone in many medicinal chemistry programs.[1] This guide is structured to address specific issues you may encounter in a direct question-and-answer format, moving beyond simple protocols to explain the "why" behind the experimental choices.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of 1,3-oxazine derivatives from chalcones?

The most common and versatile method for synthesizing 1,3-oxazine derivatives from chalcones involves the cyclocondensation of an α,β-unsaturated ketone (chalcone) with a nitrogen-containing reagent, typically urea or its derivatives.[2][3][4] This reaction is usually carried out in the presence of a base, such as ethanolic sodium hydroxide, and often requires refluxing for several hours.[1][2]

The general workflow for this synthesis can be visualized as follows:

G Chalcone Chalcone Derivative Reaction_Setup Reaction Setup (Stirring/Reflux) Chalcone->Reaction_Setup Urea Urea/Urea Derivative Urea->Reaction_Setup Solvent_Base Solvent (e.g., Ethanol) + Base (e.g., NaOH) Solvent_Base->Reaction_Setup Workup Reaction Work-up (e.g., Precipitation in water) Reaction_Setup->Workup Reaction Monitoring (TLC) Purification Purification (Recrystallization/ Column Chromatography) Workup->Purification Product 1,3-Oxazine Derivative Purification->Product

Caption: General workflow for the synthesis of 1,3-oxazine derivatives from chalcones.

Q2: What is the underlying mechanism of the base-catalyzed cyclocondensation of chalcones with urea?

The reaction proceeds through a Michael addition followed by an intramolecular cyclization and dehydration. The base (e.g., hydroxide ion) deprotonates urea, making it a more potent nucleophile. This attacks the β-carbon of the α,β-unsaturated carbonyl system of the chalcone (a 1,4-conjugate addition). The resulting enolate then undergoes intramolecular cyclization, with the nitrogen atom of the urea derivative attacking the carbonyl carbon of the original chalcone. Subsequent dehydration leads to the formation of the stable 1,3-oxazine ring.

G cluster_0 Reaction Mechanism Chalcone Chalcone (α,β-unsaturated ketone) Michael_Adduct Michael Adduct (Intermediate) Chalcone->Michael_Adduct Urea Urea Nucleophilic_Urea Deprotonated Urea (Nucleophile) Base Base (e.g., OH⁻) Base->Urea Deprotonation Nucleophilic_Urea->Michael_Adduct Michael Addition Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization Oxazine_Product 1,3-Oxazine Derivative Cyclized_Intermediate->Oxazine_Product Dehydration

Caption: Simplified mechanism for the formation of 1,3-oxazines from chalcones and urea.

Q3: How do I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is the most effective method for monitoring the reaction's progress.[2][5] You should spot the starting chalcone, the reaction mixture at different time intervals, and a co-spot of the starting material and the reaction mixture on a TLC plate. The disappearance of the starting chalcone spot and the appearance of a new, more polar spot (usually with a lower Rf value) indicates the formation of the product. It is crucial to choose an appropriate solvent system for your TLC that provides good separation between the starting material and the product.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: My 1,3-oxazine synthesis is resulting in a low yield, or I am not observing any product formation. What are the potential causes and how can I improve the outcome?

A: Low yields are a common issue in organic synthesis and can stem from several factors.[6] Here is a systematic approach to troubleshooting:

  • Catalyst Choice and Optimization: The choice and amount of catalyst can be critical. While many protocols use a simple base like sodium hydroxide, some systems may benefit from different catalysts.[7]

    • Acidic Catalysts: In some cases, acid-catalyzed reactions between chalcones and urea have been reported.[8]

    • Solid-Supported Catalysts: Green chemistry approaches have utilized solid-supported catalysts like SiO2-H3PO4 or fly ash, which can improve yields and simplify work-up.[4][9]

    • Lewis Acids: Gallium(III) nitrate has been shown to be an effective catalyst for the synthesis of certain 1,3-oxazine derivatives.[7]

  • Reaction Conditions:

    • Solvent: While ethanol is commonly used, exploring other polar solvents or even solvent-free conditions might be beneficial.[4] Water-mediated synthesis has also proven to be an efficient and environmentally friendly option.[10][11]

    • Temperature: Ensure the reaction is being conducted at the optimal temperature. While many protocols suggest refluxing, some reactions may proceed at room temperature, especially with an efficient catalyst.[7] Excessive heat can sometimes lead to decomposition or side reactions.

    • Reaction Time: Monitor the reaction by TLC to determine the optimal reaction time. Prolonged reaction times do not always equate to higher yields and can lead to the formation of byproducts.[7]

  • Purity of Reagents: Ensure your chalcone starting material is pure. Impurities can interfere with the reaction. Similarly, use a good quality urea and dry solvents.

  • Stoichiometry: While an equimolar ratio of chalcone and urea is often used, a slight excess of urea (e.g., 1.5 equivalents) may drive the reaction to completion.[9]

Issue 2: Formation of Side Products and Purification Challenges

Q: I am observing multiple spots on my TLC, indicating the formation of side products. What are these likely to be, and how can I minimize their formation and purify my desired 1,3-oxazine?

A: The formation of side products is a common challenge. Potential side reactions include self-condensation of the chalcone, decomposition of the product under harsh conditions, or incomplete cyclization.

  • Minimizing Side Products:

    • Temperature Control: Avoid excessive heating, as this can promote side reactions.

    • Reaction Time: As determined by TLC monitoring, stop the reaction once the starting material is consumed to prevent further reactions of the product.

    • Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation-related side products, especially if your substrates are sensitive.

  • Purification Strategies:

    • Recrystallization: This is the most common and effective method for purifying solid products.[1][2] Experiment with different solvents or solvent mixtures (e.g., ethanol, methanol, ethyl acetate/hexane) to find the optimal conditions for obtaining pure crystals.

    • Column Chromatography: If recrystallization is ineffective, column chromatography using silica gel is a reliable method for separating the desired product from impurities.[2][12] A gradient elution with a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) is often effective.

Issue 3: Product Characterization and Confirmation

Q: I have isolated a product, but I am unsure if it is the correct 1,3-oxazine derivative. What are the key spectroscopic features I should look for?

A: Proper characterization is essential to confirm the structure of your synthesized compound. The following spectroscopic techniques are crucial:

  • Infrared (IR) Spectroscopy: Look for the appearance of characteristic peaks for the C-O-C stretch (around 1075-1265 cm⁻¹) and the C=N bond (around 1600 cm⁻¹).[1][13] The disappearance of the C=O stretch from the starting chalcone (typically around 1650-1700 cm⁻¹) is also a key indicator. If you used urea, you should see N-H stretching bands as well.[1][12]

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum should show characteristic signals for the protons on the oxazine ring. For example, a singlet for the NCH proton is often observed between 6.2 and 6.5 ppm.[12] The integration of all signals should correspond to the number of protons in the expected structure.

  • ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon NMR will show characteristic shifts for the carbons in the heterocyclic ring.[1][13]

  • Mass Spectrometry (MS): This will provide the molecular weight of your compound, which should match the calculated molecular weight of the desired 1,3-oxazine derivative.[12][14]

Spectroscopic TechniqueKey Features to Observe for 1,3-Oxazine Formation
IR Spectroscopy Disappearance of chalcone C=O stretch; Appearance of C-O-C and C=N stretches.
¹H NMR Spectroscopy Characteristic signals for protons on the oxazine ring; Correct integration.
¹³C NMR Spectroscopy Characteristic signals for carbons of the heterocyclic ring.
Mass Spectrometry Molecular ion peak corresponding to the expected molecular weight.

Experimental Protocols

General Protocol for the Synthesis of 1,3-Oxazine Derivatives from Chalcones and Urea [1][2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve an equimolar amount of the substituted chalcone (e.g., 0.01 mol) and urea (e.g., 0.01 mol) in ethanolic sodium hydroxide solution.

  • Initial Stirring: Stir the reaction mixture at room temperature for 2-3 hours.

  • Reflux: Heat the mixture to reflux and maintain for 6 hours, monitoring the reaction progress by TLC.

  • Work-up: After completion, pour the reaction mixture into ice-cold water with continuous stirring for 1 hour to facilitate precipitation.

  • Isolation: Collect the precipitated product by filtration, wash with cold water, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 1,3-oxazine derivative.

Note: This is a general protocol, and the optimal conditions (solvent, base, temperature, and reaction time) may vary depending on the specific substrates used.

References

  • Chaitra G & Rohini RM. Synthesis and Biological Activities of[2][14]-Oxazine Derivatives. Der Pharma Chemica. [Link]

  • Synthesis of 1,3-oxazines based on piperazine - ScienceDirect. [Link]

  • The Pharmaceutical Profile of Oxazine Compound Derived from Chalcones - SciRes Literature. [Link]

  • The Synthesis and Pharmaceutical Profile of Chalcones and their Oxazine Compounds - Acta Scientific. [Link]

  • Synthesis and Characterizations of New 1,3-Oxazine Derivatives - Journal of The Chemical Society of Pakistan. [Link]

  • Synthesis of New Schiff Base of 1,3-Oxazine and 1,3-Thiazine Derivatives Derived from 4-Phenyl Substituted Chalcones and Evaluation of their Antibacterial Activity - ResearchGate. [Link]

  • A Research on Synthesis of Oxazine Derivatives & Screening of Oxazine Derivatives for Certain Pharmacological Activities - IJPPR. [Link]

  • Synthesis, Characterization and Evaluation of Antimicrobial Properties of Novel Oxazine and Thiazine Compounds Derived from Chalcones - Oriental Journal of Chemistry. [Link]

  • Synthesis A New Bis Oxazine and Thiazine Derivatives and Study Their Biological Activities. [Link]

  • Synthesis and Characterizations of New 1,3-Oxazine Derivatives - ResearchGate. [Link]

  • (PDF) Synthesis and Characterization of Some 1,3-Oxazine -6-One , 1,3-Oxazine -6,6- Dione and N-Bromo Amines Derivatives - ResearchGate. [Link]

  • Synthesis and Antibacterial Activity of Novel 1,3-Oxazine Derivatives. [Link]

  • Cyclocondensation of corresponding chalcones: Significance and symbolism. [Link]

  • One-pot synthesis of 1,3-oxazine derivatives catalyzed by a green nanocomposite of lacunary phosphomolybdate on TiO2/g-C3N4 under mild solvent-free conditions - New Journal of Chemistry (RSC Publishing). [Link]

  • Clean and Green Approach for Synthesis of Various Derivatives of[2][14]Oxazine in Sustainable Aqueous Hydrotropic Medium. [Link]

  • Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors | ACS Omega - ACS Publications. [Link]

  • Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors - PMC - NIH. [Link]

  • Synthesis and Characterization of Some Novel Oxazine, Thiazine and Pyrazol Derivatives - Baghdad Science Journal. [Link]

  • Water mediated synthesis of various[2][14]oxazine compounds using alum as a catalyst - Taylor & Francis. [Link]

  • Efficient synthesis of some[2][14]-oxazine derivatives in the presence of solid acid nano catalyst based on ferrierite and study on their activity against breast cancer through molecular docking calculation - PMC - NIH. [Link]

  • Biological activity of new heterocyclic compounds derived from chalcone. [Link]

  • Synthesis, Characterization of Some New Heterocycles bearing benzofuran Moiety - Research Journal of Pharmaceutical, Biological and Chemical Sciences. [https://www.rjpbcs.com/pdf/2013_4(3)/[15].pdf]([Link]15].pdf)

  • Synthesis and characterization of new Oxazine , Thiazine and Pyrazol derived from chalcones - Baghdad Science Journal. [Link]

  • Green Approach for the Synthesis of New 1,3-Oxazines - SciRes Literature. [Link]

  • Synthesis and Characterization of Some Novel Oxazine, Thiazine and Pyrazol Derivatives - Semantic Scholar. [Link]

  • Synthesis, identification, and study of the biological activity of some new pyrimidine, oxazine, and thiazine derivatives through reactive chalcones - ResearchGate. [Link]

  • Help with Low Yield Synthesis : r/Chempros - Reddit. [Link]

  • Aryl Chalcones as Efficient Precursors for Deriving Oxazine: Solvent-Free Synthesis and Antimicrobial Activities of some Oxazine-2-amines - Semantic Scholar. [Link]

Sources

strategies to enhance the stability of 1,3,4 oxadiazole derivatives for drug development

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to Enhancing the Stability of 1,3,4-Oxadiazole Derivatives for Drug Development

Introduction: The Promise and Challenge of 1,3,4-Oxadiazoles

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Its appeal lies in its unique electronic configuration, metabolic stability compared to corresponding esters and amides, and its ability to act as a hydrogen bond acceptor, enhancing interactions with biological targets.[3] The 1,3,4-oxadiazole moiety is considered the most stable among its isomers.[4]

However, the journey from a promising lead compound to a viable drug candidate is fraught with challenges, chief among them being chemical and metabolic stability. Instability can lead to reduced shelf-life, unpredictable dosing, formation of toxic catabolites, and ultimately, failure in clinical trials. This guide serves as a technical support resource for researchers encountering stability issues with 1,3,4-oxadiazole derivatives. It provides a troubleshooting framework and practical strategies to diagnose, understand, and overcome these critical hurdles in drug development.

Troubleshooting Guide: From Benchtop Instability to Preclinical Viability

This section addresses specific stability problems encountered during experimental work. Each issue is presented with probable causes, actionable solutions, and the scientific rationale behind them.

Issue 1: My compound degrades rapidly in aqueous media, especially during formulation or in buffer solutions.
  • Question: I've synthesized a promising 2,5-disubstituted 1,3,4-oxadiazole derivative, but it shows significant degradation (over 20% in 24 hours) when dissolved in a neutral or slightly basic aqueous buffer for an in vitro assay. What is happening and how can I fix it?

  • Answer:

    Probable Cause: The primary culprit is likely hydrolytic cleavage of the 1,3,4-oxadiazole ring. While generally stable, the ring can be susceptible to nucleophilic attack, particularly by hydroxide ions (OH⁻) under neutral to basic conditions. This process can lead to ring-opening, forming acylhydrazide-like intermediates that will not possess the intended biological activity. The instability of amides is often regulated through metabolic degradation, and the oxadiazole ring, as a bioisostere, can face similar challenges in aqueous environments.[3]

    Core Strategy & Scientific Rationale: The solution involves a two-pronged approach: optimizing the formulation environment to minimize immediate degradation and considering structural modifications for long-term intrinsic stability.

    Recommended Solutions:

    • pH Optimization & Formulation Control:

      • Action: Conduct a pH-rate profile study. Assess the compound's stability in a series of buffers ranging from pH 3 to pH 9. You will likely find that stability is greatest under slightly acidic conditions (pH 4-6).

      • Rationale: By lowering the pH, you decrease the concentration of the nucleophilic hydroxide ion, thus slowing the rate of hydrolytic cleavage. For experiments, use the most acidic buffer compatible with your assay system.

    • Employing Protective Formulations:

      • Action: Encapsulate the derivative in a delivery system like liposomes or polymeric nanoparticles. Alternatively, complexation with cyclodextrins can shield the oxadiazole core from the aqueous environment.

      • Rationale: These strategies physically protect the labile oxadiazole ring from hydrolysis. Encapsulation creates a hydrophobic microenvironment that excludes water and hydroxide ions, significantly enhancing stability in bulk aqueous solutions.[1]

    • Structural Modification (Lead Optimization):

      • Action: Introduce electron-withdrawing groups (e.g., -CF₃, -NO₂) onto aryl substituents at the 2- and/or 5-positions of the oxadiazole ring.

      • Rationale: While seemingly counterintuitive, electron-withdrawing groups can stabilize the aromatic system of the oxadiazole ring, making it less prone to certain degradation pathways. This must be balanced, as excessive withdrawal can make the ring carbons more electrophilic and susceptible to direct nucleophilic attack. This is a key part of Structure-Activity Relationship (SAR) studies.

Issue 2: My compound shows excellent in vitro potency but has very poor metabolic stability in liver microsome assays.
  • Question: My 1,3,4-oxadiazole derivative is highly active against its target enzyme, but it is metabolized almost instantly when incubated with human liver microsomes (HLM), showing a half-life of less than 5 minutes. Where is the metabolic "hotspot" likely to be?

  • Answer:

    Probable Cause: The rapid metabolism points to enzymatic degradation, most commonly by Cytochrome P450 (CYP) enzymes. While the oxadiazole ring itself is relatively resistant to metabolism, the substituents attached to it are often the primary sites of metabolic attack. Common metabolic hotspots include:

    • Para-positions of Phenyl Rings: Susceptible to aromatic hydroxylation.

    • Benzylic Carbons: Prone to oxidation.

    • O- or N-Alkyl Groups: Subject to dealkylation.

    • The Oxadiazole Ring Itself: Although more stable than amides, it can still undergo metabolic degradation.[3]

    Core Strategy & Scientific Rationale: The goal is to identify the metabolic hotspot and then modify the structure to block or slow down the enzymatic reaction without losing biological activity. This is a classic "metabolic soft spot" problem.

    Recommended Solutions:

    • Metabolite Identification Studies:

      • Action: Perform a metabolite identification study using high-resolution mass spectrometry (LC-MS/MS) on the incubate from the liver microsome assay.

      • Rationale: This is the most direct way to solve the problem. By identifying the structure of the metabolite(s), you can pinpoint the exact site of metabolic modification (e.g., observing a +16 Da mass shift indicates hydroxylation).

    • Strategic Blocking of Metabolic Hotspots:

      • Action: Once a hotspot is identified, modify the structure at that position.

        • If para-hydroxylation is observed on a phenyl ring, introduce a fluorine or chlorine atom at that position.

        • If benzylic oxidation is the issue, replace the benzylic hydrogen with a methyl group or gem-dimethyl group to create steric hindrance.

      • Rationale: Halogens like fluorine are bioisosteres of hydrogen but are resistant to CYP-mediated abstraction and oxidation. Introducing bulky groups sterically shields the vulnerable position, preventing the enzyme's active site from accessing it.

    • Prodrug Approach:

      • Action: Temporarily mask a functional group crucial for metabolism with a cleavable promoiety.

      • Rationale: A prodrug can improve pharmacokinetic properties by protecting the parent drug from premature metabolism. The promoiety is designed to be cleaved in vivo (e.g., by esterases) to release the active drug at the desired site of action. This is an advanced strategy to enhance bioavailability and safety profiles.[1]

Experimental Protocol: Forced Degradation Study

A forced degradation (or stress testing) study is essential for identifying potential degradation pathways and developing a stability-indicating analytical method.

Objective: To determine the intrinsic stability of a 1,3,4-oxadiazole derivative by subjecting it to accelerated degradation under various stress conditions.

Materials:

  • 1,3,4-Oxadiazole derivative (test compound)

  • HPLC-grade acetonitrile (ACN) and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Calibrated HPLC-UV/MS system

  • Photostability chamber

  • Calibrated oven

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the test compound in ACN.

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 9 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At time points (e.g., 0, 2, 8, 24h), withdraw an aliquot, neutralize with 0.1 M NaOH, dilute with mobile phase, and analyze by HPLC.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH.

    • Incubate at room temperature. Note: Basic conditions are often harsher.[4]

    • Monitor closely and sample at early time points (e.g., 0, 1, 4, 8h). Neutralize with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 9 mL of 3% H₂O₂.

    • Incubate at room temperature for 24 hours, protected from light.

    • Sample at intervals and analyze directly by HPLC.

  • Thermal Degradation:

    • Store the solid compound in a calibrated oven at 70°C for 7 days.

    • Also, store a solution (in ACN/water) under the same conditions.

    • Analyze samples at the beginning and end of the study.

  • Photostability:

    • Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

    • Analyze a control sample (wrapped in foil) and the exposed sample.

  • Analysis:

    • Use a validated HPLC method to quantify the parent compound and detect degradants. A mass spectrometer is invaluable for identifying the mass of any degradation products.

    • Aim for 5-20% degradation of the parent compound. If degradation is too rapid or slow, adjust the stressor concentration, temperature, or duration.

Visualizing Stability Concepts

Hydrolytic Degradation Pathway

This diagram illustrates the base-catalyzed ring opening of a 1,3,4-oxadiazole ring, a common degradation pathway.

G cluster_main Base-Catalyzed Hydrolysis Oxadiazole 1,3,4-Oxadiazole Derivative Intermediate Tetrahedral Intermediate Oxadiazole->Intermediate Ring Strain Facilitates Attack Product Ring-Opened Product (Acylhydrazide analog) Intermediate->Product Ring Cleavage Hydroxide OH⁻ (from basic media) Hydroxide->Oxadiazole Nucleophilic Attack G Start Synthesize & Purify New Derivative ForcedDeg Forced Degradation Study (Acid, Base, Oxidative, Photo, Thermal) Start->ForcedDeg MetabolicStudy In Vitro Metabolic Stability (Microsomes, Hepatocytes) Start->MetabolicStudy ID_Degradants Identify Degradation Products & Pathways (LC-MS) ForcedDeg->ID_Degradants MethodDev Develop Stability-Indicating Analytical Method (HPLC) ID_Degradants->MethodDev LeadOp Structural Modification (Lead Optimization) ID_Degradants->LeadOp If unstable Formulation Formulation Strategy (e.g., Nanoparticles) MethodDev->Formulation LongTerm ICH Long-Term Stability Testing MethodDev->LongTerm MetabolicStudy->LeadOp If unstable LeadOp->Start Synthesize new analog Formulation->LongTerm

Caption: Workflow for assessing and improving drug candidate stability.

Frequently Asked Questions (FAQs)

Q1: How do substituents at the 2- and 5-positions generally influence the stability and solubility of the 1,3,4-oxadiazole ring? A: The nature of the substituents at the C2 and C5 positions has a profound impact. Aryl substituents tend to increase thermal stability and decrease aqueous solubility compared to lower alkyl groups. [4]For example, a 2,5-dimethyl-1,3,4-oxadiazole is completely water-soluble, whereas 2,5-diphenyl-1,3,4-oxadiazole has significantly lower solubility. [1][4]The electronic properties of these substituents also modulate the reactivity of the ring, influencing its susceptibility to both hydrolytic and metabolic degradation.

Q2: Is the 1,3,4-oxadiazole ring always a liability? Can it also enhance stability? A: This is an excellent point. While it can be a site of degradation, the 1,3,4-oxadiazole ring is often incorporated into drug candidates specifically to enhance metabolic stability. It serves as a rigid, non-classical bioisostere for more labile ester and amide functionalities. [3]By replacing an easily hydrolyzed ester with a more robust oxadiazole, formulators can significantly improve a compound's pharmacokinetic profile and oral bioavailability.

Q3: Beyond what's mentioned, what are some advanced strategies to stabilize these derivatives? A: Advanced strategies often involve sophisticated formulation or chemical biology approaches. N-methyliminodiacetic acid (MIDA) boronates are an example of modifying a derivative (in this case, boronic acids) to improve stability for specific synthetic applications like cross-coupling reactions. [5]For drug delivery, developing polymeric conjugates where the drug is covalently attached to a polymer backbone (like PEG) can protect it from degradation and improve its circulation half-life. Finally, co-crystallization , forming a crystalline solid of the active pharmaceutical ingredient (API) with a second molecule (a coformer), can create a more stable solid-state form with improved physicochemical properties.

References

  • Gümüş, F. (2024). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega. Available at: [Link]

  • Shaikh, R. A., et al. (2024). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Chemistry & Biodiversity. Available at: [Link]

  • Meti, M. D., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Polycyclic Aromatic Compounds. Available at: [Link]

  • Leśniak, S., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Applied Sciences. Available at: [Link]

  • Soboń, A., et al. (2024). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. Applied Sciences. Available at: [Link]

Sources

Technical Support Center: Solventless Ball-Milling for N-Heterocyclic Thione Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advancing your research in the mechanochemical synthesis of N-heterocyclic thiones. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their solventless ball-milling techniques. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning and field-proven insights to troubleshoot common issues and innovate in your work. Mechanochemistry is a powerful green chemistry tool that minimizes solvent use and can unlock unique reaction pathways, but like any technique, it has its nuances.[1][2] This guide is structured to address the practical challenges you may face at the bench.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments. Each issue is followed by a series of diagnostic questions and corrective actions grounded in mechanochemical principles.

Q1: My reaction yield is low or the conversion is incomplete, even after extended milling.

This is one of the most common challenges in mechanochemistry. The absence of a solvent means that reaction kinetics are governed by the frequency and energy of collisions between solid particles.[3] Let's break down the potential causes.

Possible Cause 1: Suboptimal Milling Parameters The energy input into your system is critical. This is controlled by the milling frequency, time, and the ball-to-powder ratio (BPR).

  • Corrective Actions:

    • Increase Milling Frequency: Higher frequencies (measured in Hz or rpm) increase the kinetic energy of the milling balls, leading to more forceful collisions.[4] Be cautious, as excessive frequency can generate localized heat, potentially decomposing your starting materials or products.[5][6]

    • Optimize Milling Time: Mechanochemical reactions can be very fast, but some systems require longer milling times to achieve full conversion. It is crucial to perform a time-course study. Mill the reaction for set intervals (e.g., 15, 30, 60, 90 minutes), take a small sample after each interval (ex situ monitoring), and analyze it by TLC, NMR, or PXRD to determine the point of maximum conversion.[7][8]

    • Adjust the Ball-to-Powder Ratio (BPR): The BPR influences the energy transfer efficiency. A higher BPR generally leads to more efficient energy transfer and faster reactions. However, there is an optimal range, which is system-dependent.[4][9] Start with a BPR of 10:1 and experiment with increasing it.

Possible Cause 2: Poor Mixing and Mass Transport In the solid state, reactants must be in close contact to react. If the starting materials are highly crystalline or have very different densities, they may not mix effectively.

  • Corrective Actions:

    • Introduce Liquid-Assisted Grinding (LAG): The addition of a catalytic amount of a liquid (typically 1-5 µL per 100 mg of reactants) can dramatically accelerate reactions.[10] The liquid acts as a lubricant, increasing particle mobility and facilitating the formation of reactive intermediates.[8][11] Choose a liquid in which the reactants are poorly soluble to maintain the essentially solvent-free conditions.

    • Use Milling Balls of Different Sizes: A combination of large and small milling balls can improve grinding efficiency and mixing.[4][12] Larger balls provide higher impact energy, while smaller balls increase the frequency of collisions and improve mixing in the bulk powder.[4]

Possible Cause 3: Reactant Properties The physical form of your reactants matters. Amorphous solids are typically more reactive in a ball mill than highly stable crystalline forms.

  • Corrective Actions:

    • Pre-mill Reactants: If you are using highly crystalline starting materials, milling them individually for a short period before adding the other reactants can introduce defects and increase their reactivity.[10]

    • Check Stoichiometry: Unlike solution-phase chemistry where an excess of one reagent can be easily mixed, in a solid-state reaction, an improper ratio can lead to one reactant being coated by another, preventing further reaction. Ensure accurate weighing of reactants.

Q2: I'm having difficulty isolating my pure product from the solid reaction mixture.

A key advantage of solventless synthesis is often the simplification of work-up.[13] However, separating the solid product from unreacted starting materials or solid byproducts requires a different approach than traditional column chromatography.

  • Recommended Work-up Strategies:

    • Trituration/Washing: The most common method is to find a solvent that has high solubility for the starting materials and/or byproducts but very low solubility for your desired product. Add a minimal amount of this solvent to the crude mixture, sonicate or stir briefly, and then filter to isolate your pure solid product. This avoids the need for large volumes of solvent and chromatography.[14]

    • Minimalist Extraction: If the product is the only component soluble in a specific solvent, you can perform a simple extraction. Add a small amount of the solvent to the jar, vortex or mill for a very short time (e.g., 1 minute) to dissolve the product, then filter the solution and evaporate the solvent.

    • Sublimation: For products that are thermally stable and volatile, vacuum sublimation can be an excellent, solvent-free purification method.

Q3: My product seems to be decomposing, or I'm getting unexpected side products.

This often points to an issue with excess energy input, leading to high localized temperatures within the milling jar.

  • Diagnostic and Corrective Actions:

    • Monitor Jar Temperature: While challenging to measure the exact temperature at the point of ball impact, the external temperature of the jar can be an indicator. If the jar becomes very hot to the touch, it's a sign of excessive energy.

    • Reduce Milling Frequency: As mentioned before, lowering the frequency reduces the energy of impacts.[3]

    • Implement Pause Periods: Program your mill to run in cycles with cooling periods in between (e.g., 10 minutes of milling followed by a 5-minute pause). This allows heat to dissipate and can prevent thermal decomposition.[11]

    • Consider Cryo-milling: For highly sensitive materials, specialized milling equipment that allows for cooling the jar with liquid nitrogen or a cryostat can be used to maintain very low reaction temperatures.[3]

    • Check for Contamination: The material of your milling jar and balls can sometimes catalyze side reactions or introduce contaminants.[15][16] Stainless steel, for example, can leach metals. If you suspect this, switch to inert materials like zirconia (ZrO₂) or agate.[17]

Experimental Protocols & Data
Example Protocol: Synthesis of a Benzimidazole-2-thione Derivative

This protocol is adapted from methodologies reported for the synthesis of N-heterocycles via ball milling.[1][18] It describes the reaction between o-phenylenediamine and thiourea.

Materials & Equipment:

  • o-Phenylenediamine

  • Thiourea

  • Mixer Mill or Planetary Ball Mill

  • Stainless steel or zirconia milling jar (10-25 mL volume)

  • Stainless steel or zirconia milling balls (e.g., two 10 mm diameter balls)

Procedure:

  • Jar Preparation: Ensure the milling jar and balls are scrupulously clean and dry to prevent contamination.[11] Wash with a suitable solvent, sonicate if necessary, and dry in an oven.

  • Loading Reactants: Place o-phenylenediamine (e.g., 1.0 mmol) and thiourea (e.g., 1.2 mmol) into the milling jar. Add the milling balls.

  • Sealing: Securely seal the jar. For oxygen- or moisture-sensitive reactions, this step can be performed in a glovebox.[15]

  • Milling: Place the jar in the ball mill and clamp it securely. Mill the reactants at a set frequency (e.g., 20-30 Hz) for a predetermined time (e.g., 60 minutes). Refer to the optimization table below for starting parameters.

  • Work-up:

    • Carefully open the milling jar (note that fine powders can be easily aerosolized).

    • Add a small amount of a suitable solvent (e.g., cold water or ethanol) to the solid mixture.

    • Scrape the solids from the walls of the jar and the balls.

    • Transfer the resulting slurry to a filter funnel and wash the collected solid with more of the same cold solvent to remove any unreacted starting materials.

    • Dry the purified solid product under vacuum.

  • Analysis: Characterize the product using standard techniques (¹H NMR, ¹³C NMR, MS, IR). Purity can be checked by melting point and TLC.

Table 1: Recommended Starting Parameters for N-Heterocyclic Thione Synthesis
Reaction TypeThionating AgentTypical Frequency (Hz)Typical Time (min)BPR (w/w)LAG Recommended?
Imidazole-2-thionesImidazolium Salt + Base + S₈25 - 3030 - 9010:1 - 20:1Often beneficial (e.g., MeCN)[14]
Benzimidazole-2-thioneso-phenylenediamine + Thiourea20 - 3060 - 12015:1 - 25:1Not always necessary[1]
Thioamides/ThiolactamsAmide/Lactam + Lawesson's Reagent20 - 2520 - 6010:1Yes (e.g., THF, EtOAc)[8][19]
DithiocarbonatesEpoxide + CS₂ + Catalyst25 - 3060 - 18015:1Yes (e.g., DMSO)[20]

Note: These are starting points. Optimal conditions must be determined empirically for each specific reaction.[9]

Visualization of Workflows
Diagram 1: Troubleshooting Workflow for Low Yield

This diagram outlines a logical sequence of steps to diagnose and solve issues of low product yield in a ball-milling reaction.

TroubleshootingWorkflow start Low / No Product Yield param Step 1: Verify Milling Parameters start->param sub_param Increase Frequency? Increase Time? Adjust BPR? param->sub_param react Step 2: Assess Reactants & Stoichiometry sub_react Pre-mill Crystalline Reactants? Verify Stoichiometry? Try LAG? react->sub_react workup Step 3: Optimize Work-up & Isolation sub_workup Is Product Insoluble? Isolate by Trituration? Is Product Soluble? Minimal Extraction? workup->sub_workup decomp Step 4: Check for Decomposition sub_decomp Reduce Frequency? Use Milling Pauses? Change Jar Material? decomp->sub_decomp sub_param->react If no improvement end_node Yield Improved sub_param->end_node If yield improves sub_react->workup If no improvement sub_react->end_node If yield improves sub_workup->decomp If no improvement sub_workup->end_node If yield improves sub_decomp->end_node If yield improves

Caption: A step-by-step troubleshooting flowchart.

Diagram 2: The Mechanochemical Process

This diagram illustrates the fundamental transformation occurring inside the milling jar.

MechanochemicalProcess Reactants Reactants (Solid Powders) Energy Mechanical Energy (Impact, Shear, Friction) Intermediates Activated States Amorphous Phases Eutectic Mixtures Energy->Intermediates Activation Product Product (Solid Mixture) Intermediates->Product Transformation

Caption: The core mechanochemical transformation pathway.

Frequently Asked Questions (FAQs)
Q1: What are the main advantages of ball-milling for N-heterocyclic thione synthesis over traditional methods?

The primary advantages align with the principles of green chemistry.[2][21]

  • Solvent Reduction: It is an inherently solvent-free or minimal-solvent (LAG) technique, which dramatically reduces chemical waste and simplifies product isolation.[1][14]

  • Energy Efficiency: While the mill uses electricity, the overall energy consumption can be lower than heating large volumes of solvent for extended periods.[3]

  • Speed: Many mechanochemical reactions are significantly faster than their solution-phase counterparts, often completing in minutes to a few hours.[18][21]

  • Novel Reactivity: Mechanical force can access different reaction pathways than thermal energy, sometimes leading to the formation of products or polymorphs that are inaccessible in solution.[22]

  • High Yields and Purity: Reactions often proceed to high conversion, and the solid-state nature can sometimes lead to crystalline products that require minimal purification.[13]

Q2: How do I choose the right milling jar and ball material?

The choice of material is critical to prevent contamination and unwanted side reactions.[17]

  • Stainless Steel: This is the most common and cost-effective choice. It's durable and suitable for many organic reactions. However, it can abrade and introduce trace amounts of iron, chromium, and nickel, which could catalytically interfere with your reaction.[15][16]

  • Zirconia (ZrO₂): An excellent choice for preventing metallic contamination. Zirconia is very hard, dense, and chemically inert. It is more expensive but is the preferred material for applications where purity is paramount.

  • Agate: A good, inert option for softer materials. It is less dense than zirconia and steel, providing lower impact energy, which can be useful for preventing the decomposition of sensitive compounds.

  • Tungsten Carbide (WC): Extremely hard and dense, providing the highest energy impacts. It should be used with caution as it is heavy and can cause significant sample heating.

  • Polymer Jars (e.g., PMMA, PTFE): Used for specialized applications, such as in situ monitoring via Raman spectroscopy (with PMMA jars) or when even trace zirconia is a concern.[23] They are less durable and provide lower energy input.

Q3: What is the difference between a planetary ball mill and a mixer mill?

Both are effective, but they impart mechanical energy differently.

  • Mixer Mills (e.g., Retsch MM series, Spex SamplePrep): These mills shake the jar(s) in a high-frequency, figure-eight or linear motion.[3] The balls are accelerated from one end of the jar to the other, creating energy primarily through impact . They are excellent for smaller-scale laboratory synthesis (mg to several grams).[5]

  • Planetary Ball Mills: The jars are mounted on a large "sun wheel" and rotate on their own axis in the opposite direction of the main wheel's rotation. This creates a combination of high-energy impact and significant shear/friction forces as the balls roll against the inner wall of the jar. They are often used for larger-scale reactions and materials processing.[5]

For most N-heterocyclic thione syntheses at the research scale, a mixer mill is sufficient and highly effective.

Q4: Can I monitor the progress of my reaction without stopping the mill?

Yes, this is known as in situ reaction monitoring and is a growing field in mechanochemistry.[7] While standard lab setups rely on ex situ monitoring (stopping the reaction to take a sample), advanced techniques allow for real-time analysis:

  • In situ Raman Spectroscopy: By using a transparent milling jar (like PMMA), a Raman probe can be focused on the reaction mixture to track the disappearance of starting materials and the appearance of product peaks.[23]

  • In situ Powder X-Ray Diffraction (PXRD): This powerful technique, often requiring a synchrotron light source, allows for the real-time monitoring of changes in the crystalline phases of the reactants and products.[10] It can reveal the formation of transient intermediates and different polymorphs.

  • In situ Solid-State NMR and Acoustic Analysis: These are emerging techniques that provide further mechanistic insights into mechanochemical transformations.[23][24]

For most labs, a well-planned series of ex situ experiments is the most practical way to optimize reaction time and understand the reaction profile.[8]

References
  • Stolar, T., Etter, M. & Užarević, K. Methods for Monitoring Milling Reactions and Mechanistic Studies of Mechanochemistry: A Primer. Crystal Growth & Design. [Link]

  • Stolar, T., Etter, M. & Užarević, K. Methods for Monitoring Milling Reactions and Mechanistic Studies of Mechanochemistry: A Primer | Request PDF. ResearchGate. [Link]

  • Hussien, T. M., Aboelnaga, A., El-Tawil, A. M. & Hagar, M. E. Ball Milling Promoted N-Heterocycles Synthesis. MDPI. [Link]

  • Hussien, T., Aboelnaga, A., El-Tawil, A., & Hagar, M. (PDF) Ball Milling Promoted N-Heterocycles Synthesis. ResearchGate. [Link]

  • Lee, J., Lee, J., Kim, S. & Lee, E. Insights into Mechanochemical Solid-State Ball-Milling Reaction: Monitoring Transition from Heterogeneous to Homogeneous Conditions. National Institutes of Health (NIH). [Link]

  • Stiren, D., Emmerling, F., & Van Wüllen, C. In-situ reaction monitoring of a mechanochemical ball mill reaction with solid state NMR | Request PDF. ResearchGate. [Link]

  • Leroy, C., Mittelette, S., Felix, G., Fabregue, N., Špačková, J., Gaveau, P., Métro, T.-X., & Laurencin, D. Listening to the Formation of Polymorphs in a Ball Mill. PubMed Central (PMC). [Link]

  • Dhara, K., Singha, A., & Das, P. A greener approach towards the synthesis of N-heterocyclic thiones and selones using the mechanochemical technique. Dalton Transactions (RSC Publishing). [Link]

  • Retsch. Mechanochemistry: Working toward a sustainable future - Using ball mills to conduct solvent-free reactions. Retsch. [Link]

  • Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. [Link]

  • Cerkovnik, J. Mechanism of the thionation reaction using Lawesson's reagent (1). ResearchGate. [Link]

  • Saha, S., Ranu, B. C., & Pattanayak, P. Reaction under Ball-Milling: Solvent-, Ligand-, and Metal-Free Synthesis of Unsymmetrical Diaryl Chalcogenides | Request PDF. ResearchGate. [Link]

  • Bučar, D.-K., & Henry, R. F. Mechanochemical Synthesis of Thiolactams and other Thioamides Using Lawesson's Reagent | Request PDF. ResearchGate. [Link]

  • Ball Mill Uses, Advantages, and Disadvantages | PDF. Scribd. [Link]

  • What Are The Advantages And Disadvantages Of Ball Milling Method? A Guide To The Trade-Offs. Kintek Solution. [Link]

  • Patel, P., Goyal, A., Singh, G., & Kumar, A. Ball-mill-assisted mechanochemical approaches for heterocyclic compound synthesis (2015-2024). PubMed. [Link]

  • Di Mola, A., et al. Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate polymorphs. RSC Mechanochemistry (RSC Publishing). [Link]

  • Hussien, T. M., Aboelnaga, A., El-Tawil, A. M., & Hagar, M. E. Ball Milling Promoted N-Heterocycles Synthesis. PubMed. [Link]

  • Di Mola, A., et al. Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate polymorphs. ResearchGate. [Link]

  • Dhara, K., Singha, A., & Das, P. A greener approach towards the synthesis of N-heterocyclic thiones and selones using mechanochemical technique | Request PDF. ResearchGate. [Link]

  • Germain, M., et al. Reliable Mechanochemistry: Protocols for Reproducible Outcomes of Neat and Liquid Assisted Ball-mill Grinding Experiments. PubMed Central (PMC). [Link]

  • Synthesis of cyclic di- and trithiocarbonates from epoxides and carbon disulfide catalyzed by N-heterocyclic carbene. ResearchGate. [Link]

  • Understanding The Advantages And Disadvantages Of Ball Mills In Laboratory And Industrial Applications. Kintek Solution. [Link]

  • Arya, P. & Singh, S. Parametric optimization of ball milling process parameters for uniform distribution of particles. Research on Engineering Structures & Materials. [Link]

  • Isherwood, P. J., et al. Safety Considerations and Proposed Workflow for Laboratory-Scale Chemical Synthesis by Ball Milling. Organic Process Research & Development (ACS Publications). [Link]

  • Wang, Y., et al. Isothiocyanate intermediates facilitate divergent synthesis of N-heterocycles for DNA-encoded libraries. Chemical Communications (RSC Publishing). [Link]

  • Al-Saman, R. A. & Al-Sehemi, A. G. Synthesis of Some New Heterocycles Derived from Phenylacetyl Isothiocyanate | Request PDF. ResearchGate. [Link]

  • Mechanosynthesis of N-heterocyclic compounds via ball milling. ResearchGate. [Link]

  • Construction & Working of Ball Mill for Nanomaterials Synthesis. YouTube. [Link]

  • Carbon Disulfide in Heterocyclic Organic Synthesis; Synthesis of Polyfunctionally Substituted Sulfur and Nitrogen Heteroaromatics | Request PDF. ResearchGate. [Link]

  • Chapter 6: Catalyst-free Organic Reactions with Ball Milling. Books. [Link]

  • Mechanosynthesis of N-heterocyclic compounds via ball milling. OUCI. [Link]

  • Delogu, F., et al. Mechanochemical effects underlying the mechanically activated catalytic hydrogenation of carbon monoxide. PubMed Central (PMC). [Link]

  • Ball Milling for Heterocyclic Compounds Synthesis in Green Chemistry: A Review. Unknown Source. [Link]

  • Zhang, D., et al. Effects of Ball Milling Processing Conditions and Alloy Components on the Synthesis of Cu-Nb and Cu-Mo Alloys. PubMed Central. [Link]

  • A mechanochemical approach to the synthesis of sydnones and derivatives. Faraday Discussions (RSC Publishing). [Link]

  • Thione Derivatives as Medicinally Important Compounds | Request PDF. ResearchGate. [Link]

  • N-Containing Biomass for the Sustainable Synthesis of N-Heterocycles via Cyclization Reactions. eDiss. [Link]

  • CO2, COS and CS2 adducts of N-heterocyclic olefins and their application as organocatalysts for carbon dioxide fixation. Green Chemistry (RSC Publishing). [Link]

Sources

Technical Support Center: Optimization of Catalysts for the Synthesis of Oxazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of oxazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges encountered during the catalytic synthesis of these important heterocyclic compounds. Oxazine derivatives are of significant interest due to their wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] The optimization of catalytic processes is crucial for achieving high yields, selectivity, and environmentally friendly synthetic routes.[4]

This resource is structured to provide practical, experience-driven advice to overcome common experimental hurdles.

Troubleshooting Guide: Common Issues in Oxazine Synthesis

This section addresses specific problems you may encounter during your experiments, offering potential causes and actionable solutions.

Issue 1: Low or No Product Yield

A low or non-existent yield of the desired oxazine derivative is one of the most frequent challenges. The root cause often lies in the catalyst selection or reaction conditions.

Potential Causes & Recommended Solutions:

  • Suboptimal Catalyst Choice: The catalyst is a critical component in many modern oxazine syntheses.[5] If you are not using a catalyst, consider incorporating one. If a catalyst is already in use, it may not be the most effective for your specific substrates.

    • Actionable Insight: A wide array of catalysts has been successfully employed for oxazine synthesis. It is recommended to screen a variety of catalysts to find the optimal one for your specific reaction.

    • Catalyst Screening Table:

Catalyst TypeExamplesTypical Reaction ConditionsKey Advantages
Lewis Acids Ga(NO₃)₃·6H₂O[1], Zn(OTf)₂[6]Mild conditions, often room temperature.High efficiency, can act as a template.[1]
Brønsted Acids Alum (KAl(SO₄)₂·12H₂O)[5], BF₃-SiO₂[5]Often suitable for aqueous media.Non-toxic, reusable, and cost-effective.[5]
Heterogeneous Nano-Fe₂O₃[3], Co₃(PO₄)₂[4]Solvent-free or green solvents, elevated temperatures.Easily recoverable and reusable, environmentally friendly.[4][7]
Organocatalysts N-hexadecylimidazole ligand with Zn(II)[8]Homogeneous, mild conditions.High efficiency for specific benzoxazine syntheses.[8]
  • Improper Reaction Conditions: Temperature, solvent, and reaction time are crucial parameters that can significantly impact yield.[9]

    • Temperature: While many modern protocols operate at room temperature, some reactions may require gentle heating.[1][5] Conversely, excessive heat can lead to the formation of byproducts. It is advisable to perform temperature screening to find the optimal balance.

    • Solvent: The choice of solvent can dramatically influence the reaction outcome. While traditional organic solvents are common, greener alternatives like water or solvent-free conditions have proven effective for certain syntheses.[5][7] A solvent screen is a valuable optimization step.

    • Reaction Time: Reaction times can range from minutes to several hours.[4][5] It is essential to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the point of maximum product formation and avoid potential degradation or side reactions with prolonged times.

  • Substrate Reactivity: The electronic properties of the starting materials (e.g., aldehydes, amines, phenols) can influence their reactivity.

    • Expert Tip: Electron-donating groups on the amine component can increase its nucleophilicity, potentially accelerating the reaction.[10] Conversely, electron-withdrawing groups may slow it down. Understanding these electronic effects can aid in troubleshooting and optimizing reaction conditions.

Troubleshooting Workflow for Low Yield

Below is a systematic workflow to diagnose and resolve low-yield issues in your oxazine synthesis.

troubleshooting_workflow start Low or No Product Yield check_catalyst Is a catalyst being used? start->check_catalyst add_catalyst Introduce a suitable catalyst. (e.g., Lewis acid, Brønsted acid) check_catalyst->add_catalyst No optimize_catalyst Optimize the current catalyst. - Screen different catalyst types. - Vary catalyst loading. check_catalyst->optimize_catalyst Yes check_conditions Review Reaction Conditions add_catalyst->check_conditions optimize_catalyst->check_conditions optimize_temp Optimize Temperature: - Screen from RT to reflux. - Monitor for byproduct formation. check_conditions->optimize_temp optimize_solvent Optimize Solvent: - Test a range of polarities. - Consider 'green' solvents or solvent-free conditions. check_conditions->optimize_solvent optimize_time Optimize Reaction Time: - Monitor reaction progress via TLC. - Identify optimal time point. check_conditions->optimize_time check_substrates Evaluate Substrate Quality & Reactivity optimize_temp->check_substrates optimize_solvent->check_substrates optimize_time->check_substrates purify_reagents Purify starting materials. - Check for degradation. check_substrates->purify_reagents modify_substrates Consider substrate analogs with different electronic properties. purify_reagents->modify_substrates success Improved Yield modify_substrates->success

Caption: A step-by-step decision tree for troubleshooting low product yield in oxazine synthesis.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best catalyst to start with for my 1,3-oxazine synthesis?

A: The choice of catalyst is highly dependent on the specific substrates and the desired reaction conditions (e.g., solvent, temperature). For multicomponent reactions involving an aminoalcohol, an aldehyde, and a phenol, Lewis acids like Gallium(III) nitrate or acidic catalysts such as alum have shown broad applicability and effectiveness.[1][5] For a green chemistry approach, consider heterogeneous catalysts like nano-Fe₃O₄ or cobalt-based phosphates, which can be used in solvent-free conditions and are easily recycled.[4][5]

Q2: Can I reuse my heterogeneous catalyst? How do I test its stability?

A: Yes, one of the key advantages of heterogeneous catalysts is their reusability.[7] After the reaction, the catalyst can be recovered by simple filtration, washed with a suitable solvent (e.g., ethanol or ethyl acetate), dried, and then used in subsequent reactions. To test its stability and activity, you can perform multiple reaction cycles with the same batch of catalyst and monitor the product yield. A minimal decrease in yield over several runs (e.g., 5 or more) indicates good catalyst stability.[4]

Q3: My reaction is producing multiple spots on the TLC plate, indicating byproducts. How can I improve the selectivity?

A: The formation of byproducts can often be suppressed by optimizing the reaction conditions.

  • Lowering the temperature can sometimes reduce the rate of side reactions more than the desired reaction, thus improving selectivity.

  • Catalyst choice is also crucial. A more selective catalyst may favor the formation of the desired oxazine over other products.

  • Stoichiometry of the reactants can also play a role. Ensure precise measurement of your starting materials.

Q4: What is the proposed mechanism for the catalytic synthesis of 1,3-oxazines?

A: While the exact mechanism can vary with the catalyst and substrates, a plausible pathway for a Lewis acid-catalyzed reaction, for instance, involves the coordination of the Lewis acid to the aldehyde, which enhances its electrophilicity. This is followed by a nucleophilic attack from the amine, leading to the formation of a Schiff base or imine intermediate. Subsequent intramolecular cyclization with the hydroxyl group, often facilitated by the catalyst acting as a template, leads to the formation of the oxazine ring.[1]

Key Experimental Protocols

Protocol 1: General Procedure for Catalyst Screening in a Three-Component Synthesis of a 1,3-Oxazine Derivative

This protocol outlines a general method for screening different catalysts for the synthesis of a 1,3-oxazine derivative from an aromatic aldehyde, a phenol (e.g., 2-naphthol), and urea.

  • Reaction Setup: In a series of reaction vials, add the aromatic aldehyde (1 mmol), 2-naphthol (1 mmol), and urea (1.5 mmol).

  • Catalyst Addition: To each vial, add a different catalyst (e.g., 10 mol% of Ga(NO₃)₃·6H₂O, 20 mol% of alum, 0.1 g of nano-Fe₂O₃). Include a control reaction with no catalyst.

  • Solvent/Conditions: Add the chosen solvent (e.g., 5 mL of ethanol/water mixture) or proceed under solvent-free conditions.[4]

  • Reaction Execution: Stir the reaction mixtures at the desired temperature (e.g., 80 °C) for a set amount of time (e.g., 30 minutes).[1][4]

  • Monitoring: Monitor the progress of each reaction by taking small aliquots and analyzing them by TLC.

  • Work-up and Analysis: Upon completion, cool the reaction mixtures to room temperature. If a solid product precipitates, filter and wash it with cold ethanol. If the product is in solution, perform an appropriate extraction.

  • Yield Determination: Dry the isolated products and determine the yield for each catalyst. The catalyst providing the highest yield in the shortest time is considered the most efficient for this transformation.

Protocol 2: Synthesis of a 1,3-Oxazine Derivative Using a Reusable Heterogeneous Catalyst

This protocol provides a method for synthesizing 1,2-dihydro-1-arylnaphtho[1,2-e][5][11]oxazin-3-one derivatives using a reusable nano-catalyst under solvent-free conditions.[3]

  • Reactant Mixture: In a round-bottom flask, thoroughly mix β-naphthol (1 mmol), an aromatic aldehyde (1 mmol), urea (1.5 mmol), and the nano-Fe₂O₃ catalyst (e.g., 0.1 g).[3]

  • Reaction: Heat the mixture at a pre-determined optimal temperature (e.g., 80-100 °C) with stirring for the required time (typically 5-15 minutes).[7]

  • Product Isolation: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. Add ethanol and stir for a few minutes. The solid product will precipitate.

  • Catalyst Recovery: Filter the mixture. The solid on the filter paper contains the product and the catalyst. The catalyst can be separated from the product by dissolving the product in a suitable hot solvent in which the catalyst is insoluble, followed by hot filtration. Alternatively, for magnetic catalysts like nano-Fe₂O₃, an external magnet can be used to hold the catalyst while the product solution is decanted.

  • Product Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure oxazine derivative.

  • Catalyst Reactivation: Wash the recovered catalyst with ethanol and dry it in an oven before reusing it in subsequent reactions.

References

  • BenchChem. (2025). troubleshooting common issues in 1,3-oxazine synthesis. BenchChem Technical Support.
  • Yıldırım, A., & Göker, M. (2021). Optimization of reaction conditions for the synthesis of benzoxazines....
  • Kaur, N., et al. (2019). Synthesis of oxazines, benzoxazines, thiopyrans, and thiazines.
  • Ansari, A., et al. (2019). A Review on Current Synthetic Strategies of Oxazines.
  • Al-Hamdani, A. A., et al. (2025). Synthesis of 1,3-oxazines based on piperazine. ScienceDirect.
  • Boudebbous, K., et al. (2024). Advanced Catalytic Syntheses of 1,3-Oxazine Derivatives via Electrophilic Substitution Using Mono- and Bimetallic Phosphate Catalysts.
  • AL-Ajely, M. S., et al. (2020). Synthesis of Some Oxazine Compounds Derived from TDI and Schiff Bases. Acta Scientific.
  • Asif, M. (n.d.). Medicinal chemistry of oxazines as promising agents in drug discovery. OUCI.
  • Gholamrezapor, A., et al. (n.d.). One-pot synthesis of 1,3-oxazine derivatives catalyzed by a green nanocomposite.... New Journal of Chemistry (RSC Publishing).
  • Abbas, A. K., et al. (n.d.).
  • Sadanandan, H. R., et al. (2016). A Research on Synthesis of Oxazine Derivatives & Screening of Oxazine Derivatives for Certain Pharmacological Activities. IJPPR.
  • Al-Tayar, N. F., & Al-Ajely, M. S. (2021). Synthesis of Some New Oxazine Compounds Derived from Phenols and Schiff Bases. Acta Scientific.
  • Sadaphal, S. A., et al. (2010). Water mediated synthesis of various[5][11]oxazine compounds using alum as a catalyst. Taylor & Francis Online.

  • Unknown. (2023). SYNTHESIS AND ANTIOXIDANT ACTIVITY OF 1-3 OXAZINE DERIVATIVES BEARING SCHIFF BASE MOIETY.
  • Ghorai, M. K., et al. (2023). 3,4-Dihydro-2H-1,4-oxazine synthesis. Organic Chemistry Portal.
  • Mohebat, R., et al. (2016).
  • Reddy, G. S. K., & Reddy, C. S. (2025). Recent trends in the synthesis of 1,3-oxazines (microreview).
  • Sadeek, G. T., et al. (2020). Green Approach for the Synthesis of New 1,3-Oxazines.

Sources

Validation & Comparative

A Comparative Guide to the Antimicrobial Potential of Novel Oxazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of new therapeutic agents with novel mechanisms of action. Heterocyclic compounds, particularly those containing the oxazine scaffold, have emerged as a promising area of research due to their diverse and significant biological activities.[1][2] This guide provides a comparative analysis of the antimicrobial performance of recently developed oxazine derivatives, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the structure-activity relationships, comparative efficacy against standard antimicrobials, and the detailed experimental protocols required for their evaluation.

The Chemical Landscape of Antimicrobial Oxazines

The versatility of the oxazine ring allows for extensive chemical modification, leading to a wide array of derivatives with varying biological activities.[3] Many recent efforts have focused on synthesizing these compounds from readily available precursors like chalcones, which are known to possess their own biological properties.[4] The fusion of the oxazine ring with other heterocyclic systems, such as thiazine, has also yielded compounds with notable antimicrobial efficacy.[5]

Here, we compare three distinct classes of novel oxazine derivatives that have demonstrated significant in vitro antimicrobial activity:

  • Thiazino-Oxazine Fused Systems: These compounds integrate both thiazine and oxazine pharmacophores, aiming for a synergistic enhancement of antimicrobial action.

  • Chalcone-Derived Oxazines: Synthesized through the cyclization of chalcones (α, β-unsaturated ketones), these derivatives often feature diverse aromatic substitutions that modulate their biological effects.[6]

  • Coumarin-Fused Oxazines: These derivatives incorporate the coumarin scaffold, a privileged structure in medicinal chemistry known for a broad spectrum of bioactivities.

Comparative Antimicrobial Performance

The antimicrobial efficacy of a compound is most commonly quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents visible growth of a microorganism. The following table summarizes the reported MIC values for representative novel oxazine derivatives against common bacterial and fungal pathogens, benchmarked against standard-of-care drugs.

Compound ClassRepresentative DerivativeTest OrganismMIC (µg/mL)Standard DrugMIC (µg/mL)Reference
Thiazino-Oxazine 3-(4-chlorophenyl)-4-methylidene-4,8-dihydro-2H,5H-1,3-thiazino[5,4-e]-1,3-oxazine-2,5,7(3H)-trione (5c)E. coli100Streptomycin50[5]
(Derivative 5c)S. subtilis100Streptomycin50[5]
(Derivative 5c)C. albicans100Fluconazole50[5]
Chalcone-Derived 1C1OXS. aureus>500Chloramphenicol<50[7]
1C1TH (Thiazine analog)S. aureus50Chloramphenicol<50[7]
1C1TH (Thiazine analog)E. coli50Ciprofloxacin<50[7]
1C1OXC. albicans500Griseofulvin<500[7]
Coumarin-Fused Diarylmethylamine 1lGram-positive bacteria15--[8]

Analysis of Performance:

From the data, it is evident that the antimicrobial activity of oxazine derivatives is highly dependent on their structural framework and the specific microbial strain being tested.

  • The Thiazino-Oxazine derivative (5c) showed broad-spectrum activity against Gram-negative bacteria, Gram-positive bacteria, and fungi, although its potency was lower than the standard drugs Streptomycin and Fluconazole.[5]

  • The Chalcone-Derived Thiazine analog (1C1TH) exhibited the most significant inhibitory effect against both S. aureus and E. coli, with an MIC value of 50 µg/mL.[7] Its oxazine counterpart (1C1OX) was less effective against bacteria but demonstrated notable antifungal activity against C. albicans at 500 µg/mL, comparable to Griseofulvin.[7]

  • The Coumarin-Fused derivative (1l) , a diarylmethylamine containing a sesamol unit, was found to be the most effective against Gram-positive bacteria with a low MIC value of 15 μg/mL.[8]

Structure-Activity Relationship (SAR) Insights

The relationship between the chemical structure of these derivatives and their biological activity provides critical insights for designing more potent future drug candidates.

  • Substituents on Phenyl Rings: In many chalcone-derived oxazines, the presence and position of electron-withdrawing or electron-donating groups on the aromatic rings significantly influence antimicrobial activity. For instance, methoxy-substituted derivatives have been reported to possess enhanced antimicrobial activity compared to standard drugs in some series.[1]

  • Fusion with Other Heterocycles: The fusion of the oxazine ring with other bioactive moieties like thiazine or coumarin appears to be a successful strategy for enhancing potency and modulating the spectrum of activity.

  • Nature of the Heteroatoms: The direct comparison between oxazine (1C1OX) and its sulfur-containing thiazine analog (1C1TH) suggests that replacing the oxygen with sulfur can dramatically improve antibacterial potency.[7]

SAR_Logic cluster_0 Chemical Modification cluster_1 Performance Outcome Core_Scaffold Oxazine Ring Modification Add Substituents (e.g., -OCH3, -Cl) Core_Scaffold->Modification Fusion Fuse with other rings (e.g., Thiazine, Coumarin) Core_Scaffold->Fusion Activity Antimicrobial Activity (e.g., MIC) Modification->Activity Fusion->Activity

Caption: Logical flow of Structure-Activity Relationship (SAR) analysis.

Proposed Mechanisms of Action

While the exact mechanisms for many novel derivatives are still under investigation, some studies have begun to elucidate their mode of action. A proposed mechanism for certain potent derivatives involves the disruption and damage of the bacterial cell membrane.[8] This mode of action is particularly interesting as it can be effective against resistant bacteria that have developed mechanisms to counteract intracellular drugs. Techniques like flow cytometry and scanning electron microscopy have been used to demonstrate this membrane-damaging effect.[8]

Experimental Protocols for Antimicrobial Evaluation

To ensure the reproducibility and validity of antimicrobial screening, standardized protocols are essential. Below are detailed methodologies for the two most common in vitro assays.

Broth Microdilution Method for MIC Determination

This method is considered the "gold standard" for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. Its primary advantage is providing a quantitative result.

Principle: A serial two-fold dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. A standardized suspension of the test microorganism is added to each well. The MIC is determined after incubation by identifying the lowest concentration of the compound that inhibits visible microbial growth.

Step-by-Step Protocol:

  • Preparation of Test Compound: Dissolve the oxazine derivative in a suitable solvent (e.g., Dimethyl Sulfoxide, DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Plate Setup: Dispense 100 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) into all wells of a 96-well plate.

  • Serial Dilution: Add 100 µL of the stock solution to the first well of a row. Mix thoroughly and transfer 100 µL from this well to the next, repeating this two-fold serial dilution across the row. Discard the final 100 µL from the last well. This creates a range of concentrations (e.g., 500 µg/mL down to ~0.98 µg/mL).

  • Controls: Prepare a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline, adjusting its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 5 µL of the standardized inoculum to each well (except the negative control).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.

  • Result Interpretation: The MIC is the lowest concentration of the compound where no visible turbidity (growth) is observed.

Agar Disk Diffusion Method

This method is a qualitative or semi-quantitative test that is simple to perform and is used to screen for antimicrobial activity.

Principle: A filter paper disk impregnated with a known concentration of the test compound is placed on an agar plate that has been swabbed with a uniform lawn of the test microorganism. The compound diffuses from the disk into the agar. If the compound is effective, it will inhibit microbial growth, resulting in a clear circular "zone of inhibition" around the disk.

Step-by-Step Protocol:

  • Agar Plate Preparation: Use Mueller-Hinton Agar for bacteria or Sabouraud Dextrose Agar for fungi. Ensure plates are at room temperature and have a dry surface.

  • Inoculum Preparation: Prepare a microbial suspension adjusted to the 0.5 McFarland standard as described for the broth microdilution method.

  • Plate Inoculation: Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.

  • Disk Application: Aseptically place sterile filter paper disks (6 mm diameter) impregnated with a specific amount of the oxazine derivative onto the inoculated agar surface. Gently press the disks to ensure complete contact.

  • Controls: Place a disk with the solvent alone (negative control) and a disk with a standard antibiotic (positive control) on the same plate.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours for bacteria or at 28-35°C for 24-48 hours for fungi.

  • Result Interpretation: Measure the diameter (in mm) of the zone of inhibition around each disk. A larger zone diameter indicates greater antimicrobial activity.

Antimicrobial_Workflow cluster_synthesis Compound Preparation cluster_screening Primary Screening cluster_quantitative Quantitative Analysis Synthesis Synthesize Novel Oxazine Derivative Stock Prepare Stock Solution (e.g., in DMSO) Synthesis->Stock Disk_Diffusion Agar Disk Diffusion Assay Stock->Disk_Diffusion Qualitative Broth_Dilution Broth Microdilution Assay Stock->Broth_Dilution Quantitative Measure_Zone Measure Zone of Inhibition (mm) Disk_Diffusion->Measure_Zone Determine_MIC Determine MIC (µg/mL) Broth_Dilution->Determine_MIC

Caption: General experimental workflow for antimicrobial screening.

Conclusion and Future Perspectives

Novel oxazine derivatives represent a fertile ground for the discovery of new antimicrobial agents.[2][3] The studies highlighted in this guide demonstrate that through strategic chemical design—such as fusing the oxazine core with other heterocyclic systems or optimizing substituent patterns—it is possible to develop compounds with potent and broad-spectrum activity. The thiazine analog 1C1TH and the coumarin-fused derivative 1l are particularly noteworthy for their low MIC values against key bacterial pathogens.[7][8]

Future research should focus on synthesizing larger, more diverse libraries of these compounds to expand our understanding of their structure-activity relationships. Elucidating their precise mechanisms of action will be crucial for optimizing their therapeutic potential and overcoming existing resistance pathways. Furthermore, promising lead compounds identified through in vitro screening must be advanced to in vivo models to assess their efficacy, toxicity, and pharmacokinetic profiles, paving the way for the next generation of antimicrobial drugs.

References

  • Piste, P. B. (2018). Novel Synthesis and Antimicrobial Activities of Thiazino-Oxazine Derivatives. International Journal of Pharmaceutical Sciences and Drug Research, 10(4), 206-212. [Source: researchgate.net, URL not available for direct linking]
  • Shah, S. S., & Sipai, S. S. (2023). Synthesis, Characterization and Evaluation of Antimicrobial Properties of Novel Oxazine and Thiazine Compounds Derived from Chalcones. Oriental Journal of Chemistry, 39(4). [Link]

  • Asif, M. (2020). Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. International Journal of New Chemistry, 7(1), 60-73. [Source: ijnc.ir, URL not available for direct linking]
  • Beena, K. P., & Akelesh, T. (2018). Design, synthesis, characterization and evaluation of some 1,3-oxazine derivatives as potent antimicrobial agents. ResearchGate. [Link]

  • James, J., & V, A. (2020). Biological Potentials of Oxazines as Promising Agents for Drug Discovery. International Journal of Pharmaceutical Sciences Review and Research, 63(1), 132-141. [Link]

  • Sindhu, T. J., et al. (2013). BIOLOGICAL ACTIVITIES OF OXAZINE AND ITS DERIVATIVES: A REVIEW. International Journal of Pharma Sciences and Research, 4(11). [Source: ijpsr.info, URL not available for direct linking]
  • Kauthale, C. J., et al. (2021). Design, Synthesis and Evaluation of Antimicrobial Activity of Novel Oxazine Derivatives using Betti's Protocol. ResearchGate. [Link]

  • Al-Masoudi, W. A. M., et al. (2023). Synthesis, identification, and study of the biological activity of some new pyrimidine, oxazine, and thiazine derivatives through chalcone intermediates. Egyptian Journal of Chemistry. [Link]

  • Falodun, V. F., et al. (2021). OXAZINE AND ITS DERIVATIVES: POTENTIAL LEADS FOR DISCOVERY OF NEW AND POTENT ANTIMICROBIAL AND ANTITUBERCLOSIS DRUGS, A REVIEW. ResearchGate. [Link]

Sources

A Comparative Guide to the Biological Activities of Oxazine and Thiazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Oxazine and thiazine derivatives represent two critically important classes of six-membered heterocyclic compounds that form the structural core of numerous biologically active molecules. While both are considered "privileged scaffolds" in medicinal chemistry, the substitution of an oxygen atom (in oxazines) versus a sulfur atom (in thiazines) imparts distinct physicochemical properties that profoundly influence their pharmacological profiles. This guide provides a comprehensive comparison of the biological activities of these two scaffolds, focusing on their applications in anticancer, antimicrobial, anti-inflammatory, and neuroleptic therapies. We will delve into the mechanisms of action, present comparative experimental data, and provide detailed protocols for key biological assays. This analysis aims to equip researchers, scientists, and drug development professionals with the in-depth knowledge required to make informed decisions in the rational design of next-generation therapeutics based on these versatile heterocyclic systems.

Introduction: The Structural Basis of Biological Diversity

Heterocyclic compounds are the bedrock of medicinal chemistry, with nitrogen, oxygen, and sulfur-containing rings featuring prominently in a vast array of natural products and synthetic drugs.[1][2] Among these, the six-membered oxazine and thiazine rings are of paramount interest. Their non-planar, flexible conformations allow them to interact with a wide range of biological targets with high specificity.

The core difference lies in the heteroatom at position 1: oxygen for oxazine and sulfur for thiazine. This seemingly minor change has significant consequences:

  • Electronegativity and Bond Angles: Oxygen is more electronegative than sulfur, influencing the electron distribution within the ring and affecting hydrogen bonding capabilities. The C-S bond is longer than the C-O bond, altering the ring's geometry and its fit within enzyme active sites or receptor binding pockets.

  • Metabolic Stability: The sulfur atom in thiazines can be oxidized to sulfoxide and sulfone metabolites, a metabolic pathway that can either detoxify the compound or, in some cases, lead to active metabolites. This adds a layer of complexity to their pharmacological profile compared to the relatively more stable ether linkage in oxazines.

These fundamental differences give rise to the distinct, though sometimes overlapping, spectrum of biological activities discussed in this guide.

Comparative Analysis of Major Biological Activities

Anticancer Activity

Both oxazine and thiazine scaffolds have been extensively explored for anticancer applications, but they often achieve their effects through different mechanisms.

Oxazine Derivatives: Masters of DNA Intercalation and Lysosomal Disruption

Phenoxazines, a class of tricyclic oxazine derivatives, are particularly noteworthy for their potent anticancer effects.[3] Their planar structure is ideal for intercalating into DNA, but recent research has highlighted more nuanced mechanisms.

  • G-Quadruplex Stabilization: Certain phenoxazine derivatives have been shown to bind to and stabilize G-quadruplex (G4) structures, which are prevalent in telomeric regions and the promoter regions of oncogenes like KIT.[4] Stabilization of these structures inhibits the activity of telomerase and suppresses oncogene transcription, leading to cancer cell death. Leading phenoxazine derivatives exhibit high G4-stabilizing effects, comparable or superior to well-known G4 ligands.[4]

  • Lysosomal Dysfunction: A significant breakthrough has been the discovery that benzo[a]phenoxazine derivatives can selectively accumulate in the lysosomes of cancer cells.[5] This accumulation leads to lysosomal membrane permeabilization (LMP), an increase in intracellular pH, and reactive oxygen species (ROS) accumulation, ultimately triggering cell death.[5] These compounds have shown high selectivity for cancer cells over non-neoplastic cell lines, with IC₅₀ values in the low micromolar range.[5]

  • Induction of Apoptosis: Many phenoxazine compounds, such as Phx-1 and Phx-3, directly induce apoptosis and cause cell cycle arrest at the G2/M or sub G0/G1 phase in a variety of cancer cell lines, including melanoma, pancreatic cancer, and leukemia.[3][6]

Thiazine Derivatives: From Antipsychotics to Antineoplastics

The anticancer potential of thiazines, particularly phenothiazines, was discovered serendipitously, branching from their primary use as neuroleptics. Their mechanisms are often linked to the disruption of key signaling pathways.

  • Dopamine Receptor Antagonism: While the primary mechanism for their antipsychotic effect, blocking dopamine receptors has also been implicated in their anticancer activity, as some tumors are sensitive to dopamine signaling.[7]

  • Multi-Target Effects: Phenothiazines are known to interact with multiple cellular targets. They can inhibit calmodulin, a key calcium-binding protein involved in cell proliferation, and reverse multidrug resistance by inhibiting P-glycoprotein efflux pumps.

  • Broad Spectrum Activity: Thiazine derivatives have demonstrated a wide range of pharmacological activities, including anti-proliferative and antitumor effects.[1][8][9]

Comparative Summary: Anticancer Activity

FeatureOxazine Derivatives (e.g., Phenoxazines)Thiazine Derivatives (e.g., Phenothiazines)
Primary Mechanisms G-Quadruplex Stabilization[4], Lysosomal Dysfunction[5], Apoptosis Induction[3][6]Multi-receptor antagonism, Calmodulin inhibition, P-glycoprotein inhibition
Potency Often exhibit high potency, with some derivatives active in the nanomolar to low-micromolar range.[4][5]Generally active in the micromolar range.
Selectivity Newer benzo[a]phenoxazines show high selectivity for cancer cells over normal cells.[5]Can have significant off-target effects, particularly on the central nervous system.[10]
Key Structures Phenoxazine, Benzo[a]phenoxazine[3][11]Phenothiazine[1]
Antimicrobial Activity

The development of new antimicrobial agents is a global health priority, and both scaffolds have contributed significantly to this field.

Oxazine Derivatives: Broad-Spectrum Potential

The 1,3-oxazine core is found in compounds with significant antibacterial and antifungal properties.[12] Dihydro[13][14]oxazine derivatives, in particular, have been shown to be effective bactericidal and fungicidal agents.[15] Their activity is broad, with some compounds showing excellent efficacy against both Gram-positive bacteria like Bacillus subtilis and Gram-negative bacteria like Escherichia coli.[2][16] The mechanism often involves disruption of the bacterial cell wall or inhibition of essential enzymes.

Thiazine Derivatives: A Cornerstone of Antibiotic History

The thiazine scaffold is arguably more famous in the antimicrobial realm due to its presence in one of the most important classes of antibiotics.

  • Cephalosporins: The 1,3-thiazine nucleus is the active core of cephalosporin antibiotics.[1][17] These β-lactam antibiotics act by inhibiting the synthesis of the peptidoglycan layer of bacterial cell walls, a mechanism that is highly effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[18]

  • General Antimicrobial Agents: Beyond cephalosporins, a wide variety of other thiazine derivatives have been synthesized and shown to possess potent antibacterial and antifungal activities.[14][19][20] They are considered a versatile motif for developing agents to combat drug-resistant microbes.[21][22] Some derivatives have shown impressive mycotoxic activities, inhibiting fungal mycelium growth at concentrations as low as 10 μg·mL⁻¹.[17][23]

Comparative Summary: Antimicrobial Activity

FeatureOxazine DerivativesThiazine Derivatives
Key Examples Dihydro[13][14]oxazines[15]Cephalosporins, Phenothiazines[1][18]
Primary Mechanism Varied; cell wall disruption, enzyme inhibition.Inhibition of peptidoglycan synthesis (Cephalosporins)[18], other mechanisms for different derivatives.
Clinical Significance Promising leads in development.[12][16]Established clinical use (Cephalosporins).[1]
Spectrum of Activity Broad-spectrum antibacterial and antifungal.[2]Very broad and potent antibacterial spectrum (Cephalosporins); other derivatives show antifungal and antiviral activity.[8][19]
Anti-inflammatory Activity

Inflammation is a key pathological process in many diseases, and both scaffolds have yielded promising anti-inflammatory agents.

Oxazine Derivatives

Certain oxazine derivatives have demonstrated excellent anti-inflammatory activity.[2] In one study, a novel oxazine derivative was tested for its ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, key players in the inflammatory cascade. While its COX inhibition (IC₅₀ = 76.10 µM) was less potent than the standard drug diclofenac (IC₅₀ = 42.38 µM), it demonstrated the potential of this scaffold for modulation of inflammatory pathways.[24]

Thiazine Derivatives

The anti-inflammatory properties of thiazine derivatives are well-documented.[1][8]

  • COX Inhibition: New tricyclic 1,2-benzothiazine derivatives have been specifically designed as potential COX inhibitors. Studies have shown that these compounds exhibit preferential inhibition of COX-2 over COX-1, which is a highly desirable trait for reducing the gastrointestinal side effects associated with non-selective NSAIDs.[25]

  • Broad Activity: The anti-inflammatory activity of thiazines is a frequently reported feature in the literature, suggesting the scaffold is well-suited for interacting with various targets in the inflammatory process.[23][26]

Comparative Summary: Anti-inflammatory Activity

FeatureOxazine DerivativesThiazine Derivatives
Mechanism COX/LOX inhibition.[24]Preferential COX-2 inhibition.[25]
Selectivity Under investigation.High potential for COX-2 selectivity.[25]
Key Structures General 1,3-oxazines.1,2-Benzothiazines.
Neuroleptic (Antipsychotic) Activity

This is one area where the thiazine scaffold, specifically in the form of phenothiazines, has had a revolutionary impact on medicine, far surpassing that of oxazines.

Thiazine Derivatives: The Phenothiazine Revolution

Phenothiazines were the first class of effective antipsychotic drugs, transforming the treatment of schizophrenia and other psychotic disorders.[10][27][28]

  • Mechanism of Action: Their principal mechanism is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain.[13][29] Psychotic symptoms like hallucinations are associated with dopamine hyperactivity, and by antagonizing these receptors, phenothiazines alleviate these symptoms.[29][30]

  • Structure-Activity Relationship (SAR): The antipsychotic activity of phenothiazines is highly dependent on their structure. Key SAR findings include:

    • A three-carbon chain between the ring nitrogen (N10) and the side-chain amino nitrogen is essential for optimal neuroleptic activity.[31]

    • An electron-withdrawing substituent (like -Cl or -CF₃) at the 2-position of the phenothiazine ring increases potency.[31][32]

    • The side-chain amino group must be tertiary.[31]

  • Side Effects: While effective, their action on multiple other receptors (muscarinic, histamine, adrenergic) leads to a wide range of side effects, including sedation, hypotension, and significant drug-induced movement disorders known as extrapyramidal symptoms.[10][29][30]

Oxazine Derivatives

While some oxazine derivatives are reported to have sedative properties, they are not a significant class of compounds for treating psychosis.[33][34] Their biological activity profile is not oriented towards the specific dopamine receptor antagonism required for antipsychotic effects. The structural and electronic properties conferred by the oxygen heteroatom do not appear to favor the specific receptor conformation needed to effectively block D2 receptors in the same manner as phenothiazines.

Mechanistic Insights and Visualizations

Mechanism of Phenothiazine Antipsychotic Action

The antipsychotic effect of phenothiazines is a classic example of receptor antagonism. By blocking the D2 receptor, they prevent the dopamine-induced inhibition of adenylyl cyclase, thereby modulating downstream signaling cascades.

phenothiazine_mechanism cluster_block Dopamine Dopamine D2R Dopamine D2 Receptor (GPCR) Dopamine->D2R Binds & Activates Gi Gi Protein (Inhibitory) D2R->Gi Activates Phenothiazine Phenothiazine (e.g., Chlorpromazine) AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP (decreased) PKA Protein Kinase A (PKA) ATP ATP ATP->cAMP Converts AC cAMP->PKA Activates Response Cellular Response (Reduced Neuronal Firing) PKA->Response Phosphorylates Targets Block X Block->D2R Antagonizes/ Blocks

Caption: Dopamine D2 receptor antagonism by phenothiazines.

Experimental Workflow: MTT Assay for Cytotoxicity

Evaluating the anticancer potential of novel oxazine or thiazine derivatives invariably begins with assessing their cytotoxicity against cancer cell lines. The MTT assay is a foundational, colorimetric method for this purpose.

mtt_workflow start Start: Seed Cancer Cells in 96-well plate incubate1 Incubate 24h (Allow cell attachment) start->incubate1 treat Treat cells with serial dilutions of test compound (Oxazine/Thiazine derivative) incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT Reagent (Yellow Tetrazolium Salt) incubate2->add_mtt incubate3 Incubate 2-4h (Metabolically active cells convert MTT to Formazan) add_mtt->incubate3 solubilize Add Solubilizing Agent (e.g., DMSO) to dissolve purple Formazan crystals incubate3->solubilize read Read Absorbance (e.g., at 570 nm) using a plate reader solubilize->read end End: Calculate IC₅₀ value read->end

Caption: Standard workflow for the MTT cell viability assay.

Experimental Protocols

Adherence to validated experimental protocols is crucial for generating reproducible and trustworthy data. Below are detailed, step-by-step methodologies for key assays.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is used to determine the concentration of a compound that inhibits the growth of cancer cells by 50% (IC₅₀), a key metric for anticancer activity.[3]

Causality: This assay relies on the principle that viable, metabolically active cells possess mitochondrial reductase enzymes that can cleave the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compound (Oxazine or Thiazine derivative) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Include wells for 'untreated control' and 'blank' (medium only).

  • Incubation: Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Add fresh medium to the control wells.

  • Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate for 2-4 hours at 37°C. During this time, purple precipitate will become visible in viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well. Pipette up and down to ensure all formazan crystals are dissolved.

  • Absorbance Reading: Read the absorbance on a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the logarithm of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.

Protocol 2: COX Colorimetric Inhibitor Screening Assay

This protocol assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the peroxidase activity of cyclooxygenase (COX-1 and COX-2).[25]

Causality: The assay measures the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) by the peroxidase component of COX. Active COX enzymes produce an oxidized TMPD product that has a distinct color, which can be measured spectrophotometrically. An inhibitor will prevent this color change.

Materials:

  • COX-1 and COX-2 enzymes

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • TMPD (colorimetric substrate)

  • Test compound (Oxazine or Thiazine derivative)

  • Known COX inhibitor (e.g., Indomethacin, Celecoxib) as a positive control

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions.

  • Plate Setup: To separate wells in a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of either the COX-1 or COX-2 enzyme.

  • Inhibitor Addition: Add 10 µL of the test compound at various concentrations (or a solvent control) to the appropriate wells.

  • Incubation: Incubate the plate for 15 minutes at 25°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of arachidonic acid and 10 µL of TMPD to each well.

  • Kinetic Reading: Immediately read the absorbance at 590 nm every minute for 5-10 minutes to measure the rate of TMPD oxidation.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the solvent control. Calculate the IC₅₀ value by plotting the percent inhibition versus the log of the inhibitor concentration.

Summary and Future Outlook

The comparative analysis of oxazine and thiazine derivatives reveals two scaffolds with profound and diverse biological activities.

  • Thiazine derivatives , particularly phenothiazines, are historically and clinically dominant in the field of neuroleptic agents due to their unique ability to antagonize dopamine D2 receptors. The thiazine core is also central to the antimicrobial world via the cephalosporin antibiotics.

  • Oxazine derivatives , especially phenoxazines, are emerging as highly potent and selective anticancer agents . Their mechanisms, such as G-quadruplex stabilization and induction of lysosomal dysfunction, represent modern and targeted approaches to cancer therapy that differ significantly from the multi-receptor activity of phenothiazines.

While there is an overlap in their activities—both show promise as antimicrobial and anti-inflammatory agents—their strengths lie in different therapeutic areas. The choice between an oxazine or thiazine scaffold in a drug discovery program should be guided by the intended biological target.

Future Directions:

  • Hybrid Scaffolds: Exploring hybrid molecules that combine features of both oxazines and thiazines could lead to novel compounds with unique activity profiles.

  • Improving Selectivity: For thiazine derivatives, future work should focus on increasing target selectivity to reduce the side effects associated with their multi-receptor binding profile.

  • Clinical Translation of Oxazines: For oxazine derivatives, the primary challenge is the clinical translation of their promising preclinical anticancer activity. Further in vivo studies and optimization of pharmacokinetic properties are essential.

By understanding the fundamental chemical differences and the resulting biological consequences, researchers can better leverage the unique strengths of both oxazine and thiazine scaffolds to develop the next generation of innovative medicines.

References

  • The Core Mechanism of Action of Phenothiazine Deriv
  • Antimicrobial activities of various thiazine based heterocyclic compounds: A mini-review.
  • Thiazines derivatives treated as potential antimicrobial agents - Scholars Research Library.
  • Key Updates on the Chemistry and Biological Roles of Thiazine Scaffold: A Review. Mini Reviews in Medicinal Chemistry.
  • Antimicrobial Activities of Various Thiazine Based Heterocyclic Compounds: A Mini-Review. Mini-Reviews in Organic Chemistry.
  • Anticancer activity of G4-targeting phenoxazine deriv
  • A Review on Biological Activities of Thiazine Derivatives. International Journal of Pharmaceutical and Clinical Research.
  • Anticancer Activity of Benzo[a]phenoxazine Compounds Promoting Lysosomal Dysfunction. MDPI.
  • Application of Phenoxazine Derivatives as Anticancer Agents: A Guide for Researchers - Benchchem.
  • Key Updates on the Chemistry and Biological Roles of Thiazine Scaffold: A Review. Mini Reviews in Medicinal Chemistry.
  • Anticancer Effects of Phenoxazine Derivatives Revealed by Inhibition of Cell Growth and Viability, Disregul
  • Phenothiazines- Mechanism, side effects and uses.
  • Phenothiazine Antipsychotic Drug Facts, Side Effects, Dosage. MedicineNet.
  • The Versatile 1,3-Oxazine Scaffold: A Keystone in Modern Medicinal Chemistry - Benchchem.
  • Unlocking Anticancer Potential: A Comparative Guide to Phenoxazine Deriv
  • Synthesis and antimicrobial activity of thiazine derivatives. Journal of Chemical and Pharmaceutical Research.
  • Biological Potentials of Oxazines as Promising Agents for Drug Discovery. International Journal of Pharmaceutical Sciences Review and Research.
  • List of Phenothiazine antipsychotics. Drugs.com.
  • Phenothiazine. Wikipedia.
  • Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. MDPI.
  • BIOLOGICAL ACTIVITIES OF OXAZINE AND ITS DERIVATIVES: A REVIEW. International Journal of Pharma Sciences and Research.
  • A REVIEW: THIAZINES DERIVATIVES TREATED AS POTENTIAL ANTIMICROBIAL AGENTS.
  • Thiazine: Synthesis and Biological Activity.
  • Pharmacological Profile of Oxazine and its Derivatives: A Mini Review.
  • A review on synthesis, characterization and biological screening of novel 1, 3-thiazine derivatives using chalcones.
  • OXAZINE AND ITS DERIVATIVES: POTENTIAL LEADS FOR DISCOVERY OF NEW AND POTENT ANTIMICROBIAL AND ANTITUBERCLOSIS DRUGS, A REVIEW.
  • Medicinal chemistry of oxazines as promising agents in drug discovery. PubMed.
  • Syntheses, Biological and Material Significance of Dihydro[13][14]oxazine Derivatives: An Overview. Current Organic Synthesis.

  • Medicinal chemistry of oxazines as promising agents in drug discovery.
  • Green Synthetic Methods of Oxazine and Thiazine Scaffolds as Promising Medicinal Compounds: A Mini-Review.
  • Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. PMC - PubMed Central.
  • Novel Synthesis and Antimicrobial Activities of Thiazino-Oxazine Deriv
  • Green Synthetic Methods of Oxazine and Thiazine Scaffolds as Promising Medicinal Compounds: A Mini-review. PubMed.
  • Phenothiazine.
  • SAR of phenothiazine.pptx. Slideshare.
  • Phenothiazine drugs: structure-activity relationships explained by a conformation th
  • [Effect of neuroleptics of the phenothiazine series on the impulse activity and ultrastructure of the cortical neurons of rabbits]. PubMed.
  • Antipsychotics, Phenothiazine: Drug Class, Uses, Side Effects, Drug Names. RxList.
  • In vitro anti-cancer, anti-inflammatory and anti-oxidant studies of novel oxazine derivatives. International Journal of Chemical and Biological Sciences.
  • Oxazines. Wikipedia.
  • Synthesis of New Tricyclic 1,2-Thiazine Derivatives with Anti-Inflamm
  • Synthesis, Characterization and Evaluation of Antimicrobial Properties of Novel Oxazine and Thiazine Compounds Derived from Chalcones. Oriental Journal of Chemistry.
  • Design, Synthesis and Antimicrobial Activities Evaluation of 1, 3 Thiazine Deriv
  • Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Deriv

Sources

A Comparative Guide to Structure-Activity Relationships of 1,3,4-Oxadiazole Amide Derivatives as VEGFR-2 and EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1,3,4-oxadiazole amide derivatives targeting two pivotal receptor tyrosine kinases (RTKs) in cancer therapy: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). We will dissect the key structural motifs, explore the rationale behind experimental designs, and present comparative data to guide researchers in the development of next-generation kinase inhibitors.

The Strategic Importance of Targeting VEGFR-2 and EGFR

VEGFR-2 and EGFR are critical regulators of cellular processes that, when dysregulated, drive tumor progression.[1][2]

  • VEGFR-2 is the primary mediator of angiogenesis, the formation of new blood vessels essential for supplying nutrients to growing tumors.[3][4] Its activation by VEGF ligands triggers a cascade of signaling events promoting endothelial cell proliferation, migration, and survival.[5][6] Inhibiting VEGFR-2 can effectively starve tumors by cutting off their blood supply.

  • EGFR , a member of the ErbB family, governs cell growth, proliferation, survival, and differentiation.[7][8] Its overexpression or mutation is a common feature in various cancers, leading to uncontrolled cell division and metastasis.[1][9]

Given their central roles, both receptors are validated and significant therapeutic targets.[10][11] The development of small molecules that can selectively inhibit one or dually inhibit both of these kinases is a highly active area of research. The 1,3,4-oxadiazole scaffold has emerged as a versatile and effective pharmacophore in this pursuit, owing to its favorable physicochemical properties and ability to engage in key interactions within the ATP-binding pockets of these kinases.[4][12][13]

VEGFR-2 Signaling Pathway

Upon binding its ligand (VEGF-A), VEGFR-2 dimerizes and autophosphorylates specific tyrosine residues in its cytoplasmic domain. This initiates multiple downstream signaling cascades, including the PLCγ-PKC-MAPK and the PI3K/AKT pathways, which collectively orchestrate the angiogenic response.[5][14][15]

VEGFR2_Pathway VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC AKT AKT PI3K->AKT Raf Raf PKC->Raf mTOR mTOR AKT->mTOR MEK MEK Raf->MEK Survival Cell Survival mTOR->Survival ERK ERK MEK->ERK Proliferation Cell Proliferation & Migration ERK->Proliferation

Caption: Simplified VEGFR-2 signaling cascade.

EGFR Signaling Pathway

Similarly, ligand binding to EGFR induces receptor dimerization and autophosphorylation, creating docking sites for adaptor proteins like Grb2.[16] This activates major downstream pathways, including the RAS-RAF-MAPK pathway, which drives cell proliferation, and the PI3K-AKT pathway, which promotes cell survival and inhibits apoptosis.[1][17]

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Recruits PI3K PI3K EGFR->PI3K Activates RAS RAS Grb2_SOS->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK Survival Cell Survival (Anti-Apoptosis) mTOR->Survival ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Key pathways in EGFR signaling.

The 1,3,4-Oxadiazole Amide Scaffold: A Privileged Structure

The general structure of the 1,3,4-oxadiazole amide derivatives under review features a central oxadiazole ring linked to two aromatic systems, one of which is part of an amide moiety. This design incorporates key pharmacophoric features necessary for kinase inhibition.

Caption: Core 1,3,4-Oxadiazole Amide Scaffold.

Rationale for the Scaffold Design:

  • Hinge-Binding Moiety (R1): The aromatic group attached to position 5 of the oxadiazole ring is designed to occupy the ATP-binding site's hinge region. The bicyclic structure of moieties like naphthalene is often well-suited for the larger space in the VEGFR-2 hinge region.[4][18]

  • 1,3,4-Oxadiazole Core: This heterocyclic ring is a bioisostere of an amide or ester group. Its nitrogen atoms can act as crucial hydrogen bond acceptors, forming additional interactions within the binding pocket.[4]

  • Amide Linker: The amide group is a classic pharmacophore that typically forms one or more key hydrogen bonds with the backbone of the kinase hinge region, anchoring the inhibitor in place.

  • Terminal Aromatic Ring (R2): This part of the molecule generally extends towards the solvent-exposed region or an allosteric pocket. Substitutions on this ring are critical for fine-tuning potency, selectivity, and pharmacokinetic properties.[18][19]

Comparative Structure-Activity Relationship (SAR) Analysis

The inhibitory potency and selectivity of these derivatives against VEGFR-2 versus EGFR are highly dependent on the nature and position of substituents on the aromatic rings (R1 and R2).

Influence of the Hinge-Binding Moiety (R1)

The choice of the R1 group is paramount for initial binding affinity.

  • Against VEGFR-2: Studies have shown that incorporating a 2-methoxynaphthalene moiety at the R1 position is particularly effective.[4][20] The bicyclic system fits well within the hydrophobic pocket, and the methoxy group can serve as a hydrogen-bond acceptor, enhancing interactions in the hinge region.[4]

  • Against EGFR: For potent EGFR inhibition, the R1 group is often part of a larger, more traditional EGFR-inhibitor scaffold, such as a quinazoline . In one study, integrating the 1,3,4-oxadiazole into a quinazoline core yielded a potent inhibitor of the EGFRL858R/T790M mutant.[10] Other work has shown that a naproxen-derived moiety can also confer significant EGFR inhibitory activity.[21]

Influence of the Terminal Phenyl Amide Substituents (R2)

Substitutions on the terminal R2 phenyl ring are crucial for modulating selectivity and optimizing potency.

  • For VEGFR-2 Selectivity: A computational study that screened 1,3,4-oxadiazole derivatives found that specific substitutions led to significantly better binding energies for VEGFR-2 compared to EGFR.[19][22] For example, derivatives with electron-withdrawing groups like 4-chloro or 4-nitro on the R2 phenyl ring often exhibit strong VEGFR-2 inhibition.[18]

  • For EGFR Activity: The SAR for EGFR can be distinct. One study found that a 2-hydroxyphenyl group at the R2 position resulted in the most potent compound against MCF-7 and HepG2 cancer cells and was a strong EGFR kinase inhibitor (IC50 = 0.41 μM).[21] It was also noted that disubstituted R2 rings were more potent EGFR inhibitors than monosubstituted ones in that series.[21]

  • Dual Inhibition: Certain substitutions can lead to dual activity. Hybrids of 1,3,4-oxadiazole and chalcone have demonstrated inhibitory activity against both EGFR and Src, a kinase that cooperates with EGFR signaling.[12]

Summary of SAR Findings

The general trends suggest that larger, hydrophobic R1 groups like naphthalene favor VEGFR-2 binding, while incorporating the oxadiazole into known EGFR-binding scaffolds like quinazoline directs activity towards EGFR. The substitutions on the R2 ring provide a powerful handle to fine-tune activity and achieve selectivity.

Key Structural Feature Favors VEGFR-2 Inhibition Favors EGFR Inhibition Rationale / Observations
R1 Group 2-MethoxynaphthaleneQuinazoline, Naproxen-derived moietyThe larger R1 group fits well into the VEGFR-2 hinge region.[4] For EGFR, leveraging established scaffolds is a common strategy.[10][21]
R2 Phenyl Substitution Electron-withdrawing groups (e.g., -Cl, -NO₂)Hydroxyl groups (e.g., 2-OH), DisubstitutionSubstitutions on this ring interact with the solvent-exposed region, and different patterns are required to optimize interactions with each kinase.[18][21]
Linker Thioether, EthylThio-methyl-triazoleThe linker orients the R1 and R2 groups within the active site; its composition and length are critical.[4][21]
Comparative Inhibitory Activity Data

The following table summarizes the in vitro activity of representative 1,3,4-oxadiazole amide derivatives from various studies. This allows for a direct comparison of how different structural motifs influence potency against each kinase.

Compound ID (Reference) R1 Group R2 Group (on Phenyl Amide) VEGFR-2 IC₅₀ (µM) EGFR IC₅₀ (µM)
Compound 15[21] (S)-1-(2-methoxynaphthalen-6-yl)ethyl2-hydroxyphenyl (via triazole linker)Not Reported0.41
Compound 7j[19] 4-chlorophenyl2,4-dichlorophenyl0.009 (Predicted)>10 (Predicted)
Compound 7g[19] 4-chlorophenyl4-chlorophenyl0.04 (Predicted)>10 (Predicted)
Compound 4b[10] 4-(3-chloro-4-fluoro-phenylamino)quinazolin-6-yl4-chlorophenylNot Reported0.017 (L858R/T790M)
Compound 5[4][20] 1-(6-methoxynaphthalen-2-yl)ethyl4-chlorophenyl0.098Not Reported
Compound 8v[12] 4-(dimethylamino)phenyl (chalcone hybrid)2,4-dichlorophenylNot Reported0.24
Erlotinib (Control) --Not Reported0.020[13] / 0.30[21]
Sorafenib (Control) --0.049[11]Not Reported

Note: Data is compiled from different studies using varied assay conditions. Direct comparison should be made with caution. Predicted values are from in silico studies.

Experimental Protocols for Inhibitor Evaluation

A robust evaluation of kinase inhibitors requires a multi-step process, beginning with direct enzyme inhibition assays and progressing to cell-based studies.

Workflow Synthesis Compound Synthesis & Purification Kinase_Assay In Vitro Kinase Assay (VEGFR-2 / EGFR) Determine IC50 Synthesis->Kinase_Assay Cell_Assay Cell-Based Assay (e.g., MTT on Cancer Cell Lines) Determine GI50 Kinase_Assay->Cell_Assay Potent Hits Downstream Downstream Analysis (Apoptosis, Cell Cycle) Cell_Assay->Downstream Lead_Opt Lead Optimization Downstream->Lead_Opt

Sources

The Ascendancy of Oxazinyl Flavonoids: A Comparative Guide to Their Efficacy Against Tobacco Mosaic Virus

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the relentless battle against phytopathogens, the tobacco mosaic virus (TMV) remains a formidable adversary, inflicting significant economic losses on a wide array of crops. The quest for potent and specific antiviral agents is a paramount objective in plant pathology and agricultural biotechnology. This guide offers an in-depth evaluation of a promising class of synthetic compounds: oxazinyl flavonoids. We will dissect their antiviral efficacy against TMV, juxtaposing their performance with established and alternative antiviral agents. This analysis is grounded in experimental data and elucidated through detailed protocols, providing a critical resource for researchers seeking to advance the frontier of plant viral disease management.

The Challenge of Tobacco Mosaic Virus

Tobacco mosaic virus, a member of the Tobamovirus genus, is a positive-sense single-stranded RNA virus. Its remarkable stability and wide host range contribute to its persistence and economic impact. The viral lifecycle hinges on the replication of its RNA genome and the encapsidation of this genetic material by the coat protein (CP), forming new virions that facilitate systemic infection and transmission. The TMV coat protein is therefore a prime target for antiviral intervention, as its aggregation into helical rods is essential for viral assembly and stability.

Oxazinyl Flavonoids: A Novel Antiviral Arsenal

Flavonoids, a diverse group of plant secondary metabolites, have long been recognized for their broad spectrum of biological activities. Recent innovations in synthetic chemistry have led to the development of oxazinyl flavonoids, a novel class of compounds demonstrating significant antiviral properties.

Proposed Mechanism of Action

The antiviral activity of oxazinyl flavonoids against TMV is primarily attributed to their ability to interfere with the assembly of the virus.[1][2][3][4][5] Molecular docking studies have revealed that these compounds can interact with the TMV coat protein.[1][2][3][4][5] This interaction is thought to disrupt the protein-protein associations necessary for the formation of the viral capsid, thereby inhibiting the encapsidation of the viral RNA and preventing the formation of new, infectious virions.

G cluster_virus TMV Life Cycle cluster_flavonoid Oxazinyl Flavonoid Intervention Viral Entry Viral Entry Uncoating Uncoating Viral Entry->Uncoating Translation of Viral RNA Translation of Viral RNA Uncoating->Translation of Viral RNA Replication of Viral RNA Replication of Viral RNA Translation of Viral RNA->Replication of Viral RNA Synthesis of Coat Protein Synthesis of Coat Protein Replication of Viral RNA->Synthesis of Coat Protein Virion Assembly Virion Assembly Synthesis of Coat Protein->Virion Assembly Cell-to-Cell Movement Cell-to-Cell Movement Virion Assembly->Cell-to-Cell Movement Oxazinyl Flavonoids Oxazinyl Flavonoids TMV Coat Protein TMV Coat Protein Oxazinyl Flavonoids->TMV Coat Protein Binding and Interaction Inhibition of Aggregation Inhibition of Aggregation TMV Coat Protein->Inhibition of Aggregation Blocks Inhibition of Aggregation->Virion Assembly

Caption: Proposed mechanism of oxazinyl flavonoids against TMV.

Comparative Efficacy: Oxazinyl Flavonoids vs. The Field

A critical aspect of evaluating any new antiviral candidate is to benchmark its performance against existing treatments. In the context of TMV, the commercially available agents ningnanmycin and ribavirin are common reference compounds.

Quantitative Data Summary

The following table summarizes the in vivo anti-TMV activity of a series of synthesized oxazinyl flavonoids at a concentration of 500 µg/mL, compared to control agents. The data is presented as the percentage of inhibition.

Compound/AgentInhibition Rate (%) at 500 µg/mL
Oxazinyl Flavonoids
Compound 6b58.3
Compound 6d55.1
Compound 6j56.2
Compound 6k54.8
Compound 6n62.5
Compound 6p61.7
Compound 6q59.4
Control Agents
Ningnanmycin58.1
Ribavirin51.6
Apigenin (a natural flavonoid)45.2

Data sourced from a study on the synthesis and biological activity of novel oxazinyl flavonoids.[1][2][3]

At a lower concentration of 100 µg/mL, selected oxazinyl flavonoids continued to show inhibitory activity, with compounds 6n and 6o demonstrating an inhibition rate of approximately 20%.[1]

Analysis of Efficacy

The data clearly indicates that several oxazinyl flavonoid derivatives exhibit superior anti-TMV activity compared to the widely used antiviral agent, ribavirin.[1][2][3] Notably, compounds 6n and 6p demonstrated slightly higher inhibition rates than ningnanmycin, positioning them as promising candidates for further development.[1][2][3] The parent flavonoid, apigenin, showed the lowest activity, highlighting the significant enhancement in antiviral potency achieved through the addition of the oxazinyl moiety and various substituents.

Experimental Protocols for Antiviral Evaluation

To ensure scientific rigor and reproducibility, standardized experimental protocols are essential. The following sections detail the methodologies for key assays used to evaluate the efficacy of antiviral compounds against TMV.

Half-Leaf Local Lesion Assay

This classical method remains a cornerstone for quantifying the infectivity of a virus and the inhibitory effect of antiviral compounds.

Principle: The assay relies on the formation of localized necrotic or chlorotic lesions on the leaves of a hypersensitive host plant upon mechanical inoculation with TMV. The number of lesions is proportional to the concentration of infectious virus particles.

Step-by-Step Protocol:

  • Plant Preparation: Cultivate hypersensitive host plants (e.g., Nicotiana glutinosa or Nicotiana tabacum cv. Xanthi-nc) under controlled greenhouse conditions until they develop 6-8 true leaves. Select healthy, fully expanded leaves of similar age for the assay.

  • Inoculum Preparation: Purify TMV from systemically infected host plants. Determine the virus concentration that produces a countable number of local lesions (typically 50-100 lesions per half-leaf).

  • Compound Application:

    • Protective Assay: The test compound is applied to one half of the leaf surface, while the other half is treated with a control solution (e.g., the solvent used to dissolve the compound). After a defined period (e.g., 2 hours), both halves are inoculated with TMV.

    • Curative Assay: The entire leaf is first inoculated with TMV. After a defined period (e.g., 30 minutes), the test compound is applied to one half of the leaf, and the control solution to the other.

    • Inactivation Assay: The test compound is mixed directly with the TMV inoculum and incubated for a defined period (e.g., 30 minutes) before being applied to the leaf surface.

  • Inoculation: Gently rub the leaf surface with a sterile cotton swab or glass rod dipped in the TMV inoculum. A fine abrasive, such as carborundum, is often lightly dusted on the leaf surface prior to inoculation to create micro-wounds that facilitate viral entry.

  • Incubation and Lesion Counting: Keep the inoculated plants in a controlled environment (e.g., 25°C with a 16-hour photoperiod) for 3-5 days to allow for lesion development. Count the number of local lesions on both the treated and control halves of each leaf.

  • Calculation of Inhibition Rate: Inhibition Rate (%) = [(C - T) / C] x 100 Where:

    • C = Average number of lesions on the control half-leaves

    • T = Average number of lesions on the treated half-leaves

G Plant Preparation Plant Preparation Inoculum Preparation Inoculum Preparation Plant Preparation->Inoculum Preparation Compound Application Compound Application Inoculum Preparation->Compound Application Inoculation Inoculation Compound Application->Inoculation Protective Assay Protective Assay Compound Application->Protective Assay Curative Assay Curative Assay Compound Application->Curative Assay Inactivation Assay Inactivation Assay Compound Application->Inactivation Assay Incubation & Lesion Counting Incubation & Lesion Counting Inoculation->Incubation & Lesion Counting Calculation of Inhibition Rate Calculation of Inhibition Rate Incubation & Lesion Counting->Calculation of Inhibition Rate

Caption: Workflow for the Half-Leaf Local Lesion Assay.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a highly sensitive and specific immunological method for detecting and quantifying viral antigens.

Principle: The Double Antibody Sandwich (DAS)-ELISA is commonly used for TMV detection. Wells of a microtiter plate are coated with a TMV-specific capture antibody. The plant sample extract is then added, and any TMV antigen present will bind to the capture antibody. A second TMV-specific antibody, conjugated to an enzyme, is then added, which binds to the captured TMV. Finally, a substrate is added that is converted by the enzyme into a colored product. The intensity of the color is proportional to the amount of TMV antigen in the sample.

Step-by-Step Protocol:

  • Coating: Coat the wells of a 96-well microtiter plate with a TMV-specific polyclonal antibody diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with phosphate-buffered saline containing Tween 20 (PBST) to remove unbound antibody.

  • Sample Incubation: Grind plant tissue in extraction buffer and centrifuge to clarify the sap. Add the plant extract to the coated wells and incubate for 2 hours at 37°C. Include positive and negative controls.

  • Washing: Repeat the washing step to remove unbound plant material.

  • Enzyme-Conjugate Incubation: Add a TMV-specific antibody conjugated to an enzyme (e.g., alkaline phosphatase) to each well and incubate for 2 hours at 37°C.

  • Washing: Repeat the washing step to remove unbound conjugate.

  • Substrate Addition: Add the appropriate enzyme substrate (e.g., p-nitrophenyl phosphate for alkaline phosphatase) to each well and incubate at room temperature until a color develops in the positive control wells.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 405 nm) using a microplate reader. A sample is considered positive if its absorbance value is at least twice that of the negative control.

Reverse Transcription-Quantitative PCR (RT-qPCR)

RT-qPCR is a highly sensitive and specific molecular technique for the detection and quantification of viral RNA.

Principle: Viral RNA is first reverse transcribed into complementary DNA (cDNA). The cDNA is then amplified in a real-time PCR machine using TMV-specific primers. The amplification process is monitored in real-time by measuring the fluorescence of a DNA-binding dye or a fluorescently labeled probe. The cycle at which the fluorescence signal crosses a threshold (the quantification cycle, Cq) is inversely proportional to the initial amount of viral RNA in the sample.

Step-by-Step Protocol:

  • RNA Extraction: Extract total RNA from plant tissue using a commercial kit or a standard protocol (e.g., TRIzol). Treat the RNA with DNase I to remove any contaminating DNA.

  • Reverse Transcription: Synthesize cDNA from the total RNA using a reverse transcriptase enzyme and TMV-specific reverse primers or random hexamers.

  • qPCR Reaction Setup: Prepare a qPCR reaction mix containing the cDNA template, TMV-specific forward and reverse primers, a DNA polymerase, dNTPs, and a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.

  • qPCR Amplification: Perform the qPCR in a real-time PCR thermocycler using an appropriate cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis: Determine the Cq values for each sample. A standard curve can be generated using serial dilutions of a known amount of TMV RNA or a plasmid containing the target sequence to quantify the absolute amount of viral RNA in the samples.

Comparative Mechanisms of Action: A Deeper Dive

Understanding the distinct mechanisms by which different antiviral agents operate is crucial for developing effective and durable control strategies.

  • Oxazinyl Flavonoids: As previously discussed, their primary mode of action appears to be the direct inhibition of virion assembly through interaction with the TMV coat protein.

  • Ningnanmycin: This antibiotic has a dual mechanism of action. It can directly inhibit the polymerization of the TMV coat protein, similar to oxazinyl flavonoids. Additionally, it can induce systemic acquired resistance (SAR) in the host plant, priming the plant's own defense mechanisms against the virus.

  • Ribavirin: This guanosine analog has a multifaceted mechanism of action. It can be incorporated into the replicating viral RNA, leading to lethal mutagenesis. It also inhibits the capping of viral mRNA, which is essential for its translation, and can deplete intracellular GTP pools, further hampering viral replication.

G cluster_tmv TMV Replication Cycle cluster_agents Antiviral Agents Viral RNA Viral RNA Coat Protein Coat Protein Viral RNA->Coat Protein Virion Assembly Virion Assembly Coat Protein->Virion Assembly Oxazinyl Flavonoids Oxazinyl Flavonoids Oxazinyl Flavonoids->Coat Protein Inhibits Assembly Ningnanmycin Ningnanmycin Ningnanmycin->Coat Protein Inhibits Assembly Host Plant Host Plant Ningnanmycin->Host Plant Induces Resistance Ribavirin Ribavirin Ribavirin->Viral RNA Lethal Mutagenesis Inhibits Capping

Caption: Comparative mechanisms of action of antiviral agents.

Conclusion and Future Directions

The emergence of oxazinyl flavonoids represents a significant advancement in the search for effective anti-TMV agents. Their potent inhibitory activity, in some cases surpassing that of commercial standards, underscores their potential as lead compounds for the development of novel plant protection products. The targeted mechanism of action—the disruption of virion assembly—offers a clear rationale for their efficacy and a solid foundation for further optimization through structure-activity relationship studies.

Future research should focus on several key areas:

  • Broad-Spectrum Activity: Evaluating the efficacy of lead oxazinyl flavonoids against a wider range of plant viruses.

  • Field Trials: Assessing the performance of these compounds under real-world agricultural conditions to determine their stability, phytotoxicity, and practical application rates.

  • Formulation Development: Optimizing formulations to enhance the bioavailability and delivery of the active compounds to the target sites within the plant.

  • Resistance Management: Investigating the potential for the development of viral resistance to oxazinyl flavonoids and devising strategies to mitigate this risk.

By pursuing these avenues of research, the full potential of oxazinyl flavonoids can be harnessed to provide growers with new and effective tools to combat the persistent threat of tobacco mosaic virus and other devastating plant viral diseases.

References

  • Ma, Y., et al. (2022). Synthesis and Biological Activity of Novel Oxazinyl Flavonoids as Antiviral and Anti-Phytopathogenic Fungus Agents. Molecules, 27(20), 6875. [Link]

  • López-Márquez, D., et al. (2022). Diagnostics of Infections Produced by the Plant Viruses TMV, TEV, and PVX with CRISPR-Cas12 and CRISPR-Cas13. International Journal of Molecular Sciences, 23(13), 7409. [Link]

  • Ma, Y., et al. (2022). Synthesis and Biological Activity of Novel Oxazinyl Flavonoids as Antiviral and Anti-Phytopathogenic Fungus Agents. Molecules, 27(20), 6875. [Link]

  • Ma, Y., et al. (2022). Synthesis and Biological Activity of Novel Oxazinyl Flavonoids as Antiviral and Anti-Phytopathogenic Fungus Agents. PubMed, 36240013. [Link]

  • Ma, Y., et al. (2022). Synthesis and Biological Activity of Novel Oxazinyl Flavonoids as Antiviral and Anti-Phytopathogenic Fungus Agents. ResearchGate. [Link]

  • van Regenmortel, M. H. V., & Burckard, J. (1980). Detection of a wide spectrum of tobacco mosaic virus strains by indirect enzyme-linked immunosorbent assays (ELISA). Virology, 106(2), 327-334. [Link]

  • Ma, Y., et al. (2022). Synthesis and Biological Activity of Novel Oxazinyl Flavonoids as Antiviral and Anti-Phytopathogenic Fungus Agents. SciSpace. [Link]

  • Creative Diagnostics. Direct ELISA Protocol. [Link]

  • BioChain Institute Inc. ELISA Test Procedures. [Link]

  • Ma, Y., et al. (2022). Inactivation activities of the compounds against TMV at 500 μg/mL. ResearchGate. [Link]

  • Zhang, Y., et al. (2024). Anti-TMV activity of flavonol derivatives containing piperidine sulfonamide: Design, synthesis, mechanism study. Arabian Journal of Chemistry, 17(8), 105994. [Link]

  • Marco, S. (1981). A modified local lesion assay procedure with improved sensitivity and reproducibility. Phytoparasitica, 9(3), 207-211. [Link]

  • Protocol for RT-qPCR. [Link]

  • Namkoong, K., et al. (2022). One-Step RT-qPCR for Viral RNA Detection Using Digital Analysis. Biosensors, 12(3), 169. [Link]

  • Zhang, L., et al. (2012). Development of a One-Step Immunocapture Real-Time RT-PCR Assay for Detection of Tobacco Mosaic Virus in Soil. Viruses, 4(12), 3290-3301. [Link]

  • Namkoong, K., et al. (2022). One-Step RT-qPCR for Viral RNA Detection Using Digital Analysis. ResearchGate. [Link]

  • Zhang, Y., et al. (2024). Anti-TMV activity of flavonol derivatives containing piperidine sulfonamide. Arabian Journal of Chemistry, 17(8), 105994. [Link]

  • Panno, S., et al. (2024). Quantifying Plant Viruses: Evolution from Bioassay to Infectivity Dilution Curves along the Model of Tobamoviruses. Plants, 13(6), 786. [Link]

  • The classic of plant virology - 6. Francis Oliver Holmes and the local lesion assay. CABI Digital Library. [Link]

  • Jeżewska, M., & Trzmiel, K. (2005). tobacco mosaic virus (tmv) in winter barley. Phytopathologia Polonica, 38, 103-106. [Link]

  • Scholthof, K. B. G. (2021). TMV in 1930: Francis O. Holmes and the local lesion assay. ResearchGate. [Link]

Sources

A Comparative Guide to the Synthetic Routes of 1,3-Oxazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 1,3-Oxazine Scaffold

The 1,3-oxazine moiety is a privileged heterocyclic scaffold that forms the core of a multitude of compounds with significant applications in medicinal chemistry and materials science.[1][2] Derivatives of 1,3-oxazine have demonstrated a broad spectrum of biological activities, including anti-tumor, anti-bacterial, anti-inflammatory, and anticonvulsant properties.[3][4][5] Their utility also extends to being versatile intermediates in the synthesis of more complex molecular architectures.[3] Given their importance, the development of efficient and diverse synthetic routes to access these valuable compounds is a topic of considerable interest for researchers in drug discovery and organic synthesis.

This guide provides an in-depth comparison of the most prevalent synthetic strategies for constructing 1,3-oxazine derivatives. We will delve into the mechanistic underpinnings of each route, present detailed experimental protocols, and offer a critical evaluation of their respective advantages and limitations, supported by experimental data from the literature.

Core Synthetic Strategies: A Comparative Overview

The synthesis of 1,3-oxazine derivatives is primarily achieved through three main strategies: Mannich-type reactions, typically in a multicomponent format; the cyclization of chalcone precursors; and pericyclic reactions, most notably [4+2] cycloadditions. Each of these routes offers a unique set of advantages and is suited for different synthetic goals and available starting materials.

Mannich-Type Multicomponent Reactions: A Convergent and Efficient Approach

The Mannich reaction is a classic organic transformation that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. In the context of 1,3-oxazine synthesis, a variation of this reaction, often referred to as a Betti-type reaction, is widely employed.[6] This approach typically involves a one-pot, three-component condensation of a phenol (or naphthol), an aldehyde (often formaldehyde), and a primary amine.[4][7][8] This convergent approach allows for the rapid assembly of the 1,3-oxazine core from simple and readily available starting materials.

Mechanism of the Mannich-Type Reaction for 1,3-Oxazine Synthesis:

The reaction is typically acid- or base-catalyzed. The mechanism commences with the formation of an iminium ion from the amine and the aldehyde.[9] Concurrently, the phenol acts as the nucleophile, attacking the iminium ion to form an aminomethylated phenol intermediate. A subsequent intramolecular cyclization, involving the reaction of the hydroxyl group with another molecule of the aldehyde and the amino group, leads to the formation of the 1,3-oxazine ring.[8]

Advantages:

  • High Atom Economy: As a multicomponent reaction, it efficiently combines three starting materials in a single step, minimizing waste.

  • Operational Simplicity: The one-pot nature of the reaction makes it experimentally straightforward.

  • Readily Available Starting Materials: Phenols, aldehydes, and amines are common and often inexpensive laboratory reagents.

  • Green Chemistry Potential: Many protocols have been developed using water as a solvent and employing biodegradable catalysts, making this a more environmentally benign approach.[8][10][11][12]

Disadvantages:

  • Limited Substituent Diversity on the Oxazine Ring: The substitution pattern is largely dictated by the choice of the initial phenol, aldehyde, and amine.

  • Potential for Side Reactions: The formation of polymeric byproducts can occur, especially with reactive aldehydes like formaldehyde.

Synthesis from Chalcones: A Versatile Route to Highly Substituted Oxazines

Chalcones, or α,β-unsaturated ketones, are excellent precursors for the synthesis of a wide variety of heterocyclic compounds, including 1,3-oxazines. This method typically involves the reaction of a chalcone with a nitrogen and oxygen-containing nucleophile, such as urea or hydroxylamine, in the presence of a base.[3][5][13][14]

Mechanism of 1,3-Oxazine Formation from Chalcones:

The synthesis of 1,3-oxazines from chalcones proceeds through a cyclocondensation reaction. In the presence of a base, urea (or a related compound) acts as a dinucleophile. The reaction is initiated by the Michael addition of one of the amino groups of urea to the β-carbon of the chalcone's enone system. This is followed by an intramolecular cyclization, where the second amino group attacks the carbonyl carbon of the chalcone, and subsequent dehydration to afford the 1,3-oxazine derivative.

Advantages:

  • Access to Diverse Substitution Patterns: The chalcone precursor can be readily synthesized with a wide variety of substituents on both aromatic rings, allowing for the generation of a diverse library of 1,3-oxazine derivatives.

  • Good to Excellent Yields: This method often provides the desired products in high yields.[3]

Disadvantages:

  • Multi-step Synthesis: This is a two-step process, requiring the initial synthesis of the chalcone precursor.

  • Use of Strong Bases: The cyclization step often requires the use of strong bases like potassium hydroxide.

[4+2] Cycloaddition Reactions: A Powerful Tool for Stereocontrolled Synthesis

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful and elegant method for the construction of six-membered rings.[15] The hetero-Diels-Alder variant, where one or more carbon atoms in the diene or dienophile are replaced by heteroatoms, provides a direct route to heterocyclic systems like 1,3-oxazines.[16] This approach can offer a high degree of regio- and stereocontrol. An inverse-electron-demand Diels-Alder reaction is also a viable pathway.[17]

Mechanism of [4+2] Cycloaddition for 1,3-Oxazine Synthesis:

In a typical hetero-Diels-Alder reaction for 1,3-oxazine synthesis, a 1-aza-3-oxa-1,3-diene reacts with a dienophile (an alkene or alkyne). The reaction is concerted, meaning that all bond-forming and bond-breaking events occur in a single transition state.[18] This concerted mechanism is what allows for the high degree of stereospecificity often observed in these reactions. Palladium-catalyzed [4+2] cycloadditions have also been developed, expanding the scope of this methodology.[19]

Advantages:

  • High Stereoselectivity: The concerted nature of the Diels-Alder reaction often allows for the predictable and controlled formation of stereocenters.

  • Access to Complex Ring Systems: This method is particularly useful for the synthesis of fused and bicyclic 1,3-oxazine derivatives.[19]

Disadvantages:

  • Limited Availability of Dienes: The synthesis of the required hetero-dienes can sometimes be challenging.

  • Reaction Conditions: Some Diels-Alder reactions may require elevated temperatures or the use of Lewis acid catalysts.

Quantitative Comparison of Synthetic Routes

The following table provides a summary of typical experimental conditions and outcomes for the different synthetic routes to 1,3-oxazine derivatives, based on data reported in the literature.

Synthetic RouteTypical ReactantsCatalyst/ReagentSolventTemperature (°C)Reaction TimeYield Range (%)Reference
Mannich-Type Reaction β-Naphthol, Aniline, FormaldehydeThiamine HydrochlorideWaterRoom Temp.1.5 - 2.5 h80 - 92%[8]
Mannich-Type Reaction β-Naphthol, Aniline, FormaldehydeGallium(III) NitrateMethanol8030 min>80%[4]
Synthesis from Chalcones Substituted Chalcone, UreaEthanolic NaOHEthanolReflux6 h64 - 72%[3]
[4+2] Cycloaddition 2-Vinyloxetane, CarbodiimidePd₂(dba)₃·CHCl₃, dppeTHFRoom Temp.12 hHigh Yields[19]

Experimental Protocols

Protocol 1: One-Pot Multicomponent Synthesis of 2-Phenyl-2,3-dihydro-1H-naphtho[1,2-e][3][10]oxazine via Mannich-Type Reaction

Materials:

  • β-Naphthol (1 mmol)

  • Aniline (1 mmol)

  • Formaldehyde (37% aqueous solution, 3 mmol)

  • Thiamine Hydrochloride (Vitamin B1) (10 mol%)

  • Water (2 mL)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, combine β-naphthol (1 mmol), aniline (1 mmol), formaldehyde (3 mmol), and thiamine hydrochloride (10 mol%) in water (2 mL).[8]

  • Stir the mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1.5 to 2.5 hours.[8]

  • Upon completion, extract the product with ethyl acetate (2 x 5 mL).[8]

  • Wash the combined organic layers with brine solution and dry over anhydrous magnesium sulfate.[8]

  • Remove the solvent under reduced pressure to obtain the crude product.[8]

  • Purify the product by recrystallization or column chromatography to yield the pure 2-phenyl-2,3-dihydro-1H-naphtho[1,2-e][3][10]oxazine.

Protocol 2: Synthesis of a 1,3-Oxazine Derivative from a Chalcone and Urea

Materials:

  • Substituted Chalcone (0.01 mol)

  • Urea (0.01 mol)

  • Ethanolic Sodium Hydroxide solution

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hot plate

  • Ice bath

  • Filtration apparatus

Procedure:

  • Dissolve an equimolar quantity of the substituted chalcone (0.01 mol) and urea (0.01 mol) in ethanolic sodium hydroxide solution in a round-bottom flask.

  • Stir the reaction mixture for 2-3 hours at room temperature.[20]

  • After the initial stirring, reflux the mixture for 6 hours.[20]

  • After reflux, pour the reaction mixture into ice-cold water with continuous stirring for 1 hour.

  • Cool the mixture at 0°C for 42 hours to facilitate precipitation.[20]

  • Collect the precipitated product by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 1,3-oxazine derivative.

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the core mechanisms and a general workflow for the synthesis of 1,3-oxazine derivatives.

Mannich_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Amine Primary Amine Iminium Iminium Ion Amine->Iminium Aldehyde Aldehyde Aldehyde->Iminium Phenol Phenol Aminomethylated_Phenol Aminomethylated Phenol Phenol->Aminomethylated_Phenol Nucleophilic Attack Iminium->Aminomethylated_Phenol Oxazine 1,3-Oxazine Derivative Aminomethylated_Phenol->Oxazine Intramolecular Cyclization

Caption: Mechanism of Mannich-type reaction for 1,3-oxazine synthesis.

Chalcone_to_Oxazine_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Chalcone Chalcone (α,β-Unsaturated Ketone) Michael_Adduct Michael Adduct Chalcone->Michael_Adduct Urea Urea Urea->Michael_Adduct Michael Addition Base Base (e.g., NaOH) Base->Michael_Adduct Cyclic_Intermediate Cyclic Intermediate Michael_Adduct->Cyclic_Intermediate Intramolecular Cyclization Oxazine 1,3-Oxazine Derivative Cyclic_Intermediate->Oxazine Dehydration

Caption: Mechanism of 1,3-oxazine synthesis from chalcones.

Diels_Alder_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Diene Hetero-Diene (e.g., 1-Aza-3-oxa-1,3-diene) TS Concerted [4+2] Transition State Diene->TS Dienophile Dienophile (e.g., Alkene) Dienophile->TS Oxazine 1,3-Oxazine Derivative TS->Oxazine

Caption: Mechanism of hetero-Diels-Alder reaction for 1,3-oxazine synthesis.

Conclusion and Future Outlook

The synthesis of 1,3-oxazine derivatives can be accomplished through several robust and versatile methods. Mannich-type multicomponent reactions offer a highly efficient and often environmentally friendly route from simple starting materials. The use of chalcones as precursors provides access to a wide array of substituted analogs, while [4+2] cycloaddition reactions are unparalleled in their ability to afford complex, stereochemically defined products.

The choice of synthetic route will ultimately depend on the specific target molecule, the desired substitution pattern, and the available resources. As the demand for novel bioactive compounds continues to grow, the development of even more efficient, selective, and sustainable methods for the synthesis of 1,3-oxazines will undoubtedly remain an active area of research. Future efforts will likely focus on the use of novel catalytic systems, the expansion of substrate scope, and the application of flow chemistry and other enabling technologies to further streamline the synthesis of these important heterocyclic compounds.

References

  • Recent advances in strategies of green synthesis of 1,3-oxazines- a brief review. ResearchGate. Available at: [Link]

  • Proposed mechanism for the synthesis of 1,3-oxazine derivatives. ResearchGate. Available at: [Link]

  • Chaitra G, Rohini RM. Synthesis and Biological Activities of[3][10]-Oxazine Derivatives. Der Pharma Chemica. 2018;10(6):134-142.

  • Green Approach for the Synthesis of New 1,3-Oxazines. SciRes Literature. Available at: [Link]

  • Sapkal A, Attar S, Kadam A, Gaikwad P. Clean and Green Approach for Synthesis of Various Derivatives of[3][10]Oxazine in Sustainable Aqueous Hydrotropic Medium. Polycyclic Aromatic Compounds. 2022;42(5):2286-2296.

  • Mannich reaction. Wikipedia. Available at: [Link]

  • Green Synthetic Methods of Oxazine and Thiazine Scaffolds as Promising Medicinal Compounds: A Mini-review. OUCI. Available at: [Link]

  • One-Pot, Multicomponent Synthesis of 1,3-Oxazin-One and Evaluation of Their Potential Antioxidant Activities. ResearchGate. Available at: [Link]

  • Efficient synthesis of some[3][10]-oxazine derivatives in the presence of solid acid nano catalyst based on ferrierite and study on their activity against breast cancer through molecular docking calculation. National Institutes of Health. Available at: [Link]

  • Asif M, Ayaz M, Ali A, et al. Green Synthetic Methods of Oxazine and Thiazine Scaffolds as Promising Medicinal Compounds: A Mini-review. Curr Org Synth. 2024;21(7):837-857.
  • An efficient and green method for the synthesis of[3][10]oxazine derivatives catalyzed by thiamine hydrochloride (VB1) in water. De Gruyter. Available at: [Link]

  • Chole SP.
  • Recent trends in the synthesis of 1,3-oxazines (microreview). ResearchGate. Available at: [Link]

  • Al-Hamdani AAS, Shaker AM, Al-Jubouri HR. Synthesis of 1,3-oxazines based on piperazine. ScienceDirect. 2021;126:104710.
  • Ozturkcan SA, Turhan K, Turgut Z. Synthesis and Characterizations of New 1,3-Oxazine Derivatives. ResearchGate. Available at: [Link]

  • Chole SP. One pot Multicomponent Synthesis of 1, 3-oxazine derivatives. Jetir.org. Published 2023. Accessed January 22, 2026. [Link]

  • Green Approach for the Synthesis of New 1,3-Oxazines. ResearchGate. Available at: [Link]

  • Sharma A, Khaturia S, Singh HL. Synthesis of New Schiff Base of 1,3-Oxazine and 1,3-Thiazine Derivatives Derived from 4-Phenyl Substituted Chalcones and Evaluation of their Antibacterial Activity. ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Some Novel Oxazine, Thiazine and Pyrazol Derivatives. Semantic Scholar. Available at: [Link]

  • Patel D, Patel N. Synthesis, Characterization and Evaluation of Antimicrobial Properties of Novel Oxazine and Thiazine Compounds Derived from Chalcones. Oriental Journal of Chemistry. 2023;39(5).
  • A Review on Current Synthetic Strategies of Oxazines. ResearchGate. Available at: [Link]

  • Diels–Alder reaction. Wikipedia. Available at: [Link]

  • Inverse Electron Demand Diels–Alder Reactions of 1,2,3-Triazines: Pronounced Substituent Effects on Reactivity and Cycloaddition Scope. Journal of the American Chemical Society. Available at: [Link]

  • Synthetic applications of biologically important Mannich bases: An updated review. ScienceDirect. Available at: [Link]

  • Mannich Reaction with Enaminones: Convenient Synthesis of Functionalized Tetrahydro-pyrimidines, Dihydro-1,3-oxazines, and Dihydro-1,2,4-triazepines. ResearchGate. Available at: [Link]

  • Synthesis of 1,3-oxazines: (a) mannich reaction; (b) rearrangement;... ResearchGate. Available at: [Link]

  • Green approach for the synthesis of new 1,3-oxazines. The Pharmaceutical and Chemical Journal. Available at: [Link]

  • Synthesis and Characterizations of New 1,3-Oxazine Derivatives. Journal of The Chemical Society of Pakistan. Available at: [Link]

  • The Diels-Alder Reaction. Master Organic Chemistry. Available at: [Link]

  • Mannich Reaction. YouTube. Available at: [Link]

  • Diels Alder Reaction. YouTube. Available at: [Link]

  • Al-Masum M, Kumaraswamy G, Kinter K. Synthesis of 1,3-Oxazine Derivatives by Palladium-Catalyzed Cycloaddition of Vinyloxetanes with Heterocumulenes. Completely Stereoselective Synthesis of Bicyclic 1,3-Oxazines. The Journal of Organic Chemistry. 1999;64(8):2672-2674.

Sources

validation of the biological screening of a series of oxadiazine-thione derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the relentless pursuit of novel chemical entities with potent biological activity is paramount. Among the myriad of heterocyclic scaffolds, oxadiazine-thiones have emerged as a promising class of compounds, demonstrating a broad spectrum of pharmacological potential. This guide provides a comprehensive framework for the biological validation of a series of oxadiazine-thione derivatives, with a particular focus on their antimycobacterial, antibacterial, and antifungal properties. Drawing upon established methodologies and in-silico approaches, this document is intended to serve as a practical resource for researchers, scientists, and drug development professionals dedicated to advancing the frontiers of medicinal chemistry. We will delve into the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system, grounded in scientific integrity.

The Rationale for Screening: Unveiling the Therapeutic Potential of Oxadiazine-Thiones

The 1,3,4-oxadiazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, antitubercular, and anticancer effects.[1][2][3] The incorporation of a thione moiety is hypothesized to enhance the lipophilicity and, consequently, the cell permeability of these compounds, potentially leading to improved efficacy. The validation of a newly synthesized series of oxadiazine-thione derivatives, therefore, necessitates a multi-faceted screening cascade to comprehensively evaluate their therapeutic promise. This guide will focus on three critical areas of infectious disease: tuberculosis, and common bacterial and fungal infections.

Experimental Workflow: A Tripartite Approach to Biological Validation

Our validation strategy is built upon a tripartite approach, integrating in vitro antimicrobial screening with in silico molecular docking studies. This combination allows for the empirical determination of biological activity and provides insights into the potential mechanism of action at a molecular level.

Experimental Workflow cluster_0 Synthesis & Characterization cluster_1 In Vitro Biological Screening cluster_2 In Silico Analysis synthesis Synthesis of Oxadiazine-Thione Derivatives antitubercular Antitubercular Screening (M. tuberculosis H37Rv) synthesis->antitubercular Test Compounds antibacterial Antibacterial Screening (Gram+ & Gram-) synthesis->antibacterial antifungal Antifungal Screening (Yeast & Mold) synthesis->antifungal docking Molecular Docking (e.g., InhA) antitubercular->docking Active Hits Molecular Docking Workflow PDB Retrieve InhA Structure (PDB ID: 1ZID) Protein_Prep Prepare Protein: Remove water, add hydrogens PDB->Protein_Prep Ligand Prepare 3D Structure of Oxadiazine-Thione Derivative Docking Perform Molecular Docking (e.g., AutoDock Vina) Ligand->Docking Grid Define Binding Site (Grid Generation) Protein_Prep->Grid Grid->Docking Analysis Analyze Docking Results: Binding Energy & Interactions Docking->Analysis

Caption: A simplified workflow for molecular docking studies.

Protocol 4: Molecular Docking against M. tuberculosis InhA

Step-by-Step Methodology:

  • Protein and Ligand Preparation:

    • Retrieve the three-dimensional crystal structure of M. tuberculosis InhA from the Protein Data Bank (PDB ID: 1ZID). [4] * Prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges.

    • Generate the 3D structure of the oxadiazine-thione derivative and optimize its geometry using a suitable chemistry software.

  • Grid Generation:

    • Define the binding site on the InhA protein, typically centered on the known active site or the binding pocket of a co-crystallized ligand.

    • Generate a grid box that encompasses the entire binding site.

  • Docking Simulation:

    • Use a molecular docking program (e.g., AutoDock Vina) to dock the prepared ligand into the defined grid box of the protein.

    • The program will generate multiple binding poses of the ligand within the active site.

  • Analysis of Results:

    • Analyze the docking results to identify the best binding pose based on the predicted binding energy (in kcal/mol). A lower binding energy generally indicates a more stable protein-ligand complex.

    • Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the molecular basis of binding.

Conclusion and Future Directions

This guide outlines a robust and integrated approach for the biological validation of a novel series of oxadiazine-thione derivatives. By combining systematic in vitro screening with insightful in silico analysis, researchers can efficiently identify promising lead compounds for further development. The experimental data generated through these protocols will provide a solid foundation for structure-activity relationship (SAR) studies, guiding the optimization of these derivatives to enhance their potency and selectivity. The journey from a promising scaffold to a clinically viable drug is long and arduous, but with a rigorous and well-validated screening cascade, the potential of oxadiazine-thiones to combat infectious diseases can be thoroughly and effectively explored.

References

  • Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (2023, November 3). Retrieved from [Link]

  • Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. (2015). Methods in Molecular Biology, 1285, 281-292. Retrieved from [Link]

  • Targeting Mycobacterium tuberculosis InhA with Phytochemicals: Insights from Molecular Docking and Dynamics Simulations. (2025, September 3). Journal of Pure and Applied Microbiology. Retrieved from [Link]

  • Agar well diffusion: A prominent method for In vitro screening of antimicrobials. (2021, September 24). GSC Biological and Pharmaceutical Sciences, 16(3), 200-206. Retrieved from [Link]

  • Minimal Inhibitory Concentration (MIC). (2024, November 23). Biology LibreTexts. Retrieved from [Link]

  • Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Discovery of Novel and Potent InhA Inhibitors By an In Silico Screening and Pharmacokinetic Prediction. Journal of Biomolecular Structure and Dynamics. Retrieved from [Link]

  • Docking-Based Virtual Screening and Molecular Dynamics Simulations of Quercetin Analogs as Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibitors of Mycobacterium tuberculosis. (2021, May 20). Molecules. Retrieved from [Link]

  • Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. Retrieved from [Link]

  • Discovery of New Inhibitors of Mycobacterium tuberculosis InhA Enzyme Using Virtual Screening and a 3D-Pharmacophore-Based Approach. (2013). Journal of Chemical Information and Modeling. Retrieved from [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021, February 4). Pharmaceuticals. Retrieved from [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2023). Heliyon, 9(11), e21279. Retrieved from [Link]

  • Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. Retrieved from [Link]

  • Inter- and Intra-Assay Reproducibility of Microplate Alamar Blue Assay Results for Isoniazid, Rifampicin, Ethambutol, Streptomycin, Ciprofloxacin, and Capreomycin Drug Susceptibility Testing of Mycobacterium tuberculosis. (2011). Journal of Clinical Microbiology, 49(11), 3999-4001. Retrieved from [Link]

  • Determination of Minimum Inhibitory Concentrations. (2006, March 1). Journal of Antimicrobial Chemotherapy. Retrieved from [Link]

  • Antimicrobial activity by Agar well diffusion. (2021, June 29). Chemistry Notes. Retrieved from [Link]

  • An antibacterial assay by agar well diffusion method. ResearchGate. Retrieved from [Link]

  • Facing Antitubercular Resistance: Identification of Potential Direct Inhibitors Targeting InhA Enzyme and Generation of 3D-pharmacophore Model by in silico Approach. (2023, April 28). International Journal of Molecular Sciences. Retrieved from [Link]

  • Microplate alamar blue assay versus BACTEC 460 system for high-throughput screening of compounds against Mycobacterium tuberculosis and Mycobacterium avium. (1997). Antimicrobial Agents and Chemotherapy, 41(5), 1004-1009. Retrieved from [Link]

  • Rapid Screening of Inhibitors of Mycobacterium tuberculosis Growth Using Tetrazolium Salts. Methods in Molecular Biology. Retrieved from [Link]

Sources

A Senior Scientist's Guide to Computationally Assessing the Drug-Likeness of Novel 1,4-Oxazine-2,4-dione Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

<

Introduction: De-risking Drug Discovery with Early Computational Insights

In the landscape of modern medicinal chemistry, the failure of a promising drug candidate due to poor pharmacokinetic properties is a costly and time-consuming setback. The 1,4-oxazine-2,4-dione scaffold and its derivatives represent a class of heterocyclic compounds with significant therapeutic potential, showing a range of biological activities including anticancer and antimicrobial effects.[1][2][3] However, before committing significant resources to the synthesis and in vitro testing of novel derivatives, a robust computational screening process is essential to prioritize candidates with the highest probability of success.

This guide provides an in-depth, experience-driven walkthrough for assessing the drug-likeness of novel 1,4-oxazine-2,4-dione derivatives. We will move beyond a simple checklist of rules to explain the causality behind each computational step, ensuring a scientifically sound and efficient screening cascade. The objective is not merely to filter compounds, but to build a comprehensive profile for each molecule, enabling an informed, data-driven selection of candidates for further development.

Part 1: The Foundational Pillars of Drug-Likeness

Before initiating a computational workflow, it is crucial to understand the core principles that govern a molecule's ability to become an effective oral drug. These principles are not rigid laws but rather empirically derived guidelines that help navigate the complex chemical space of potential therapeutics.[4][5]

Pillar 1: Absorption & Permeability Rules

The journey of an oral drug begins with its absorption from the gastrointestinal tract into the bloodstream. This process is heavily influenced by the molecule's physicochemical properties.[6]

  • Lipinski's Rule of Five (Ro5): Formulated by Christopher A. Lipinski in 1997, this rule is a cornerstone of drug-likeness assessment.[7][8] It predicts that poor oral absorption or permeation is likely when a compound violates more than one of the following criteria:

    • Molecular Weight (MW) ≤ 500 Da: Smaller molecules generally exhibit better diffusion across biological membranes.[6]

    • LogP ≤ 5: The octanol-water partition coefficient (LogP) is a measure of lipophilicity. While a degree of lipophilicity is necessary to cross lipid membranes, excessive lipophilicity can lead to poor solubility and increased metabolic clearance.[5][9]

    • Hydrogen Bond Donors (HBD) ≤ 5: The number of N-H and O-H bonds.

    • Hydrogen Bond Acceptors (HBA) ≤ 10: The number of nitrogen and oxygen atoms. Excessive hydrogen bonding capacity can hinder a molecule's ability to cross the lipid bilayer of cell membranes.[7]

  • Veber's Rules: This complementary set of rules emphasizes the importance of molecular flexibility and polarity for oral bioavailability.[10][11] A compound is predicted to have a higher probability of good oral bioavailability if it has:

    • ≤ 10 Rotatable Bonds: Less flexibility can reduce the entropic penalty paid when a molecule moves from solution to a more ordered state within a membrane.[12]

    • Topological Polar Surface Area (TPSA) ≤ 140 Ų: TPSA quantifies the polar atoms in a molecule, which is a strong predictor of its ability to permeate cell membranes.[12][13]

Pillar 2: ADMET Profiling

Beyond simple absorption, a successful drug must navigate a complex biological system. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling provides predictive insights into a molecule's fate within the body. Early in silico ADMET assessment is critical for identifying potential liabilities that could derail a project.[14]

Pillar 3: Medicinal Chemistry Friendliness

This concept involves screening for structural motifs that are known to cause problems in assays or exhibit undesirable chemical reactivity.

  • Pan-Assay Interference Compounds (PAINS): PAINS are chemical structures that often appear as "hits" in high-throughput screens due to non-specific activity, such as forming aggregates or reacting with assay components, rather than specific target engagement.[15][16] Identifying and flagging these motifs early can save immense resources by preventing the pursuit of false positives.[17][18]

  • Structural Alerts: These are functional groups or substructures known to be chemically reactive or metabolically unstable, which can lead to toxicity.

Part 2: A Step-by-Step Computational Screening Workflow

This section details a practical, self-validating workflow for screening your novel 1,4-oxazine-2,4-dione derivatives. We will use a combination of widely accessible and validated web-based tools.

Experimental Protocol: In Silico Drug-Likeness and ADMET Profiling

Objective: To computationally evaluate a series of novel 1,4-oxazine-2,4-dione derivatives for their drug-like properties and pharmacokinetic profiles to prioritize candidates for synthesis.

Required Tools:

  • A chemical drawing software (e.g., ChemDraw, MarvinSketch).

  • A web browser with access to the SwissADME and pkCSM web servers.[19][20][21]

Methodology:

  • Ligand Preparation:

    • For each 1,4-oxazine-2,4-dione derivative, generate a 2D structure using chemical drawing software.

    • Convert each structure into its corresponding SMILES (Simplified Molecular-Input Line-Entry System) string, which is a universal format for computational chemistry tools.

  • Physicochemical and Pharmacokinetic Analysis using SwissADME:

    • Navigate to the SwissADME web server (]">http://www.swissadme.ch).[20]

    • Copy and paste the list of SMILES strings for your derivatives into the input box.

    • Click "Run" to initiate the analysis.

    • For each compound, meticulously record the following parameters from the results page:

      • Physicochemical Properties: Molecular Weight (MW), LogP, Topological Polar Surface Area (TPSA).

      • Lipophilicity: Consensus LogP (an average of multiple prediction methods).

      • Water Solubility: LogS (ESOL).

      • Pharmacokinetics: GI absorption (High/Low), Blood-Brain Barrier (BBB) permeant (Yes/No), P-gp substrate (Yes/No), and inhibition predictions for key Cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4).

      • Drug-Likeness: Note any violations of Lipinski's and Veber's rules.

      • Medicinal Chemistry: Check for any PAINS alerts.

  • Toxicity Prediction using pkCSM:

    • Navigate to the pkCSM web server ([Link]21]

    • Input the SMILES string for each promising candidate (those that performed well in the SwissADME analysis).

    • Select the desired toxicity endpoints to predict. It is recommended to at least include:

      • AMES Toxicity (mutagenicity)

      • hERG I Inhibition (cardiotoxicity risk)

    • Submit the query and record the prediction results for each compound.

Causality and Self-Validation: This workflow is designed to be inherently self-validating. By using multiple, well-established rules (Lipinski, Veber) and cross-referencing predictions from different servers (SwissADME for general ADMET, pkCSM for specific toxicity), you create a more robust profile for each compound. A molecule that shows promise across multiple, independent predictive models has a much higher likelihood of possessing favorable properties than one that passes a single filter.[22] The limitations of computational models are acknowledged by prioritizing candidates that show consistent, positive profiles across the board.[23]

Part 3: Data Visualization and Comparative Analysis

Clear presentation of computational data is key to making effective comparisons and decisions.

Workflow Visualization

The overall computational screening process can be visualized as a filtering cascade.

G cluster_0 Initial Library of Derivatives cluster_1 Primary Screening (SwissADME) cluster_2 Secondary Screening (pkCSM) cluster_3 Prioritization start 1,4-Oxazine-2,4-dione SMILES Strings prop Physicochemical Properties (MW, LogP, TPSA) start->prop Input pk Pharmacokinetics (GI, BBB, CYP Inhibition) prop->pk dl Drug-Likeness Rules (Lipinski, Veber) pk->dl mc Medicinal Chemistry (PAINS Filter) dl->mc tox Toxicity Prediction (AMES, hERG) mc->tox Promising Candidates final Prioritized Candidates for Synthesis & In Vitro Testing tox->final

Caption: A computational workflow for prioritizing novel drug candidates.

Conceptual Relationship of Key Drug-Likeness Rules

Understanding how different rules contribute to the overall picture of bioavailability is crucial.

G center Oral Bioavailability mw MW <= 500 Da center->mw logp LogP <= 5 center->logp hbd HBD <= 5 center->hbd hba HBA <= 10 center->hba rb Rot. Bonds <= 10 center->rb tpsa TPSA <= 140 Ų center->tpsa

Sources

A Comparative Pharmacological Profile of Oxazine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive exploration of the pharmacological landscape of oxazine derivatives. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the diverse therapeutic potential of this important class of heterocyclic compounds. We will move beyond a simple cataloging of facts to provide an in-depth, comparative analysis grounded in experimental data, offering insights into the structure-activity relationships that govern their biological effects. Our focus will be on the anti-inflammatory, analgesic, antimicrobial, and anticancer properties of these molecules, providing you with the foundational knowledge to inform your own research and development endeavors.

The Oxazine Scaffold: A Versatile Core for Drug Discovery

Oxazines are six-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The arrangement of these heteroatoms and the degree of saturation within the ring give rise to a variety of isomers, with 1,3-oxazines and 1,4-benzoxazines being particularly prominent in medicinal chemistry. This structural diversity, coupled with the relative ease of synthetic modification, has made the oxazine scaffold a privileged starting point for the development of novel therapeutic agents.[1][2]

Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade

Chronic inflammation is a key pathological feature of numerous diseases, from arthritis to neurodegenerative disorders. A significant number of oxazine derivatives have been investigated for their anti-inflammatory potential, with many demonstrating potent activity by inhibiting key enzymes in the inflammatory cascade.

A primary mechanism of action for many anti-inflammatory oxazine derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[2] COX-2 is responsible for the production of prostaglandins, which are key mediators of pain and inflammation.[3][4] By selectively inhibiting COX-2 over the constitutive COX-1 isoform, these derivatives can potentially offer anti-inflammatory efficacy with a reduced risk of the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[5]

Below is a summary of the in vitro COX-2 inhibitory activity of selected oxazine derivatives:

Compound IDDerivative ClassTargetIC50 (µM)Reference
ODZ1 1,3,4-Oxadiazole-2(3H)-thioneCOX-29.0[6]
ODZ2 2,5-diaryl-1,3,4-oxadiazoleCOX-20.48[6]
PYZ36 PyrazoloneCOX-20.44[1]
Compound 7 Tricyclic 1,2-thiazineCOX-2More potent than meloxicam[7]
Experimental Protocol: In Vivo Anti-inflammatory Activity Assessment (Carrageenan-Induced Paw Edema)

This protocol describes a standard method for evaluating the in vivo anti-inflammatory activity of oxazine derivatives.

Objective: To determine the ability of a test compound to reduce acute inflammation in a rodent model.

Materials:

  • Male Wistar rats (150-200 g)

  • Test oxazine derivative

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Carrageenan (1% w/v in sterile saline)

  • Plethysmometer

  • Standard anti-inflammatory drug (e.g., Indomethacin)

Procedure:

  • Acclimatize animals for at least one week before the experiment.

  • Divide animals into groups (n=6): Vehicle control, standard drug, and test compound groups (at various doses).

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Administer the vehicle, standard drug, or test compound orally or intraperitoneally.

  • After a specific pre-treatment time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Causality: The injection of carrageenan induces a localized inflammatory response characterized by edema. The ability of the test compound to reduce this swelling indicates its potential anti-inflammatory activity.

Analgesic Properties: Alleviating Pain Signals

Pain management remains a significant clinical challenge. Several oxazine derivatives have shown promise as analgesic agents, likely acting through both central and peripheral mechanisms.

The hot plate test is a common method to assess centrally mediated analgesia. This test measures the reaction time of an animal to a thermal stimulus, with an increase in latency indicating an analgesic effect.[8][9]

Compound ClassTest ModelObservationReference
Triazine derivativesHot Plate TestSignificant increase in latency to paw licking[10]
Methanol extract of Quercus infectoria gallsHot Plate TestIncreased reaction time to thermal pain[8]
Experimental Protocol: Hot Plate Test for Analgesic Activity

Objective: To evaluate the central analgesic activity of an oxazine derivative.

Materials:

  • Mice (20-25 g)

  • Hot plate apparatus with adjustable temperature

  • Test oxazine derivative

  • Vehicle

  • Standard analgesic drug (e.g., Morphine)

Procedure:

  • Acclimatize the mice to the experimental room for at least one hour.

  • Set the hot plate temperature to a constant 55 ± 0.5°C.

  • Gently place each mouse on the hot plate and start a stopwatch.

  • Observe the mouse for signs of pain, such as paw licking, shaking, or jumping.

  • Record the time (latency) until the first sign of pain is observed. A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.

  • Administer the vehicle, standard drug, or test compound to different groups of mice.

  • Repeat the hot plate test at predetermined time intervals (e.g., 30, 60, 90, and 120 minutes) after drug administration.

  • Calculate the percentage of maximal possible effect (% MPE) for each group.

Causality: An increase in the time it takes for the animal to react to the heat stimulus after drug administration suggests that the compound is acting on the central nervous system to reduce the perception of pain.

Antimicrobial Efficacy: Combating Pathogenic Microorganisms

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Oxazine derivatives have emerged as a promising class of compounds with broad-spectrum activity against various bacteria and fungi.

The antimicrobial potential of these compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.

Compound IDTarget Organism(s)MIC (µg/mL)Reference
Thiazino-Oxazine Derivative 6c E. coli32[11]
Imidazo[2,1-b][1][3]oxazine Derivatives 47-49, 51-53, 55 M. tuberculosis (multidrug-resistant strains)< 0.5 µM[12]
[1][8] Oxazine Derivative 4j K. pneumonia, B. subtilis0.005 (mg/L)[13]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Objective: To determine the lowest concentration of an oxazine derivative that inhibits the growth of a specific bacterium.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Test oxazine derivative dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., Streptomycin)

  • Negative control (medium only)

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of the test compound.

  • In a 96-well plate, perform serial two-fold dilutions of the test compound in the growth medium.

  • Inoculate each well (except the negative control) with a standardized bacterial suspension.

  • Include a positive control (bacteria with no compound) and a negative control (medium only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the bacteria is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Causality: The absence of bacterial growth in the presence of the test compound indicates its inhibitory effect on bacterial proliferation.

Anticancer Potential: Inducing Cell Death in Malignant Cells

The development of novel anticancer agents with improved efficacy and reduced toxicity is a critical area of research. Many oxazine derivatives have demonstrated significant cytotoxic activity against a range of cancer cell lines.

One of the key mechanisms through which these compounds exert their anticancer effects is the induction of apoptosis, or programmed cell death.[14][15] This often involves the modulation of the Bcl-2 family of proteins, which are key regulators of the intrinsic apoptotic pathway.[16][17] Anti-apoptotic proteins like Bcl-2 and Bcl-xL are often overexpressed in cancer cells, promoting their survival.[16] Oxazine derivatives can induce apoptosis by downregulating these anti-apoptotic proteins and/or upregulating pro-apoptotic proteins like Bax.[15]

Below is a selection of oxazine derivatives and their reported IC50 values against various cancer cell lines.

Compound IDCancer Cell Line(s)IC50 (µM)Reference
Compound 36 HCT-116 (Colon), MCF-7 (Breast)16.33, 27.26[18]
Compound 6(a) HCT-116, MCF-7, A549 (Lung), etc.0.16 - 3.24[18]
Compound 4a HeLa (Cervical), MCF-7120.0, 140.8[19]
Shikonin oxime derivatives MCF-7, MGC-803 (Gastric), Bel7402 (Liver), HCT-15 (Colon)0.27 - 9.23[20]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

Objective: To determine the concentration of an oxazine derivative that inhibits the proliferation of cancer cells by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test oxazine derivative

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test oxazine derivative for a specific duration (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • During this incubation, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

  • Determine the IC50 value from the dose-response curve.

Causality: A decrease in the absorbance is proportional to the reduction in cell viability, indicating the cytotoxic effect of the test compound.

Visualizing the Mechanisms: Signaling Pathways and Workflows

To better understand the molecular basis of the pharmacological activities of oxazine derivatives, it is helpful to visualize the key signaling pathways they modulate.

COX-2 Inflammatory Pathway

COX2_Pathway Inflammatory Stimuli Inflammatory Stimuli Arachidonic Acid Arachidonic Acid Inflammatory Stimuli->Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Oxazine Derivative Oxazine Derivative Oxazine Derivative->COX-2 Inhibition

Caption: Inhibition of the COX-2 pathway by an oxazine derivative.

Intrinsic Apoptosis Pathway

Apoptosis_Pathway cluster_Mitochondria Mitochondrion Bcl-2 Bcl-2 Bax Bax Bcl-2->Bax Inhibits Cytochrome c Cytochrome c Bax->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c->Apoptosome Formation Oxazine Derivative Oxazine Derivative Oxazine Derivative->Bcl-2 Inhibition Oxazine Derivative->Bax Activation Caspase Activation Caspase Activation Apoptosome Formation->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Induction of apoptosis by an oxazine derivative via Bcl-2 family modulation.

General Experimental Workflow for Pharmacological Screening

Workflow Synthesis of Oxazine Derivatives Synthesis of Oxazine Derivatives In Vitro Screening In Vitro Screening Synthesis of Oxazine Derivatives->In Vitro Screening Anti-inflammatory Assays Anti-inflammatory Assays In Vitro Screening->Anti-inflammatory Assays Antimicrobial Assays Antimicrobial Assays In Vitro Screening->Antimicrobial Assays Anticancer Assays Anticancer Assays In Vitro Screening->Anticancer Assays In Vivo Studies In Vivo Studies Anti-inflammatory Assays->In Vivo Studies Anticancer Assays->In Vivo Studies Analgesic Models Analgesic Models In Vivo Studies->Analgesic Models Inflammation Models Inflammation Models In Vivo Studies->Inflammation Models Toxicity Studies Toxicity Studies In Vivo Studies->Toxicity Studies Lead Optimization Lead Optimization Toxicity Studies->Lead Optimization

Caption: A typical workflow for the pharmacological evaluation of oxazine derivatives.

Conclusion and Future Directions

The diverse pharmacological profiles of oxazine derivatives underscore their significant potential in drug discovery. The evidence presented in this guide highlights their promise as anti-inflammatory, analgesic, antimicrobial, and anticancer agents. The modular nature of the oxazine scaffold allows for extensive synthetic exploration, offering the potential to fine-tune activity, selectivity, and pharmacokinetic properties.

Future research in this area should focus on elucidating the precise molecular targets and mechanisms of action for the most potent derivatives. A deeper understanding of their structure-activity relationships will enable the rational design of next-generation oxazine-based therapeutics with enhanced efficacy and safety profiles. As our knowledge of this versatile heterocyclic system continues to grow, so too will its impact on medicinal chemistry and the development of novel treatments for a wide range of human diseases.

References

  • Grover, G., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. [Link]

  • Kale, J., et al. (2018). The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. Cell & Bioscience. [Link]

  • Subongkot, S., & Siriviriyakul, P. (2019). Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer. Nutrition and Cancer. [Link]

  • Hussein, F. A., et al. (2012). Evaluation of Analgesic Activity of the Methanol Extract from the Galls of Quercus infectoria (Olivier) in Rats. Evidence-Based Complementary and Alternative Medicine. [Link]

  • Zhimomi, B. K., et al. (2024). Microwave-assisted synthesis of novel[1][8] oxazine derivatives as potent anti-bacterial and antioxidant agents. Arkat USA. [Link]

  • Kim, J. H., et al. (2024). Oxazine drug-seed induces paraptosis and apoptosis through reactive oxygen species/JNK pathway in human breast cancer cells. Translational Oncology. [Link]

  • Szymański, P., et al. (2021). Anticancer Activity of Ether Derivatives of Chrysin. Molecules. [Link]

  • Palkar, M. B., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. [Link]

  • Lee, Y. J., et al. (2024). Oxazine drug-seed induces paraptosis and apoptosis through reactive oxygen species/JNK pathway in human breast cancer cells. Translational Oncology. [Link]

  • Bdaiwi, Z. M., & Hasan, T. (2021). Synthesis, Characterization and study of biological activity of prepared derivatives. ResearchGate. [Link]

  • Verma, S., & Sharma, R. (2016). Role of Modulator of Inflammation Cyclooxygenase-2 in Gammaherpesvirus Mediated Tumorigenesis. Frontiers in Microbiology. [Link]

  • Wikipedia. (n.d.). Bcl-2 family. [Link]

  • Carter, R. B. (1991). Differentiating analgesic and non-analgesic drug activities on rat hot plate: effect of behavioral endpoint. Pain. [Link]

  • Wang, W., et al. (2020). Apoptotic Pathway as the Therapeutic Target for Anticancer Traditional Chinese Medicines. Frontiers in Pharmacology. [Link]

  • Itoh, K., et al. (2005). Regulatory role of the COX-2 pathway in the Nrf2-mediated anti-inflammatory response. Journal of Clinical Biochemistry and Nutrition. [Link]

  • Moghtader Mansouri, M., et al. (2021). The IC 50 (µM) of tested compounds against MCF7 and Hela cell lines. ResearchGate. [Link]

  • Al-Ostath, A. I., et al. (2022). Novel Synthesis and Antimicrobial Activities of Thiazino-Oxazine Derivatives. Journal of Chemistry. [Link]

  • Abdeen, S., et al. (2022). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. RSC Medicinal Chemistry. [Link]

  • Danial, N. N., & Korsmeyer, S. J. (2003). The Bcl-2-regulated apoptotic pathway. Journal of Cell Science. [Link]

  • Wikipedia. (n.d.). Hot plate test. [Link]

  • Iida, A., et al. (2011). Phenoxazine derivatives induce caspase-independent cell death in human glioblastoma cell lines, A-172 and U-251 MG. ResearchGate. [Link]

  • Fereidoonnezhad, M., et al. (2016). Evaluation of the antinociceptive effects of a selection of triazine derivatives in mice. Journal of Babol University of Medical Sciences. [Link]

  • Kumar, A., et al. (2022). Concept of Hybrid Drugs and Recent Advancements in Anticancer Hybrids. Molecules. [Link]

  • de Oliveira, C. S., et al. (2023). Synthesis and Anti-Mycobacterium tuberculosis Activity of Imidazo[2,1-b][1][3]oxazine Derivatives against Multidrug-Resistant Strains. ChemMedChem. [Link]

  • Szałek, A., et al. (2021). Synthesis of New Tricyclic 1,2-Thiazine Derivatives with Anti-Inflammatory Activity. Molecules. [Link]

  • Li, Y., et al. (2023). Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells. Frontiers in Immunology. [Link]

  • Shreshth Tuli. (2019, February 25). Apoptosis Regulation by Genes | Bcl-2 Family [Video]. YouTube. [Link]

  • Chaitra, G., & Rohini, R. M. (2018). Synthesis and Biological Activities of[1][3]-Oxazine Derivatives. Der Pharma Chemica. [Link]

  • Khanye, S. D., et al. (2022). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. University of Pretoria. [Link]

  • Biores Scientia. (2023). The Role Of COX-2 In Knee Osteoarthritis: A Comprehensive Analysis of Cytokines, Inflammation and Signaling Pathways. Biores Scientia. [Link]

  • Abdullahi, M., et al. (2016). SYNTHESIS AND ANTIMICROBIAL EVALUATION OF NEW 3, 4-DIHYDRO-2H-BENZO- AND NAPHTHO-1, 3-OXAZINE DERIVATIVES. RASĀYAN Journal of Chemistry. [Link]

  • Reed, J. C. (1998). Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? Genes & Development. [Link]

  • Devi, K., & Kachroo, M. (2021). Synthesis and Docking Studies of Oxazine Derivatives as Anti-inflammatory and Antioxidant Agents. Der Pharma Chemica. [Link]

  • Melior Discovery. (n.d.). Hot Plate Test in Mice, Thermal Analgesia. [Link]

  • Al-Masoudi, N. A., et al. (2022). IC50 values of the promising derivatives against the MCF-7 cell line. ResearchGate. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Hydroxy-2-phenyl-2H-1,4-oxazine-3(6H)-thione

Author: BenchChem Technical Support Team. Date: February 2026

The foundational principle when handling a novel or uncharacterized compound is to assume it is hazardous.[1] This precautionary approach ensures the highest level of safety for laboratory personnel and the environment. The disposal of 5-Hydroxy-2-phenyl-2H-1,4-oxazine-3(6H)-thione must be managed through a systematic process of hazard assessment, segregation, containment, labeling, and professional removal.[1][2]

Inferred Hazard Assessment

The chemical structure of this compound suggests several potential hazards that must be considered for its safe disposal.

Functional Group Potential Hazards Recommended Safety Precautions
Thione (-C=S) Sulfur-containing organic compounds can be toxic and may release hazardous sulfur oxides upon combustion. Some organosulfur compounds are known for their strong, unpleasant odors and potential for environmental persistence.Handle in a well-ventilated chemical fume hood. Avoid heating or incineration outside of a licensed facility. Use appropriate respiratory protection if there is a risk of aerosolization.
Phenyl (-C₆H₅) Aromatic compounds, such as those containing a phenyl group, can exhibit varying degrees of toxicity. Phenol itself is a known toxic and corrosive substance.[3][4] Phenyl-containing compounds may be persistent in the environment.Wear chemical-resistant gloves and safety goggles. Prevent release into the environment.
1,4-Oxazine Core Heterocyclic compounds containing nitrogen and oxygen can have diverse and potent biological activities.[5] Their toxicological profiles are often not well-characterized for novel structures.Assume the compound is biologically active and handle with care to avoid ingestion, inhalation, or skin contact.
Hydroxyl (-OH) The hydroxyl group may increase the compound's solubility in certain solvents and could potentially contribute to its reactivity.Be mindful of the solvents used and their compatibility with the compound and the waste container.
Personal Protective Equipment (PPE)

Given the inferred hazards, a stringent PPE protocol is mandatory when handling this compound and its waste.

  • Eye Protection: Chemical safety goggles are required at all times.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Consult a glove compatibility chart if the solvent used to dissolve the compound is known.

  • Body Protection: A flame-resistant laboratory coat should be worn.

  • Respiratory Protection: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

Spill Management

In the event of a spill, the primary objectives are to contain the material, protect personnel, and prevent environmental release.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the chemical fume hood is operational if the spill occurs within it. For spills outside a hood, ensure the area is well-ventilated.

  • Absorb: For liquid spills, cover with a chemically inert absorbent material such as vermiculite, sand, or commercial sorbent pads.

  • Collect: Carefully sweep or scoop the absorbed material and any solid spill into a designated, compatible waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., soapy water, followed by a rinse), collecting all cleaning materials for disposal as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS office as per your institution's policy.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in the regular trash.[6][7][8]

Step 1: Waste Segregation It is critical to not mix waste containing this compound with other chemical waste streams.[2] This prevents unforeseen chemical reactions and ensures proper characterization for the disposal facility.

  • Solid Waste: Collect pure, unadulterated compound and any contaminated solids (e.g., weighing paper, contaminated gloves, absorbent pads) in a designated solid waste container.

  • Liquid Waste: Collect solutions containing the compound in a separate, designated liquid waste container. Do not mix with other solvent waste streams.

Step 2: Containerization The selection of an appropriate waste container is crucial for safe storage and transport.

  • Compatibility: The container must be made of a material that is chemically resistant to the waste. For organic solutions, glass or polyethylene containers are generally suitable.[9][10]

  • Integrity: The container must be in good condition, free of cracks or leaks, and have a secure, tight-fitting screw cap.[8][10]

  • Headroom: Do not fill liquid waste containers to more than 90% capacity to allow for vapor expansion.[1]

Step 3: Labeling Proper labeling is a regulatory requirement and is essential for the safety of all personnel handling the waste.

As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container.[1][2] The label must include:

  • The words "Hazardous Waste" .

  • The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.

  • The concentration of the compound and the solvent(s) used.

  • The date accumulation started.

  • The name and contact information of the Principal Investigator or responsible researcher.

Step 4: Storage Waste containers must be stored in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[1][9][10]

  • Location: The SAA should be in a well-ventilated area, away from general laboratory traffic.

  • Secondary Containment: Place liquid waste containers within a secondary containment system, such as a larger, chemically resistant bin, to contain any potential leaks.[2][6][8]

  • Segregation: Store the waste container away from incompatible chemicals.[10]

  • Closure: Keep the waste container securely closed at all times, except when adding waste.[1][6][9]

Step 5: Final Disposal The final disposal of this compound must be handled by your institution's Environmental Health and Safety (EHS) office.[1]

  • Request Pickup: Follow your institution's procedure to request a hazardous waste pickup from EHS.

  • Documentation: Provide EHS with all available information regarding the compound and its waste stream.

  • Professional Handling: EHS will coordinate with a licensed hazardous waste disposal company for proper transportation and disposal, which will likely involve high-temperature incineration.[11]

Visual Workflow for Disposal

The following diagram outlines the decision-making process for the proper disposal of this compound.

Disposal_Workflow cluster_generation Waste Generation cluster_handling In-Lab Handling cluster_disposal Final Disposal gen Generation of Waste (Solid or Liquid) segregate Segregate Waste (Do not mix with others) gen->segregate container Select Compatible Container segregate->container label_waste Label Container 'Hazardous Waste' container->label_waste store Store in SAA with Secondary Containment label_waste->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs disposal Professional Disposal (Incineration) contact_ehs->disposal

Caption: Workflow for the proper disposal of this compound.

References

  • Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania Environmental Health and Radiation Safety. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation. OAE Publishing Inc. [Link]

  • Environmentally benign synthesis of heterocyclic compounds using various catalytic approaches: A comprehensive review. ResearchGate. [Link]

  • Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. MDPI. [Link]

  • Hazardous Materials Disposal Guide. Nipissing University. [Link]

  • Exploration of heterocyclic compounds from bio waste sugars: a Review. TSI Journals. [Link]

  • Green Synthetic Pathways for Nitrogen and Sulfur-Containing Heterocycles: A Sustainable Approach to Medicinal Chemistry. ER Publications. [Link]

  • Chemical Waste. University of California, Berkeley Environmental Health & Safety. [Link]

  • Phenol - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Phenol. University of California, Berkeley Office of Environment, Health & Safety. [Link]

  • How Do You Dispose Of Phenol Safely? Chemistry For Everyone - YouTube. [Link]

Sources

A Researcher's Guide to Handling 5-Hydroxy-2-phenyl-2H-1,4-oxazine-3(6H)-thione: A Risk-Based Approach to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and handling protocols for 5-Hydroxy-2-phenyl-2H-1,4-oxazine-3(6H)-thione, a compound for which detailed toxicological data is not widely available. As a Senior Application Scientist, my recommendation is to treat this substance as potentially hazardous, adopting a conservative and risk-based approach to safety. The procedures outlined below are based on an analysis of the compound's functional groups and established best practices for handling novel chemical entities in a research and development setting.

The core principle of this guide is to build a self-validating system of safety, where the rationale behind each step is clear, empowering you to make informed decisions and maintain a secure laboratory environment.

Hazard Analysis: Understanding the "Why" Behind the Precautions

Given the absence of a comprehensive Safety Data Sheet (SDS), we must infer potential hazards from the molecule's constituent parts: the thione group, the oxazine ring, and the phenyl substituent. This approach is a cornerstone of laboratory safety for research chemicals.

  • The Thione Group (C=S): Thioamides and thiones are frequently flagged for potential health risks. Many compounds in this class are known skin, eye, and respiratory irritants. A significant concern with thiones is their potential for hydrolysis, especially in the presence of acids, which can lead to the release of highly toxic hydrogen sulfide (H₂S) gas. Furthermore, organosulfur compounds can act as sensitizers, meaning repeated exposure may lead to an allergic reaction.

  • Heterocyclic Core (1,4-Oxazine): The biological activity of heterocyclic compounds varies immensely. Without specific data, we must assume the potential for systemic effects or other unforeseen biological interactions.

  • General Precaution for Novel Compounds: The American Chemical Society (ACS) and other regulatory bodies advocate for treating all new or uncharacterized substances as potentially hazardous until sufficient data proves otherwise. This "precautionary principle" is the foundation of the recommendations that follow.

Personal Protective Equipment (PPE): Your Primary Line of Defense

Selection of appropriate PPE is paramount. The following table outlines the minimum required PPE for handling this compound in various laboratory scenarios.

Operation Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Handling Solid (Weighing, Transfer) Double-gloving with nitrile gloves (inner) and thicker, chemical-resistant gloves (outer, e.g., butyl rubber).Chemical splash goggles and a face shield.Chemical-resistant lab coat (fully buttoned) and a disposable apron.Required. Use a certified chemical fume hood. If weighing outside a hood, a NIOSH-approved respirator with an organic vapor/acid gas cartridge is necessary.
Preparing Solutions (Dissolving) Double-gloving with nitrile gloves.Chemical splash goggles.Chemical-resistant lab coat.Required. All solution preparations must be performed inside a certified chemical fume hood.
Running Reactions & Workup Double-gloving with nitrile gloves. Change gloves immediately upon contamination.Chemical splash goggles.Chemical-resistant lab coat.Required. All reactions must be conducted within a certified chemical fume hood.
Handling Waste & Decontamination Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or neoprene).Chemical splash goggles and a face shield.Chemical-resistant lab coat and a chemical-resistant apron.Recommended. Perform in a well-ventilated area or fume hood.

Operational Protocols: From Preparation to Disposal

Adherence to a strict, step-by-step protocol minimizes the risk of exposure and contamination.

PPE Donning and Doffing Workflow

Properly putting on and taking off PPE is as critical as selecting the right equipment. The sequence is designed to prevent the transfer of contaminants from the PPE to your skin or clothing.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) D1 1. Lab Coat / Apron D2 2. Respirator (if required) D1->D2 D3 3. Goggles & Face Shield D2->D3 D4 4. Gloves (Outer last) D3->D4 F1 1. Outer Gloves D4->F1 Begin Work... Complete Work... F2 2. Apron & Lab Coat F1->F2 F3 3. Goggles & Face Shield F2->F3 F4 4. Inner Gloves F3->F4 F5 5. Respirator F4->F5 End End F5->End Start Start Start->D1

Caption: PPE Donning and Doffing Workflow.

Step-by-Step Handling Protocol
  • Preparation: Before handling the compound, designate a specific work area, preferably within a chemical fume hood. Ensure an eyewash station and safety shower are accessible and unobstructed.

  • Weighing:

    • Don the appropriate PPE for handling solids as detailed in the table.

    • Perform all weighing operations on a disposable weigh paper or within a container inside a chemical fume hood or a ventilated balance enclosure to prevent inhalation of fine particulates.

    • Use spatulas and tools dedicated to this compound to prevent cross-contamination.

  • Dissolution:

    • Add the solvent to the solid compound slowly to avoid splashing.

    • Keep the container capped or covered as much as possible during the process.

  • Reaction and Transfer:

    • All transfers of the compound or its solutions must be conducted in a fume hood.

    • Use a closed or contained system for reactions whenever feasible.

  • Post-Handling Decontamination:

    • Wipe down the work surface in the fume hood with an appropriate solvent (e.g., isopropanol or ethanol) followed by a soap and water solution.

    • Thoroughly clean all non-disposable equipment used.

Emergency and Disposal Plans

Emergency Procedures

A clear plan is crucial for responding effectively to an accidental exposure.

Emergency_Plan cluster_skin Skin Contact cluster_eye Eye Contact cluster_spill Spill Exposure Exposure Event S1 Immediately remove contaminated clothing. Exposure->S1 E1 Immediately flush eyes at eyewash station for 15 min. Exposure->E1 P1 Alert others and evacuate the immediate area. Exposure->P1 S2 Rinse skin with copious amounts of water for 15 min. S1->S2 S3 Seek medical attention. S2->S3 E2 Hold eyelids open. Remove contact lenses. E1->E2 E3 Seek immediate medical attention. E2->E3 P2 Contain spill with absorbent material. P1->P2 P3 Follow institutional spill cleanup protocol. P2->P3

Caption: Immediate Emergency Response Flowchart.

Waste Disposal Plan

Proper segregation and disposal of chemical waste are critical for safety and environmental compliance.

  • Solid Waste: All disposable materials contaminated with the compound (e.g., gloves, weigh papers, aprons, absorbent pads) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a separate, sealed, and labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed. Specifically, avoid mixing with acidic waste to prevent the potential generation of hydrogen sulfide gas.

  • Container Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

  • Disposal: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.

By integrating these expert-level precautions and operational plans into your daily workflow, you build a robust culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • Title: Globally Harmonized System of Classification and Labelling of Chemicals (GHS), Eighth revised edition. Source: United Nations URL: [Link]

  • Title: PubChem Compound Summary for CID 135401215, Hydrogen sulfide. Source: National Center for Biotechnology Information URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Source: The National Academies Press URL: [Link]

  • Title: Thioacetamide - Safety and Hazard Information. Source: U.S. National Library of Medicine (NLM), Hazardous Substances Data Bank (HSDB) URL: [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Hydroxy-2-phenyl-2H-1,4-oxazine-3(6H)-thione
Reactant of Route 2
5-Hydroxy-2-phenyl-2H-1,4-oxazine-3(6H)-thione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.